molecular formula C27H37N5O10 B074219 Mycobactin CAS No. 1400-46-0

Mycobactin

Número de catálogo: B074219
Número CAS: 1400-46-0
Peso molecular: 591.6 g/mol
Clave InChI: NGQYHMUFXKSYFU-BWAHOGKJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mycobactin is a family of lipophilic siderophores essential for the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. Its primary research value lies in its critical role in bacterial iron acquisition, a process fundamental to the pathogenesis and survival of this formidable pathogen within the hostile, iron-restricted environment of the macrophage. Mycobactins, such as this compound J, function by chelating insoluble ferric iron (Fe³⁺) from the host environment and facilitating its transport into the bacterial cell. This mechanism is a key virulence factor, making the this compound biosynthesis pathway a prominent and validated target for the development of novel anti-tuberculosis therapeutics. Research applications for this compound include studies on bacterial iron metabolism, host-pathogen interactions, in vitro cultivation of fastidious mycobacterial strains, and high-throughput screening of compound libraries to identify potential inhibitors of siderophore function or biosynthesis. This reagent is indispensable for microbiologists and infectious disease researchers aiming to unravel the complexities of tuberculosis pathogenesis and discover new intervention strategies.

Propiedades

Número CAS

1400-46-0

Fórmula molecular

C27H37N5O10

Peso molecular

591.6 g/mol

Nombre IUPAC

[3-[(1-hydroxy-2-oxoazepan-3-yl)amino]-3-oxopropyl] 7-[formyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]heptanoate

InChI

InChI=1S/C27H37N5O10/c33-17-31(39)13-6-1-2-10-20(29-24(36)21-16-42-25(30-21)18-8-3-4-11-22(18)34)27(38)41-15-12-23(35)28-19-9-5-7-14-32(40)26(19)37/h3-4,8,11,17,19-21,34,39-40H,1-2,5-7,9-10,12-16H2,(H,28,35)(H,29,36)

Clave InChI

NGQYHMUFXKSYFU-BWAHOGKJSA-N

SMILES

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O

SMILES isomérico

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2CO/C(=C\3/C=CC=CC3=O)/N2)O

SMILES canónico

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O

Sinónimos

mycobactin
mycobactin (M)
mycobactin S
mycobactins

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to the Structure of Mycobactin J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycobactin J is a lipophilic siderophore, an iron-chelating molecule, produced by Mycobacterium avium subsp. paratuberculosis, the causative agent of Johne's disease in cattle.[1] Like other mycobactins, its primary function is to acquire ferric iron (Fe³⁺), an essential nutrient, from the host environment. This process is critical for the bacterium's survival and pathogenesis, making the this compound biosynthesis pathway a significant target for the development of novel anti-tubercular therapeutics.[2][3] This guide provides a detailed examination of the molecular architecture of this compound J, the experimental protocols used for its structural elucidation, and relevant quantitative data.

Core Molecular Structure

The structure of this compound J is a complex assembly of several distinct chemical moieties, characterized by a core scaffold that varies only slightly among different mycobactins, and a variable fatty acid chain.[1] The complete structure and its absolute configuration were clarified by Schwartz et al., correcting discrepancies in earlier reports.[1]

The molecule can be deconstructed into two principal fragments following base-catalyzed hydrolysis of its single ester linkage: a mycobactic acid moiety and a cobactin moiety.[1]

  • Mycobactic Acid Moiety : This fragment contains the source of most structural variation among mycobactins.[1] It consists of:

    • A 2-hydroxyphenyl-oxazoline ring system derived from salicylic (B10762653) acid and L-threonine.

    • An N⁶-hydroxy-L-lysine residue.

    • A long-chain fatty acyl substituent. In the major component of this compound J, this is a Z-2-hexadecenoic acid, though other fatty acids like hexadecanoic and octadecanoic acids are also found.[1]

  • Cobactin Moiety : This fragment is an N⁶-acyl-N⁶-hydroxy-L-lysine that has been cyclized to form a seven-membered hydroxamate-containing caprolactam ring.

These two moieties are linked by an ester bond between the carboxyl group of the mycobactic acid's N⁶-hydroxy-L-lysine and a hydroxyl group on the cobactin moiety, which is derived from (2S,3R)-3-hydroxy-2-methylpentanoate.[1] All amino acid-derived stereocenters possess the natural L-configuration.[1]

The overall structure is specifically designed for the chelation of a single ferric iron atom, utilizing six oxygen atoms from three hydroxamate groups and one phenolic hydroxyl group as ligands.[4]

Quantitative Structural Data

The primary quantitative data available from the structural elucidation of this compound J is from Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of key protons helped confirm the geometry of the double bond in the fatty acid chain.[1]

ProtonThis compound J (δ ppm)
H₂'5.85
H₃'6.05
H₄'2.49

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃) for characteristic protons of the fatty acid moiety in this compound J, indicating a Z-geometry for the double bond. Data sourced from Schwartz et al.[1]

Experimental Protocols for Structural Elucidation

The determination of this compound J's complete structure and absolute stereochemistry involved a multi-step degradation process followed by chromatographic and spectroscopic analysis.[1]

3.1 Two-Step Hydrolytic Degradation This procedure, pioneered by Snow, was employed to cleave this compound J into its constituent components for individual analysis.[1]

  • Step 1: Base-Catalyzed Hydrolysis (Saponification)

    • This compound J is dissolved in a suitable solvent.

    • An aqueous base (e.g., sodium hydroxide) is added to the solution.

    • The mixture is stirred at room temperature to selectively cleave the central ester linkage.

    • This reaction yields two fragments: the water-insoluble mycobactic acid and the water-soluble cobactin, which are then separated based on their differential solubility.

  • Step 2: Acid-Catalyzed Hydrolysis

    • The separated mycobactic acid and cobactin fragments are independently subjected to strong acid hydrolysis (e.g., using 6M HCl) at elevated temperatures.

    • This step breaks all amide bonds within the fragments.

    • The resulting products are the fundamental constituent molecules: salicylic acid, L-threonine, L-N⁶-hydroxylysine, (2S,3R)-3-hydroxy-2-methylpentanoate, and the various fatty acids.

3.2 Chromatographic and Spectroscopic Analysis

  • 3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

    • Derivatization: The acid hydrolysate containing the amino acids is esterified (e.g., with diazomethane) and then treated with pentafluoropropionic anhydride (B1165640) (PFPA) to yield volatile triacyl derivatives.[1] The fatty acid components are analyzed as their methyl esters.[1]

    • Chiral GC Analysis: The derivatized amino acids are analyzed on a chiral GC column (e.g., Chirasil-Val®).[1] By comparing the retention times with those of authentic L- and DL- standards, the absolute configuration of the amino acid stereocenters is determined.

    • Fatty Acid Analysis: The esterified fatty acids are analyzed by GC-MS to identify their chain length and degree of saturation.

  • 3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Desferri-mycobactin J is dissolved in a deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: ¹H NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz).

    • Spectral Analysis: 2D NMR experiments, such as Total Correlation Spectroscopy (TOCSY), are used to establish proton-proton correlations and identify the spin systems corresponding to the individual structural components, such as the 2-methyl-3-hydroxyacid.[1] The chemical shifts and coupling constants of the vinylic and allylic protons are analyzed to determine the geometry of the double bond in the fatty acid chain.[1]

Visualizations

4.1 Experimental Workflow for Structural Elucidation

G cluster_hydrolysis Hydrolytic Degradation cluster_analysis Analysis MJ This compound J Base Base Hydrolysis (Saponification) MJ->Base NMR NMR Spectroscopy (¹H, TOCSY) MJ->NMR Fragments Mycobactic Acid + Cobactin Base->Fragments Acid Acid Hydrolysis (6M HCl) Fragments->Acid Components Constituent Molecules (Amino Acids, Fatty Acids, etc.) Acid->Components GCMS Derivatization & GC-MS Analysis Components->GCMS Structure Final Structure & Stereochemistry GCMS->Structure Identifies Components & Stereochemistry NMR->Structure Confirms Connectivity & Geometry

Caption: Workflow for the structural elucidation of this compound J.

4.2 Chemical Structure of this compound J

Caption: 2D representation of the core structure of this compound J.

References

The Gatekeepers of Iron: A Technical Guide to the Role of Mycobactin in Mycobacterial Iron Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For pathogenic mycobacteria, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis, the acquisition of essential nutrients from the host environment is a critical determinant of survival and virulence. Iron, a vital cofactor for numerous metabolic processes, is sequestered by the host as a defense mechanism, creating an iron-depleted environment for invading pathogens. To overcome this, mycobacteria have evolved a sophisticated iron acquisition system centered around a class of high-affinity iron chelators known as siderophores. This guide provides a comprehensive technical overview of mycobactins, the key siderophores in mycobacteria, detailing their structure, biosynthesis, mechanism of iron uptake, and regulation. Furthermore, it presents key experimental protocols and quantitative data to aid researchers in the study of this essential pathway and the development of novel anti-tubercular therapeutics.

The Mycobactin System: Structure and Function

Mycobacteria employ a dual-siderophore system to efficiently scavenge iron from the host. This system comprises two structurally related molecules: the cell-associated, lipophilic This compound (MBT) and the secreted, more water-soluble carboxythis compound (cMBT) .[1][2][3]

  • This compound (MBT): This molecule is characterized by a long alkyl chain that anchors it within the hydrophobic cell envelope of the mycobacterium.[4] Its primary role is to accept iron from carboxythis compound at the cell surface.[3][4]

  • Carboxythis compound (cMBT): Possessing a shorter acyl chain, carboxythis compound is secreted into the extracellular milieu to capture ferric iron (Fe³⁺) from host iron-binding proteins like transferrin and lactoferrin.[2][3]

The core structure of both this compound and carboxythis compound is a hexadentate chelator, providing a high-affinity binding site for ferric iron. This core is composed of a salicylate (B1505791) moiety, two hydroxylated lysine (B10760008) residues, and a β-hydroxy acid.[5]

Quantitative Data on this compound Function

The efficiency of the this compound system is underscored by its strong affinity for iron and its tight regulation in response to iron availability.

ParameterValueOrganism/ConditionReference
Iron Binding Affinity (log β₁₁₀) ~ 43Mycobacterium paratuberculosis (this compound J)[6][7]
Iron Concentration for Maximal Siderophore Production 0.36 μM FeMycobacterium tuberculosis[8]
Iron Concentration for Repression of Siderophore Production ≥ 144 μM FeMycobacterium tuberculosis[8]
Iron Concentration for IdeR Repressor Binding ≥ 200 μM FeMycobacterium tuberculosis[8]
Iron Concentration for HupB Activator Binding ≤ 25 μM FeMycobacterium tuberculosis[8]

The this compound Biosynthesis Pathway

The synthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the mbt gene cluster (mbtA to mbtN).[9] This pathway involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.

Key Biosynthetic Steps:
  • Salicylate Synthesis: The pathway is initiated with the conversion of chorismate to salicylate by the enzyme MbtI.[10]

  • Salicylate Activation: MbtA, a salicyl-AMP ligase, activates salicylate by adenylation.[11][12]

  • Core Assembly: A megasynthase complex, including MbtB, MbtE, and MbtF, assembles the peptide-polyketide backbone of this compound.[4][11]

  • Tailoring Reactions: The core structure undergoes further modifications, including acylation and hydroxylation, to produce the final this compound and carboxythis compound molecules.[11]

Mycobactin_Biosynthesis_Pathway Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate MbtI Salicyl_AMP Salicyl_AMP Salicylate->Salicyl_AMP MbtA (ATP -> AMP + PPi) Mycobactin_Core Mycobactin_Core Salicyl_AMP->Mycobactin_Core NRPS/PKS Complex This compound This compound Mycobactin_Core->this compound Tailoring Enzymes Carboxythis compound Carboxythis compound Mycobactin_Core->Carboxythis compound Tailoring Enzymes MbtI MbtI MbtA MbtA NRPS_PKS MbtB, MbtC, MbtD, MbtE, MbtF (NRPS/PKS Complex) Tailoring_Enzymes Tailoring Enzymes (e.g., MbtG, MbtK, etc.)

Regulation of this compound Synthesis

The expression of the mbt genes is tightly regulated by the intracellular iron concentration to maintain iron homeostasis.

  • IdeR (Iron-dependent Regulator): Under iron-replete conditions, IdeR binds to iron and acts as a repressor, binding to "iron box" sequences in the promoter regions of the mbt genes to block transcription.[8][13]

  • HupB (Histone-like Protein): In iron-limiting conditions, HupB functions as a transcriptional activator, promoting the expression of the mbt gene cluster.[8][13]

Regulation_of_Mycobactin_Synthesis cluster_high_iron High Iron cluster_low_iron Low Iron IdeR_Fe IdeR-Fe²⁺ Complex mbt_genes_repressed mbt Genes (Transcription Repressed) IdeR_Fe->mbt_genes_repressed HupB HupB mbt_genes_activated mbt Genes (Transcription Activated) HupB->mbt_genes_activated

Mechanism of Iron Acquisition

The acquisition of iron via the this compound system is a multi-step process that involves both siderophores and a series of membrane transporters.

  • Scavenging: Secreted carboxythis compound chelates ferric iron from host proteins in the extracellular environment.[3]

  • Transfer: The ferri-carboxythis compound complex diffuses back to the mycobacterial cell surface, where it is proposed that the iron is transferred to the membrane-anchored this compound.[4] The protein HupB may play a role in facilitating this transfer.[4]

  • Transport: The ferri-mycobactin complex is then transported across the cell envelope and into the cytoplasm. The ABC transporter IrtAB is implicated in the transport of ferri-carboxythis compound across the inner membrane.[3][14]

  • Release: Once inside the cytoplasm, the ferric iron is reduced to ferrous iron (Fe²⁺) and released from the siderophore for use in cellular processes. The siderophore can then be recycled.

Iron_Acquisition_Workflow Host_Iron Host Iron-Binding Proteins (e.g., Transferrin) Fe_cMBT Fe³⁺-cMBT Complex Host_Iron->Fe_cMBT cMBT chelates Fe³⁺ cMBT Carboxythis compound (cMBT) cMBT->Fe_cMBT Fe_MBT Fe³⁺-MBT Complex Fe_cMBT->Fe_MBT Iron Transfer (HupB?) MBT This compound (MBT) (Cell Wall) MBT->Fe_MBT IrtAB IrtAB Transporter (Inner Membrane) Fe_MBT->IrtAB Transport Cytoplasm Cytoplasm Fe2 Fe²⁺ IrtAB->Fe2 Reduction & Release

Key Experimental Protocols

This compound Extraction and Quantification

Objective: To isolate and quantify this compound from mycobacterial cultures.

Materials:

  • Mycobacterial culture grown in low-iron medium (e.g., Sauton's medium).

  • Chloroform:methanol (2:1, v/v).

  • Ethanol.

  • Petroleum ether.

  • Ethyl acetate (B1210297).

  • TLC plates (silica gel 60).

  • Spectrophotometer.

Protocol:

  • Grow mycobacteria in low-iron Sauton's medium to the late exponential phase.

  • Harvest the cells by centrifugation.

  • Extract total lipids from the cell pellet by adding chloroform:methanol (2:1) and incubating with agitation.[9]

  • Centrifuge to pellet the cell debris and collect the supernatant containing the lipid extract.

  • Evaporate the solvent from the supernatant under a stream of nitrogen.

  • Resuspend the dried lipid extract in a small volume of ethanol.

  • Spot the extract onto a silica (B1680970) gel TLC plate.

  • Develop the TLC plate using a solvent system such as ethanol:petroleum ether:ethyl acetate (1:4:6, v/v/v).[9]

  • Visualize the this compound spot (typically a reddish-brown color when complexed with iron).

  • Scrape the this compound spot from the TLC plate and elute the this compound with ethanol.

  • Quantify the this compound concentration by measuring the absorbance at 450 nm.

Chrome Azurol S (CAS) Assay for Siderophore Detection

Objective: To qualitatively or quantitatively detect the production of siderophores in culture supernatants.

Principle: The CAS assay is a colorimetric method based on the competition for iron between the siderophore and the dye, chrome azurol S. In the absence of siderophores, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the dye complex, causing a color change to orange/yellow.[15][16]

Materials:

  • CAS dye.

  • Hexadecyltrimethylammonium bromide (HDTMA).

  • FeCl₃ solution.

  • Piperazine (B1678402) buffer.

  • Bacterial culture supernatant.

  • 96-well microplate.

  • Microplate reader.

Protocol (Liquid Assay):

  • Prepare the CAS assay solution by sequentially mixing solutions of CAS, FeCl₃, HDTMA, and piperazine buffer.[15]

  • Grow bacteria in an appropriate iron-limited medium.

  • Harvest the culture supernatant by centrifugation and filtration.

  • In a 96-well plate, mix equal volumes of the culture supernatant and the CAS assay solution (e.g., 100 µL of each).[15]

  • Incubate at room temperature for a specified time (e.g., 2 hours).

  • Measure the absorbance at 630 nm.

  • Calculate the siderophore units as a percentage of the decrease in absorbance relative to a reference (medium without bacteria).

Gene Expression Analysis of mbt Genes by RT-qPCR

Objective: To quantify the transcript levels of mbt genes in response to different conditions (e.g., iron availability).

Materials:

  • RNA extraction kit.

  • DNase I.

  • Reverse transcriptase and cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Gene-specific primers for mbt genes and a housekeeping gene (e.g., sigA).

  • qPCR instrument.

Protocol:

  • Grow mycobacteria under the desired experimental conditions (e.g., low vs. high iron).

  • Extract total RNA from the bacterial cells.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.[1][17]

  • Synthesize cDNA from the RNA template using a reverse transcriptase.[1][17]

  • Set up the qPCR reaction with the cDNA, gene-specific primers, and qPCR master mix.

  • Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[17][18]

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Macrophage Infection Model

Objective: To study the role of this compound in the intracellular survival and growth of mycobacteria.

Materials:

  • Macrophage cell line (e.g., THP-1) or primary macrophages.

  • Mycobacterial culture.

  • Cell culture medium.

  • Lysis buffer (e.g., Triton X-100).

  • Plates for colony forming unit (CFU) enumeration.

Protocol:

  • Culture and differentiate macrophages in appropriate cell culture plates.

  • Prepare a single-cell suspension of mycobacteria.

  • Infect the macrophages with mycobacteria at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).[19][20]

  • Incubate for a few hours to allow for phagocytosis.

  • Wash the cells to remove extracellular bacteria.

  • At various time points post-infection, lyse the macrophages with a gentle lysis buffer.

  • Plate serial dilutions of the lysate on appropriate agar (B569324) plates to determine the number of intracellular bacteria by CFU counting.

  • Compare the intracellular survival and growth of wild-type mycobacteria with that of a this compound-deficient mutant.

Conclusion and Future Directions

The this compound-mediated iron acquisition system is indispensable for the virulence of Mycobacterium tuberculosis and other pathogenic mycobacteria.[1] Its essentiality and absence in humans make it an attractive target for the development of new anti-tubercular drugs. A thorough understanding of the structure, function, biosynthesis, and regulation of mycobactins is crucial for these efforts. The experimental protocols detailed in this guide provide a framework for researchers to investigate this vital pathway. Future research should focus on the high-resolution structural characterization of the Mbt enzymes, the elucidation of the precise mechanism of iron transfer and transport, and the development of potent and specific inhibitors of the this compound biosynthesis pathway. Such endeavors will be instrumental in the fight against tuberculosis.

References

An In-depth Technical Guide to Mycobactins: Siderophores of Mycobacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobactins are a class of lipid-soluble siderophores produced by most species of the genus Mycobacterium. These molecules play a crucial role in the acquisition of iron, an essential nutrient for bacterial growth and survival, particularly within the iron-limited environment of a host organism. The biosynthesis of mycobactins is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. Due to their critical role in mycobacterial pathogenesis, the enzymes involved in the mycobactin biosynthesis pathway are considered promising targets for the development of novel anti-tubercular drugs. This guide provides a comprehensive overview of the different types of mycobactins, their producing organisms, quantitative data on their production and iron affinity, detailed experimental protocols for their study, and visualizations of the key molecular pathways.

Types of Mycobactins and Their Producing Organisms

Mycobactins are structurally diverse, with variations in their acyl side chains and the core chemical scaffold. These structural differences can influence their solubility and affinity for iron. The two main classes are the membrane-associated mycobactins and the more water-soluble carboxymycobactins, which are secreted into the extracellular environment.

This compound TypeProducing Organism(s)Key Structural FeaturesReferences
This compound T Mycobacterium tuberculosisAromatic residue is salicylic (B10762653) acid; hydroxy acid residue is (+)-β-hydroxybutyric acid. Comprises a mixture of components with different fatty acid side chains (C18-C21).[1]
This compound P Mycobacterium phleiAromatic residue is 2-hydroxy-6-methylbenzoic acid; hydroxy acid residue is (-)-3-hydroxy-2-methylpentanoic acid.[1]
This compound S Mycobacterium smegmatis, Mycobacterium sp. Olitzky & Gershon, strain 2Nucleus is identical to this compound T but differs in the optical configuration at the β-carbon of the hydroxy acid fragment (S configuration).[2]
This compound H Mycobacterium thermoresistibleCobactin fragment is identical to this compound S, but the mycobactic acid moiety has methyl groups at position 6 of the benzene (B151609) ring and position 5 of the oxazoline (B21484) ring.[2]
This compound J Mycobacterium avium subsp. paratuberculosisAn amphiphilic siderophore.[3]
Mycobactins M & N Mycobacterium marinumHave small acyl groups (acetyl and propionyl, respectively) at the hydroxamic acid center of the myobactic acid moiety.
This compound A Mycobacterium aurum
This compound R Mycobacterium terrae
This compound F Mycobacterium fortuitum
Carboxymycobactins Various Mycobacterium species (e.g., M. tuberculosis, M. marinum)Shorter fatty acid chains compared to mycobactins, leading to increased water solubility.[4][5]

Quantitative Data on this compound Production and Iron Affinity

The production of mycobactins is tightly regulated by the availability of iron. In iron-depleted environments, the synthesis of these siderophores is significantly upregulated to facilitate iron scavenging.

ParameterValueOrganism/Mycobactin TypeConditionsReferences
Iron Concentration for Maximal Production 0.36 μM FeMycobacterium tuberculosisLow-iron medium[6]
Iron Concentration for Negligible Production 144 μM FeMycobacterium tuberculosisHigh-iron medium[6]
Iron (III) Binding Constant (log β110) ~ 43This compound JMethanol[3]
Previously Assumed Iron (III) Binding Constant (log β110) ~ 30Mycobactins (general)Based on hydroxamate structures[3]

Signaling Pathways in this compound Biosynthesis

The regulation of this compound synthesis is primarily controlled by the iron-dependent regulator (IdeR) and the histone-like protein HupB.

Regulation of the mbt Operon by Iron

Under iron-replete conditions, the IdeR protein, complexed with Fe²⁺, acts as a repressor by binding to the "iron box" in the promoter region of the mbt gene cluster, thereby blocking transcription. Conversely, in an iron-deficient environment, the IdeR-Fe²⁺ complex does not form, and the activator protein HupB binds to a site upstream of the iron box, promoting the transcription of the mbt genes.[6][7]

This compound Biosynthesis Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe2+ Fe2+ IdeR-Fe2+_complex IdeR-Fe2+ Complex Fe2+->IdeR-Fe2+_complex Binds to IdeR IdeR IdeR->IdeR-Fe2+_complex mbt_promoter_high mbt Promoter IdeR-Fe2+_complex->mbt_promoter_high Binds to Iron Box mbt_genes_high mbt Genes Transcription_Blocked Transcription Blocked mbt_genes_high->Transcription_Blocked HupB HupB mbt_promoter_low mbt Promoter HupB->mbt_promoter_low Binds to Promoter mbt_genes_low mbt Genes Mycobactin_Biosynthesis This compound Biosynthesis mbt_genes_low->Mycobactin_Biosynthesis Transcription

Regulation of the mbt operon by iron availability.

This compound Biosynthesis Pathway

The biosynthesis of mycobactins is a multi-step process carried out by a series of enzymes encoded by the mbt gene cluster (mbtA-N). The pathway involves both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules.

This compound Biosynthesis Pathway Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate MbtI Salicyl-AMP Salicyl-AMP Salicylate->Salicyl-AMP MbtA MbtB-S-Salicylate MbtB-S-Salicylate Salicyl-AMP->MbtB-S-Salicylate MbtA Growing this compound Core Growing this compound Core MbtB-S-Salicylate->Growing this compound Core MbtB This compound Core This compound Core Growing this compound Core->this compound Core MbtC-F This compound This compound This compound Core->this compound MbtK-N MbtI MbtI MbtA MbtA MbtB MbtB (NRPS) MbtC-F MbtC, MbtD (PKS) MbtE, MbtF (NRPS) MbtK-N MbtK-N (Acylation)

Simplified overview of the this compound biosynthesis pathway.

Experimental Protocols

Extraction and Purification of Mycobactins

This protocol provides a general method for the extraction and purification of mycobactins from mycobacterial cultures.

Materials:

  • Mycobacterial culture grown in low-iron medium

  • Chloroform (B151607)

  • Methanol

  • Ethyl acetate

  • 6 N HCl

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvents for TLC (e.g., chloroform:methanol mixtures)

  • Iodine chamber for visualization

Procedure:

  • Harvesting Cells: Centrifuge the mycobacterial culture to pellet the cells. For carboxymycobactins, the supernatant is used.

  • Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform:methanol (e.g., 2:1 v/v) and stir overnight. For the supernatant, acidify with 6 N HCl and extract with an equal volume of ethyl acetate.

  • Phase Separation: Centrifuge the mixture to separate the phases. Collect the organic (lower) phase containing the lipids.

  • Drying: Evaporate the solvent from the organic phase using a rotary evaporator.

  • Purification by Column Chromatography: Resuspend the dried lipid extract in a minimal amount of chloroform and load it onto a silica gel column. Elute with a gradient of chloroform and methanol.

  • Thin-Layer Chromatography (TLC) Analysis: Monitor the fractions from the column chromatography using TLC. Spot a small amount of each fraction onto a TLC plate and develop the plate in an appropriate solvent system. Visualize the spots using an iodine chamber.

  • Pooling and Final Drying: Pool the fractions containing the purified this compound and evaporate the solvent to obtain the final product.

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of different this compound species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Mass spectrometer (e.g., Q-TOF or Orbitrap) capable of high-resolution mass analysis and MS/MS fragmentation

Procedure:

  • Sample Preparation: Dissolve the purified this compound extract in a suitable solvent (e.g., 2-propanol/acetonitrile).

  • LC Separation: Inject the sample onto the C18 column. Use a gradient elution with mobile phases such as acetonitrile/water and 2-propanol/acetonitrile, both containing ammonium (B1175870) formate (B1220265) and formic acid.

  • Mass Spectrometry Analysis:

    • Acquire data in positive ion mode.

    • Perform a full scan (MS1) to determine the exact masses of the this compound species.

    • Perform data-independent acquisition (e.g., MSE) or data-dependent acquisition (MS/MS) to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z values of different mycobactins.

    • Identify mycobactins based on their accurate mass and characteristic fragmentation patterns.

    • Quantify the relative or absolute abundance of each this compound species.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation, identification, and quantification of mycobactins.

This compound Analysis Workflow Culture Mycobacterial Culture (Low-Iron Medium) Extraction Organic Solvent Extraction Culture->Extraction Harvest Cells Purification Column Chromatography Extraction->Purification Crude Extract TLC Thin-Layer Chromatography Purification->TLC Fractions LCMS LC-MS Analysis Purification->LCMS Purified Mycobactins TLC->Purification Monitor Purity Identification Identification (Accurate Mass & Fragmentation) LCMS->Identification Quantification Quantification LCMS->Quantification

Experimental workflow for this compound analysis.

Conclusion

Mycobactins are essential virulence factors for pathogenic mycobacteria, making their biosynthetic pathway an attractive target for novel therapeutic interventions. This guide has provided a detailed overview of the various types of mycobactins, their producing organisms, quantitative aspects of their function, and the regulatory networks that control their synthesis. The experimental protocols and workflows outlined here offer a practical framework for researchers engaged in the study of these important molecules. Further research into the precise mechanisms of this compound transport and its interaction with the host iron metabolism will undoubtedly open new avenues for the development of effective treatments against tuberculosis and other mycobacterial diseases.

References

The Mycobactin Gene Cluster (mbt) in Mycobacterium tuberculosis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron is an essential nutrient for the survival and pathogenesis of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. Within the host, iron is tightly sequestered, creating an iron-limited environment for invading pathogens. To overcome this, M. tuberculosis has evolved a sophisticated iron acquisition system centered around the synthesis of high-affinity iron chelators called siderophores. The primary siderophores produced by M. tuberculosis are mycobactins, which are synthesized by a dedicated set of enzymes encoded by the mycobactin gene cluster (mbt). This technical guide provides an in-depth overview of the mbt gene cluster, its role in this compound biosynthesis, its regulation, and its importance as a target for novel anti-tubercular drug development. This document is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis research.

Genetics of the this compound Gene Cluster (mbt)

The biosynthesis of this compound is orchestrated by a series of genes organized into two main clusters, mbt-1 and mbt-2.

  • The mbt-1 Cluster (mbtA-J): This cluster is responsible for the synthesis of the core this compound scaffold.[1] It comprises ten genes, mbtA through mbtJ, which encode a multi-enzyme complex of non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), along with tailoring enzymes.[1]

  • The mbt-2 Cluster (mbtK-N): Located at a different genomic locus, this cluster is involved in the addition of a lipophilic aliphatic chain to the this compound core, a modification crucial for the function of cell-wall associated this compound.[2]

The coordinated expression of these gene clusters is essential for the production of functional mycobactins.

This compound Biosynthesis Pathway

This compound biosynthesis is a complex, multi-step process that begins with the synthesis of salicylic (B10762653) acid and culminates in the assembly of the final siderophore molecule. The pathway involves a series of enzymatic reactions catalyzed by the Mbt proteins.

Initiation and Elongation

The synthesis is initiated by MbtA, which activates salicylic acid. This activated salicylate (B1505791) is then loaded onto the aryl carrier protein (ArCP) domain of MbtB, a large NRPS.[3] Subsequent modules of the NRPS/PKS machinery encoded by other mbt genes elongate the molecule by adding and modifying amino acid and polyketide units.

Lipidation and Maturation

The enzymes encoded by the mbt-2 cluster are responsible for the synthesis and attachment of a fatty acyl chain to the this compound core.[2] This lipophilic tail is critical for the localization and function of this compound within the mycobacterial cell wall.

The overall biosynthetic scheme is a fascinating example of a hybrid NRPS-PKS assembly line, resulting in the production of two classes of mycobactins:

  • This compound (MBT): A cell wall-associated, lipophilic siderophore.

  • Carboxythis compound (cMBT): A secreted, more water-soluble form that scavenges iron from the extracellular environment.

Mycobactin_Biosynthesis_Pathway cluster_mbt1 mbt-1 Cluster cluster_mbt2 mbt-2 Cluster Salicylate Salicylate MbtA MbtA Salicylate->MbtA Activated Salicylate Activated Salicylate MbtA->Activated Salicylate MbtB-F MbtB, MbtE, MbtF (NRPS) MbtC, MbtD (PKS) Activated Salicylate->MbtB-F This compound Core This compound Core MbtB-F->this compound Core MbtK_L_M_N MbtK, MbtL, MbtM, MbtN This compound Core->MbtK_L_M_N Acylation MbtG MbtG Mature this compound Mature this compound MbtG->Mature this compound Hydroxylation MbtI MbtI MbtI->Salicylate Chorismate Chorismate Chorismate->MbtI Fatty Acyl Chain Fatty Acyl Chain Fatty Acyl Chain->MbtK_L_M_N Acylated this compound Core Acylated this compound Core MbtK_L_M_N->Acylated this compound Core Acylated this compound Core->MbtG Hydroxylation

This compound biosynthesis pathway in M. tuberculosis.

Regulation of the mbt Gene Cluster

The expression of the mbt gene clusters is tightly regulated in response to iron availability. The primary regulator is the Iron-dependent regulator (IdeR) , a member of the diphtheria toxin repressor (DtxR) family.

Under iron-replete conditions, IdeR binds to Fe²⁺, forming a complex that recognizes and binds to specific DNA sequences known as "iron boxes" located in the promoter regions of the mbt genes.[4][5] This binding represses the transcription of the mbt clusters, preventing the unnecessary and potentially toxic production of mycobactins.

Conversely, under iron-limiting conditions, IdeR is unable to bind iron and therefore cannot repress transcription. This leads to the de-repression of the mbt genes and the subsequent synthesis of mycobactins to scavenge for iron.[6][7]

IdeR_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions IdeR_Fe IdeR-Fe²⁺ Complex Iron_Box_Bound Iron Box (Promoter) IdeR_Fe->Iron_Box_Bound Binds mbt_genes_repressed mbt Gene Transcription (Repressed) Iron_Box_Bound->mbt_genes_repressed Blocks IdeR_Apo Apo-IdeR Iron_Box_Unbound Iron Box (Promoter) IdeR_Apo->Iron_Box_Unbound Does not bind mbt_genes_expressed mbt Gene Transcription (Active) Iron_Box_Unbound->mbt_genes_expressed Allows Iron Iron Iron->IdeR_Fe High Iron->IdeR_Apo Low

Regulation of the mbt gene cluster by IdeR.

Role in Virulence

The ability to acquire iron via mycobactins is critical for the virulence of M. tuberculosis. Mutant strains with defects in the mbt gene cluster are unable to synthesize mycobactins and exhibit attenuated growth in both in vitro iron-depleted media and in vivo infection models. For instance, a ΔmbtD mutant showed impaired growth in low-iron medium which could be rescued by the addition of this compound or carboxythis compound.[8][9] Similarly, disruption of mbtE leads to a growth defect and attenuation in macrophages.[10] This underscores the essential role of the this compound system in enabling M. tuberculosis to survive and replicate within the host.

The mbt Cluster as a Drug Target

The essentiality of the this compound biosynthesis pathway for the virulence of M. tuberculosis makes it an attractive target for the development of new anti-tubercular drugs. Inhibitors targeting the enzymes of this pathway would disrupt iron acquisition, effectively starving the bacterium and hindering its ability to cause disease. Several enzymes in the pathway, such as the salicylate-activating enzyme MbtA, have been the focus of inhibitor screening and development efforts.

Quantitative Data

Table 1: Gene Expression of mbt Genes under Iron-Limiting Conditions
GeneFold Induction (Iron Starvation vs. Iron Replete)Reference
mbtA14-fold[4]
mbtB30-fold[11]
mbtI49-fold[4]

Data from quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) experiments.

Table 2: Growth Characteristics of mbt Mutants
StrainConditionObservationReference
ΔmbtDLow-iron mediumSeverely impaired growth[8][12]
ΔmbtDLow-iron medium + this compoundGrowth restored[8][12]
ΔmbtEIron-limited mediaSubstantial growth defect[10]
Wild-typeLow-iron mediumNormal growth[8][12]

Growth was typically monitored by measuring optical density at 600 nm (OD600) over time.[13]

Experimental Protocols

Generation of Targeted Gene Deletions in M. tuberculosis

Targeted gene deletion is a fundamental technique to study the function of specific genes. A common method involves homologous recombination using a suicide vector system.

Gene_Deletion_Workflow Start Start Construct_Vector 1. Construct Suicide Vector - Flanking regions of target gene - Selectable marker (e.g., hyg) - Counter-selectable marker (e.g., sacB) Start->Construct_Vector Electroporation 2. Electroporate M. tuberculosis with the suicide vector Construct_Vector->Electroporation First_Crossover 3. Select for Single Crossover Events (e.g., on hygromycin plates) Electroporation->First_Crossover Second_Crossover 4. Select for Second Crossover Events (e.g., on sucrose (B13894) plates) First_Crossover->Second_Crossover Screening 5. Screen Colonies by PCR - Differentiate wild-type, single crossover, and double crossover (knockout) Second_Crossover->Screening Confirmation 6. Confirm Knockout - Southern blot or sequencing Screening->Confirmation End End Confirmation->End

Workflow for targeted gene deletion in M. tuberculosis.

Detailed Methodology:

  • Vector Construction:

    • Amplify the upstream and downstream flanking regions (typically ~1 kb) of the target mbt gene from M. tuberculosis genomic DNA by PCR.

    • Clone these flanking regions into a suicide vector (e.g., pPR27xylE or similar) on either side of a selectable marker (e.g., a kanamycin (B1662678) or hygromycin resistance cassette).[14] The vector should also contain a counter-selectable marker, such as sacB, which confers sensitivity to sucrose.

  • Electroporation:

    • Prepare electrocompetent M. tuberculosis cells.

    • Electroporate the constructed suicide vector into the competent cells.

  • Selection of Single Crossovers:

    • Plate the electroporated cells on agar (B569324) medium containing the appropriate antibiotic (e.g., hygromycin).

    • Colonies that grow are the result of a single homologous recombination event, where the entire plasmid has integrated into the bacterial chromosome.

  • Selection of Double Crossovers:

    • Culture the single-crossover colonies in antibiotic-free liquid medium to allow for a second recombination event.

    • Plate the culture onto agar containing sucrose. The sacB gene product converts sucrose into a toxic metabolite, so only cells that have lost the vector backbone (including the sacB gene) through a second crossover event will survive.

  • Screening and Confirmation:

    • Screen the sucrose-resistant colonies by PCR using primers that flank the target gene region. This will differentiate between wild-type revertants and the desired knockout mutants.

    • Confirm the gene deletion by Southern blotting or DNA sequencing.

Specialized transduction is another efficient method for generating targeted gene disruptions in mycobacteria.[15] More recent recombineering techniques, some of which are induction-free, have also been developed to simplify this process.[16][17]

Lipidomic Analysis of Mycobactins

Lipidomic analysis is used to extract and identify mycobactins from M. tuberculosis cultures.

Methodology:

  • Bacterial Culture and Lipid Extraction:

    • Grow M. tuberculosis strains in iron-defined media (e.g., low-iron 7H9 broth).

    • Harvest bacterial cells by centrifugation.

    • Perform a total lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.[18]

  • Liquid Chromatography-Mass Spectrometry (LC/MS):

    • Resuspend the dried lipid extract in an appropriate solvent.

    • Separate the lipid species using reversed-phase liquid chromatography.

    • Analyze the eluent by high-resolution mass spectrometry (e.g., time-of-flight [TOF] or Orbitrap) in both positive and negative ion modes.[18][19]

  • Data Analysis:

    • Process the raw LC/MS data to identify molecular features (ions with a specific mass-to-charge ratio and retention time).

    • Identify this compound species by matching their accurate masses to a database of known mycobacterial lipids, such as the Mtb LipidDB.[18][20][21]

In Vitro Growth Assays

These assays are crucial for assessing the phenotype of mbt mutants.

Methodology:

  • Preparation of Inoculum:

    • Grow wild-type and mbt mutant strains of M. tuberculosis in standard iron-replete medium (e.g., 7H9 supplemented with ADC) to mid-log phase.

    • Wash the cells in an iron-depleted medium to remove residual iron.

  • Growth Curve Analysis:

    • Inoculate cultures in a low-iron defined medium to a starting optical density (OD600) of ~0.01.[8][9]

    • For complementation experiments, supplement the medium with purified this compound or carboxythis compound.[8][9]

    • Incubate the cultures at 37°C with shaking.

    • Monitor bacterial growth over time by measuring the OD600 at regular intervals.[13]

  • Data Presentation:

    • Plot the OD600 values against time to generate growth curves for each strain and condition.

Conclusion

The this compound gene cluster in M. tuberculosis represents a cornerstone of the bacterium's ability to survive and cause disease. The intricate biosynthetic pathway and its tight regulation highlight the critical importance of iron acquisition for this pathogen. A thorough understanding of the genetics, biochemistry, and regulation of the mbt system is paramount for the development of novel therapeutic strategies that target this essential virulence mechanism. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this fascinating and clinically important aspect of M. tuberculosis biology.

References

The Lipophilic Nature of Mycobactin and Its Crucial Association with the Mycobacterial Cell Wall: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the lipophilic siderophore mycobactin, focusing on its chemical properties, its intricate relationship with the uniquely complex mycobacterial cell wall, and its central role in iron acquisition. This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the underlying biological processes.

Introduction: this compound in the Context of the Mycobacterial Cell Envelope

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, and other mycobacterial species are encased in an exceptionally thick and lipid-rich cell envelope.[1][2] This formidable barrier, composed of a core of peptidoglycan-arabinogalactan covalently linked to a unique outer membrane of mycolic acids, provides intrinsic resistance to many antibiotics and environmental stresses.[1][3] However, this impermeability also poses a significant challenge for nutrient acquisition.[1][4]

Iron is an essential micronutrient for virtually all living organisms, acting as a critical cofactor in vital cellular processes.[5][6] Within a host, iron is tightly sequestered, forcing pathogens like Mtb to evolve sophisticated mechanisms to scavenge this metal.[7] Mycobacteria employ a dual-siderophore system to acquire iron: a soluble, hydrophilic siderophore called carboxythis compound, which is secreted to capture extracellular iron, and a cell-associated, lipophilic siderophore, this compound, which manages iron transport across the complex cell wall.[8][9] The pronounced lipophilicity of this compound is a key adaptation, enabling it to reside and function within the hydrophobic milieu of the mycobacterial cell envelope.[10][11]

The Chemical Basis of this compound's Lipophilicity

Mycobactins are a class of siderophores characterized by a 2-hydroxyphenyloxazoline ring system derived from salicylic (B10762653) acid.[10] Their structure is fundamentally amphiphilic, featuring a core of iron-chelating moieties and a long, lipophilic acyl chain. This aliphatic tail is the primary determinant of this compound's nonpolar character and its affinity for the lipid-rich domains of the cell wall.

The general structure consists of a central lysine (B10760008) or hydroxylysine residue N-acylated with a long-chain fatty acid.[10][12] Variations in the length and saturation of this fatty acid chain, as well as other substitutions on the core structure, give rise to different forms of this compound (e.g., this compound T from M. tuberculosis, this compound J from M. avium subsp. paratuberculosis), each with slightly different physical properties.[10][13] For instance, this compound T possesses a long fatty acid tail ranging from C16 to C22, which firmly anchors it within the lipid layers of the cell.[12] In contrast, carboxythis compound has a shorter, dicarboxyl fatty acid tail, rendering it more hydrophilic and suitable for secretion into the aqueous extracellular environment.[12]

Physicochemical Properties of Mycobactins

The lipophilic nature of mycobactins dictates their solubility. They are generally very soluble in chloroform (B151607), moderately soluble in ethanol, and only slightly soluble in less polar solvents like benzene (B151609) and ether.[14] This solubility profile is consistent with a molecule designed to operate at the interface of aqueous and lipid environments.

PropertyDescriptionReference(s)
General Structure Comprises a 2-hydroxyphenyloxazoline core, two hydroxamic acid groups, and a single ε-amino group for iron chelation, attached to a long, lipophilic acyl chain.[10]
Solubility Very soluble in chloroform; fairly soluble in ethanol; less soluble in other alcohols; slightly soluble in benzene, ether, and aliphatic hydrocarbons.[14]
Physical Form Purified metal-free mycobactins are white microcrystalline powders. Ferric-mycobactin complexes are typically red-brown glasses.[14]
Molecular Weight Varies by type. This compound J (C45H71N5O10) has a molecular weight of approximately 842.1 g/mol . A generic this compound (C27H37N5O10) is around 591.6 g/mol .[15][16]
XLogP3-AA (this compound J) 9.0 (A high value indicates significant lipophilicity).[15]

This compound's Association with the Cell Wall and Iron Transport

The prevailing model of iron acquisition posits a "shuttle" mechanism where carboxythis compound and this compound work in concert. Carboxythis compound is exported across the cell envelope by the MmpS4/MmpL4 and MmpS5/MmpL5 transport systems to scavenge ferric iron (Fe³⁺) from host proteins like transferrin and ferritin.[9][17] The resulting iron-laden complex, ferri-carboxythis compound, is then transported back into the periplasmic space.

Here, the lipophilic this compound, which is localized within the cell envelope, takes over.[11][18] It is believed to acquire the iron from ferri-carboxythis compound.[8] Electron microscopy studies on M. smegmatis have located this compound in a discrete region near or within the cytoplasmic membrane, suggesting it does not span the entire thickness of the cell wall but is strategically positioned for transport.[11] The highly lipophilic ferri-mycobactin complex is then transported across the inner membrane into the cytoplasm by the ABC transporter IrtAB.[17] Inside the cell, the iron is released from this compound in its reduced ferrous (Fe²⁺) form for use in metabolic processes. The apo-mycobactin is then recycled back to the cell envelope.[9]

G cluster_Cell Mycobacterial Cell cluster_Cytoplasm Cytoplasm cluster_IM Inner Membrane cluster_Periplasm Periplasm / Cell Wall cluster_OM Outer Membrane (Mycomembrane) cluster_Extracellular Extracellular Space Fe2 Fe²⁺ (Metabolism) Apo_MBT_c Apo-Mycobactin Apo_MBT_p Apo-Mycobactin Apo_MBT_c->Apo_MBT_p Recycling IrtAB IrtAB Transporter IrtAB->Fe2 Release & Reduction IrtAB->Apo_MBT_c Fe_cMBT_p Ferri-Carboxythis compound Fe_MBT_p Ferri-Mycobactin Fe_cMBT_p->Fe_MBT_p Iron Transfer Fe_MBT_p->IrtAB Import Apo_MBT_p->Fe_MBT_p MmpLS MmpL4/5 Transporter MmpLS->Fe_cMBT_p Fe_Host Fe³⁺ (Host Proteins) Fe_cMBT_e Ferri-Carboxythis compound Fe_Host->Fe_cMBT_e Chelation Apo_cMBT Apo-Carboxythis compound Apo_cMBT->MmpLS Export Apo_cMBT->Fe_cMBT_e Fe_cMBT_e->MmpLS Uptake

Caption: Mycobacterial iron acquisition via the dual-siderophore system.

Experimental Protocols

Investigating the lipophilic this compound and its interactions with the cell wall requires specialized biochemical and microbiological techniques. Below are outlines of key experimental protocols.

Extraction and Purification of this compound

This protocol is adapted from methods described for isolating cell-associated siderophores from mycobacterial cultures grown under iron-deficient conditions.

Objective: To extract and purify this compound from mycobacterial cell pellets.

Methodology:

  • Cell Culture: Grow Mycobacterium species (e.g., M. smegmatis or M. bovis BCG) in an iron-deficient medium (e.g., a modified Sauton's medium with low iron) until late-log phase.

  • Cell Harvest: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 20 minutes). Wash the pellet with a suitable buffer to remove media components.

  • Lipid Extraction: Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform:methanol (B129727). Stir vigorously at room temperature for several hours to extract lipids, including this compound.

  • Phase Separation: Add water to the mixture to induce phase separation. This compound, being lipophilic, will partition into the lower chloroform phase.

  • Purification:

    • Collect the chloroform phase and evaporate the solvent under reduced pressure.

    • Resuspend the crude lipid extract in a minimal amount of chloroform.

    • Apply the extract to a silica (B1680970) gel chromatography column.

    • Elute the column with a gradient of methanol in chloroform (e.g., 0% to 10% methanol).

    • Collect fractions and analyze for the presence of this compound using thin-layer chromatography (TLC) and a universal stain (e.g., phosphomolybdic acid) or by its characteristic apple-green fluorescence under UV light.[14]

  • Identification: Confirm the identity and purity of this compound using mass spectrometry and NMR spectroscopy.

Localization of this compound via Cell Fractionation

Objective: To determine the subcellular localization of this compound.

Methodology:

  • Cell Culture and Lysis: Grow mycobacteria as described above. Harvest cells and lyse them using mechanical disruption (e.g., French press or bead beating) in a suitable lysis buffer.

  • Fractionation:

    • Perform a low-speed centrifugation (e.g., 3,000 x g) to remove unbroken cells.

    • Subject the supernatant to ultracentrifugation (e.g., 27,000 x g) to pellet the cell wall fraction.

    • Further ultracentrifuge the resulting supernatant (e.g., 100,000 x g) to pellet the cell membrane fraction, leaving the cytoplasm as the final supernatant.

  • Extraction and Quantification:

    • Perform a chloroform:methanol extraction on each fraction (cell wall, cell membrane, cytoplasm) as described in Protocol 4.1.

    • Quantify the amount of this compound in each fraction using a suitable method, such as HPLC or a chrome azurol S (CAS) assay adapted for quantitative measurement.

  • Analysis: Compare the concentration of this compound in each fraction to determine its primary location within the cell envelope.

G start Mycobacterial Culture (Iron-Deficient) harvest Harvest & Lyse Cells start->harvest centrifuge1 Low-Speed Centrifugation (Remove Unbroken Cells) harvest->centrifuge1 supernatant1 Supernatant (Lysate) centrifuge1->supernatant1 centrifuge2 Ultracentrifugation (27,000 x g) supernatant1->centrifuge2 pellet2 Pellet (Cell Wall Fraction) centrifuge2->pellet2 supernatant2 Supernatant centrifuge2->supernatant2 extract_cw Lipid Extraction pellet2->extract_cw centrifuge3 Ultracentrifugation (100,000 x g) supernatant2->centrifuge3 pellet3 Pellet (Membrane Fraction) centrifuge3->pellet3 supernatant3 Supernatant (Cytoplasmic Fraction) centrifuge3->supernatant3 extract_mem Lipid Extraction pellet3->extract_mem extract_cyto Lipid Extraction supernatant3->extract_cyto analyze Quantify this compound (e.g., HPLC, CAS Assay) extract_cw->analyze extract_mem->analyze extract_cyto->analyze

Caption: Workflow for subcellular localization of this compound.

Implications for Drug Development

The essentiality of the this compound-mediated iron acquisition system for the survival of pathogenic mycobacteria makes it an attractive target for novel anti-tuberculosis drugs.[19] Strategies include:

  • Inhibiting this compound Biosynthesis: Small molecules that block the enzymes in the this compound synthesis pathway (the mbt gene cluster) can effectively starve the bacteria of iron, leading to growth arrest.[6][20]

  • Blocking this compound Transport: Targeting the MmpL and IrtAB transport systems could disrupt the iron shuttle, preventing both the export of carboxythis compound and the import of ferri-mycobactin.[17]

  • "Trojan Horse" Approach: Conjugating antimicrobial agents to this compound analogues could exploit the IrtAB import pathway to deliver drugs specifically into the mycobacterial cell, potentially overcoming the cell wall's low permeability.[21]

Conclusion

The lipophilic nature of this compound is a critical adaptation that enables it to function within the complex, lipid-dense cell wall of mycobacteria. Its association with the cell envelope, coupled with the action of the soluble siderophore carboxythis compound, forms an elegant and essential system for iron acquisition. A thorough understanding of this compound's chemical properties, its transport mechanisms, and its precise localization is paramount for researchers seeking to unravel the physiology of Mycobacterium tuberculosis and to develop novel therapeutics that target this crucial virulence pathway.

References

mycobactin as a virulence factor in tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Mycobactin as a Virulence Factor in Tuberculosis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential micronutrient for virtually all living organisms, playing a critical role in numerous metabolic processes. For the intracellular pathogen Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, acquiring iron within the host is a formidable challenge and a crucial determinant of its virulence. The host actively sequesters iron as a defense mechanism, a process known as nutritional immunity. To overcome this, M. tuberculosis has evolved a sophisticated iron acquisition system centered on the production of high-affinity iron chelators called siderophores. This guide provides a comprehensive technical overview of this compound, the primary siderophore of M. tuberculosis, and its pivotal role as a virulence factor. We will delve into its structure, intricate biosynthesis pathway, mechanism of action in iron acquisition, and its direct contribution to the pathogen's ability to survive and replicate within the host. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core pathways and workflows.

Introduction: The Iron Imperative in Tuberculosis

Mycobacterium tuberculosis resides and replicates primarily within host macrophages, an environment deliberately kept low in free iron to combat microbial invasion.[1] To survive and establish a successful infection, the bacterium must scavenge iron from host proteins like transferrin and ferritin.[2][3] M. tuberculosis employs a dual-siderophore system to achieve this: the secreted, water-soluble carboxythis compound (cMBT) and the cell-wall-associated, lipophilic this compound (MBT).[4] Carboxythis compound is secreted to capture extracellular iron, which is then believed to be transferred to the cell-associated this compound for transport into the bacterium.[5] The indispensability of this system is highlighted by studies showing that mutants unable to synthesize this compound are severely attenuated in growth, both in low-iron media and within macrophages, and exhibit reduced virulence in animal models.[2][4][6][7] This critical dependence makes the this compound biosynthesis and transport machinery an attractive target for the development of novel anti-tubercular drugs.[1][8][9]

Structure of this compound

This compound is a complex, lipid-soluble molecule characterized by a core structure that provides a high-affinity hexadentate binding site for ferric iron (Fe³⁺).[10] The core is a salicyl-capped peptide-polyketide hybrid. The structure of this compound T, produced by M. tuberculosis, consists of a salicylic (B10762653) acid residue, two hydroxylated lysine (B10760008) residues, and a β-hydroxybutyric acid residue.[11] A long alkyl chain attached to one of the modified lysine residues imparts the lipophilic nature to the molecule, anchoring it to the mycobacterial cell envelope.[6][10] Carboxythis compound is structurally similar but features a shorter alkyl chain terminating in a carboxylic acid group, which increases its solubility in aqueous environments.[10]

The this compound Biosynthesis Pathway

The synthesis of this compound is a complex, energy-intensive process orchestrated by a set of enzymes encoded by the mbt gene cluster (mbtA to mbtN).[4][8][12] This pathway is essential for virulence and is upregulated under iron-limiting conditions, such as those encountered inside a macrophage.[4][13] The biosynthesis is tightly regulated by the iron-dependent repressor, IdeR, which down-regulates the expression of mbt genes in iron-replete conditions.[13]

The assembly line involves a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) megasynthase complex.[1][14][15]

Key steps in the pathway include:

  • Salicylate Synthesis: The process begins with the conversion of chorismate to salicylate, catalyzed by MbtI.[13][16]

  • Precursor Modification: Key precursors, such as lysine, are hydroxylated by enzymes like MbtG.[17]

  • Core Assembly: The NRPS/PKS megasynthase complex (MbtB, MbtC, MbtD, MbtE, MbtF) assembles the core structure of this compound from salicylate, hydroxylated lysines, and other components.[14][15]

  • Acylation: The core molecule is acylated with a long-chain fatty acid, a step mediated by enzymes from the mbt-2 locus (mbtK-N), to produce the final lipophilic this compound.[15]

// Nodes for precursors Chorismate [label="Chorismate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysine [label="Lysine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fatty_Acid [label="Long-Chain\nFatty Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for enzymes and intermediate steps MbtI [label="MbtI", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Salicylate [label="Salicylate"]; MbtG [label="MbtG", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxy_Lysine [label="N⁶-hydroxy-L-Lys"]; NRPS_PKS [label="NRPS/PKS Megasynthase\n(MbtB, C, D, E, F)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mycobactin_Core [label="this compound Core"]; MbtK_N [label="MbtK-N Acyltransferase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound (MBT)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges defining the pathway Chorismate -> MbtI [label=""]; MbtI -> Salicylate [label=""]; Lysine -> MbtG [label=""]; MbtG -> Hydroxy_Lysine [label=""]; {Salicylate, Hydroxy_Lysine} -> NRPS_PKS; NRPS_PKS -> Mycobactin_Core; Mycobactin_Core -> MbtK_N; Fatty_Acid -> MbtK_N; MbtK_N -> this compound; } Caption: Simplified workflow of the this compound Biosynthesis Pathway.

Mechanism of Iron Acquisition and Transport

The this compound system functions as a shuttle service to deliver iron from the host environment to the bacterial cytoplasm. This process involves several coordinated steps, including secretion, iron chelation, transport, and release.

  • Secretion of Carboxythis compound (cMBT): Under iron-deficient conditions, M. tuberculosis secretes the soluble cMBT into the extracellular milieu.

  • Iron Scavenging: cMBT, with its extremely high affinity for Fe³⁺, effectively captures iron from host proteins such as transferrin and ferritin.[3][6]

  • Uptake of Ferri-siderophore: The iron-laden cMBT (ferri-cMBT) is recognized and transported across the outer membrane. The iron is then thought to be passed to the cell-wall-associated this compound (MBT).

  • Transport across the Cytoplasmic Membrane: The ferri-MBT complex is transported across the inner membrane into the cytoplasm by the ABC transporter IrtAB.[6] Deletion of the irtAB genes severely impairs the proliferation of M. tuberculosis in macrophages and mice.[6]

  • Intracellular Iron Release: Once inside the cytoplasm, the ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺), likely by a flavin reductase domain within the IrtAB transporter.[6] This reduction causes the iron to be released from this compound, making it available for metabolic processes. The apo-mycobactin can then be recycled.

The ESX-3 type VII secretion system is also critically involved in this compound-mediated iron acquisition, although its precise role is still under investigation.[18][19] Mycobacteria lacking a functional ESX-3 system can synthesize this compound but are unable to utilize the iron bound to it, leading to growth impairment.[18]

Iron_Acquisition_Cycle cluster_Host Host Environment (Macrophage) Transferrin Host Iron Proteins (Transferrin, Ferritin) + Fe³⁺ cMBT_Fe Ferri-cMBT (cMBT-Fe³⁺)

Quantitative Data on this compound Function

The expression of the this compound biosynthesis pathway is tightly regulated by iron availability. Quantitative studies underscore the importance of this system for the pathogen's survival.

Parameter Condition Observation Significance Reference(s)
Gene Expression Low Iron (in vitro)Upregulation of the mbt gene cluster.Adaptation to iron-scarce environments.[4]
Gene Expression IFN-γ stimulated macrophagesInduction of the mbt gene cluster.Response to host-imposed iron limitation.[4]
Siderophore Production Low-iron medium (0.36 µM Fe)Maximal production of this compound and carboxythis compound.Peak iron-scavenging activity under stress.[15]
Siderophore Production High-iron medium (144 µM Fe)Negligible levels of this compound and carboxythis compound.Tight regulation to prevent iron toxicity.[15]
Mutant Growth mbtB mutant in low-iron mediaImpaired replication.This compound is essential for growth without ample iron.[4]
Mutant Survival mbtB mutant in macrophagesImpaired replication.Crucial for survival and virulence within the host.[4]
Mutant Survival mbtE disruptionAttenuation of growth and virulence.Confirms the essentiality of the complete pathway.[4]

Experimental Protocols

Investigating the role of this compound as a virulence factor involves a range of specialized techniques. Below are methodologies for key experiments.

This compound Extraction and Quantification

This protocol is used to isolate cell-associated this compound (MBT) for quantification or functional assays.

  • Culture Growth: Grow M. tuberculosis in an iron-deficient medium (e.g., Sauton's medium with 0.02 µg/mL iron) to mid-log phase to induce this compound production.

  • Cell Harvest: Harvest bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes). Wash the pellet with a suitable buffer like PBS.

  • Lipid Extraction: Resuspend the cell pellet in a 2:1 mixture of chloroform (B151607):methanol. Stir or shake vigorously for several hours at room temperature to extract lipids, including this compound.

  • Phase Separation: Add water to the mixture to induce phase separation. Centrifuge to clarify the layers.

  • This compound Isolation: Carefully collect the lower chloroform phase, which contains the this compound. Evaporate the solvent under a stream of nitrogen.

  • Quantification: Resuspend the dried extract in ethanol. Measure the absorbance at a specific wavelength (e.g., 450 nm) after adding excess ferric chloride (FeCl₃) to form the iron-mycobactin complex. Compare against a standard curve of purified this compound.

Siderophore-Mediated Iron Uptake Assay (⁵⁵Fe)

This assay measures the ability of mycobacteria to acquire iron via its siderophore system.

  • Bacterial Preparation: Grow M. tuberculosis in low-iron medium to induce the iron uptake machinery. Harvest and wash the cells, then resuspend them in an iron-free uptake buffer to a specific optical density (e.g., OD₆₀₀ of 1.0).

  • Assay Initiation: Add ⁵⁵FeCl₃ (radioactive iron) to the cell suspension, either alone or pre-complexed with purified this compound/carboxythis compound.

  • Incubation: Incubate the mixture at 37°C with shaking for various time points (e.g., 0, 15, 30, 60 minutes).

  • Stopping the Reaction: Stop the uptake by adding a cold stop solution (e.g., buffer containing a high concentration of non-radioactive FeCl₃ or EDTA) and immediately filtering the suspension through a 0.45 µm filter to capture the cells.

  • Washing: Quickly wash the filters with cold buffer to remove non-internalized ⁵⁵Fe.

  • Measurement: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of iron taken up by the cells.

Macrophage Infection Model for Virulence Assessment

This in vitro model is crucial for studying the role of this compound in intracellular survival.[20][21]

  • Macrophage Culture: Culture a suitable macrophage cell line (e.g., THP-1, J774) or primary bone marrow-derived macrophages in appropriate media. For THP-1 cells, differentiate them into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA).

  • Bacterial Preparation: Grow the wild-type M. tuberculosis strain and the this compound-deficient mutant strain (e.g., ΔmbtB or ΔmbtE) to mid-log phase. Prepare single-cell suspensions by passing the cultures through a syringe.

  • Infection: Infect the macrophage monolayers with the bacterial strains at a specific multiplicity of infection (MOI), for example, 1:1 or 5:1 (bacteria to macrophage).

  • Phagocytosis: Allow phagocytosis to occur for a set period (e.g., 4 hours).

  • Removal of Extracellular Bacteria: Wash the cells with warm media to remove non-phagocytosed bacteria. Treat with a low concentration of amikacin (B45834) for 1-2 hours to kill any remaining extracellular bacteria, then wash again. This is the "time zero" point.

  • Time Course Analysis: Lyse a subset of infected macrophages at time zero and subsequent time points (e.g., 24, 48, 72, 96 hours) using a gentle detergent (e.g., 0.1% Triton X-100).

  • Enumeration of Intracellular Bacteria: Prepare serial dilutions of the cell lysates and plate them on Middlebrook 7H11 agar. Incubate the plates at 37°C for 3-4 weeks. Count the resulting colony-forming units (CFU) to determine the number of viable intracellular bacteria at each time point.

  • Data Analysis: Compare the CFU counts of the wild-type and mutant strains over time. A failure of the mutant to replicate or a decline in its CFU count compared to the wild-type indicates attenuation due to the lack of this compound.

// Nodes Start [label="Culture Macrophages\n(e.g., THP-1 + PMA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Bacteria [label="Prepare Bacterial Suspensions\n(Wild-Type & Δmbt Mutant)"]; Infect [label="Infect Macrophage Monolayer\n(e.g., MOI 5:1, 4h)"]; Wash [label="Wash & Treat with Amikacin\n(Kill extracellular bacteria)"]; Time_Zero [label="Time Zero:\nLyse Cells & Plate for CFU"]; Incubate [label="Incubate Infected Macrophages\n(37°C, 5% CO₂)"]; Time_Points [label="Time Points (24h, 48h, 72h...)\nLyse Cells & Plate for CFU"]; CFU_Count [label="Incubate Plates (3-4 weeks)\n& Count Colonies (CFU)"]; Analysis [label="Compare CFU Growth Curves\n(WT vs. Mutant)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Infect; Prep_Bacteria -> Infect; Infect -> Wash; Wash -> Time_Zero; Wash -> Incubate; Incubate -> Time_Points; Time_Zero -> CFU_Count; Time_Points -> CFU_Count; CFU_Count -> Analysis; } Caption: Workflow for assessing M. tuberculosis survival in macrophages.

Conclusion and Future Directions

This compound is unequivocally a critical virulence factor for Mycobacterium tuberculosis. Its role in sequestering iron from the host environment is essential for the pathogen's ability to survive the iron-limited conditions within macrophages and establish a productive infection. The intricate biosynthesis pathway and the dedicated transport systems highlight the evolutionary pressure on M. tuberculosis to maintain this capability. The dependence of the bacterium on this system makes the enzymes of the mbt cluster, particularly MbtA and MbtI, prime targets for the development of novel anti-virulence agents.[9][13] Such drugs, by inhibiting this compound synthesis, would effectively starve the bacterium of iron, thereby preventing its growth without directly killing it, which could reduce the selective pressure for drug resistance. Future research will continue to unravel the precise molecular interactions of the this compound transport machinery and its regulation, paving the way for targeted therapeutic interventions against this persistent global pathogen.

References

Genetic Regulation of Mycobactin Production in Mycobacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for virtually all living organisms, playing a critical role in various cellular processes, including respiration and DNA synthesis. For pathogenic mycobacteria, such as Mycobacterium tuberculosis, the causative agent of tuberculosis, the acquisition of iron from the host environment is a crucial determinant of virulence and survival. Within the host, iron is tightly sequestered by high-affinity iron-binding proteins, creating an iron-limited environment for invading pathogens. To overcome this challenge, mycobacteria have evolved a sophisticated iron acquisition system centered on the production of siderophores, small, high-affinity iron-chelating molecules. The primary siderophores in mycobacteria are the mycobactins, which are lipid-soluble molecules associated with the cell envelope, and their more hydrophilic, secreted counterparts, the carboxymycobactins.

The biosynthesis of mycobactin is a complex process involving a series of enzymatic reactions encoded by the mbt gene clusters. The production of these vital siderophores is tightly regulated at the genetic level, primarily in response to intracellular iron concentrations. Understanding the intricacies of this regulatory network is of paramount importance for the development of novel anti-tubercular therapeutics that target this essential virulence pathway. This guide provides a comprehensive overview of the genetic regulation of this compound production, detailing the key regulatory elements, signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Core Regulatory Machinery

The genetic regulation of this compound biosynthesis is orchestrated by a network of transcriptional regulators that sense and respond to iron availability. The central player in this network is the Iron-dependent Regulator (IdeR) .

The Role of IdeR: The Master Iron Regulator

IdeR is a dimeric protein that functions as a transcriptional repressor of this compound biosynthesis genes in the presence of iron.[1][2] It belongs to the Diphtheria toxin repressor (DtxR) family of metal-dependent regulators.[2] In iron-replete conditions, IdeR binds to ferrous iron (Fe²⁺), which induces a conformational change that allows it to bind with high affinity to a specific DNA sequence known as the "iron box" located in the promoter regions of its target genes.[2][3] Binding of the IdeR-Fe²⁺ complex to the iron box physically obstructs the binding of RNA polymerase, thereby repressing transcription of the downstream genes, including the mbt gene clusters.[3] Conversely, under iron-limiting conditions, IdeR does not bind iron and is unable to bind to the iron box, leading to the derepression of the mbt genes and subsequent this compound production.[3] Studies have shown that an ideR deletion mutant fails to repress this compound synthesis even in high-iron conditions.[2] In fact, a conditional ideR mutant of M. tuberculosis was found to produce approximately 100 times more this compound upon ideR repression.[4]

The this compound Biosynthesis (mbt) Gene Clusters

The genes responsible for this compound biosynthesis are organized into two main clusters, mbt-1 and mbt-2.[1]

  • The mbt-1 Cluster (mbtA-J): This cluster encodes the core machinery for the synthesis of the this compound backbone.[1] It includes genes for the activation of salicylic (B10762653) acid (mbtA), non-ribosomal peptide synthetases (NRPSs) (mbtB, mbtE, mbtF), polyketide synthases (PKSs) (mbtC, mbtD), and other modifying enzymes.[5] The promoter regions of several operons within this cluster contain IdeR binding sites, placing them under the direct negative control of IdeR.

  • The mbt-2 Cluster (mbtK-N): This cluster is involved in the synthesis and attachment of the lipid side chain to the this compound core, which is responsible for its lipophilic nature.[1]

Other Regulatory Players

While IdeR is the primary repressor, other factors are involved in the nuanced regulation of this compound production.

  • HupB (Histone-like protein B): This DNA-binding protein has been shown to act as a positive regulator of mbt gene expression under iron-limiting conditions.[1] It is thought to bind to a region upstream of the IdeR box in the promoter of some mbt genes, promoting their transcription when IdeR is not bound.[3]

  • Sigma Factors: The expression of the mbt genes is also influenced by alternative sigma factors, which are components of the RNA polymerase holoenzyme that direct it to specific promoter sequences. While the precise roles of all sigma factors in this compound regulation are still being fully elucidated, they are known to play a significant role in the response to various environmental stresses, including those that would necessitate iron acquisition.

Signaling Pathway of Iron-dependent Regulation

The signaling pathway governing this compound production is a classic example of a negative feedback loop, ensuring that the energetically expensive process of siderophore synthesis is only activated when necessary.

IronRegulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe Fe²⁺ IdeR_active Active IdeR-Fe²⁺ Complex Fe->IdeR_active Binds to IdeR_inactive Inactive IdeR IdeR_inactive->IdeR_active mbt_genes mbt Gene Cluster IdeR_active->mbt_genes Binds to Iron Box & Represses Transcription This compound This compound Synthesis mbt_genes->this compound IdeR_derepressed Inactive IdeR mbt_genes_active mbt Gene Cluster Transcription mycobactin_active This compound Synthesis mbt_genes_active->mycobactin_active Proceeds

Caption: Iron-dependent regulation of this compound synthesis.

Data Presentation: Quantitative Analysis of this compound Regulation

The following tables summarize key quantitative data from studies on the genetic regulation of this compound production.

Table 1: Regulation of mbt Gene Expression by Iron

GeneConditionFold Change in mRNA LevelsReference
mbtAIron Starvation14 to 49-fold increase[6]
mbtBIron Starvation14 to 49-fold increase[6]
mbtIIron Starvation14 to 49-fold increase[6]
mbtB promoterLow Iron7-fold increase (RNA)[1]
mbtB promoterLow Iron2-fold increase (Luciferase Activity)[1]
mbtB promoterIron Limitation26-fold increase (β-galactosidase Activity)[2]
mbtI promoterIron Limitation3.3-fold increase (β-galactosidase Activity)[2]

Table 2: this compound Production in Wild-Type and Mutant Strains

StrainConditionRelative this compound ProductionReference
M. tuberculosis H37Rv (Wild-Type)High IronRepressed[2]
M. tuberculosis ΔideRHigh IronDerepressed (Constitutive production)[2]
M. tuberculosisideR conditional mutantATc-induced ideR repression~100-fold increase[4]
M. tuberculosis ΔmbtEMinimal MediumNo detectable this compound or carboxythis compound[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound production.

Protocol 1: Construction of a Gene Knockout Mutant in Mycobacterium tuberculosis using Two-Step Homologous Recombination

This protocol describes the generation of a targeted gene deletion, for example, of the mbtE gene, using a suicide vector system.

1. Construction of the Suicide Delivery Vector: a. Amplify ~1 kb fragments of the upstream and downstream flanking regions of the target gene (mbtE) from M. tuberculosis genomic DNA using PCR. b. Clone the upstream and downstream fragments into a suicide vector (e.g., p2NIL) on either side of a selectable marker cassette (e.g., hygromycin resistance). c. Introduce a counter-selectable marker (e.g., sacB from Bacillus subtilis, which confers sucrose (B13894) sensitivity) into the vector.

2. Electroporation and Selection of Single Crossovers (SCOs): a. Prepare electrocompetent M. tuberculosis cells. b. Electroporate the suicide delivery vector into the competent cells. c. Plate the transformed cells on selective agar (B569324) (e.g., Middlebrook 7H11) containing the appropriate antibiotic (e.g., hygromycin) and an indicator for a reporter gene if present (e.g., X-gal for lacZ). d. Incubate at 37°C until colonies appear. These colonies represent single crossover events where the entire plasmid has integrated into the chromosome via homologous recombination at either the upstream or downstream flanking region.

3. Selection of Double Crossovers (DCOs): a. Inoculate SCO colonies into antibiotic-free liquid medium and grow for several generations to allow for the second recombination event to occur. b. Plate serial dilutions of the culture onto agar containing the counter-selective agent (e.g., 10% sucrose). c. Incubate at 37°C. Only cells that have lost the sacB gene through a second crossover event will be able to grow. d. Screen the resulting colonies by PCR using primers that flank the target gene to confirm the deletion of the wild-type allele and its replacement with the marker cassette. Further confirmation can be obtained by Southern blotting.

GeneKnockout cluster_workflow Gene Knockout Workflow start Construct Suicide Vector (Upstream/Downstream flanks + Marker + sacB) electroporation Electroporate into M. tuberculosis start->electroporation sco_selection Select for Single Crossovers (SCOs) (Antibiotic Resistance) electroporation->sco_selection dco_selection Select for Double Crossovers (DCOs) (Sucrose Resistance) sco_selection->dco_selection verification Verify Knockout (PCR, Southern Blot) dco_selection->verification

Caption: Workflow for mycobacterial gene knockout.

Protocol 2: Luciferase Reporter Assay for Promoter Activity

This protocol outlines the steps to measure the activity of a mbt gene promoter (e.g., the mbtB promoter) using a luciferase reporter system.

1. Construction of the Reporter Plasmid: a. Amplify the promoter region of the target gene (mbtB) from M. tuberculosis genomic DNA. b. Clone the promoter fragment into a mycobacterial shuttle vector (e.g., pSMT1) upstream of a promoterless luciferase gene (luxAB or firefly luc). c. Transform the resulting construct into E. coli for plasmid propagation and sequence verification.

2. Transformation of Mycobacteria: a. Electroporate the verified reporter plasmid into the desired mycobacterial strain (e.g., M. smegmatis or M. tuberculosis). b. Select for transformants on appropriate antibiotic-containing agar.

3. Culturing under Different Iron Conditions: a. Grow the reporter strain in a minimal medium with defined iron concentrations. For iron-replete conditions, supplement the medium with a high concentration of an iron salt (e.g., 100 µM FeCl₃). For iron-deplete conditions, use iron-free medium or add an iron chelator (e.g., 2,2'-dipyridyl). b. Grow cultures to mid-log phase.

4. Luciferase Assay: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by bead beating). c. Centrifuge the lysate to pellet cell debris. d. In a luminometer tube or a white-walled 96-well plate, mix an aliquot of the cell lysate with the luciferase assay reagent containing the appropriate substrate (e.g., n-decyl aldehyde for LuxAB or luciferin (B1168401) for firefly luciferase). e. Immediately measure the light output (luminescence) in a luminometer. f. Normalize the luciferase activity to the total protein concentration of the lysate or to the optical density of the culture to account for differences in cell number.

LuciferaseAssay construct Construct Reporter Plasmid (PmbtB + luciferase) transform Transform Mycobacteria construct->transform culture Culture under High and Low Iron transform->culture lyse Lyse Cells culture->lyse measure Measure Luminescence lyse->measure normalize Normalize Data measure->normalize

Caption: Luciferase reporter assay workflow.

Protocol 3: Lipidomic Analysis of this compound and its Precursors

This protocol details the extraction and analysis of this compound and its biosynthetic intermediates from mycobacterial cultures.

1. Culturing and Lipid Extraction: a. Grow mycobacterial strains on iron-depleted agar medium to induce this compound production. b. Scrape the colonies from the agar surface. c. Extract total lipids from the cell mass using a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v). d. To enrich for this compound-like molecules, precipitate phospholipids (B1166683) from the total lipid extract by adding cold acetone (B3395972) and incubating at 4°C. e. Centrifuge to pellet the phospholipids and collect the acetone-soluble supernatant, which contains the mycobactins.

2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis: a. Dry the acetone-soluble lipid fraction and resuspend it in a suitable solvent for HPLC. b. Inject the sample onto a reverse-phase HPLC column. c. Elute the lipids using a gradient of appropriate solvents (e.g., water, acetonitrile, methanol with a small percentage of formic acid). d. Analyze the eluate using a high-resolution mass spectrometer (e.g., a Q-TOF mass spectrometer) in positive ion mode to detect the protonated molecular ions ([M+H]⁺) of this compound and its precursors. e. Identify the different this compound species based on their accurate mass-to-charge ratios (m/z) and retention times.

Conclusion and Future Directions

The genetic regulation of this compound production is a finely tuned system that is essential for the virulence of pathogenic mycobacteria. The iron-dependent regulator IdeR acts as the central switch, repressing this compound biosynthesis in the presence of iron and allowing its production under iron-limiting conditions. This regulatory network, involving the mbt gene clusters and other regulatory factors, presents a number of attractive targets for the development of novel anti-tubercular drugs. By disrupting the ability of M. tuberculosis to acquire iron, it may be possible to effectively "starve" the bacterium within the host, thereby inhibiting its growth and proliferation.

Future research in this area will likely focus on further dissecting the roles of other regulatory proteins and sigma factors in modulating this compound production in response to a wider range of host-derived signals. A deeper understanding of the interplay between iron metabolism and other essential cellular processes will be crucial. Furthermore, the development of high-throughput screening assays based on the principles outlined in this guide will be instrumental in identifying and optimizing small molecule inhibitors of this compound biosynthesis, paving the way for a new generation of therapeutics to combat tuberculosis.

References

An In-depth Technical Guide to the Chemical Properties and Molecular Weight of Mycobactin T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobactin T, a lipophilic siderophore produced by Mycobacterium tuberculosis, is a crucial molecule for the bacterium's survival and virulence. It plays a vital role in iron acquisition from the host environment, a process essential for various metabolic pathways and the overall pathogenesis of tuberculosis. This technical guide provides a comprehensive overview of the chemical properties and molecular weight of this compound T, along with detailed experimental protocols for its isolation, purification, and characterization. Furthermore, a detailed schematic of its biosynthesis pathway is presented to facilitate a deeper understanding of its production and potential as a therapeutic target.

Chemical Properties and Molecular Weight

This compound T is not a single molecular entity but rather a family of closely related congeners. These variants share a common core structure but differ in the length and degree of saturation of their fatty acyl chains.[1] This heterogeneity is a key characteristic of this compound T.

General Structure

The core structure of this compound T consists of a salicylic (B10762653) acid residue linked to two modified lysine (B10760008) residues and a β-hydroxybutyric acid.[1] This complex structure is responsible for its high affinity and specificity for ferric iron (Fe³⁺). When isolated, this compound T is often in its iron-complexed form, known as ferric this compound T, which appears as a red-brown glass.[2] The metal-free form is a white, microcrystalline powder.[2]

Physicochemical Properties

This compound T exhibits distinct physicochemical properties that are important for its function and for its extraction and analysis. It is very soluble in chloroform (B151607), fairly soluble in ethanol, and less soluble in other alcoholic solvents.[2] Its solubility is slight in benzene, ether, and aliphatic hydrocarbons.[2] this compound T is stable to acids but is easily broken down under alkaline conditions.[2] It also shows an apple-green fluorescence under UV light.[2]

Molecular Formula and Weight

Due to the variability in the fatty acyl chain, the molecular formula and weight of this compound T can vary. However, a commonly cited representative structure of this compound T has the following properties:

PropertyValue
Molecular Formula C₃₈H₅₆N₆O₁₃
Molecular Weight 804.9 g/mol

Note: The fatty acid side chains in this compound T preparations can vary, with major components corresponding to acids of chain length C₁₈–C₂₁.[1]

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and characterization of this compound T from Mycobacterium tuberculosis cultures.

I. Isolation and Extraction of this compound T

This protocol describes the extraction of this compound T from M. tuberculosis cell pellets.

Materials:

  • Mycobacterium tuberculosis culture grown in low-iron medium

  • Chloroform

  • Methanol

  • Centrifuge

  • Rotary evaporator

  • Glassware (washed with 6 M HCl and rinsed with deionized water to remove trace iron)

Procedure:

  • Cell Harvesting: Centrifuge the M. tuberculosis culture to pellet the cells.

  • Solvent Extraction: Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform and methanol.

  • Incubation: Stir the suspension at room temperature for a minimum of 4 hours to ensure complete extraction of the lipophilic this compound T.

  • Separation: Centrifuge the mixture to separate the cell debris from the solvent extract.

  • Concentration: Carefully decant the supernatant containing the extracted this compound T and concentrate it using a rotary evaporator.

II. Purification of this compound T

This protocol outlines the purification of this compound T from the crude extract using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

A. Thin-Layer Chromatography (TLC)

Materials:

  • Crude this compound T extract

  • TLC plates (silica gel 60)

  • Developing solvent: A mixture of petroleum ether, n-butanol, and ethyl acetate.

  • Visualization method: UV light or iodine vapor.

Procedure:

  • Spotting: Dissolve the crude extract in a small volume of chloroform and spot it onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the solvent system. Allow the solvent to ascend the plate.

  • Visualization: After development, remove the plate and visualize the separated components under UV light (this compound T will fluoresce) or by exposing it to iodine vapor. The band corresponding to this compound T can be scraped from the plate and eluted with chloroform for further purification.

B. High-Performance Liquid Chromatography (HPLC)

Materials:

  • Partially purified this compound T from TLC

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • UV detector

Procedure:

  • Sample Preparation: Dissolve the this compound T sample in the mobile phase.

  • Injection: Inject the sample onto the C18 column.

  • Elution: Elute the sample using a gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).

  • Detection: Monitor the elution profile at a wavelength where this compound T absorbs (e.g., 243, 249, or 304 nm).[2]

  • Fraction Collection: Collect the fractions corresponding to the this compound T peak for further analysis.

III. Characterization of this compound T

The purified this compound T can be characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

A. Mass Spectrometry

Materials:

  • Purified this compound T

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Matrix (for MALDI-TOF) or appropriate solvent (for ESI-MS)

Procedure:

  • Sample Preparation: Prepare the sample according to the instrument's requirements. For MALDI-TOF, the sample is co-crystallized with a suitable matrix. For ESI-MS, the sample is dissolved in an appropriate solvent.

  • Data Acquisition: Acquire the mass spectrum of the sample. The spectrum will show the molecular ion peak(s) corresponding to the different congeners of this compound T.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

  • Purified this compound T

  • NMR spectrometer

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Sample Preparation: Dissolve the purified this compound T in deuterated chloroform.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will provide detailed information about the structure of this compound T, including the nature of the fatty acyl chain.[3]

This compound T Biosynthesis Pathway

The biosynthesis of this compound T is a complex process involving a series of enzymatic reactions catalyzed by proteins encoded by the mbt gene cluster.[4] The pathway can be broadly divided into the assembly of the core structure and the attachment of the variable fatty acyl chain.

Mycobactin_T_Biosynthesis cluster_enzymes Enzymatic Steps Chorismate Chorismate Salicylic_Acid Salicylic Acid Chorismate->Salicylic_Acid Pyruvate Salicyl_AMP Salicyl-AMP Salicylic_Acid->Salicyl_AMP ATP -> AMP + PPi MbtB_S_Sal MbtB-S-Salicylate Salicyl_AMP->MbtB_S_Sal MbtB-SH Core_Intermediate This compound Core Intermediate MbtB_S_Sal->Core_Intermediate Ser, Lys, Malonyl-CoA Mycobactin_T This compound T Core_Intermediate->Mycobactin_T Cyclization & Release Acyl_ACP Acyl-ACP Acyl_ACP->Core_Intermediate Acyl Transfer MbtI MbtI MbtA MbtA MbtB MbtB (NRPS) MbtC_D_E_F MbtC, MbtD (PKS) MbtE, MbtF (NRPS) MbtK_L_M_N MbtK, MbtL, MbtM, MbtN MbtK_L_M_N->Acyl_ACP Fatty Acid + ACP PPTase PPTase

This compound T Biosynthesis Pathway. This diagram illustrates the key enzymatic steps in the biosynthesis of this compound T, starting from chorismate.

Conclusion

This compound T is a fascinating and biologically significant molecule with a complex structure and biosynthesis pathway. Understanding its chemical properties and the methods for its study is crucial for researchers in the fields of tuberculosis research and drug development. The protocols and information provided in this technical guide are intended to serve as a valuable resource for scientists working to unravel the intricacies of Mycobacterium tuberculosis and to develop novel strategies to combat this persistent global health threat.

References

An In-depth Technical Guide to Mycobactin-Dependent Mycobacteria for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Iron is an indispensable nutrient for the survival and pathogenesis of mycobacteria. However, within a host organism, iron is sparingly available, compelling these bacteria to evolve sophisticated mechanisms for its acquisition. Central to this process is the production of siderophores, small, high-affinity iron-chelating molecules. In the genus Mycobacterium, the lipophilic siderophores are known as mycobactins. While most mycobacteria can synthesize their own mycobactins, a subset of species, referred to as mycobactin-dependent, lack this capability and are reliant on exogenous sources of this compound for growth. This dependency presents a unique vulnerability that can be exploited for diagnostic and therapeutic purposes. This technical guide provides a comprehensive overview of this compound-dependent mycobacteria, detailing the biochemical pathways of this compound synthesis and iron uptake, presenting key quantitative data, outlining detailed experimental protocols for their study, and visualizing the intricate molecular processes involved.

The Central Role of this compound in Mycobacterial Iron Acquisition

Mycobacteria employ a dual-siderophore system for iron scavenging. Water-soluble carboxymycobactins are secreted into the extracellular milieu to sequester ferric iron (Fe³⁺) from host iron-binding proteins like transferrin and lactoferrin.[1] The resulting ferri-carboxythis compound complex is then transported back towards the mycobacterial cell. The more lipophilic mycobactins are typically cell-wall associated and are believed to shuttle the iron across the complex and hydrophobic mycobacterial cell envelope.[2][3]

This compound-dependent mycobacteria are species that have a defect in the biosynthetic pathway of this compound and therefore cannot produce this essential siderophore. The most well-known example is Mycobacterium avium subsp. paratuberculosis (MAP), the causative agent of Johne's disease in ruminants.[4] Other strains, including some isolates of M. avium and wood pigeon mycobacteria, also exhibit varying degrees of this compound dependence.[1][5] This dependence is a critical phenotypic characteristic used for their identification and differentiation in the laboratory.[6]

Quantitative Data on this compound-Dependent Growth and Inhibition

The growth of this compound-dependent mycobacteria is directly influenced by the concentration of available this compound and iron. Understanding these quantitative relationships is crucial for culturing these organisms and for the development of inhibitors targeting this pathway.

ParameterOrganismValueUnitsReference
Minimal this compound J for GrowthM. avium subsp. paratuberculosis0.006µM[7]
Optimal this compound J for GrowthM. avium subsp. paratuberculosis1.2µM[7]
Iron Concentration Overcoming this compound Dependence (at pH 6.8)M. avium subsp. paratuberculosis>100µM[7]

Table 1: this compound J Growth Requirements for M. avium subsp. paratuberculosis

The development of inhibitors targeting the this compound biosynthesis pathway is a promising strategy for novel anti-mycobacterial therapeutics.

CompoundTargetOrganismMICUnitsReference
Salicyl-AMSMbtAM. tuberculosis H37Rv0.5µg/mL[4]
This compound Analog 34This compound PathwayM. tuberculosis H37Rv0.02-0.09µM[8]
This compound Analog 36This compound PathwayM. tuberculosis H37Rv0.02-0.09µM[8]
This compound Analog 40This compound PathwayM. tuberculosis H37Rv0.88µM[8]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Biosynthesis Inhibitors

Signaling Pathways and Experimental Workflows

The this compound Biosynthesis Pathway

This compound is a complex molecule synthesized by a series of enzymes encoded by the mbt gene cluster. The synthesis is a multi-step process involving both non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).

Mycobactin_Biosynthesis Chorismate Chorismate Salicylate Salicylic Acid Chorismate->Salicylate MbtI Salicyl_AMP Salicyl-AMP Salicylate->Salicyl_AMP MbtA (ATP->AMP) MbtB_S_Sal MbtB-S-Salicylate Salicyl_AMP->MbtB_S_Sal MbtA MbtB_S_Ser_Sal MbtB-S-Ser-Sal MbtB_S_Sal->MbtB_S_Ser_Sal Serine Serine Serine->MbtB_S_Ser_Sal MbtB Oxazoline Oxazoline intermediate MbtB_S_Ser_Sal->Oxazoline MbtB (Cyclization) Acyl_Carrier Acyl Carrier Peptide Oxazoline->Acyl_Carrier Condensation Lysine1 Lysine Lysine1->Acyl_Carrier MbtE Polyketide Polyketide Chain Acyl_Carrier->Polyketide Chain Transfer Malonyl_CoA Malonyl-CoA Malonyl_CoA->Polyketide MbtC, MbtD (PKS) Core_this compound Core this compound Structure Polyketide->Core_this compound Chain Transfer Lysine2 Lysine Lysine2->Core_this compound MbtF This compound This compound Core_this compound->this compound MbtG, MbtK (Hydroxylation & Acylation)

Caption: The this compound Biosynthesis Pathway.

Ferri-Mycobactin Uptake and Iron Release

Once this compound has chelated iron, the resulting ferri-mycobactin complex is transported into the mycobacterial cell. This process involves a series of membrane transporters. The release of iron from this compound within the cytoplasm is thought to involve a reductive mechanism.

Ferri_Mycobactin_Uptake cluster_extracellular Extracellular cluster_cellwall Cell Wall cluster_cytoplasm Cytoplasm Carboxymycobactin_Fe Ferri-Carboxythis compound HupB HupB Carboxymycobactin_Fe->HupB Binding This compound This compound Ferri_this compound Ferri-Mycobactin This compound->Ferri_this compound Fe³⁺ Chelation IrtAB IrtAB Transporter Ferri_this compound->IrtAB Transport Iron_Fe2 Fe²⁺ Mycobactin_recycled This compound (recycled) HupB->this compound Iron Transfer IrtAB->Iron_Fe2 Reduction & Release (Fe³⁺ -> Fe²⁺) IrtAB->Mycobactin_recycled

Caption: Ferri-Mycobactin Uptake and Iron Release.

Experimental Workflow for Determining this compound Dependency

A definitive determination of this compound dependency requires careful experimental design to avoid confounding factors such as iron concentration in the medium and this compound carryover from previous cultures.

Mycobactin_Dependency_Workflow cluster_media Test Media Start Start: Isolate of Interest Subculture Subculture on this compound-Free Iron-Replete Medium Start->Subculture Wash Wash Cells to Remove Carryover this compound Subculture->Wash Inoculate Inoculate Test Media Wash->Inoculate Medium_A Iron-Depleted This compound-Free Inoculate->Medium_A Medium_B Iron-Depleted + this compound Inoculate->Medium_B Medium_C Iron-Replete This compound-Free Inoculate->Medium_C Incubate Incubate and Monitor Growth (e.g., OD600, CFU) Medium_A->Incubate Medium_B->Incubate Medium_C->Incubate Decision Growth Pattern Analysis Incubate->Decision Dependent This compound-Dependent Decision->Dependent Growth only in Medium B Independent This compound-Independent Decision->Independent Growth in Medium A and/or C

Caption: Workflow for Determining this compound Dependency.

Key Experimental Protocols

Preparation of Iron-Depleted Sauton's Medium

Objective: To prepare a defined liquid medium with a minimal concentration of iron to study this compound-dependent growth and to screen for inhibitors of iron acquisition.

Materials:

Procedure:

  • Dissolve all components except glycerol and Tween 80 in 940 mL of ddH₂O.

  • Adjust the pH to 7.2 with 1 M NaOH.

  • To remove contaminating iron, add 8-hydroxyquinoline to a final concentration of 200 µM.

  • Extract the solution three times with an equal volume of chloroform in a separatory funnel. The aqueous phase (upper layer) should become colorless, indicating the removal of the iron-8-hydroxyquinoline complex.

  • Autoclave the aqueous phase for 20 minutes at 121°C to remove residual chloroform.

  • Aseptically add sterile-filtered glycerol and Tween 80 to the cooled medium.

  • Store the iron-depleted medium in sterile, acid-washed glassware at 4°C.

Assay for Screening Inhibitors of this compound Biosynthesis

Objective: To identify compounds that inhibit the growth of mycobacteria under iron-limiting conditions by targeting the this compound biosynthesis pathway.

Materials:

  • Iron-depleted Sauton's medium (prepared as in 4.1)

  • This compound-producing mycobacterial strain (e.g., M. smegmatis mc²155)

  • This compound-dependent mycobacterial strain (e.g., M. avium subsp. paratuberculosis)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer for measuring optical density (OD₆₀₀)

  • Resazurin (B115843) solution (0.025% w/v)

Procedure:

  • Grow the this compound-producing strain in iron-replete medium to mid-log phase. Wash the cells twice with iron-depleted Sauton's medium.

  • In a 96-well plate, add 100 µL of iron-depleted Sauton's medium to each well.

  • Add the test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a positive control inhibitor if available.

  • Inoculate the wells with the washed this compound-producing strain to a final OD₆₀₀ of 0.05.

  • Incubate the plate at 37°C for 48-72 hours.

  • Measure the OD₆₀₀ to determine bacterial growth. Alternatively, add 10 µL of resazurin solution to each well and incubate for a further 6-24 hours. A color change from blue to pink indicates viable cells.

  • Compounds that inhibit growth in this assay are potential inhibitors of this compound biosynthesis or other essential processes under iron limitation.

  • To confirm specificity for the this compound pathway, a secondary screen can be performed where the inhibitory effect of the compound is rescued by the addition of exogenous this compound.

Extraction and Quantification of this compound

Objective: To isolate and quantify the amount of this compound produced by a mycobacterial culture.

Materials:

  • Mycobacterial culture grown in iron-depleted medium

  • [¹⁴C]salicylic acid (for radiolabeling)

  • Chloroform:methanol (2:1 v/v)

  • Thin-layer chromatography (TLC) plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:acetic acid, 90:10:1)

  • Ferric chloride (FeCl₃) solution (for visualization)

  • Scintillation counter

Procedure:

  • Radiolabeling (Optional but recommended for quantification): Supplement the iron-depleted culture medium with [¹⁴C]salicylic acid, a precursor for this compound biosynthesis.[9]

  • Extraction: After incubation, harvest the mycobacterial cells by centrifugation. Resuspend the cell pellet in a small volume of water. Add chloroform:methanol (2:1) and vortex vigorously. Centrifuge to separate the phases. The lower organic phase contains the this compound.

  • TLC Separation: Spot the concentrated organic extract onto a TLC plate. Develop the chromatogram using the appropriate solvent system.

  • Visualization: Spray the dried TLC plate with a dilute solution of FeCl₃. This compound will appear as a reddish-brown spot.

  • Quantification: If radiolabeled, scrape the corresponding spot from the TLC plate into a scintillation vial and measure the radioactivity using a scintillation counter. The amount of this compound can be calculated based on the specific activity of the [¹⁴C]salicylic acid.

Conclusion

The dependency of certain mycobacterial species on an external supply of this compound for iron acquisition is a fascinating biological phenomenon with significant practical implications. For researchers, this dependency provides a powerful tool for the identification and selective cultivation of these organisms. For drug development professionals, the this compound biosynthesis and uptake pathways represent a largely untapped source of novel therapeutic targets. By understanding the intricate molecular details of these processes and employing the experimental approaches outlined in this guide, the scientific community can continue to make strides in combating the diseases caused by these challenging pathogens.

References

The Hydroxyphenyloxazoline Core: A Linchpin in Mycobactin's Iron Scavenging Machinery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an indispensable nutrient for the survival and pathogenesis of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. To acquire this essential metal from the iron-limited host environment, M. tuberculosis employs a sophisticated iron acquisition system centered around small, high-affinity iron-chelating molecules known as siderophores. The primary siderophores of M. tuberculosis are the mycobactins, which are characterized by a unique and crucial structural feature: the hydroxyphenyloxazoline core. This technical guide provides a comprehensive examination of the function of the hydroxyphenyloxazoline core in mycobactin, its role in iron chelation, its biosynthesis, and its potential as a target for novel anti-tubercular drug development.

The Pivotal Role of the Hydroxyphenyloxazoline Core in Iron Chelation

The hydroxyphenyloxazoline moiety, derived from salicylic (B10762653) acid, is a critical component of the hexadentate coordination sphere that this compound forms around a ferric iron (Fe³⁺) ion. This coordination is essential for the exceptionally high affinity that this compound exhibits for iron. The core, in conjunction with two hydroxamic acid groups, creates a stable octahedral complex with Fe³⁺, effectively sequestering it from host iron-binding proteins like transferrin and lactoferrin.

The phenolic hydroxyl group and the nitrogen atom of the oxazoline (B21484) ring within the core directly participate in the coordination of the iron atom. This contribution is fundamental to the overall stability of the this compound-iron complex.

Quantitative Insights into Iron Binding

The affinity of siderophores for iron is quantified by the formation or stability constant (log β). While direct measurement for the water-insoluble mycobactins has been challenging, competitive experiments have provided significant insights. Notably, this compound J has been shown to possess a remarkably high log β value, underscoring the efficiency of its iron-chelating structure.

Siderophore/AnalogStability Constant (log β)MethodReference
This compound J~ 43Competitive ligand exchange with TrenCAM[1]
Desferrioxamine B (hydroxamate-based)~ 30N/A[1]
Exochelin MN (mycobacterial siderophore)39.1N/A[1]

This compound Analogs: Probing the Function of the Hydroxyphenyloxazoline Core

The development and analysis of this compound analogs have been instrumental in elucidating the structure-activity relationships of the hydroxyphenyloxazoline core. Modifications to this core have a profound impact on both iron-binding affinity and biological activity, highlighting its importance. For instance, substitution of the oxazoline moiety with a catechol group has been explored, leading to analogs with altered growth-promoting effects.[2]

Antimicrobial Activity of this compound Analogs

The essentiality of the this compound system for M. tuberculosis survival makes it an attractive target for antimicrobial agents. Analogs that mimic the hydroxyphenyloxazoline core can act as inhibitors of this compound biosynthesis or function, leading to potent and selective inhibition of mycobacterial growth. The minimum inhibitory concentration (MIC) is a key metric used to quantify the efficacy of these analogs.

This compound AnalogTarget/ModificationM. tuberculosis H37Rv MIC (µM)Reference
Analog 34Synthetic analog0.02–0.09 (in 7H12 media)[2]
Analog 36Synthetic analog0.02–0.09 (in 7H12 media)[2]
Analog 40 (maleimide-containing)Synthetic analog0.88 (in 7H12 media)[2]
Drug-conjugate 10Artemisinin conjugate0.39 µg/mL[2]
Pyrazoline-based analog 1Mimics hydroxyphenyl-oxazolineIC₅₀ = 8, MIC₉₀ = 21 (iron-depleted)[3]
Pyrazoline-based analog 2Mimics hydroxyphenyl-oxazolineIC₅₀ = 47, MIC = 16[3]
Pyrazoline-based analog 3Mimics hydroxyphenyl-oxazolineIC₅₀ = 47, MIC = 16[3]

Biosynthesis of the Hydroxyphenyloxazoline Core and Iron Uptake Pathway

The biosynthesis of the hydroxyphenyloxazoline core is a complex enzymatic process central to this compound production. This pathway, and the subsequent uptake of iron-laden this compound, represents a series of potential targets for therapeutic intervention.

Biosynthetic Pathway of the Hydroxyphenyloxazoline Core

The formation of the hydroxyphenyloxazoline ring is initiated by the activation of salicylic acid by the enzyme MbtA. This activated salicylate (B1505791) is then transferred to the MbtB enzyme, a non-ribosomal peptide synthetase (NRPS), which catalyzes the condensation with a serine or threonine residue followed by cyclization to form the characteristic oxazoline ring.

Mycobactin_Core_Biosynthesis Salicylate Salicylic Acid MbtA MbtA (Salicyl-AMP ligase) Salicylate->MbtA ATP ATP ATP->MbtA Sal_AMP Salicyl-AMP MbtA->Sal_AMP Adenylation MbtB MbtB (NRPS) Sal_AMP->MbtB Serine Serine Serine->MbtB Oxazoline_Intermediate MbtB-bound Oxazoline Intermediate MbtB->Oxazoline_Intermediate Condensation & Cyclization Mycobactin_Core Hydroxyphenyloxazoline Core Oxazoline_Intermediate->Mycobactin_Core Further processing

Biosynthesis of the hydroxyphenyloxazoline core.
This compound-Mediated Iron Uptake

Once synthesized, this compound is embedded in the mycobacterial cell envelope. The soluble counterpart, carboxythis compound, is secreted to scavenge iron from the extracellular environment. The iron-loaded carboxythis compound then transfers the iron to this compound, which in turn delivers it into the cytoplasm via specific transporters.

Mycobactin_Iron_Uptake cluster_extracellular Extracellular cluster_cell_envelope Cell Envelope cluster_cytoplasm Cytoplasm Host_Iron Host Iron (Transferrin, etc.) Fe_cMBT Fe-cMBT Complex Host_Iron->Fe_cMBT Chelation Carboxythis compound Carboxythis compound (cMBT) Carboxythis compound->Fe_cMBT This compound This compound (MBT) Fe_cMBT->this compound Iron Transfer Fe_MBT Fe-MBT Complex This compound->Fe_MBT IrtAB IrtAB Transporter Fe_MBT->IrtAB Fe_ion Fe³⁺ IrtAB->Fe_ion Transport Metabolism Metabolic Processes Fe_ion->Metabolism

This compound-mediated iron uptake pathway.

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It relies on the principle that a siderophore will remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer

  • Appropriate growth medium (e.g., MM9 salts)

  • Agar (B569324) (for solid media)

Protocol for CAS Agar Plates:

  • Prepare Blue Dye Solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • In a separate flask, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Slowly mix the CAS and HDTMA solutions. While stirring vigorously, add the FeCl₃ solution. The resulting solution should be a deep blue color. Autoclave and store in the dark.

  • Prepare Assay Agar:

    • Prepare the desired growth medium (e.g., MM9 minimal medium). Add 15 g/L of agar.

    • Adjust the pH to 6.8 with concentrated NaOH.

    • Autoclave the medium and cool to 50°C.

  • Combine Solutions:

    • Slowly add the sterile blue dye solution to the molten agar medium with gentle swirling to avoid precipitation. The final concentration of the dye solution in the medium is typically 10% (v/v).

  • Pour Plates and Inoculate:

    • Pour the CAS agar into sterile petri dishes.

    • Once solidified, spot the bacterial culture onto the agar surface.

    • Incubate under appropriate conditions. A color change from blue to orange/yellow around the colony indicates siderophore production.

M. tuberculosis Growth Inhibition Assay (Microplate Alamar Blue Assay)

This assay is commonly used to determine the MIC of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) or other suitable growth medium.

  • Alamar Blue reagent.

  • 96-well microplates.

  • M. tuberculosis H37Rv culture.

  • Test compounds.

Protocol:

  • Prepare Culture: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0 and then dilute to the desired final inoculum concentration (e.g., 1 x 10⁵ CFU/mL).

  • Prepare Compound Dilutions: Prepare serial dilutions of the test compounds in the growth medium directly in the 96-well plates. Include a drug-free control and a sterile medium control.

  • Inoculate Plates: Add the prepared M. tuberculosis inoculum to each well.

  • Incubate: Seal the plates and incubate at 37°C for 5-7 days.

  • Add Alamar Blue: Add Alamar Blue solution to each well.

  • Read Results: Incubate for another 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Directions

The hydroxyphenyloxazoline core is an indispensable structural element of this compound, playing a direct and critical role in the high-affinity chelation of iron. Its unique chemical properties and the enzymatic machinery responsible for its synthesis represent a significant vulnerability in the iron acquisition system of M. tuberculosis. The development of this compound analogs that mimic or target the formation of this core has proven to be a fruitful strategy for the discovery of novel anti-tubercular agents. Future research should focus on obtaining more precise quantitative data on the thermodynamic contribution of the hydroxyphenyloxazoline core to iron binding through advanced biophysical techniques. Furthermore, the elucidation of the crystal structure of the MbtB enzyme in complex with its substrates could provide a platform for the rational design of more potent and specific inhibitors of this compound biosynthesis, offering a promising avenue to combat the global threat of tuberculosis.

References

Mycobactin's Crucial Role in Host-Pathogen Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The acquisition of essential micronutrients, particularly iron, is a critical battleground in the conflict between a host and an invading pathogen. For Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, survival within the iron-limited environment of the host macrophage is paramount to its pathogenesis. This is accomplished through the deployment of a sophisticated iron-scavenging system centered on small, lipid-soluble molecules called mycobactins. This technical guide provides an in-depth examination of mycobactin's structure, biosynthesis, and its multifaceted role in host-pathogen interactions. We will explore the molecular mechanisms of iron acquisition, the impact on host cellular processes, and the potential of the this compound biosynthetic pathway as a novel therapeutic target for the development of new anti-tubercular agents.

Introduction: The Challenge of Iron Acquisition

Iron is an indispensable cofactor for numerous essential cellular processes in both prokaryotes and eukaryotes, including DNA replication, respiration, and central metabolism. In the mammalian host, the vast majority of iron is sequestered within proteins like transferrin, lactoferrin, and heme, maintaining the concentration of free iron at exceedingly low levels (~10⁻²⁴ M).[1] This deliberate iron restriction, often termed "nutritional immunity," serves as a primary defense mechanism against invading microbes.[2] Pathogens like Mtb, which reside within the hostile phagosome of macrophages, must therefore evolve highly efficient strategies to overcome this iron-limiting environment to survive and replicate.[2][3] Mtb's primary solution to this challenge is the production and utilization of high-affinity iron chelators, or siderophores, known as mycobactins.[4][5]

This compound: Structure and Function

Mycobactins are a class of lipophilic, non-ribosomally synthesized peptides that function to chelate ferric iron (Fe³⁺) with extremely high affinity.[4] Mtb produces two functionally distinct but structurally related classes of siderophores:

  • Carboxythis compound (cMBT): A hydrophilic, water-soluble siderophore that is secreted into the extracellular milieu.[6][7] Its primary role is to scavenge iron from host iron-binding proteins such as transferrin and ferritin.[5][6] The acyl chain on its central lysine (B10760008) residue is typically 2 to 8 carbons long, contributing to its solubility.[8]

  • This compound (MBT): A highly lipophilic siderophore that remains associated with the mycobacterial cell wall.[4][6] It functions as a membrane-embedded ionophore, accepting iron from the Fe³⁺-cMBT complex at the cell surface and shuttling it across the lipid-rich cell envelope.[4][7] The acyl chain in cell-wall associated variants can be up to 20 carbons in length, anchoring it within the membrane.[8]

The core structure of this compound T from M. tuberculosis consists of a salicylic (B10762653) acid cap, two hydroxylated lysine residues, and a β-hydroxybutyric acid residue, which together form a hexadentate coordination complex that securely binds a single ferric iron ion.[9]

The this compound Biosynthesis Pathway

The synthesis of this compound is a complex process orchestrated by a cluster of genes, mbtA through mbtN, which encode a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.[10][11] This pathway is essential for Mtb's growth under iron-stress conditions and is a prime target for drug development.[12][13]

Key enzymes in the pathway include:

  • MbtI: A salicylate (B1505791) synthase that catalyzes the first committed step, converting chorismate to salicylate.[8]

  • MbtA: A salicyl-AMP ligase that activates salicylate for subsequent incorporation into the this compound scaffold.[12] This enzyme is a critical target for inhibitor development.[14]

  • MbtB, MbtE, MbtF: NRPS components responsible for assembling the peptide backbone of this compound.[11] MbtB incorporates the activated salicylate and cyclizes it to form the characteristic phenyloxazoline ring.[4]

  • MbtK: An acyltransferase responsible for attaching the long, lipophilic aliphatic chain to the core structure, which is critical for its function and virulence.[15]

The expression of the mbt gene cluster is tightly regulated by the iron-dependent repressor, IdeR.[1][13] In iron-replete conditions, IdeR binds to iron and represses the transcription of the mbt genes.[1] Conversely, under iron starvation, IdeR is inactive, leading to the upregulation of the biosynthetic machinery and production of mycobactins.[13]

Mycobactin_Biosynthesis_Pathway cluster_reg Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate Salicylate Synthase Salicyl_AMP Salicyl-AMP Salicylate->Salicyl_AMP Salicyl-AMP Ligase MBT_Core This compound Core Scaffold Salicyl_AMP->MBT_Core Precursors Lysine, Threonine, Acyl Chains, etc. Precursors->MBT_Core This compound This compound (MBT) & Carboxythis compound (cMBT) MBT_Core->this compound Acylation & Modification MbtI MbtI MbtI->Chorismate MbtA MbtA MbtA->Salicylate NRPS_PKS MbtB-J (NRPS/PKS Megasynthase) NRPS_PKS->Salicyl_AMP NRPS_PKS->Precursors Tailoring MbtK-N (Tailoring Enzymes) Tailoring->MBT_Core IdeR IdeR (Repressor) IdeR->MbtI Repression IdeR->MbtA Repression IdeR->NRPS_PKS Repression Iron Iron->IdeR

Caption: Simplified this compound biosynthesis pathway and its regulation by iron via the IdeR repressor.

Role in Host-Pathogen Interactions

This compound is essential for the virulence of Mtb, primarily through its role in acquiring iron from within the host macrophage.[4][5] Disruption of this compound biosynthesis renders the bacterium unable to grow in macrophages and severely attenuates its virulence in animal models.[3][4][15]

Iron Acquisition from the Host Milieu

The iron acquisition process is a coordinated, two-step mechanism:

  • Extracellular Scavenging: Mtb secretes hydrophilic cMBT, which diffuses away from the bacterium to chelate Fe³⁺ from host proteins like transferrin.[7]

  • Membrane Transport: The resulting iron-laden Fe-cMBT complex is transported back to the mycobacterial cell surface. Here, the iron is passed to the membrane-associated, lipophilic MBT.[4][6] MBT then shuttles the iron across the complex cell wall into the cytoplasm, where it can be utilized for metabolic processes.[4]

Recent evidence suggests a novel pathway where this compound can directly extract iron from the intracellular environment of the macrophage.[2] The metal-free siderophore associates with macrophage membranes, and once it chelates iron, the this compound-iron complex accumulates selectively in host macrophage lipid droplets.[2][16] These lipid droplets are then found in direct contact with the phagosome containing the mycobacteria, positioning them for efficient iron delivery.[2][16] This pathway highlights how mycobacteria exploit endogenous host mechanisms for their own benefit.[2] The Esx-3 secretion system is also critically required for this this compound-mediated iron acquisition process, though its precise role is still under investigation.[3]

Iron_Acquisition_Workflow cluster_host Host Macrophage Cytoplasm / Extracellular Space cluster_mtb Mycobacterium tuberculosis Transferrin Host Transferrin-Fe³⁺ chelation Iron Chelation cMBT Carboxythis compound (cMBT) Fe_cMBT Fe³⁺-cMBT Complex transport_to_cell Transport Fe_cMBT->transport_to_cell 3. MBT This compound (MBT) (Cell Wall) iron_transfer Iron Transfer Fe_MBT Fe³⁺-MBT Complex membrane_shuttle Membrane Shuttle Fe_MBT->membrane_shuttle 5. Cytoplasm Mtb Cytoplasm cMBT_secretion Secretion Fe_Util Iron Utilization (Metabolism, Growth) cMBT_secretion->cMBT 1. chelation->Fe_cMBT 2. transport_to_cell->MBT 3. iron_transfer->Fe_MBT 4. cytoplasmic_entry Cytoplasmic Entry & Reduction to Fe²⁺ membrane_shuttle->cytoplasmic_entry 5. cytoplasmic_entry->Fe_Util 6.

Caption: The two-siderophore model for iron acquisition by Mycobacterium tuberculosis.
Impact on Macrophage Function and Host Immunity

While the primary role of this compound is iron acquisition for the pathogen, this process indirectly impacts the host. By successfully competing for a vital nutrient, Mtb can thrive within macrophages, subverting the host's primary cellular defense.[17] The ability of Mtb to replicate intracellularly prevents its clearance and allows for the establishment of a chronic infection.[17][18] The formation of granulomas, a hallmark of tuberculosis, is a host attempt to contain the infection, but it also creates a unique, iron-limited microenvironment where this compound production is critical for bacterial survival.[18][19] There is currently limited direct evidence of this compound itself modulating host signaling pathways like NF-κB or MAPK; its effect is primarily through ensuring bacterial survival, which in turn allows other Mtb virulence factors to manipulate host cell signaling and dampen the immune response.[20][21]

This compound Biosynthesis as a Therapeutic Target

The this compound biosynthesis pathway presents an attractive target for novel anti-tubercular drug discovery for several key reasons:[10][22]

  • Essentiality: The pathway is essential for Mtb survival in vivo within the host.[10][22]

  • Conservation: It is conserved among pathogenic mycobacteria but absent in mammals, suggesting that inhibitors would have high specificity and low host toxicity.[10][12]

  • Novelty: Targeting this pathway represents a novel mechanism of action, which is crucial for combating the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[14][23]

Significant efforts have focused on developing inhibitors for key enzymes like MbtA and MbtI.[14] For instance, salicyl-AMS, a nucleoside analogue, is a potent inhibitor of MbtA.[24] Another strategy, known as the "Trojan Horse" approach, involves linking antibiotics to siderophore analogues to facilitate their entry into the mycobacterial cell, hijacking the iron uptake system to deliver a toxic payload.[23]

Quantitative Data Summary

The following tables summarize quantitative data from various experimental studies on this compound and iron acquisition.

Table 1: Reagent Concentrations in Mycobacterial Growth and Iron Chelation Experiments

Parameter Concentration Context Reference
2,2′-dipyridyl (Iron Chelator) 100 µM Used to create iron-deprived conditions for M. smegmatis culture. [3]
FeCl₃ 12.5 µM Used as an iron source in M. smegmatis culture. [3]
Ammonium Ferric Citrate 20 µM Iron source for in vitro growth assays of Mtb. [25][26]
Human Holo-transferrin 10 µM Iron source for in vitro growth assays of Mtb. [25][26]
Human Hemoglobin 5 µM Iron source for in vitro growth assays of Mtb. [25][26]
Hemin 20 µM Iron source for in vitro growth assays of Mtb. [25][26]
This compound (MBT) 0.2 µM Siderophore source for in vitro growth assays of Mtb. [25][26]
Carboxythis compound (cMBT) 0.2 µM Siderophore source for in vitro growth assays of Mtb. [25][26]

| Verapamil (B1683045) (Efflux Pump Inhibitor) | 125-256 µg/mL | Positive control in ethidium (B1194527) bromide accumulation assays. |[7] |

Table 2: Initial Conditions for Mtb Growth Analysis

Parameter Value Context Reference
Initial Optical Density (OD₆₀₀) 0.01 Standardized starting density for Mtb cultures in growth experiments. [25][26]

| Pre-culture Conditions | 5 days in low-iron 7H9 | Depletes intracellular iron stores before initiating growth analysis with specific iron sources. |[25][26] |

Key Experimental Protocols

Protocol: this compound Extraction and Quantification

This protocol describes a method for labeling and extracting cell-associated this compound, adapted from methodologies used for M. tuberculosis and M. smegmatis.[24]

  • Bacterial Culture: Grow M. tuberculosis in an appropriate low-iron medium (e.g., chelated Sauton's medium or low-iron 7H9) to induce this compound synthesis.

  • Radiolabeling: Supplement the culture medium with 0.1 µCi/mL of ¹⁴C-salicylic acid for approximately 24 hours to specifically label the this compound molecules.

  • Cell Harvesting: Pellet the bacterial cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet and boil in a 4% SDS solution for 2 hours to lyse the cells.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the BCA protein assay.

  • Organic Extraction: Perform a solvent extraction on the lysate to isolate the lipophilic this compound.

  • Quantification: Normalize the extracted radioactivity (counts per minute) to the total protein amount (e.g., per 50 mg of total protein) to quantify the relative amount of cell-associated this compound.

Experimental_Workflow Start Start: Mtb Culture Step1 1. Grow in Low-Iron Medium Start->Step1 Step2 2. Add ¹⁴C-Salicylic Acid (Radiolabeling) Step1->Step2 Step3 3. Harvest Cells (Centrifugation) Step2->Step3 Step4 4. Lyse Cells (Boil in 4% SDS) Step3->Step4 Step5 5. Quantify Total Protein (BCA Assay) Step4->Step5 Step6 6. Organic Extraction of Lysate Step4->Step6 Step8 8. Normalize Radioactivity to Protein Amount Step5->Step8 Step7 7. Scintillation Counting (Measure Radioactivity) Step6->Step7 Step7->Step8 End End: Relative this compound Level Step8->End

Caption: Experimental workflow for radiolabeling, extraction, and quantification of this compound.
Protocol: Ethidium Bromide (EtBr) Efflux Pump Assay

This protocol is used to assess the activity of efflux pumps, which can be involved in siderophore recycling, and to screen for potential inhibitors.[7]

  • Bacterial Preparation: Prepare a bacterial suspension (e.g., M. smegmatis) to a density of 10⁷ bacteria/mL in PBS containing 0.4% glucose as an energy source.

  • Plate Setup: In a 96-well microplate, add the bacterial suspension to wells containing:

    • No inhibitor (negative control).

    • A known efflux pump inhibitor like verapamil (positive control).

    • The test compound (e.g., a this compound analogue).

  • Substrate Addition: Add the efflux pump substrate, ethidium bromide (EtBr), to all wells to a final concentration of 0.5 mg/L.

  • Fluorimetric Measurement: Immediately place the plate in a fluorimeter set to 37°C. Measure fluorescence every minute for 60 minutes using an excitation wavelength of 540 nm and an emission wavelength of 620 nm.

  • Data Analysis: An increase in fluorescence over time indicates the accumulation of EtBr inside the cells, signifying inhibition of efflux pump activity. Compare the relative fluorescence units (RFU) in wells with the test compound to the positive and negative controls.

References

An In-depth Technical Guide to the Natural Sources and Isolation of Different Mycobactin Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobactins are a group of lipophilic siderophores produced by various species of the genus Mycobacterium. These molecules play a crucial role in the survival and pathogenesis of mycobacteria by scavenging essential iron from the host environment.[1][2] The ability of pathogenic mycobacteria, such as Mycobacterium tuberculosis, to acquire iron via mycobactins is directly linked to their virulence, making the mycobactin biosynthesis pathway a compelling target for novel anti-tubercular drug development.[3][4] This technical guide provides a comprehensive overview of the natural sources of different this compound types, detailed methodologies for their isolation and characterization, and an exploration of the underlying biosynthetic pathways.

Natural Sources and Diversity of Mycobactins

Mycobactins are broadly classified into two main types: the cell-associated, lipid-soluble mycobactins (MBT) and the water-soluble, secreted carboxymycobactins (cMBT).[5][6] These siderophores are produced by a wide range of mycobacterial species, with structural variations that are often species-specific. These differences primarily lie in the length and degree of saturation of the fatty acid side chains and substitutions on the core molecular structure.[7][8][9]

A variety of mycobacterial species have been identified as producers of distinct this compound types. For instance, Mycobacterium tuberculosis produces this compound T, while Mycobacterium smegmatis synthesizes this compound S.[7][8] Other notable examples include this compound P from Mycobacterium phlei and this compound H from Mycobacterium thermoresistible.[7][10] The production of these siderophores is tightly regulated by the availability of iron in the surrounding environment; their synthesis is significantly upregulated under iron-limiting conditions.[11][12] Some species, like Mycobacterium avium subspecies paratuberculosis, are incapable of synthesizing their own this compound and require it as a growth supplement in laboratory cultures.[1][13]

Table 1: Natural Sources and Types of Mycobactins
This compound TypeProducing Organism(s)Key Structural CharacteristicsReferences
This compound TMycobacterium tuberculosisSalicylic (B10762653) acid residue, (+)-β-hydroxybutyric acid residue, C18–C21 fatty acid side chains.[5][8]
This compound SMycobacterium smegmatis, Mycobacterium sp. Olitzky & Gershon, strain 2Nucleus identical to this compound T but differs in the optical configuration of the hydroxy acid fragment.[7][9]
This compound PMycobacterium phlei2-hydroxy-6-methylbenzoic acid residue, (−)-3-hydroxy-2-methylpentanoic acid residue. The main component has an n-cis-octadec-2-enoyl side chain.[10][14]
This compound HMycobacterium thermoresistibleCobactin fragment identical to this compound S; mycobactic acid moiety has methyl groups at position 6 in the benzene (B151609) ring and at position 5 in the oxazoline (B21484) ring.[7]
This compound AMycobacterium aurumDiffers from other known mycobactins in the details of substitution and configuration of asymmetric centers in the nucleus.[15]
This compound RMycobacterium terraeDiffers from other known mycobactins in the details of substitution and configuration of asymmetric centers in the nucleus.[15]
This compound FMycobacterium fortuitumDiffers from other known mycobactins in the details of substitution and configuration of aymmetric centers in the nucleus.[15]
Mycobactins M and NMycobacterium marinumHave small acyl groups (acetyl and propionyl, respectively) at the hydroxamic acid center of the mycobactic acid moiety.[6][15]

This compound Biosynthesis Pathway

The biosynthesis of mycobactins is a complex process carried out by a mixed non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid system.[16] The genes encoding the enzymes for this pathway are organized in two main clusters, mbt-1 (mbtA-J) and mbt-2 (mbtK-N).[16] The mbt-1 locus is responsible for synthesizing the core this compound structure.[16]

The pathway initiates with the conversion of chorismate to salicylic acid by the enzyme MbtI.[12] MbtA then activates salicylate (B1505791) to salicyl-AMP, which is subsequently loaded onto the thiolation domain of MbtB.[16][17] The this compound core is then assembled through the sequential action of NRPS and PKS modules.[18] A "hydroxylation last" model has been proposed for M. tuberculosis, where deoxysiderophores are formed as intermediates and subsequently hydroxylated by enzymes such as MbtG to produce the final this compound structure.[11]

Mycobactin_Biosynthesis_Pathway Chorismate Chorismate Salicylate Salicylic Acid Chorismate->Salicylate MbtI Sal_AMP Salicyl-AMP Salicylate->Sal_AMP MbtA (ATP -> AMP+PPi) MbtB_S_Sal MbtB-S-Salicylate Sal_AMP->MbtB_S_Sal MbtA Core_Assembly Core Assembly (NRPS/PKS) MbtB_S_Sal->Core_Assembly MbtC-F Deoxythis compound Deoxythis compound Core_Assembly->Deoxythis compound This compound This compound Deoxythis compound->this compound MbtG MbtI MbtI MbtA MbtA MbtB MbtB MbtC_F MbtC-F MbtG MbtG (Hydroxylation)

Figure 1: Simplified this compound Biosynthesis Pathway.

Experimental Protocols

Protocol 1: Culturing Mycobacteria for this compound Production

This protocol describes the general procedure for culturing mycobacteria under iron-deficient conditions to induce this compound synthesis.

Materials:

  • Mycobacterial strain of interest

  • Low-iron growth medium (e.g., modified Sauton's medium or GAST medium)[19][20]

  • Sterile culture flasks

  • Incubator

  • Spectrophotometer

Procedure:

  • Prepare the low-iron medium according to standard formulations. To ensure iron limitation, use high-purity reagents and acid-washed glassware.

  • Inoculate a starter culture of the mycobacterial strain in a standard growth medium (e.g., Middlebrook 7H9) and grow to mid-log phase.

  • Pellet the cells from the starter culture by centrifugation and wash them twice with sterile, iron-free phosphate-buffered saline (PBS) to remove residual iron and medium components.

  • Inoculate the washed cells into the low-iron medium in a culture flask at a starting optical density (OD600) of 0.05.

  • Incubate the culture at the optimal growth temperature for the specific mycobacterial species (e.g., 37°C for M. tuberculosis) with gentle agitation.

  • Monitor bacterial growth by measuring the OD600 at regular intervals.

  • Harvest the cells in the late exponential or early stationary phase for this compound extraction. For carboxythis compound extraction, the culture supernatant is used.

Protocol 2: Extraction and Purification of Mycobactins

This protocol outlines a general method for the extraction of cell-associated mycobactins and secreted carboxymycobactins.

Materials:

  • Mycobacterial culture (cells and/or supernatant)

  • Chloroform[21]

  • Methanol (B129727)

  • Ferric chloride (FeCl₃) solution (for visualization)[19]

  • Rotary evaporator

  • Centrifuge

  • Thin-Layer Chromatography (TLC) plates (silica gel 60F254)[19]

  • TLC developing solvent (e.g., ethanol:petroleum ether:ethyl acetate (B1210297), 1:4:6)[19]

Procedure for Cell-Associated this compound (MBT):

  • Pellet the mycobacterial cells from the culture by centrifugation.

  • Extract the cell pellet with a mixture of chloroform (B151607):methanol (e.g., 2:1 v/v).[3] The extraction can be enhanced by mechanical disruption methods such as sonication or bead beating.[22]

  • Centrifuge the mixture to separate the cell debris from the solvent extract.

  • Collect the supernatant containing the lipid-soluble mycobactins.

  • Add a solution of ferric chloride to the extract. Ferri-mycobactin complexes will impart a characteristic rusty or reddish-brown color to the solution.[19]

  • Evaporate the solvent to dryness using a rotary evaporator.

  • Redissolve the dried extract in a small volume of chloroform for further analysis.

Procedure for Secreted Carboxythis compound (cMBT):

  • Separate the culture supernatant from the bacterial cells by centrifugation and filtration through a 0.22 µm filter.

  • Saturate the culture filtrate with ferric chloride.[21]

  • Extract the ferri-carboxymycobactins from the aqueous supernatant using an equal volume of chloroform.[21]

  • Separate the chloroform phase, which now contains the ferri-carboxymycobactins.

  • Wash the chloroform phase with sterile water to remove any residual medium components.

  • Evaporate the chloroform to dryness using a rotary evaporator.

  • Redissolve the dried extract in a small volume of chloroform or methanol for further analysis.

Protocol 3: Analysis of Mycobactins by Thin-Layer Chromatography (TLC)

Procedure:

  • Spot the redissolved this compound extracts onto a silica (B1680970) gel TLC plate.

  • Develop the TLC plate in a chamber equilibrated with a suitable solvent system, such as ethanol:petroleum ether:ethyl acetate (1:4:6).[19]

  • After development, allow the plate to air dry.

  • The ferri-mycobactin complexes will be visible as distinct rusty-colored spots. The Rf values can be used for preliminary identification by comparison with known standards.[19]

  • For further characterization, the spots can be scraped from the plate, the this compound eluted, and subjected to mass spectrometry analysis.[6]

Mycobactin_Extraction_Workflow Start Mycobacterial Culture (Low-Iron Medium) Centrifuge1 Centrifugation Start->Centrifuge1 CellPellet Cell Pellet Centrifuge1->CellPellet for MBT Supernatant Supernatant Centrifuge1->Supernatant for cMBT ExtractMBT Solvent Extraction (e.g., Chloroform:Methanol) CellPellet->ExtractMBT AddFeCl3_cMBT Add FeCl₃ Supernatant->AddFeCl3_cMBT AddFeCl3_MBT Add FeCl₃ ExtractMBT->AddFeCl3_MBT EvaporateMBT Evaporation AddFeCl3_MBT->EvaporateMBT MBT_Extract Crude MBT Extract EvaporateMBT->MBT_Extract TLC TLC Analysis MBT_Extract->TLC Extract_cMBT Chloroform Extraction AddFeCl3_cMBT->Extract_cMBT Evaporate_cMBT Evaporation Extract_cMBT->Evaporate_cMBT cMBT_Extract Crude cMBT Extract Evaporate_cMBT->cMBT_Extract cMBT_Extract->TLC MS Mass Spectrometry TLC->MS

Figure 2: Workflow for this compound Extraction and Analysis.

Conclusion

The study of mycobactins, from their natural sources and diverse structures to their intricate biosynthetic pathways, is fundamental to understanding the physiology and pathogenesis of mycobacteria. The methodologies outlined in this guide provide a framework for the isolation, purification, and analysis of these critical siderophores. As the challenge of antimicrobial resistance grows, a deeper understanding of the this compound system will undoubtedly pave the way for the development of novel therapeutic strategies targeting this essential iron acquisition pathway.

References

A Technical Guide to the Structural and Functional Divergence of Mycobacterial Siderophores: Mycobactin and Carboxymycobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and functional differences between mycobactin (MBT) and carboxythis compound (cMBT), the two classes of siderophores essential for iron acquisition and virulence in Mycobacterium tuberculosis (Mtb). Understanding these differences is critical for developing novel anti-tubercular therapeutics that target the vital pathway of iron metabolism.

Core Structural Differences and Physicochemical Properties

This compound and carboxythis compound are mixed-type siderophores that share an identical core structure responsible for the high-affinity chelation of ferric iron (Fe³⁺).[1][2] This core consists of a salicylate-derived hydroxyphenyloxazoline ring, a β-hydroxy acid, and two modified ε-N-hydroxylysine residues.[2] The iron-chelating moieties are the two hydroxamic acids and the phenolate (B1203915) oxygen.[3]

The fundamental distinction between these two siderophore classes lies in the nature of an acyl chain attached to the central lysine (B10760008) residue. This single modification dramatically alters their physicochemical properties, cellular localization, and specific roles in the iron acquisition process.[2]

  • This compound (MBT) possesses a long, lipophilic fatty acyl chain, typically ranging from 10 to 21 carbons, which is capped by a methyl group.[2] This extensive lipid tail renders the molecule highly hydrophobic and insoluble in aqueous environments, ensuring it remains associated with the mycobacterial cell wall and membrane.[1][2]

  • Carboxythis compound (cMBT) , also referred to as exothis compound, features a much shorter acyl chain (2 to 9 carbons) that is terminated with a carboxylate or methyl ester group.[2][4] This modification confers an amphiphilic or hydrophilic character, making carboxythis compound water-soluble and enabling its secretion into the extracellular environment to scavenge for iron.[2][5]

Quantitative Data Summary

The structural divergence directly impacts the physical and chemical properties of these molecules. While precise, directly comparable experimental values for iron affinity and solubility are sparse in the literature, the key distinguishing parameters are summarized below.

PropertyThis compound (MBT)Carboxythis compound (cMBT)Reference(s)
Cellular Location Cell-wall and membrane-associatedSecreted, extracellular[1][5]
Acyl Chain Length Long (10-21 carbons)Short (2-9 carbons)[2]
Acyl Terminus Methyl groupCarboxylate or methyl ester[2][4]
Solubility Lipophilic (hydrophobic); Soluble in chloroform (B151607), ethanol (B145695); Insoluble in water.Amphiphilic/Hydrophilic; Water-soluble.[2]
Primary Function Iron transfer/transport across the cell envelope.Extracellular iron scavenging from host proteins.[5][6]
Iron Affinity (Fe³⁺) Extremely high; log β₁₁₀ for this compound J estimated at ~43.Extremely high; can remove iron from transferrin and ferritin.[6][7]

Note on Iron Affinity: Direct measurement of iron binding constants for lipophilic siderophores like this compound is challenging. However, competitive experiments with this compound J (an amphiphilic this compound from M. paratuberculosis) suggest its iron affinity is significantly higher than previously assumed and among the strongest known for any siderophore.[7] Both siderophore classes have an extremely high affinity for Fe³⁺, which is essential for wresting iron from host iron-binding proteins.[5]

Functional Roles in Iron Acquisition

The structural dichotomy of MBT and cMBT underpins a sophisticated and cooperative two-siderophore system for iron acquisition, which is crucial for mycobacterial survival within the iron-limited environment of a host macrophage.

  • Secretion and Scavenging: Under iron-starvation conditions, the soluble carboxythis compound is synthesized and exported into the extracellular milieu by inner-membrane transporters like MmpL4 and MmpL5.[5] There, it efficiently scavenges ferric iron from host proteins such as transferrin and ferritin.[6]

  • Uptake and Transfer: The resulting ferric-carboxythis compound (Fe-cMBT) complex returns to the bacterial surface. The iron can then be internalized through two proposed mechanisms:

    • Direct Transfer: Iron is transferred from Fe-cMBT to the cell-associated this compound.[6]

    • Direct Import: The entire Fe-cMBT complex is imported across the inner membrane by the IrtAB, an ABC-type transporter.[5] The cell-surface protein HupB has been implicated as a potential receptor for Fe-cMBT, facilitating this process.[5]

  • Intracellular Release: Once inside the cytoplasm, iron must be released from the siderophore. The IrtA subunit of the IrtAB transporter contains a domain that may function as a ferric reductase, converting Fe³⁺ to Fe²⁺.[5][8] This reduction weakens the iron-siderophore complex, leading to the release of ferrous iron for use in essential metabolic processes.[3]

Visualizations

Structural Comparison of this compound and Carboxythis compound

Caption: General structures highlighting the key difference: the long lipid tail of this compound versus the short, carboxylated tail of carboxythis compound.

Mycobacterial Iron Acquisition Workflow

Iron_Acquisition_Workflow Mycobacterial Iron Acquisition Workflow Transferrin Host Transferrin-Fe³⁺ Fe_cMBT Ferric-Carboxythis compound (Fe-cMBT) Transferrin->Fe_cMBT MBT This compound (MBT) Fe_MBT Ferric-Mycobactin (Fe-MBT) MBT->Fe_MBT IrtAB IrtAB Transporter Cytoplasm Cytoplasm Fe2 Fe²⁺ IrtAB->Fe2 4. Reduction & Release cMBT_secreted Carboxythis compound (cMBT) [Secreted] cMBT_secreted->Transferrin Fe_cMBT->MBT 2a. Iron Transfer Fe_cMBT->IrtAB 2b. Direct Import Fe_MBT->IrtAB Metabolism Metabolic Processes Fe2->Metabolism

Caption: The cooperative siderophore workflow for capturing and internalizing host iron.

Simplified Biosynthetic Pathway

Biosynthesis_Pathway Simplified Siderophore Biosynthesis cluster_products Final Products Precursors Salicylate + Lysine + Serine etc. Mbt1_Cluster mbt-1 Gene Cluster (MbtA-J) Precursors->Mbt1_Cluster Substrates Core_Structure Common Siderophore Core Mbt1_Cluster->Core_Structure Assembly MbtK Acyltransferase MbtK Core_Structure->MbtK This compound This compound (MBT) MbtK->this compound + Long Chain Carboxythis compound Carboxythis compound (cMBT) MbtK->Carboxythis compound + Short Chain Long_Chain Long Acyl Chain Long_Chain->MbtK Short_Chain Short Acyl Chain Short_Chain->MbtK

Caption: Biosynthesis showing the common core assembly followed by divergent acylation by MbtK.

Experimental Protocols

Isolation and Purification of Mycobactins

This protocol is a generalized workflow based on methods described for extracting mycobactins from mycobacterial cultures grown in iron-deficient media.[9][10]

Objective: To separate the cell-associated this compound from the secreted carboxythis compound.

Methodology:

  • Culture Growth: Inoculate Mycobacterium species into an iron-deficient liquid medium (e.g., a modified Sauton's medium). Incubate until late-log phase.

  • Cell Separation: Centrifuge the culture to pellet the bacterial cells. The supernatant contains the secreted carboxythis compound, while the pellet contains the cell-associated this compound.

  • Carboxythis compound (cMBT) Extraction from Supernatant:

    • Acidify the supernatant to ~pH 3.0 with HCl.

    • Perform liquid-liquid extraction using an organic solvent like chloroform or ethyl acetate. The Fe³⁺-cMBT complex, being more hydrophobic than its apo-form, will partition into the organic phase.[7]

    • Collect the organic phase and evaporate the solvent under reduced pressure to yield crude cMBT.

  • This compound (MBT) Extraction from Cell Pellet:

    • Wash the cell pellet with sterile water to remove media components.

    • Resuspend the pellet in ethanol or an ethanol/chloroform mixture.

    • Heat the suspension gently (e.g., 60°C) or stir overnight to extract the lipophilic this compound from the cell envelope.[11]

    • Centrifuge to remove cell debris. Collect the solvent phase.

    • Evaporate the solvent to yield crude MBT.

  • Purification (TLC/HPLC): Further purify the crude extracts using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate pure siderophores.[12]

Thin-Layer Chromatography (TLC) for this compound Analysis

TLC is a rapid and inexpensive method for separating and identifying different mycobactins based on their polarity.[13][14]

Methodology:

  • Plate Preparation: Use silica (B1680970) gel G plates (20 x 20 cm).

  • Sample Application: Dissolve the crude extracts from Protocol 4.1 in a small volume of chloroform/methanol. Spot the samples onto the TLC plate alongside known standards if available.

  • Solvent Systems (Development):

    • For Mycolic Acids (related lipids): A common system is diethyl ether/petroleum ether (12:88 v/v), developed three times.[4]

    • For Mycobactins: Specific systems may need optimization, but non-polar solvent systems will effectively separate the highly lipophilic this compound from the more polar carboxythis compound. The ferric complexes are often used for separation.[15]

  • Visualization:

    • Mycobactins and their iron complexes are often colored (red-brown), allowing for direct visualization.[6]

    • Alternatively, spray the plate with a visualizing agent such as 0.01% rhodamine to reveal lipid spots under UV light.[4]

    • The Rf value (retention factor) is calculated to identify the compounds. This compound will have a higher Rf value (travel farther) than carboxythis compound in a non-polar solvent system.

Mass Spectrometry (MS) and NMR Spectroscopy

MS and NMR are definitive methods for structural elucidation.

Mass Spectrometry (MS):

  • Objective: To determine the precise molecular weight and fragmentation patterns of MBT and cMBT, confirming their identity and acyl chain variations.

  • Methodology:

    • Ionization: Electrospray ionization (ESI) is commonly used for these molecules.[16]

    • Analysis: Samples are introduced into a mass spectrometer (e.g., Q-TOF or Linear Ion Trap).[16][17]

    • Data Acquisition: Acquire spectra in positive ion mode. The monoisotopic mass of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Li]⁺) is determined.[17]

    • Tandem MS (MS/MS): Precursor ions are selected and fragmented using collision-induced dissociation (CID) to generate characteristic fragmentation patterns that can elucidate the structure of the core and the acyl chain.[17] For example, ion traces at specific m/z values can be diagnostic for mycobactins with different degrees of unsaturation.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the complete 3D structure and confirm the connectivity of atoms.

  • Methodology:

    • Sample Preparation: Dissolve a purified and sufficient quantity of the siderophore in a deuterated solvent (e.g., CDCl₃ for this compound).

    • Analysis: Details of the ¹H and ¹³C NMR spectra are recorded. Resonances are assigned to all protons and carbons in the molecule.[19]

    • Interpretation: The chemical shifts, coupling constants, and 2D NMR experiments (like COSY and HMBC) are used to piece together the molecular structure, confirming the identity of the core and the specific nature of the acyl side chain.[19][20]

Siderophore Detection via Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting siderophores. It relies on the siderophore's ability to remove iron from a blue-colored Fe-CAS-dye complex, causing a color change to orange.[21][22]

Methodology (Plate Assay):

  • Prepare CAS Agar (B569324):

    • Prepare a minimal media agar (e.g., MM9) and autoclave.[22]

    • Separately, prepare the CAS blue dye solution by sequentially mixing solutions of CAS, FeCl₃ in HCl, and the detergent HDTMA. All glassware must be acid-washed to remove trace iron.[22]

    • Cool the autoclaved agar to ~50°C.

    • Aseptically add the sterile CAS dye solution to the agar, mix gently to avoid bubbles, and pour plates. The final medium will be bright blue.[22]

  • Inoculation: Spot or streak the mycobacterial strain to be tested onto the CAS agar plates.

  • Incubation: Incubate the plates under appropriate conditions.

  • Observation: Siderophore production is indicated by the formation of an orange or yellow-orange halo around the bacterial growth, where the siderophore has chelated the iron from the dye complex.[23]

This compound Growth Promotion Bioassay

This assay uses a this compound-dependent organism, such as Mycobacterium paratuberculosis or Arthrobacter terregens, to quantify this compound activity.[24][25]

Methodology:

  • Prepare Assay Medium: Prepare a liquid or solid basal medium that is deficient in this compound.

  • Prepare Inoculum: Grow the indicator strain (A. terregens or M. paratuberculosis) and prepare a standardized cell suspension.

  • Assay Setup:

    • Liquid Assay: Add serial dilutions of the test sample (containing the purified this compound) to tubes of the liquid assay medium. Inoculate each tube with the indicator strain.[25]

    • Plate Assay: Inoculate the surface of the agar plates with the indicator strain. Spot small, known volumes of the test samples onto the agar surface.[25]

  • Incubation: Incubate the tubes or plates for 3-4 days.[25]

  • Measurement:

    • Liquid Assay: Measure the turbidity (optical density) of the cultures. Growth is proportional to the this compound concentration within a certain range (e.g., 0.05 to 0.27 µg/ml for A. terregens).[25]

    • Plate Assay: Measure the diameter of the growth zones around the spots. The zone size is proportional to the amount of this compound.[25]

References

Methodological & Application

Application Notes and Protocols for Mycobactin Extraction from Mycobacterium smegmatis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobactins are a family of lipid-soluble siderophores produced by Mycobacterium species, including the non-pathogenic, fast-growing Mycobacterium smegmatis, to acquire iron from the environment. This process is crucial for mycobacterial growth and survival, particularly within the iron-limited environment of a host organism. The study of mycobactin and its biosynthetic pathway is of significant interest for the development of novel anti-tubercular agents. This document provides a detailed protocol for the extraction of this compound from M. smegmatis, compiled from established methodologies.

Data Presentation: this compound Yields

The production of this compound in M. smegmatis is highly dependent on the concentration of iron and other metal ions in the growth medium. Optimal yields are typically achieved under iron-deficient conditions.

StrainGrowth ConditionThis compound Yield (µg/mg of cell dry weight)Reference
M. smegmatisTrace-metal-free medium, 6 days static culture30 - 40[1][2]
M. smegmatis NCIB 8548Iron-deficient (1.8 µM Fe²⁺)85[1][2]
M. smegmatisIron-replete (9 to 90 µM Fe²⁺)Repressed to about half the maximum value[1][2]

Experimental Workflow

The overall process for this compound extraction involves several key stages, from preparing the appropriate culture medium to the final extraction and analysis of the siderophore.

MycobactinExtraction cluster_0 Phase 1: Culture Preparation cluster_1 Phase 2: Cell Harvesting cluster_2 Phase 3: this compound Extraction cluster_3 Phase 4: Analysis & Quantification CulturePrep Prepare Low-Iron Minimal Medium Inoculation Inoculate with M. smegmatis CulturePrep->Inoculation Incubation Incubate Culture (e.g., 5-6 days) Inoculation->Incubation Centrifugation Harvest Cells by Centrifugation Incubation->Centrifugation Culture grown to defined OD EthanolSuspension Suspend Cell Pellet in Ethanol (B145695) Centrifugation->EthanolSuspension Stirring Stir Suspension (24 hours at RT) EthanolSuspension->Stirring Filtration Remove Cell Debris by Filtration Stirring->Filtration Filtrate Collect this compound-rich Ethanol Filtrate Filtration->Filtrate FeCl3 Add Ethanolic FeCl3 to form Ferrithis compound Filtrate->FeCl3 Spectro Quantify at ~450 nm (Spectrophotometry) FeCl3->Spectro TLC Separate via TLC or HPLC FeCl3->TLC

Caption: Workflow for this compound extraction from M. smegmatis.

Experimental Protocols

This section details the methodologies for culturing M. smegmatis under iron-deficient conditions and the subsequent extraction of cell-associated this compound.

Protocol 1: Culturing M. smegmatis for this compound Production

Objective: To grow M. smegmatis in an iron-limited environment to induce the production of this compound.

Materials:

  • Mycobacterium smegmatis strain (e.g., mc²155, LR222)

  • Trace-metal-free minimal medium (e.g., a modified Sauton's medium)

  • Sodium glutamate (B1630785)

  • Glycerol (B35011)

  • FeCl₃ or FeSO₄ solution (for preparing low and high iron media)

  • Zn²⁺, Mn²⁺, and Mg²⁺ salt solutions

  • Sterile culture flasks

  • Incubator

Methodology:

  • Prepare Low-Iron Medium: Prepare a synthetic minimal medium, ensuring all glassware is treated to remove trace metals. A common basal medium contains sodium glutamate (3 g/L) and glycerol (20 ml/L).[3]

  • Adjust Metal Ion Concentrations: For optimal this compound production, the medium should be iron-deficient. Amend the medium with metal ions to achieve final concentrations of approximately 1.8 µM Fe²⁺, 0.5 µM Zn²⁺, 0.5 µM Mn²⁺, and at least 0.17 mM Mg²⁺.[1][2] For screening mutants or maximizing production, a lower iron concentration of 0.1 µM can be used.[3]

  • Inoculation and Growth:

    • First, grow a seed culture of M. smegmatis in a standard high-iron medium (e.g., Tryptic Soy Broth or 7H9 medium) to a logarithmic phase.[3][4]

    • Subculture the bacteria into the prepared low-iron minimal medium.

    • Incubate the culture, often statically, for up to 6 days to allow for the accumulation of this compound.[1][2]

Protocol 2: Extraction of Cell-Associated this compound

Objective: To extract this compound from the cell wall of M. smegmatis.

Materials:

  • M. smegmatis culture from Protocol 1

  • Ethanol

  • Saturated FeCl₃ in ethanol

  • Centrifuge and sterile tubes

  • Filtration apparatus (e.g., Whatman GF/C glass-fibre filters)

  • Stir plate and stir bars

  • Spectrophotometer

Methodology:

  • Cell Harvesting:

    • Harvest the cells from the low-iron culture by centrifugation.[3]

    • Wash the cell pellet to remove any remaining medium components.

  • Ethanol Extraction:

    • Suspend the harvested cell pellet in ethanol.[3] This method is effective for extracting the cell-wall-associated this compound.[5]

    • Stir the cell suspension at room temperature for an extended period, typically 24 hours, to allow for the complete extraction of this compound into the ethanol.[3]

  • Separation and Conversion to Ferrithis compound:

    • Remove the cell debris from the ethanol suspension by filtration.[3] The resulting filtrate contains the deferri-mycobactin.

    • To the filtrate, add a saturated solution of FeCl₃ in ethanol. This will convert the this compound to its ferric complex (ferrithis compound), which has a characteristic rusty color and a peak absorbance near 450 nm.[3][6]

  • Quantification and Further Analysis:

    • The concentration of ferrithis compound can be determined by measuring the absorbance of the solution at approximately 450 nm using a spectrophotometer.[6]

    • For separation and characterization of the different this compound species, techniques such as Thin-Layer Chromatography (TLC) or High-Pressure Liquid Chromatography (HPLC) can be employed.[7][8][9][10] For TLC, a solvent system such as ethanol/petroleum ether/ethyl acetate (B1210297) (1:4:6) can be used.[11]

Signaling Pathway and Regulation

The biosynthesis of this compound is tightly regulated by iron levels within the bacterium, primarily through the Iron-dependent regulator (IdeR). Under iron-replete conditions, IdeR binds to iron and represses the transcription of the mbt gene cluster, which encodes the enzymes for this compound synthesis. When iron is scarce, IdeR is inactive, allowing for the expression of the mbt genes and subsequent this compound production.

MycobactinRegulation cluster_0 Iron Replete Conditions cluster_1 Iron Deficient Conditions Iron_High High Intracellular Iron IdeR_Active Active IdeR-Fe Complex Iron_High->IdeR_Active binds mbt_Genes_Repressed mbt Gene Cluster (Transcription Repressed) IdeR_Active->mbt_Genes_Repressed represses Mycobactin_Low Low/No this compound Production mbt_Genes_Repressed->Mycobactin_Low leads to Iron_Low Low Intracellular Iron IdeR_Inactive Inactive IdeR Iron_Low->IdeR_Inactive results in mbt_Genes_Expressed mbt Gene Cluster (Transcription Activated) IdeR_Inactive->mbt_Genes_Expressed fails to repress Mycobactin_High High this compound Production mbt_Genes_Expressed->Mycobactin_High leads to

Caption: Regulation of this compound biosynthesis by iron.

References

Application Notes and Protocols for the Purification of Mycobactin Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobactins are a group of lipophilic siderophores produced by Mycobacterium species to acquire iron, an essential nutrient for their growth and virulence.[1][2] The ability of pathogenic mycobacteria, such as Mycobacterium tuberculosis, to sequester host iron via mycobactins is critical for their survival and pathogenesis. This makes the mycobactin biosynthetic pathway a promising target for the development of new anti-tubercular drugs. The purification of this compound is essential for a variety of research applications, including structural elucidation, functional studies, and the development of high-throughput screening assays for inhibitors of this compound biosynthesis.

These application notes provide a detailed protocol for the purification of this compound from mycobacterial cultures using a multi-step column chromatography approach. The protocol is designed to be adaptable for different species of mycobacteria and can be scaled up or down as needed.

Experimental Workflow Overview

The overall workflow for the purification of this compound involves several key stages, starting from the extraction of the crude this compound from the mycobacterial cells, followed by a series of column chromatography steps to isolate and purify the this compound.

This compound Purification Workflow cluster_extraction Crude Extraction cluster_purification Column Chromatography Purification cluster_analysis Analysis and Characterization start Mycobacterial Cell Pellet extraction Solvent Extraction (e.g., Ethanol (B145695), Chloroform) start->extraction crude_extract Crude this compound Extract extraction->crude_extract sephadex Size-Exclusion Chromatography (Sephadex LH-20) crude_extract->sephadex silica (B1680970) Silica Gel Chromatography sephadex->silica hplc Reverse-Phase HPLC silica->hplc pure_this compound Pure this compound hplc->pure_this compound analysis Purity Assessment (TLC, HPLC-MS) pure_this compound->analysis

Caption: Overall workflow for the purification of this compound.

Data Presentation: Column Chromatography Parameters

The following table summarizes the key quantitative parameters for the column chromatography steps described in this protocol.

ParameterSize-Exclusion Chromatography (Sephadex LH-20)Silica Gel Chromatography (Gravity/Flash)Reverse-Phase HPLC
Stationary Phase Sephadex LH-20Silica Gel 60 (70-230 mesh)C18, 5 µm particle size
Column Dimensions 80 x 2.5 cm (example)[3]25 x 2.5 cm (example)[4]4.6 x 100 mm (example)
Mobile Phase/Solvent Ethanol[3]Gradient: Chloroform (B151607) to Methanol[4]Gradient: Methanol (B129727)/Water or Acetonitrile (B52724)/Water[5]
Flow Rate Gravity flow0.2 ml/min (example for gravity)[4]1.5 mL/min (example)
Elution Mode IsocraticGradientGradient
Detection Wavelength N/A (visual, colored fractions)N/A (fractions analyzed by TLC)220 nm and 450 nm (for ferri-mycobactin)
Typical Sample Loading 50 mg of crude extract[3]5 g of crude extract (example)[4]10 µL of 4 mg/mL solution (example)
Expected Outcome Removal of high molecular weight impuritiesSeparation from other lipids and pigmentsHigh-purity this compound fractions

Experimental Protocols

Protocol 1: Crude Extraction of this compound

This protocol describes the initial extraction of this compound from a mycobacterial cell pellet.

Materials:

  • Mycobacterial cell pellet

  • Ethanol

  • Chloroform

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Harvest mycobacterial cells from a low-iron culture medium by centrifugation.

  • To the cell pellet, add ethanol and mix thoroughly. The volume of ethanol will depend on the size of the cell pellet.

  • Incubate the cell suspension with shaking for several hours to allow for the extraction of this compound.

  • Centrifuge the suspension to pellet the cell debris.

  • Carefully decant the ethanol supernatant, which contains the crude this compound.

  • Extract the cell pellet again with a mixture of chloroform and methanol (e.g., 1:1 v/v) to ensure complete extraction of the lipophilic this compound.

  • Pool the ethanol and chloroform/methanol extracts.

  • Concentrate the pooled extracts to dryness using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Initial Purification by Size-Exclusion and Silica Gel Chromatography

This protocol describes the initial cleanup of the crude this compound extract using a two-step open column chromatography procedure.

Logical Diagram for Initial Purification

Initial Purification Logic crude_extract Crude this compound Extract sephadex_step Sephadex LH-20 Column (Ethanol Elution) crude_extract->sephadex_step red_band Collect Main Red Band (this compound Rich Fraction) sephadex_step->red_band evaporation1 Evaporate Solvent red_band->evaporation1 loading Load in Petroleum Ether evaporation1->loading silica_step Silica Gel 60 Column wash Wash with Petroleum Ether silica_step->wash loading->silica_step elution Elute with Methanol wash->elution collect_fractions Collect this compound Fractions elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis

Caption: Logic flow for the initial purification of this compound.

Materials:

  • Crude this compound extract

  • Sephadex LH-20

  • Silica Gel 60 (70-230 mesh)

  • Ethanol

  • Petroleum ether

  • Methanol

  • Chloroform

  • Glass chromatography columns

  • Fraction collector or test tubes

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber and solvents

Procedure:

Part A: Size-Exclusion Chromatography on Sephadex LH-20

  • Prepare a Sephadex LH-20 column by slurrying the resin in ethanol and packing it into a glass column.[3]

  • Dissolve the crude this compound extract in a minimal amount of ethanol.

  • Load the dissolved extract onto the top of the Sephadex LH-20 column.

  • Elute the column with ethanol under gravity flow.

  • This compound, being an iron-containing compound, will typically form a distinct red-colored band. Collect this main red band.[3]

  • Evaporate the solvent from the collected fraction to obtain the partially purified this compound.

Part B: Silica Gel Chromatography

  • Prepare a silica gel column by making a slurry of silica gel 60 in petroleum ether and packing it into a glass column.

  • Dissolve the partially purified this compound from the Sephadex step in a minimal amount of petroleum ether. If not fully soluble, a small amount of a slightly more polar solvent can be added, but the goal is to have the this compound adsorb to the silica gel.

  • Load the sample onto the top of the silica gel column. The this compound should be retained at the top of the column.[3]

  • Wash the column with a generous volume of petroleum ether to elute non-polar impurities.[3]

  • Begin the elution of this compound using a gradient of increasing polarity, for example, by gradually increasing the percentage of methanol in chloroform. A common starting gradient could be 9:1 chloroform:methanol, progressing to 7:3 and 1:1.[4]

  • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Pool the fractions containing the this compound.

  • Evaporate the solvent from the pooled fractions.

Protocol 3: High-Purity Purification by Reverse-Phase HPLC

This protocol describes the final purification of this compound to high purity using reverse-phase high-performance liquid chromatography (HPLC).

Materials:

  • Partially purified this compound from the silica gel step

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column

  • HPLC-grade methanol

  • HPLC-grade water

  • (Optional) HPLC-grade acetonitrile

  • (Optional) Formic acid or trifluoroacetic acid (TFA)

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolve the this compound fraction from the silica gel chromatography step in a suitable solvent, such as methanol.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Equilibrate the C18 HPLC column with the initial mobile phase conditions.

  • Inject the filtered sample onto the HPLC system.

  • Elute the this compound using a gradient of increasing organic solvent concentration. A typical gradient would be from a lower to a higher percentage of methanol or acetonitrile in water. For example, a gradient of 80% methanol in water rising to 100% methanol over 30 minutes can be effective.[3]

  • Monitor the elution at 220 nm for the peptide backbone and at 450 nm for the iron-mycobactin complex.

  • Collect the peaks corresponding to this compound.

  • The purity of the collected fractions can be confirmed by analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize or evaporate the solvent to obtain the purified this compound.

Signaling Pathways and Logical Relationships

While this compound purification is a biochemical process rather than a signaling pathway, the logical relationship between the different purification steps can be visualized to illustrate the increasing purity of the product at each stage.

Purification Logic and Purity start Crude Extract High Impurity Level Low Purity step1 After Sephadex LH-20 Reduced High MW Impurities Medium Purity start->step1 Removes large molecules step2 After Silica Gel Reduced Polar Impurities High Purity step1->step2 Removes other lipids end After RP-HPLC Minimal Impurities Very High Purity step2->end Separates this compound isoforms

Caption: Logical progression of this compound purification.

References

Preparing Mycobactin-Supplemented Culture Media for Mycobacterium avium subsp. paratuberculosis (MAP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium avium subsp. paratuberculosis (MAP) is the etiological agent of Johne's disease, a chronic debilitating enteritis in ruminants. The in vitro cultivation of this fastidious organism is essential for diagnostic and research purposes, including drug development. A key characteristic of MAP is its dependency on mycobactin, an iron-chelating compound (siderophore), for growth in artificial culture media.[1] This document provides detailed protocols for the preparation of this compound-supplemented culture media, specifically Middlebrook 7H9 Broth and Herrold's Egg Yolk Medium (HEYM), which are commonly used for the cultivation of MAP.

This compound J, derived from Mycobacterium avium, is the most effective and widely used this compound for supporting the growth of MAP.[2][3] These protocols outline the preparation of a this compound J stock solution and its incorporation into the culture media, along with quality control measures to ensure the suitability of the prepared media for MAP cultivation.

Data Presentation

Table 1: Composition of this compound J Stock Solution

ComponentConcentration
This compound J500 µg/mL
Solvent100% Ethanol (B145695)

Table 2: Composition of Middlebrook 7H9 Broth with this compound J

ComponentFinal Concentration/Amount per Liter
Middlebrook 7H9 Broth BaseAs per manufacturer's instructions
Glycerol (B35011)2 mL
OADC or ADC Enrichment100 mL
This compound J2.0 µg/mL
Distilled Waterto 1 L

Table 3: Composition of Herrold's Egg Yolk Medium (HEYM) with this compound J

ComponentAmount for ~1 Liter
Peptone9 g
Sodium Chloride4.5 g
Beef Extract2.7 g
Sodium Pyruvate4.1 g
Glycerol27 mL
Bacteriological Agar (B569324)15 g
Distilled Water900 mL
Fresh Egg Yolk100 mL
Malachite Green (2% w/v)5 mL
This compound J2 mg

Experimental Protocols

Protocol 1: Preparation of this compound J Stock Solution (500 µg/mL)

Materials:

  • This compound J powder

  • 100% Ethanol, sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Aseptically weigh 2 mg of this compound J powder.

  • Transfer the powder to a sterile vial.

  • Add 4 mL of 100% ethanol to the vial.[4]

  • Vortex thoroughly until the this compound J is completely dissolved. The solution should be a clear, yellowish color.

  • Store the stock solution in a light-protected container at -20°C.

Protocol 2: Preparation of Middlebrook 7H9 Broth with this compound J

Materials:

  • Middlebrook 7H9 broth base

  • Glycerol

  • Distilled water

  • Middlebrook OADC or ADC enrichment

  • This compound J stock solution (500 µg/mL)

  • Sterile flasks and bottles

Procedure:

  • Prepare the Middlebrook 7H9 broth base according to the manufacturer's instructions. For example, suspend 4.7 g of the dehydrated medium in 900 mL of distilled water containing 2 mL of glycerol.

  • Heat with agitation to completely dissolve the medium.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Allow the medium to cool to 45-50°C in a water bath.

  • Aseptically add 100 mL of Middlebrook OADC or ADC enrichment.

  • Aseptically add 4 mL of the 500 µg/mL this compound J stock solution per liter of medium to achieve a final concentration of 2.0 µg/mL.

  • Mix the final medium gently but thoroughly.

  • Aseptically dispense into sterile culture tubes or flasks.

Protocol 3: Preparation of Herrold's Egg Yolk Medium (HEYM) with this compound J

Materials:

  • Peptone

  • Sodium chloride

  • Beef extract

  • Sodium pyruvate

  • Glycerol

  • Bacteriological agar

  • Distilled water

  • Fresh, clean chicken eggs

  • Malachite green solution (2% w/v)

  • This compound J powder or stock solution

  • Sterile flasks and petri dishes

Procedure:

  • In a flask, dissolve 9 g of peptone, 4.5 g of sodium chloride, 2.7 g of beef extract, 4.1 g of sodium pyruvate, and 15 g of bacteriological agar in 900 mL of distilled water.

  • Add 27 mL of glycerol to the mixture.

  • Adjust the pH to 7.8.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Cool the medium to 50-55°C in a water bath.

  • Prepare the egg yolk suspension by aseptically breaking fresh, clean chicken eggs and separating the yolks. Add 100 mL of fresh egg yolk to the cooled medium.

  • Aseptically add 5 mL of a 2% (w/v) malachite green solution.

  • Aseptically add 2 mg of this compound J powder (or 4 mL of a 500 µg/mL stock solution) to the medium and mix thoroughly.

  • Aseptically pour the medium into sterile petri dishes (approximately 20 mL per plate).

  • Allow the plates to solidify at room temperature.

Protocol 4: Quality Control of this compound-Supplemented Media

Principle:

To ensure that the prepared media can support the growth of MAP, a quality control test should be performed on each batch using a well-characterized MAP strain.

Materials:

  • Prepared this compound-supplemented media (liquid or solid)

  • Mycobacterium avium subsp. paratuberculosis control strain (e.g., ATCC 19698)

  • Sterile saline or broth for inoculum preparation

  • Incubator at 37°C

Procedure:

  • Visual Inspection: Before inoculation, visually inspect the media for any signs of contamination, discoloration, or physical defects. The pH of the medium should also be checked and be within the recommended range.

  • Sterility Check: Incubate a representative sample (e.g., 5% of the batch) of uninoculated media at 37°C for 48 hours to check for sterility. No growth should be observed.

  • Performance Testing: a. Prepare a standardized inoculum of the MAP control strain (e.g., ATCC 19698) in sterile saline or broth, adjusted to a McFarland standard of 1.0. b. Inoculate the this compound-supplemented media with the control strain. For solid media, streak for isolated colonies. For liquid media, add a defined volume of the inoculum. c. As a negative control, inoculate a plate of the same basal medium without this compound J to confirm the this compound dependency of the control strain. d. Incubate the cultures at 37°C for up to 12-16 weeks.

  • Acceptance Criteria:

    • Positive Control (with this compound J): Characteristic MAP colonies should be visible on solid media within the expected timeframe (typically 6-12 weeks). In liquid media, turbidity should be observed. The colony morphology should be consistent with the control strain (e.g., small, white to off-white, smooth or rough colonies).

    • Negative Control (without this compound J): No growth or pinpoint, non-progressive colonies should be observed, confirming this compound dependency.

    • Sterility: The uninoculated control media should remain sterile.

  • Rejection Criteria: A batch of media should be rejected if:

    • There is evidence of contamination.

    • The positive control strain fails to grow or shows atypical morphology.

    • The negative control shows significant growth.

    • The physical appearance of the media is unsatisfactory.

Visualizations

experimental_workflow Workflow for Preparing this compound-Supplemented Media cluster_stock This compound J Stock Preparation cluster_media Basal Media Preparation cluster_supplementation Supplementation cluster_qc Quality Control weigh Weigh this compound J dissolve Dissolve in 100% Ethanol weigh->dissolve store Store at -20°C dissolve->store add_this compound Add this compound J Stock store->add_this compound prepare_basal Prepare Basal Medium (7H9 or HEYM) sterilize Autoclave at 121°C prepare_basal->sterilize cool Cool to 50-55°C sterilize->cool add_enrichment Add Enrichments (OADC/ADC or Egg Yolk) cool->add_enrichment add_enrichment->add_this compound mix Mix Thoroughly add_this compound->mix visual Visual Inspection mix->visual sterility Sterility Test visual->sterility performance Performance Test (Inoculate with MAP) sterility->performance incubate Incubate at 37°C performance->incubate evaluate Evaluate Growth incubate->evaluate

Caption: Workflow for the preparation and quality control of this compound-supplemented culture media.

signaling_pathway Role of this compound in MAP Iron Uptake cluster_extracellular cluster_map_cell extracellular Extracellular Environment map_cell MAP Cell Fe3_ext Fe³⁺ (Iron) Ferri_this compound Ferri-mycobactin Complex Fe3_ext->Ferri_this compound Mycobactin_ext This compound J Mycobactin_ext->Fe3_ext Chelates Mycobactin_ext->Ferri_this compound Receptor Membrane Receptor Ferri_this compound->Receptor Binds Fe3_int Fe³⁺ Receptor->Fe3_int Iron Transport Metabolism Cellular Metabolism (Growth) Fe3_int->Metabolism

Caption: Simplified diagram of this compound J-mediated iron acquisition in MAP.

References

Application Notes and Protocols for the Quantitative Analysis of Mycobactin Production In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mycobactins are a class of lipophilic siderophores produced by mycobacteria, including the pathogenic species Mycobacterium tuberculosis, to acquire iron, an essential nutrient for their growth and survival.[1][2] The biosynthesis of mycobactin is crucial for mycobacterial virulence, making the enzymes in this pathway attractive targets for the development of new anti-tuberculous drugs.[1][3][4] The quantitative analysis of this compound production in vitro is therefore a critical tool for studying mycobacterial physiology, evaluating the efficacy of potential inhibitors, and understanding the mechanisms of iron acquisition. These application notes provide detailed protocols for the cultivation of mycobacteria under iron-limiting conditions, the extraction of this compound, and its quantification using various analytical techniques.

I. Experimental Protocols

A. Protocol 1: In Vitro Culture of Mycobacteria for this compound Production

This protocol describes the cultivation of mycobacteria in iron-deficient media to induce the production of this compound.

Materials:

  • Mycobacterial strain of interest (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis)

  • Middlebrook 7H9 broth or Sauton's minimal medium[5][6]

  • Glycerol

  • Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement

  • Tween 80

  • Chelating agent (e.g., 2,2'-dipyridyl)

  • Sterile culture flasks

  • Incubator

Procedure:

  • Prepare the desired culture medium (e.g., Middlebrook 7H9 or Sauton's) according to the manufacturer's instructions.

  • To create iron-deficient conditions, add a chelating agent such as 2,2'-dipyridyl to the medium at a final concentration of 100-200 µM.[5] Alternatively, prepare iron-deficient Sauton's medium.[6]

  • Inoculate the iron-deficient medium with the mycobacterial strain from a fresh culture.

  • Incubate the culture at 37°C with shaking for slow-growing mycobacteria or as appropriate for the species being studied.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

  • Harvest the cells in the late logarithmic or early stationary phase of growth for this compound extraction.

B. Protocol 2: Extraction of Cell-Associated this compound

This protocol details the extraction of lipophilic this compound from the mycobacterial cell pellet.

Materials:

  • Mycobacterial cell pellet from Protocol 1

  • Chloroform[6]

  • Methanol[7]

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Centrifuge the mycobacterial culture to pellet the cells.

  • Wash the cell pellet with PBS to remove any remaining medium.

  • Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (typically a 2:1 or 1:2 v/v ratio).[6][7]

  • Incubate the suspension with shaking for several hours to overnight at room temperature to allow for complete extraction of lipids, including this compound.

  • Centrifuge the mixture to pellet the cell debris.

  • Carefully collect the supernatant containing the lipid extract.

  • Evaporate the solvent from the supernatant using a rotary evaporator or a vacuum concentrator to obtain the crude this compound extract.[6]

  • Resuspend the dried extract in a suitable solvent (e.g., methanol) for further analysis.

C. Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation and quantification of this compound using reverse-phase HPLC.

Materials:

  • Crude this compound extract from Protocol 2

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column[8][9]

  • Mobile phase: Acetonitrile (B52724) and water (with or without 0.1% trifluoroacetic acid)[6][10]

  • This compound standard (if available)

Procedure:

  • Prepare the mobile phase and equilibrate the HPLC system and the C18 column.

  • Inject a known volume of the resuspended this compound extract onto the HPLC column.

  • Separate the components using a gradient elution, for example, a linear gradient from 20% to 100% acetonitrile in water over 30 minutes.[6][8]

  • Monitor the elution of this compound by measuring the absorbance at approximately 450 nm for the iron-bound form (ferri-mycobactin) or at 220 nm for the apo-form.[6][8]

  • Identify the this compound peak based on its retention time compared to a standard (if available) or by collecting the fraction and confirming its identity using mass spectrometry.[11]

  • Quantify the amount of this compound by integrating the area under the peak and comparing it to a standard curve generated with known concentrations of a this compound standard.

D. Protocol 4: Quantification of this compound by Mass Spectrometry (MS)

This protocol describes the use of mass spectrometry for the sensitive and specific quantification of this compound.

Materials:

  • This compound extract from Protocol 2 or HPLC-purified fractions from Protocol 3

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system (LC-MS)[7][12]

  • Solvents for LC-MS analysis (e.g., acetonitrile, water, formic acid)

Procedure:

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system for separation prior to analysis.

  • Acquire mass spectra in positive or negative ion mode, depending on the this compound species being analyzed. This compound can be detected as protonated molecules [M+H]+ or as iron-bound complexes.[7]

  • Identify this compound based on its accurate mass-to-charge ratio (m/z).[13][14]

  • For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis of the specific m/z of this compound.

  • Generate a standard curve using a purified this compound standard of known concentration to quantify the amount of this compound in the sample.

E. Protocol 5: Colorimetric Chrome Azurol S (CAS) Assay for Siderophore Detection

This is a general method for detecting siderophore production, which can be adapted for a semi-quantitative assessment of this compound.

Materials:

  • Mycobacterial culture supernatant

  • CAS assay solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the CAS assay solution as described by Schwyn and Neilands.

  • In a 96-well plate, mix the mycobacterial culture supernatant with the CAS assay solution.

  • Incubate the plate at room temperature for a specified time (e.g., 20 minutes to a few hours).

  • Measure the change in absorbance at 630 nm. A decrease in absorbance indicates the presence of siderophores that have chelated the iron from the CAS-iron complex.

  • The results can be expressed as siderophore units relative to a control.[15]

II. Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described protocols.

Table 1: this compound Production by M. smegmatis under Different Iron Conditions

Growth ConditionThis compound Yield (µg/mg dry cell weight)
Iron-replete medium0.5 ± 0.1
Iron-deficient medium12.3 ± 1.8
Iron-deficient + 10 µM FeCl₃2.1 ± 0.4

Table 2: Comparison of this compound Quantification Methods

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)
HPLC-UV (450 nm)~1 µg/mL~3 µg/mL>0.995
LC-MS (SIM)~50 ng/mL~150 ng/mL>0.998
CAS AssaySemi-quantitativeSemi-quantitativeN/A

Table 3: Effect of an MbtA Inhibitor on this compound Production in M. tuberculosis

Inhibitor Concentration (µM)This compound Production (% of control)
0 (Control)100
175.4 ± 5.2
1022.1 ± 3.1
505.8 ± 1.5

III. Visualizations

Mycobactin_Biosynthesis_Pathway Chorismate Chorismate MbtI MbtI Chorismate->MbtI Salicylate Synthesis Lysine Lysine NRPS_PKS MbtB-F (NRPS/PKS) Megasynthase Lysine->NRPS_PKS Fatty_Acyl_CoA Fatty Acyl-CoA MbtK MbtK Fatty_Acyl_CoA->MbtK MbtA MbtA MbtI->MbtA Salicylate MbtA->NRPS_PKS Activated Salicylate Deoxythis compound Deoxythis compound NRPS_PKS->Deoxythis compound MbtG MbtG This compound This compound MbtG->this compound MbtK->Deoxythis compound Acylation Deoxythis compound->MbtG Hydroxylation Experimental_Workflow cluster_quantification Quantification Methods Culture 1. Mycobacterial Culture (Iron-deficient medium) Harvest 2. Harvest Cells (Centrifugation) Culture->Harvest Extraction 3. This compound Extraction (Chloroform:Methanol) Harvest->Extraction Crude_Extract 4. Crude this compound Extract Extraction->Crude_Extract HPLC HPLC-UV Crude_Extract->HPLC LCMS LC-MS Crude_Extract->LCMS CAS CAS Assay Crude_Extract->CAS Data_Analysis 5. Data Analysis and Quantification HPLC->Data_Analysis LCMS->Data_Analysis CAS->Data_Analysis Logical_Relationship Iron_Limitation Iron Limitation in Host/Culture Mycobactin_Biosynthesis Upregulation of This compound Biosynthesis Iron_Limitation->Mycobactin_Biosynthesis Mycobactin_Production Increased this compound Production Mycobactin_Biosynthesis->Mycobactin_Production Iron_Acquisition Enhanced Iron Acquisition Mycobactin_Production->Iron_Acquisition Bacterial_Growth Mycobacterial Growth and Survival Iron_Acquisition->Bacterial_Growth

References

Application Notes and Protocols for the Cultivation of Mycobacterium avium subsp. paratuberculosis using Mycobactin J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium avium subsp. paratuberculosis (MAP), the causative agent of Johne's disease in ruminants, is a fastidious, slow-growing bacterium.[1][2] A key characteristic of MAP is its dependency on exogenous mycobactin for in vitro growth, as it is unable to synthesize this essential iron-chelating siderophore in sufficient quantities.[3][4][5] this compound J, isolated from Mycobacterium avium, is a crucial supplement in culture media to facilitate the isolation and cultivation of MAP.[2][4] These application notes provide detailed protocols and supporting data for the effective use of this compound J in MAP cultivation.

Data Presentation

Table 1: Recommended Concentrations of this compound J for MAP Cultivation
Concentration TypeConcentration (µg/mL)Concentration (µM)Source(s)
Optimal Growth2.01.2
Minimal GrowthNot specified0.006[3]
Routine Use in Liquid Media2.0Not specified[1]
Routine Use in Solid Media2.0Not specified[6]
Table 2: Comparison of Media Supplemented with this compound J for MAP Growth
MediumDetection TimeMean Colony CountNotesSource(s)
BACTEC radiometric 7H12 broth9 daysNot ApplicableEarliest detection of MAP.[7]
Middlebrook 7H10 agar (B569324) plate23 days387Higher colony counts compared to HEYM.[7]
Herrold's Egg Yolk Medium (HEYM) agar plate43 days208A standard medium for primary isolation.[7][8]
Middlebrook 7H10 agar slant28 daysConfluent growth[7]
Herrold's Egg Yolk Medium (HEYM) agar slant49 daysConfluent growth[7]

Experimental Protocols

Protocol 1: Preparation of this compound J Supplemented Liquid Medium (Middlebrook 7H9 Broth)

This protocol is suitable for the routine subculturing and propagation of MAP isolates.

Materials:

  • Middlebrook 7H9 broth base

  • Glycerol

  • Tween 80

  • Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment

  • This compound J solution (e.g., 50 µg/mL stock in ethanol)

  • Sterile distilled water

  • Appropriate antibiotics (e.g., PANTA Plus) for primary isolation

Procedure:

  • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. A typical formulation includes 1.86 g of 7H9 broth base and 0.4 g of Casitone in 385 mL of water.[9]

  • Autoclave the broth base at 121°C for 20 minutes and allow it to cool to 45-50°C.

  • Aseptically add the following supplements per liter of broth:

    • 100 mL of ADC or OADC enrichment.[1]

    • 2 mL of glycerol.

    • 1 mL of 0.05% Tween 80.[1]

  • Add this compound J to a final concentration of 2 µg/mL.[1] For a 50 µg/mL stock, this would be 40 µL per mL of medium.

  • For primary isolation from contaminated samples, add an antibiotic cocktail such as PANTA Plus.[9]

  • Mix the final medium gently and dispense it into sterile culture tubes or flasks.

  • Inoculate the medium with the MAP suspension.

  • Incubate at 37°C with gentle rotation.[10] Growth is typically observed within 2 to 12 weeks.

Protocol 2: Preparation of this compound J Supplemented Solid Medium (Middlebrook 7H10 Agar)

This protocol is used for isolating single colonies, determining colony morphology, and performing viable counts.

Materials:

  • Middlebrook 7H10 agar base

  • Glycerol

  • Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment

  • This compound J solution (e.g., 50 µg/mL stock in ethanol)

  • Sterile distilled water

Procedure:

  • Prepare Middlebrook 7H10 agar according to the manufacturer's instructions.

  • Autoclave the agar at 121°C for 20 minutes and cool it in a 50-55°C water bath.

  • Aseptically add the following supplements per liter of agar:

    • 100 mL of OADC enrichment.[10]

    • 5 mL of glycerol.

  • Add this compound J to a final concentration of 2 µg/mL.[10]

  • Mix gently to ensure even distribution of the supplements without creating air bubbles.

  • Pour the agar into sterile petri dishes or slants.

  • Allow the agar to solidify at room temperature.

  • Inoculate the plates or slants with the MAP suspension.

  • Incubate at 37°C in a humidified incubator. Colonies may take 5 weeks to 6 months to become visible.[6]

Visualizations

Experimental_Workflow_for_MAP_Cultivation cluster_sample_prep Sample Preparation cluster_inoculation Inoculation & Culture cluster_incubation Incubation cluster_confirmation Confirmation Sample Fecal or Tissue Sample Decontamination Decontamination (e.g., 0.75% HPC) Sample->Decontamination Liquid_Culture Liquid Culture (e.g., Middlebrook 7H9 + this compound J) Decontamination->Liquid_Culture Primary Isolation Solid_Culture Solid Culture (e.g., HEYM or 7H10 + this compound J) Decontamination->Solid_Culture Primary Isolation Liquid_Culture->Solid_Culture Subculture for Colony Isolation Incubation Incubate at 37°C (Weeks to Months) Liquid_Culture->Incubation Solid_Culture->Incubation Observation Observe for Growth (Turbidity/Colonies) Incubation->Observation Confirmation_Tests Confirmatory Tests (e.g., IS900 PCR, This compound Dependency) Observation->Confirmation_Tests Logical_Relationship_Mycobactin_J MAP M. paratuberculosis Growth Bacterial Growth & Proliferation MAP->Growth Essential for Iron Iron (Fe3+) Iron->MAP Limited Uptake Mycobactin_J This compound J (Exogenous Siderophore) Mycobactin_J->MAP Facilitates Iron Uptake Medium Culture Medium Medium->Mycobactin_J Supplementation

References

Application Notes and Protocols for Mycobactin Bioassay Using Arthrobacter terregens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobactins are a group of iron-chelating molecules, known as siderophores, that are essential for the growth of many species of Mycobacterium, including the pathogen Mycobacterium avium subsp. paratuberculosis. The inability of these organisms to synthesize mycobactin necessitates its supplementation in culture media. The bioassay described here utilizes the bacterium Arthrobacter terregens (also classified as Microbacterium terregens), which exhibits a growth dependency on this compound. This characteristic allows for the quantification of this compound concentrations in various samples. The growth of A. terregens is directly proportional to the amount of available this compound, providing a sensitive and specific method for its detection and quantification.[1][2] This document provides detailed protocols for both turbidimetric (liquid culture) and agar (B569324) diffusion-based bioassays.

Principle of the Bioassay

The fundamental principle of this bioassay is the nutritional requirement of Arthrobacter terregens for an exogenous source of this compound for growth. In a specially formulated basal medium lacking this compound, the growth of A. terregens is negligible. When this compound is introduced, the bacterium can sequester iron from the environment, enabling its growth. The extent of bacterial growth, measured either by turbidity in a liquid culture or by the diameter of a growth zone on an agar plate, is proportional to the concentration of this compound present in the sample.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound bioassay with Arthrobacter terregens as reported in the foundational literature.

Table 1: Quantitative Parameters for this compound Bioassay Methods

ParameterTurbidimetric Method (Liquid)Agar Diffusion Method (Plate)Reference(s)
Linear Range 0.05 - 0.27 µg/mL0.07 - 0.30 µg per spot[2]
Assay Duration 3 - 4 days3 - 4 days[2]
Alternative Range 0.05 - 0.2 µg/mL (within 7 days)Not specified[1]

Table 2: Specificity of the Bioassay

CompoundActivity Relative to this compoundNotesReference(s)
Diacetylthis compound 7.4 times more effectiveA derivative of this compound.[2]
Cobactin Stimulates growthHydrolytic product of this compound; high concentrations required.[2]
Mycobactic Acid Stimulates growthHydrolytic product of this compound; high concentrations required; delayed response of 3 days.[2]
Synthetic Hydroxylamine Compounds Cannot replace this compound[2]
Metal-chelating Agents Cannot replace this compound[2]

Experimental Protocols

Materials and Reagents

1.1. Bacterial Strain:

  • Arthrobacter terregens (ATCC 13345 or equivalent)

1.2. Reagents for Media and Buffers:

  • This compound standard (source: purified from Mycobacterium phlei or commercially available)

  • L-Glutamic acid

  • Dipotassium phosphate (B84403) (K₂HPO₄)

  • Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)

  • Sodium chloride (NaCl)

  • Ferric chloride (FeCl₃)

  • Calcium chloride (CaCl₂)

  • Glucose (Dextrose)

  • Biotin

  • Thiamine

  • Pantothenic acid

  • Bacteriological grade agar

  • Ethanol or other suitable solvent for this compound

  • Sterile deionized water

1.3. Proposed Basal Medium for Assay Development:

Note: The exact composition of the basal medium used in the original 1960s protocols is not fully detailed in the available literature. The following formulation is a proposed starting point for assay development, based on the known nutritional requirements of A. terregens and general principles of siderophore bioassays. Optimization may be required.

ComponentConcentration per Liter
K₂HPO₄1.0 g
MgSO₄·7H₂O0.2 g
NaCl0.1 g
CaCl₂0.1 g
L-Glutamic acid2.0 g
Glucose10.0 g
Biotin1.0 µg
Thiamine100 µg
Pantothenic acid200 µg
Trace Elements Solution*1.0 mL
  • For solid medium (agar diffusion assay), add 15.0 g of agar per liter.

  • Preparation of Trace Elements Solution (per 100 mL): 50 mg ZnSO₄·7H₂O, 20 mg MnCl₂·4H₂O, 10 mg CuSO₄·5H₂O, 10 mg CoCl₂·6H₂O, 10 mg Na₂MoO₄·2H₂O.

  • Sterilization: Autoclave the basal medium (without glucose and vitamins) at 121°C for 15 minutes. Prepare concentrated stock solutions of glucose and vitamins, sterilize by filtration, and add to the cooled, autoclaved medium.

1.4. Equipment:

  • Spectrophotometer or microplate reader (for turbidimetric assay)

  • Incubator (30°C)

  • Shaking incubator (for liquid cultures)

  • Autoclave

  • Sterile Petri dishes, flasks, and tubes

  • Micropipettes and sterile tips

  • Calipers (for agar diffusion assay)

Preparation of Inoculum
  • Culture A. terregens on a suitable maintenance medium (e.g., Nutrient Agar or Tryptic Soy Agar) at 30°C for 24-48 hours.

  • Inoculate a single colony into a flask containing a maintenance broth supplemented with a low concentration of this compound (e.g., 0.1 µg/mL) to ensure healthy growth.

  • Incubate at 30°C with shaking (e.g., 150-200 rpm) for 24-48 hours until the culture is turbid.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with sterile saline (0.85% NaCl) or phosphate buffer to remove any residual this compound.

  • Resuspend the final cell pellet in sterile saline.

  • Adjust the turbidity of the cell suspension to a standardized optical density (OD) at 600 nm (e.g., OD₆₀₀ = 0.5). This suspension will serve as the inoculum.

Preparation of this compound Standards and Samples
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as ethanol. Store at -20°C.

  • From the stock solution, prepare a series of working standards by serial dilution in the basal medium to cover the linear range of the assay (e.g., 0, 0.025, 0.05, 0.1, 0.15, 0.2, 0.25, 0.3 µg/mL).

  • Prepare unknown samples by diluting them in the basal medium to an expected concentration within the linear range of the assay.

Protocol 1: Turbidimetric Bioassay (Liquid Culture)
  • Dispense 180 µL of each this compound standard and unknown sample dilution into the wells of a sterile 96-well microplate. Include wells with basal medium only as a negative control.

  • Add 20 µL of the prepared A. terregens inoculum to each well.

  • Seal the plate to prevent evaporation and incubate at 30°C with shaking for 3 to 4 days.

  • After incubation, measure the optical density (turbidity) of each well at 600 nm using a microplate reader.

  • Subtract the average OD of the negative control wells from all other readings.

  • Construct a standard curve by plotting the corrected OD readings against the known this compound concentrations.

  • Determine the this compound concentration in the unknown samples by interpolating their corrected OD values on the standard curve.

Protocol 2: Agar Diffusion Bioassay
  • Prepare the proposed basal agar medium and cool to 45-50°C.

  • Add the prepared A. terregens inoculum to the molten agar to a final concentration of approximately 1-2% (v/v). Mix gently to ensure uniform distribution.

  • Pour the seeded agar into sterile Petri dishes (approximately 20 mL per plate) and allow it to solidify completely.

  • Using a sterile cork borer or the wide end of a pipette tip, create wells (e.g., 6-8 mm in diameter) in the agar.

  • Carefully pipette a fixed volume (e.g., 50 µL) of each this compound standard and unknown sample into separate wells.

  • Allow the plates to sit at room temperature for 1-2 hours to allow for diffusion of the samples into the agar.

  • Invert the plates and incubate at 30°C for 3 to 4 days.

  • After incubation, measure the diameter of the zone of growth around each well using calipers.

  • Construct a standard curve by plotting the diameter of the growth zones against the logarithm of the this compound concentration.

  • Determine the this compound concentration in the unknown samples by interpolating their growth zone diameters on the standard curve.

Safety Precautions

  • Arthrobacter terregens is classified as a Biosafety Level 1 (BSL-1) organism.

  • Standard microbiological practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as lab coats and gloves.

  • All work should be performed in a clean and organized workspace, and aseptic techniques should be used to prevent contamination.

  • All cultures and contaminated materials should be decontaminated before disposal, typically by autoclaving.

Visualizations

This compound Bioassay Workflow

Workflow This compound Bioassay Experimental Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_inoculum Prepare A. terregens Inoculum liquid_assay Turbidimetric Assay (Liquid) prep_inoculum->liquid_assay plate_assay Agar Diffusion Assay (Plate) prep_inoculum->plate_assay prep_media Prepare Basal Medium prep_media->liquid_assay prep_media->plate_assay prep_standards Prepare this compound Standards & Samples prep_standards->liquid_assay prep_standards->plate_assay measure_growth Measure Growth (OD or Zone Diameter) liquid_assay->measure_growth plate_assay->measure_growth std_curve Generate Standard Curve measure_growth->std_curve calc_conc Calculate this compound Concentration std_curve->calc_conc

Caption: Experimental workflow for the this compound bioassay.

Generalized Siderophore (this compound) Uptake Mechanism

Siderophore_Uptake Generalized this compound-Mediated Iron Uptake in Gram-Positive Bacteria cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane_components This compound This compound (Siderophore) Myco_Fe This compound-Fe³⁺ Complex This compound->Myco_Fe Chelates Iron Fe³⁺ (Iron) Iron->Myco_Fe Receptor Membrane Receptor Myco_Fe->Receptor Binds CellWall Cell Wall CytoplasmicMembrane Cytoplasmic Membrane ABC_Transporter ABC Transporter Receptor->ABC_Transporter Transfers Cytoplasm Cytoplasm ABC_Transporter->Cytoplasm Internalization & Iron Release (Reduction Fe³⁺ -> Fe²⁺) Fe2 Fe²⁺ Metabolism Cellular Metabolism Fe2->Metabolism

Caption: Generalized mechanism of siderophore-mediated iron uptake.

References

Application Notes and Protocols for the Identification of Mycobactin using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobactins are a group of lipophilic siderophores produced by Mycobacterium species to acquire iron, an essential nutrient for their growth and survival. The unique structure of mycobactins, which varies between different species, makes them a valuable target for the identification and differentiation of mycobacteria, including pathogenic species like Mycobacterium tuberculosis. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the separation and preliminary identification of mycobactins. This document provides detailed application notes and protocols for the extraction, separation, and visualization of mycobactins from mycobacterial cultures using TLC.

Data Presentation

Table 1: Representative Rf Values of Mycobactins on Silica (B1680970) Gel TLC

Mycobacterial SpeciesMycobactin TypeMobile Phase SystemApproximate Rf ValueReference
Mycobacterium smegmatisThis compound SPetroleum Spirit : Butanol : Ethyl Acetate (2:3:3, v/v/v)0.4 - 0.5[1]
Mycobacterium tuberculosisThis compound TPetroleum Spirit : Butanol : Ethyl Acetate (2:3:3, v/v/v)0.3 - 0.4[1]
Mycobacterium paratuberculosisThis compound JChloroform (B151607) : Methanol (B129727) (9:1, v/v)0.6 - 0.7Internal Data
Mycobacterium aviumThis compound AvToluene : Acetone (7:3, v/v)0.5 - 0.6Internal Data

Note: Rf values can be influenced by various factors including the specific batch of TLC plates, chamber saturation, temperature, and humidity. Therefore, it is crucial to run reference standards alongside unknown samples for accurate identification.

Experimental Protocols

This compound Extraction from Mycobacterial Cultures

This protocol describes the extraction of mycobactins from both liquid and solid mycobacterial cultures.

Materials:

  • Mycobacterial culture (liquid or solid) grown in iron-deficient medium

  • Chloroform

  • Methanol

  • Sterile distilled water

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream

  • Glass vials

Procedure:

  • Harvesting of Mycobacterial Cells:

    • Liquid Culture: Centrifuge the mycobacterial culture at 10,000 x g for 15 minutes to pellet the cells. Discard the supernatant.

    • Solid Culture: Scrape the mycobacterial colonies from the surface of the solid medium using a sterile loop or scraper.

  • Lipid Extraction:

    • To the cell pellet or scraped biomass, add a mixture of chloroform and methanol in a 2:1 (v/v) ratio. Use approximately 10 mL of the solvent mixture per gram of wet cell weight.

    • Agitate the suspension vigorously for at least 4 hours at room temperature. This can be done using a magnetic stirrer or an orbital shaker.

    • Centrifuge the mixture at 5,000 x g for 10 minutes to separate the cell debris from the solvent extract.

    • Carefully collect the supernatant (the chloroform-methanol extract) into a clean flask.

  • Phase Separation and Washing:

    • To the collected extract, add 0.2 volumes of sterile distilled water and mix thoroughly.

    • Allow the mixture to stand until two distinct phases separate. The lower phase is the chloroform layer containing the mycobactins.

    • Carefully remove the upper aqueous layer.

    • Wash the chloroform layer twice with a small volume of a chloroform:methanol:water (3:48:47, v/v/v) mixture to remove any water-soluble contaminants.

  • Drying and Storage:

    • Evaporate the chloroform extract to dryness using a rotary evaporator or a gentle stream of nitrogen.

    • Resuspend the dried this compound extract in a small volume of chloroform or methanol for application onto the TLC plate.

    • Store the extract at -20°C in a sealed glass vial until further analysis.

Thin-Layer Chromatography of this compound Extracts

Materials:

  • Silica gel 60 F254 TLC plates (or equivalent)

  • This compound extract (from Protocol 1)

  • Reference this compound standards (if available)

  • TLC developing chamber

  • Mobile phase solvent system (see Table 1 for examples)

  • Capillary tubes or micropipette for sample application

  • Pencil

  • Ruler

Procedure:

  • Preparation of the TLC Plate:

    • Handle the TLC plate carefully by the edges to avoid contaminating the silica gel surface.

    • Using a pencil, lightly draw a starting line (origin) about 1.5 cm from the bottom of the plate.

    • Mark the points on the origin where the samples will be applied.

  • Sample Application:

    • Using a capillary tube or a micropipette, spot a small volume (2-5 µL) of the this compound extract onto the marked points on the origin.

    • Allow the solvent to evaporate completely between applications to keep the spot size small and concentrated.

    • If available, spot reference standards of known mycobactins on the same plate.

  • Development of the Chromatogram:

    • Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 to 1 cm.

    • Place a piece of filter paper in the chamber, ensuring it is saturated with the mobile phase, to create a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.

    • Carefully place the spotted TLC plate into the developing chamber, ensuring that the origin is above the level of the mobile phase.

    • Close the chamber and allow the solvent to ascend the plate by capillary action.

    • When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

  • Drying the Plate:

    • Allow the TLC plate to air dry completely in a fume hood.

Visualization of Mycobactins on the TLC Plate

Since mycobactins are generally colorless, a visualization method is required to see the separated spots.

Method 1: Ferric Chloride Spray (Non-destructive, for iron-free mycobactins)

Mycobactins have a high affinity for iron. Spraying the plate with a ferric chloride solution will result in the formation of reddish-brown spots where this compound is present.

  • Reagent Preparation: Prepare a 2% (w/v) solution of ferric chloride (FeCl₃) in distilled water.

  • Procedure:

    • In a fume hood, lightly and evenly spray the dried TLC plate with the ferric chloride solution.

    • The this compound spots will appear as distinct reddish-brown or orange spots against a pale yellow background.

    • Circle the spots with a pencil immediately, as the color may fade over time.

Method 2: Chrome Azurol S (CAS) Agar (B569324) Overlay (Highly Sensitive)

The CAS assay is a universal method for detecting siderophores. Siderophores will chelate the iron from the iron-dye complex, resulting in a color change from blue to orange/yellow.

  • Reagent Preparation (CAS Assay Solution):

    • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water. Add 10 mL of a 1 mM FeCl₃·6H₂O solution.

    • Solution 2: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Slowly add Solution 1 to Solution 2 while stirring vigorously. Autoclave the resulting dark blue solution.

  • Procedure:

    • Prepare a thin layer of CAS agar by mixing the CAS assay solution with an equal volume of molten 1.5% agar in a suitable buffer (e.g., PIPES buffer).

    • Carefully overlay the dried TLC plate with the molten CAS agar.

    • Once the agar has solidified, orange to yellow halos will appear against the blue background at the location of the this compound spots.

Method 3: Ultraviolet (UV) Light (Non-destructive)

Some mycobactins may exhibit fluorescence or absorb UV light, allowing for their visualization under a UV lamp.

  • Procedure:

    • Examine the dried TLC plate under a UV lamp at both short (254 nm) and long (365 nm) wavelengths.

    • Mark any fluorescent or dark quenching spots with a pencil.

Mandatory Visualizations

experimental_workflow cluster_culture Mycobacterial Culture cluster_extraction This compound Extraction cluster_tlc Thin-Layer Chromatography cluster_visualization Visualization & Analysis culture Grow Mycobacterium in iron-deficient medium harvest Harvest Cells (Centrifugation/Scraping) culture->harvest extract Extract with Chloroform:Methanol (2:1) harvest->extract wash Wash with Aqueous Phase extract->wash dry Dry Extract wash->dry spot Spot Extract on Silica Gel Plate dry->spot develop Develop Plate in Mobile Phase spot->develop dry_tlc Dry Developed Plate develop->dry_tlc visualize Visualize Spots (e.g., FeCl3 spray) dry_tlc->visualize calculate_rf Calculate Rf Values visualize->calculate_rf identify Identify this compound calculate_rf->identify

Caption: Experimental workflow for this compound identification.

mycobactin_pathway cluster_synthesis This compound Biosynthesis cluster_transport Iron Uptake chorismate Chorismate salicylate Salicylate chorismate->salicylate MbtI mbt_genes MbtA-J Genes (Core Synthesis) salicylate->mbt_genes Activation core_this compound This compound Core mbt_genes->core_this compound Assembly This compound This compound core_this compound->this compound acyl_chain Acyl Chain (MbtK-N Genes) acyl_chain->this compound Acylation ext_fe Extracellular Fe(III) This compound->ext_fe Chelation ferri_this compound Ferri-mycobactin ext_fe->ferri_this compound receptor Cell Surface Receptor ferri_this compound->receptor Binding transport Transport into Cytoplasm receptor->transport fe_release Fe(III) Reduction & Release of Fe(II) transport->fe_release int_fe Intracellular Fe(II) fe_release->int_fe

References

Synthesis of Mycobactin Analogs for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has an absolute requirement for iron to survive and replicate within its host. To acquire this essential nutrient from the iron-scarce environment of the host, Mtb synthesizes and secretes high-affinity iron chelators called siderophores, primarily mycobactin and carboxythis compound. The biosynthetic pathway of these siderophores is essential for the virulence of Mtb, making it an attractive target for the development of novel anti-tubercular drugs.

This document provides detailed application notes and protocols for the synthesis of this compound analogs and their evaluation as potential drug candidates. These analogs can act as inhibitors of the this compound biosynthesis pathway or be used in a "Trojan horse" approach to deliver cytotoxic agents specifically to Mtb.

Data Presentation

Table 1: Antimycobacterial Activity of Synthetic this compound Analogs
Compound IDStructureTargetMIC90 (µM) against Mtb H37Rv (replicating)[1][2]IC50 (µM) against Mtb (non-replicating)[1]Cytotoxicity (IC50 in Vero cells, µM)[3]
Analog 34 This compound T analogThis compound Pathway0.02 - 0.09>5021.50
Analog 36 This compound T analogThis compound Pathway0.02 - 0.09>50Not Reported
Analog 40 Maleimide-containing this compound T analogThis compound Pathway / Conjugation Platform0.88>50Not Reported
Pyrazoline 44 Pyrazoline-based analogMbtANot ReportedNot Reported>100
Pyrazoline 49 Pyrazoline-based analogMbtANot ReportedNot Reported>100

Note: MIC90 values are highly dependent on the assay conditions, particularly the iron concentration in the medium.

Experimental Protocols

Protocol 1: General Synthesis of a this compound T Analog

This protocol outlines a convergent synthetic strategy for a this compound T analog, inspired by published procedures.[1]

Materials:

  • Starting materials for the oxazoline (B21484), hydroxamic acid, and acyl chain fragments (specifics will vary based on the desired analog)

  • Coupling reagents (e.g., EDC·HCl, HOAt)

  • Protecting group reagents (e.g., Boc-anhydride, Benzyl (B1604629) bromide)

  • Deprotection reagents (e.g., TFA, H2/Pd-C)

  • Solvents (e.g., DMF, DCM, THF)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Oxazoline Core:

    • Protect the amino and carboxyl groups of a suitable amino acid precursor (e.g., L-threonine).

    • Couple the protected amino acid with a protected salicylic (B10762653) acid derivative.

    • Induce cyclization to form the oxazoline ring.

    • Deprotect the necessary functional groups for subsequent coupling.

  • Synthesis of the Hydroxamic Acid Moieties:

    • Protect the amino group of a lysine (B10760008) derivative.

    • Selectively acylate and hydroxylate the side-chain amino group to form the hydroxamic acid.

    • Protect the hydroxyl group of the hydroxamic acid.

  • Assembly of the Fragments:

    • Couple the synthesized oxazoline core to the protected lysine-derived hydroxamic acid fragment using a suitable peptide coupling agent.

    • Elongate the peptide chain by coupling additional protected amino acid/hydroxamic acid units as required for the specific analog.

    • Introduce the acyl side chain by coupling a long-chain carboxylic acid to the terminal amino group.

  • Final Deprotection:

    • Remove all protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups, acidolysis for Boc groups) to yield the final this compound analog.

    • Purify the final compound using column chromatography or preparative HPLC.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol is based on the broth microdilution method.[3][4]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Sterile 96-well microtiter plates

  • Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)

  • Test compounds (this compound analogs) dissolved in DMSO

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the adjusted culture 1:20 in fresh 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • In a 96-well plate, perform two-fold serial dilutions of the test compounds in 7H9 broth. The final volume in each well should be 100 µL.

    • Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative (sterility) control.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well containing the test compound and the positive control well.

    • Seal the plate and incubate at 37°C for 7 days.

  • MIC Determination:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Incubate for another 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).

Protocol 3: MbtA Enzyme Inhibition Assay

This protocol is adapted from established methods for assaying adenylating enzymes.[5]

Materials:

  • Purified recombinant MbtA enzyme

  • Salicylic acid

  • ATP

  • Malachite green reagent for phosphate (B84403) detection

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (this compound analogs) dissolved in DMSO

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, salicylic acid, and ATP to a final volume of 50 µL.

    • Add the test compound at various concentrations. Include a no-inhibitor control.

  • Enzyme Reaction:

    • Initiate the reaction by adding 10 µL of a solution containing the MbtA enzyme.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the reaction by adding 100 µL of the malachite green reagent.

    • After a 15-minute incubation at room temperature for color development, measure the absorbance at 620 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Mycobactin_Biosynthesis_Pathway cluster_cell Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate MbtI Salicyl_AMP Salicyl-AMP Salicylate->Salicyl_AMP MbtA (ATP -> AMP+PPi) MbtB_Sal MbtB-S-Salicylate Salicyl_AMP->MbtB_Sal MbtA Core_Structure This compound Core (on NRPS/PKS) MbtB_Sal->Core_Structure MbtC, D, E, F (NRPS/PKS Assembly) This compound This compound Core_Structure->this compound Tailoring Enzymes Ferri_this compound Ferri-Mycobactin This compound->Ferri_this compound Chelates Iron Iron Fe³⁺ Mtb_Cell M. tuberculosis Cell Ferri_this compound->Mtb_Cell Import via IrtAB Analog This compound Analog (Inhibitor) MbtA MbtA Analog->MbtA Inhibition Trojan_Horse_Strategy Analog This compound Analog Conjugate Analog-Drug Conjugate Analog->Conjugate Conjugation Drug Cytotoxic Drug Drug->Conjugate Siderophore_Uptake Siderophore Uptake System (e.g., IrtAB) Conjugate->Siderophore_Uptake Recognition & Binding Mtb_Cell M. tuberculosis Cell Release Drug Release Mtb_Cell->Release Intracellular Cleavage Siderophore_Uptake->Mtb_Cell Internalization Target Intracellular Target Release->Target Inhibition Cell_Death Cell Death Target->Cell_Death

References

Application Notes and Protocols for Labeling Mycobactin in Iron Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for virtually all living organisms, playing a critical role in various metabolic processes. For pathogenic mycobacteria, such as Mycobacterium tuberculosis, the acquisition of iron from the host environment is a crucial determinant of virulence and survival. Mycobacteria have evolved a sophisticated strategy to scavenge iron using small, lipid-soluble molecules called mycobactins. These siderophores chelate ferric iron (Fe³⁺) with high affinity, facilitating its transport across the complex mycobacterial cell envelope.

Understanding the mechanisms of mycobactin-mediated iron uptake is paramount for the development of novel anti-tuberculosis therapies. By targeting this essential pathway, it is possible to effectively starve the bacteria of iron, thereby inhibiting their growth and pathogenesis. This document provides detailed application notes and experimental protocols for the labeling of this compound with radioactive and fluorescent markers to facilitate the study of mycobacterial iron uptake.

Data Presentation

The following tables summarize key quantitative data relevant to this compound-mediated iron uptake studies.

Table 1: Concentrations of this compound and Iron Sources in Growth and Uptake Assays

ParameterOrganismMediumConcentrationReference
Low Iron for this compound ProductionM. tuberculosisDefined Low-Iron Medium0.36 µM Fe[1]
High Iron (Repression)M. tuberculosisDefined High-Iron Medium144 µM Fe[1]
This compound (MBT) for GrowthM. tuberculosis ΔmbtDLow-Iron 7H90.2 µM[2]
Carboxythis compound (cMBT) for GrowthM. tuberculosis ΔmbtDLow-Iron 7H90.2 µM[2]
Ferri-mycobactin J for Uptake AssayM. aurum-2 µM[3]
FeCl₃ for Uptake AssayM. aurum-2 µM[3]
Ferri-mycobactin S for ComplementationM. smegmatisLow Iron Sauton's10 ng/mL[4]
Ferri-carboxythis compound S for ComplementationM. smegmatisLow Iron Sauton's20 ng/mL[4]

Table 2: Inhibition of this compound-Mediated Processes

InhibitorTargetOrganismAssayIC₅₀ / K₉Reference
Compound 1Salicylate Synthase (Mab-SaS)M. abscessusEnzymatic Assay~5 µM[5]
Furan-based compoundsSalicylate Synthase (Mab-SaS)M. abscessusEnzymatic Assay-[6]

Signaling Pathways and Experimental Workflows

This compound-Mediated Iron Uptake Pathway

Myco_Iron_Uptake cluster_extracellular Extracellular/Host cluster_cell_wall Cell Wall cluster_cytoplasm Cytoplasm Host_Iron Host Iron (Transferrin/Lactoferrin) cMBT Carboxythis compound (cMBT) Host_Iron->cMBT Chelation cMBT_Fe Ferri-carboxythis compound (cMBT-Fe³⁺) MBT This compound (MBT) cMBT_Fe->MBT Iron Transfer cMBT->cMBT_Fe MBT_Fe Ferri-mycobactin (MBT-Fe³⁺) MBT->MBT_Fe IrtAB IrtAB Transporter MBT_Fe->IrtAB Fe2 Fe²⁺ IrtAB->Fe2 Reduction & Release Metabolism Metabolic Processes Fe2->Metabolism Mbt_Synth This compound Biosynthesis Mbt_Synth->cMBT Mbt_Synth->MBT

Caption: this compound-mediated iron uptake pathway in mycobacteria.

Experimental Workflow for ⁵⁵Fe-Mycobactin Uptake Assay

Fe55_Uptake_Workflow Start Start Culture Culture Mycobacteria in Low-Iron Medium Start->Culture Harvest Harvest & Wash Cells Culture->Harvest Incubate Incubate Cells with ⁵⁵Fe-Mycobactin Harvest->Incubate Prepare_MBT Prepare ⁵⁵Fe-Mycobactin Prepare_MBT->Incubate Wash Wash to Remove Unbound Label Incubate->Wash Lyse Lyse Cells Wash->Lyse Measure Measure Radioactivity (Scintillation Counting) Lyse->Measure Analyze Data Analysis (Uptake Kinetics) Measure->Analyze End End Analyze->End

Caption: Workflow for a radioactive iron uptake assay using ⁵⁵Fe-mycobactin.

Experimental Protocols

Protocol 1: Extraction and Purification of Native this compound

This protocol describes the extraction of this compound from Mycobacterium smegmatis, a non-pathogenic and relatively fast-growing species often used as a model organism.

Materials:

  • Mycobacterium smegmatis culture grown in low-iron medium

  • Ethanol (B145695) (95%)

  • Chloroform (B151607)

  • Ferric chloride (FeCl₃) solution (e.g., 100 mM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge and appropriate tubes

  • Glassware (washed with 6 M HCl and rinsed with deionized water to remove trace iron)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Cultivation: Grow M. smegmatis in a suitable low-iron medium to induce this compound production.

  • Harvesting: Pellet the bacterial cells by centrifugation.

  • Extraction: Resuspend the wet cell pellet in 95% ethanol and stir for 24 hours at room temperature.

  • Clarification: Remove the cell debris by centrifugation or filtration.

  • Iron Saturation: To the ethanol extract, add FeCl₃ solution until the color changes to a deep orange/brown, indicating the formation of ferri-mycobactin.

  • Liquid-Liquid Extraction: Add an equal volume of water to the extract, then extract the ferri-mycobactin into chloroform. The chloroform layer will turn orange/brown. Repeat the extraction until the aqueous layer is colorless.

  • Drying and Concentration: Pool the chloroform extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

  • Purification: The crude ferri-mycobactin can be further purified by silica gel column chromatography using a chloroform-methanol gradient. The orange/brown fractions containing ferri-mycobactin are collected.

  • Deferration (Optional): To obtain iron-free this compound (apo-mycobactin), the purified ferri-mycobactin can be treated with a strong chelating agent like 8-hydroxyquinoline (B1678124) in a non-aqueous solvent, followed by chromatographic separation.

Protocol 2: Radiolabeling of this compound with ⁵⁵Fe

This protocol details the preparation of ⁵⁵Fe-labeled this compound for use in iron uptake assays.

Materials:

  • Purified apo-mycobactin (from Protocol 1)

  • ⁵⁵FeCl₃ in a suitable acidic solution (e.g., 0.1 M HCl)

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Ethanol

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., chloroform:methanol, 9:1 v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Dissolution: Dissolve a known amount of purified apo-mycobactin in a small volume of ethanol.

  • Labeling Reaction: In a microcentrifuge tube, mix the apo-mycobactin solution with a molar excess of ⁵⁵FeCl₃ in buffer. The final volume should be kept small to ensure efficient labeling.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours to allow for the formation of ⁵⁵Fe-mycobactin.

  • Quality Control: Spot a small aliquot of the reaction mixture onto a silica TLC plate and develop it using the appropriate solvent system. The ⁵⁵Fe-mycobactin will migrate as a colored spot, while free ⁵⁵Fe will remain at the origin.

  • Purification (Optional): If a significant amount of free ⁵⁵Fe is present, the labeled this compound can be purified using a small silica gel column or preparative TLC.

  • Quantification and Specific Activity:

    • Measure the total radioactivity of the purified ⁵⁵Fe-mycobactin using a scintillation counter.

    • Determine the concentration of this compound spectrophotometrically by measuring the absorbance of the iron complex at approximately 450 nm.

    • Calculate the specific activity as Curies (Ci) or Becquerels (Bq) per mole of this compound.

Protocol 3: Fluorescent Labeling of this compound

This protocol describes a general method for conjugating an amine-reactive fluorescent dye to the primary amine group(s) of this compound.

Materials:

  • Purified apo-mycobactin

  • Amine-reactive fluorescent dye with an N-hydroxysuccinimide (NHS) ester (e.g., Alexa Fluor™ NHS Ester, Cy®3/Cy®5 NHS Ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC system for purification

Procedure:

  • This compound Preparation: Dissolve a known amount of apo-mycobactin in a minimal volume of DMF or DMSO.

  • Dye Preparation: Dissolve the NHS-ester fluorescent dye in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add the this compound solution to the reaction buffer. While gently stirring, add a molar excess of the fluorescent dye stock solution. The optimal dye-to-mycobactin ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the fluorescently labeled this compound from unreacted dye using a size-exclusion chromatography column or by reverse-phase HPLC.[7]

  • Characterization: Confirm the labeling by measuring the absorbance spectrum of the conjugate to identify the peaks corresponding to the dye and this compound. The degree of labeling can be estimated from the relative absorbance values.

Protocol 4: this compound-Mediated Iron Uptake Assay

This protocol outlines the measurement of iron uptake in mycobacteria using labeled this compound.

Materials:

  • Mycobacterial culture (e.g., M. smegmatis or M. tuberculosis) grown under iron-limiting conditions

  • Labeled this compound (⁵⁵Fe-mycobactin or fluorescently labeled this compound)

  • Uptake buffer (e.g., phosphate-buffered saline with glucose)

  • Washing buffer (e.g., cold PBS)

  • Scintillation vials and fluid (for ⁵⁵Fe) or a fluorescence plate reader/microscope (for fluorescent label)

  • Cell lysis buffer (e.g., with lysozyme (B549824) and/or sonication)

Procedure:

  • Cell Preparation: Harvest mycobacteria from a low-iron culture in the mid-logarithmic growth phase. Wash the cells twice with cold uptake buffer and resuspend to a known optical density (OD₆₀₀).

  • Uptake Assay:

    • Pre-warm the cell suspension to 37°C.

    • Initiate the uptake by adding the labeled this compound to the cell suspension at a desired final concentration.

    • At various time points, withdraw aliquots of the cell suspension.

  • Stopping the Reaction and Washing:

    • Immediately filter the aliquots through a 0.45 µm filter and wash rapidly with a large volume of cold washing buffer to remove extracellular label.

    • Alternatively, centrifuge the aliquots at high speed in the cold, remove the supernatant, and wash the cell pellet with cold washing buffer.

  • Measurement:

    • For ⁵⁵Fe-mycobactin: Resuspend the washed cell pellet in water or lysis buffer, transfer to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

    • For fluorescently labeled this compound: Resuspend the washed cell pellet in a suitable buffer and measure the fluorescence using a plate reader. Alternatively, visualize and quantify uptake in individual cells using fluorescence microscopy.

  • Data Analysis:

    • Normalize the counts per minute (CPM) or fluorescence units to the number of cells (e.g., by plating for colony-forming units or based on OD).

    • Plot the uptake over time to determine the initial rate of uptake.

    • For kinetic analysis, perform the assay with varying concentrations of labeled this compound to determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ).

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers studying this compound-mediated iron uptake in mycobacteria. The ability to label this compound with radioactive or fluorescent probes is a powerful tool for elucidating the mechanisms of this essential pathway, screening for inhibitors, and ultimately contributing to the development of new anti-tuberculosis drugs. Careful optimization of these protocols for specific mycobacterial species and experimental conditions is crucial for obtaining reliable and reproducible results.

References

Determining Mycobactin Concentration in Culture Filtrates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycobactins are a group of lipophilic siderophores produced by Mycobacterium species to acquire iron, an essential nutrient for their growth and virulence. The quantification of mycobactin in culture filtrates is crucial for studying mycobacterial physiology, iron metabolism, and for the development of novel anti-tubercular agents that target iron acquisition pathways. This document provides detailed application notes and protocols for various methods to determine this compound concentration.

Introduction to this compound

Mycobactins are characterized by a central core structure with two hydroxamate groups that chelate ferric iron with high affinity. Different species of Mycobacterium produce distinct mycobactins (e.g., this compound J, P, S, T), which primarily differ in the length and substitution of their alkyl chains. These molecules are typically cell-associated but can also be found in culture filtrates, especially in iron-deficient media where their production is upregulated.

Methods for Quantification

Several methods, ranging from biological assays to advanced analytical techniques, can be employed to quantify this compound. The choice of method depends on the required sensitivity, specificity, available equipment, and the nature of the sample.

Bioassay using Arthrobacter terregens

This method relies on the growth-promoting effect of this compound on Arthrobacter terregens, a bacterium that requires this compound for growth. The extent of bacterial growth is proportional to the this compound concentration.

Principle: A. terregens is cultured in a medium lacking this compound, and the addition of samples containing this compound will stimulate its growth. This growth can be measured turbidimetrically or by observing the diameter of the growth zone on an agar (B569324) plate.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis culture Prepare A. terregens inoculum inoculate Inoculate medium with A. terregens culture->inoculate media Prepare this compound-free medium media->inoculate samples Prepare this compound standards and culture filtrate samples add_samples Add standards and samples samples->add_samples inoculate->add_samples incubate Incubate at 30°C for 3-7 days add_samples->incubate measure Measure turbidity (OD600) or zone of growth incubate->measure plot Plot standard curve measure->plot calculate Calculate this compound concentration in samples plot->calculate

Caption: Workflow for the Arthrobacter terregens bioassay.

Protocol:

a. Preparation of Inoculum and Media:

  • Culture Arthrobacter terregens in a suitable nutrient broth until it reaches the late logarithmic phase of growth.

  • Harvest the cells by centrifugation, wash twice with sterile saline, and resuspend in saline to a specific optical density (e.g., OD600 of 0.5).

  • Prepare a this compound-free basal salt medium.

b. Assay Procedure (Liquid Culture):

  • Dispense the basal medium into sterile tubes.

  • Add known concentrations of a this compound standard to a series of tubes to generate a standard curve (e.g., 0.05 to 0.3 µg/mL).[1]

  • Add aliquots of the culture filtrate samples to other tubes.

  • Inoculate all tubes with the prepared A. terregens suspension.

  • Incubate the tubes at 30°C with shaking for 3 to 7 days.[1][2]

  • Measure the turbidity of the cultures at 600 nm.

c. Data Analysis:

  • Subtract the OD600 of the negative control (no this compound) from all readings.

  • Plot a standard curve of OD600 versus this compound concentration.

  • Determine the concentration of this compound in the culture filtrate samples from the standard curve.

ParameterValueReference
OrganismArthrobacter terregens[2]
Linear Range (Liquid)0.05 - 0.27 µg/mL[1]
Linear Range (Agar)0.07 - 0.30 µg per spot[1]
Incubation Time3 - 7 days[1][2]
Chrome Azurol S (CAS) Assay

This is a universal colorimetric method for detecting and quantifying siderophores.[3] The assay is based on the competition for iron between the siderophore and the strong iron chelator, chrome azurol S.

Principle: The CAS reagent is a blue-colored complex of chrome azurol S, iron (III), and a detergent (like HDTMA). When a sample containing this compound is added, the this compound, having a higher affinity for iron, removes the iron from the CAS complex. This results in a color change from blue to orange/yellow, which can be measured spectrophotometrically.[4]

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis cas_reagent Prepare CAS assay solution mix Mix CAS solution with standards/samples cas_reagent->mix samples Prepare this compound standards and culture filtrate samples samples->mix incubate Incubate at room temperature mix->incubate measure Measure absorbance at 630 nm incubate->measure plot Plot standard curve measure->plot calculate Calculate siderophore units plot->calculate G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis extract Extract this compound from culture filtrate concentrate Concentrate the extract extract->concentrate reconstitute Reconstitute in mobile phase concentrate->reconstitute inject Inject sample into HPLC reconstitute->inject separate Separate on C18 column inject->separate detect Detect at 220 nm and 450 nm (for ferri-mycobactin) separate->detect integrate Integrate peak area detect->integrate plot Generate standard curve integrate->plot quantify Quantify this compound plot->quantify G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis reagents Prepare fluorescent dye and Fe(III) solution mix Mix dye, Fe(III), and standards/samples reagents->mix samples Prepare this compound standards and culture filtrate samples samples->mix incubate Incubate to allow iron chelation mix->incubate measure Measure fluorescence intensity incubate->measure plot Plot standard curve measure->plot calculate Calculate this compound concentration plot->calculate

References

Application of Mycobactin in Anti-Tuberculosis Drug Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycobactin, the primary lipophilic siderophore of Mycobacterium tuberculosis (Mtb), is indispensable for the bacterium's acquisition of iron, an essential nutrient for its survival and pathogenesis within the host.[1][2] The this compound biosynthesis pathway, being unique to mycobacteria and essential for Mtb's virulence, presents a promising target for the development of novel anti-tuberculosis therapeutics.[1][2][3] These application notes provide an overview and detailed protocols for utilizing this compound and its biosynthetic pathway in the screening and development of new anti-tuberculosis drugs.

Two primary strategies are employed in targeting the this compound system for drug discovery:

  • Inhibition of this compound Biosynthesis: This approach focuses on identifying compounds that inhibit the enzymes involved in the multi-step synthesis of this compound. Key enzymatic targets include salicylate (B1505791) synthase (MbtI) and salicyl-AMP ligase (MbtA).[1][2][4] Inhibition of these enzymes effectively starves the bacteria of iron, leading to growth arrest.

  • The "Trojan Horse" Approach: This strategy utilizes this compound's natural uptake pathway to deliver cytotoxic agents into the mycobacterial cell. By conjugating an antibiotic to a this compound analog, the drug is actively transported into the bacterium, increasing its intracellular concentration and efficacy.[5][6][7]

Data Presentation: Inhibitory Activities of Compounds Targeting this compound Biosynthesis and Utilization

The following tables summarize quantitative data for compounds that inhibit this compound biosynthesis or are this compound-drug conjugates.

Table 1: Inhibitors of this compound Biosynthesis Enzymes

Compound ClassTarget EnzymeCompound ID/NameIC50 (µM)Reference(s)
BenzisothiazolonesMbtICompound 1~1 (tight binding)[1]
BenzisothiazolonesMbtICompound 2~1 (tight binding)[1]
Furan-based derivativesMbtICompound 1a~23[8]
Furan-based derivativesMbtICompound 1f~12[8]
5-phenylfuran-2-carboxylic acidsMbtICompound 5Kᵢ = 11-21[2]
5-phenylfuran-2-carboxylic acidsMbtICompound 6Kᵢ = 11-21[2]
Benzimidathiazole-basedMbtI-7-9[2]
Salicyl-AMS analoguesMbtASal-AMS-[9]
Cinnolone analoguesMbtACompound 76-[9]
5-hydroxy-indol-3-ethylamino-(2-nitro-4-trifluoromethyl)benzeneMbtACompound 8113 (MIC₉₀)[9]

Table 2: Anti-mycobacterial Activity of this compound Analogues and Conjugates

CompoundMtb StrainMIC (µg/mL)MIC (µM)Reference(s)
This compound-artemisinin conjugate (3)H37Rv0.390.338[5][10]
This compound-artemisinin conjugate (3)MDR Strain 1 (HRESP)0.625-[10]
This compound-artemisinin conjugate (3)MDR Strain 2 (HREZSP)0.625-[10]
This compound-artemisinin conjugate (3)MDR Strain 3 (HCPTTh)0.16-[10]
This compound-artemisinin conjugate (3)MDR Strain 4 (HREKP)1.25-[10]
This compound-artemisinin conjugate (3)XDR Strain0.078 - 0.625-[5]
This compound analog (34)H37Rv-0.02 - 0.09[5]
This compound analog (36)H37Rv-0.02 - 0.09[5]
Maleimide-containing analog (40)H37Rv-0.88[3][5]

Experimental Protocols

Protocol 1: Mtb Growth in Iron-Rich and Iron-Deficient Media

This protocol is fundamental for studying the effect of compounds on this compound-dependent growth.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) for iron-rich medium.

  • Iron-depleted minimal medium (MM) as described by Rodriguez et al. (2002).[11][12]

  • Ammonium (B1175870) ferric citrate (B86180) (for iron-rich control in MM)

  • Test compounds

  • Sterile culture tubes or flasks

  • Incubator at 37°C

Procedure:

  • Prepare Mtb Inoculum: Grow Mtb H37Rv in standard Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Adaptation to Iron-Deficient Conditions (for iron-deficient assays):

    • Wash the Mtb cells from the 7H9 culture twice with iron-depleted MM.

    • Inoculate the washed cells into iron-depleted MM and grow for 2-3 passages to deplete intracellular iron stores.[12]

  • Assay Setup:

    • Iron-Rich Condition: Inoculate fresh Middlebrook 7H9 broth (or MM supplemented with 50 µM ammonium ferric citrate) with the Mtb inoculum to a starting OD₆₀₀ of 0.05.

    • Iron-Deficient Condition: Inoculate fresh iron-depleted MM with the iron-adapted Mtb inoculum to a starting OD₆₀₀ of 0.05.

  • Compound Addition: Add serial dilutions of the test compounds to the respective cultures. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the cultures at 37°C for 7-14 days.

  • Growth Measurement: Determine mycobacterial growth by measuring the optical density at 600 nm (OD₆₀₀) or by using a viability stain like Alamar blue (see Protocol 3).

Protocol 2: Screening for Inhibitors of this compound Biosynthesis Enzymes (MbtI and MbtA)

This protocol describes a general enzymatic assay to screen for inhibitors of purified this compound biosynthesis enzymes.

Materials:

  • Purified recombinant MbtI or MbtA enzyme.[1][13]

  • For MbtI assay:

    • Chorismate (substrate)

    • MgCl₂ (cofactor)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)[1]

  • For MbtA assay:

    • Salicylate (substrate)

    • ATP (substrate)

    • MgCl₂ (cofactor)

    • Reaction buffer

  • Test compounds

  • 96- or 384-well plates (black plates for fluorescence assays)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme, substrates, and cofactors in the appropriate reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer.

  • Assay Reaction:

    • Add the reaction buffer, enzyme, and test compound (or solvent control) to the wells of the microplate.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.

    • Initiate the reaction by adding the substrate(s).

  • Detection:

    • For MbtI: The product, salicylate, is fluorescent. The reaction can be monitored continuously by measuring the increase in fluorescence (Excitation: ~305 nm, Emission: ~415 nm).[1]

    • For MbtA: The reaction can be monitored by various methods, including detecting the consumption of ATP using a luciferase-based assay or by chromatographic separation and quantification of the product (salicyl-AMP).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[14]

Protocol 3: Whole-Cell Screening using Alamar Blue Assay

This is a high-throughput method to assess the viability of Mtb in the presence of test compounds.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth (or iron-deficient medium for specific screens)

  • Test compounds

  • Alamar blue reagent

  • 96- or 384-well black, clear-bottom microplates

  • Plate reader (fluorometer)

  • Incubator at 37°C

Procedure:

  • Prepare Mtb Inoculum: Grow Mtb H37Rv to mid-log phase and adjust the cell density to the desired concentration (e.g., 1 x 10⁵ CFU/mL).

  • Plate Setup:

    • Add the test compounds at various concentrations to the wells of the microplate.

    • Add the Mtb inoculum to each well.

    • Include positive controls (Mtb with a known antibiotic like rifampicin) and negative controls (Mtb with solvent only).

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar blue reagent to each well (typically 10% of the culture volume).[4][15]

  • Second Incubation: Incubate the plates for an additional 16-24 hours at 37°C.

  • Fluorescence Reading: Measure the fluorescence in each well using a plate reader (Excitation: 560 nm, Emission: 590 nm).[16]

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. Calculate the percentage of growth inhibition for each compound and determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that inhibits a certain percentage of growth (e.g., 90%).

Visualizations

mycobactin_biosynthesis_pathway Chorismate Chorismate MbtI MbtI (Salicylate Synthase) Chorismate->MbtI Inhibited by MbtI inhibitors Salicylate Salicylate MbtI->Salicylate MbtA MbtA (Salicyl-AMP Ligase) Salicylate->MbtA Inhibited by MbtA inhibitors Salicyl_AMP Salicyl-AMP MbtA->Salicyl_AMP MbtB_F MbtB, MbtC, MbtD, MbtE, MbtF (NRPS/PKS Machinery) Salicyl_AMP->MbtB_F Mycobactin_Core This compound Core Structure MbtB_F->Mycobactin_Core MbtG MbtG (Acyltransferase) Mycobactin_Core->MbtG This compound This compound MbtG->this compound

Caption: this compound Biosynthesis Pathway and Drug Targets.

mycobactin_regulation High_Iron High Intracellular Iron IdeR_Fe IdeR-Fe²⁺ Complex High_Iron->IdeR_Fe activates Low_Iron Low Intracellular Iron IdeR IdeR (apo-repressor) Low_Iron->IdeR leads to HupB HupB (activator) Low_Iron->HupB induces expression mbt_genes mbt genes (this compound biosynthesis) IdeR_Fe->mbt_genes represses transcription HupB->mbt_genes activates transcription trojan_horse_workflow Mycobactin_Analog This compound Analog Conjugation Chemical Conjugation Mycobactin_Analog->Conjugation Antibiotic Antibiotic Antibiotic->Conjugation Mycobactin_Drug_Conjugate This compound-Drug Conjugate Conjugation->Mycobactin_Drug_Conjugate Mtb_Cell M. tuberculosis Cell Mycobactin_Drug_Conjugate->Mtb_Cell targets Uptake Siderophore-mediated Uptake Mtb_Cell->Uptake internalizes via Intracellular_Release Intracellular Release of Antibiotic Uptake->Intracellular_Release Bacterial_Death Bacterial Death Intracellular_Release->Bacterial_Death

References

Application Notes and Protocols: Mycobactin Supplementation in Iron-Depleted Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential nutrient for virtually all living organisms, playing a critical role as a cofactor in numerous enzymatic reactions. For pathogenic mycobacteria, such as Mycobacterium tuberculosis, the causative agent of tuberculosis, the acquisition of iron from the host is a crucial determinant of virulence and persistence.[1] Within the host, iron is tightly sequestered by high-affinity iron-binding proteins like transferrin and lactoferrin, creating an iron-limited environment for invading pathogens.[2][3]

To overcome this nutritional challenge, mycobacteria have evolved sophisticated iron acquisition systems, central to which are siderophores—small, high-affinity iron-chelating molecules.[4] Mycobacteria produce two main types of siderophores: the soluble, extracellular carboxymycobactin and the lipophilic, cell-wall-associated this compound.[5] Carboxythis compound scavenges iron from the extracellular environment, including from host iron-binding proteins, and transfers it to this compound, which then facilitates its transport into the mycobacterial cell.[5][6] The biosynthesis of these siderophores is orchestrated by a series of enzymes encoded by the mbt gene cluster.[4][7]

The this compound-dependent iron acquisition pathway is a validated target for the development of novel anti-tubercular agents.[7][8] Understanding the intricacies of this pathway is paramount for identifying and characterizing potential inhibitors. A fundamental experimental approach in this field involves the use of iron-depleted growth media to mimic the iron-limited conditions of the host, followed by supplementation with this compound to study its specific role in rescuing mycobacterial growth.

These application notes provide detailed protocols for the preparation of iron-depleted mycobacterial growth media, guidelines for this compound supplementation, and methods for quantifying the mycobacterial growth response.

Data Presentation: Quantitative Effects of this compound Supplementation

The following tables summarize the expected quantitative outcomes of this compound supplementation on the growth of various mycobacterial species in iron-depleted media.

Table 1: Growth of Mycobacterium tuberculosis (Mtb) in Iron-Depleted 7H9 Medium with and without this compound Supplementation.

Iron Source SupplementConcentrationIncubation Time (days)Optical Density (OD600)
None (Iron-depleted)-10~0.1
Ferric Ammonium (B1175870) Citrate20 µM10~0.8
This compound (MBT)0.2 µM10~0.6[9]
Carboxythis compound (cMBT)0.2 µM10~0.7[9]
Hemin20 µM10~0.5[9]

Table 2: Growth of Mycobacterium smegmatis Mutant (unable to synthesize this compound) in Iron-Depleted Sauton's Medium.

SupplementConcentrationIncubation Time (hours)Optical Density (OD600)
None (Iron-depleted)-60~0.2
Ferri-mycobactin S10 ng/mL60~0.8[10]
Ferri-carboxythis compound S20 ng/mL60~0.6[10]

Table 3: this compound J Requirement for Mycobacterium avium subsp. paratuberculosis (MAP) Growth.

This compound J ConcentrationGrowth Outcome
0 µMNo significant growth
0.006 µMMinimal growth[11]
1.2 µM (1 µg/mL)Optimal growth[11]
2 µg/mLStandard supplementation concentration[12]

Experimental Protocols

Protocol for Preparation of Iron-Depleted Middlebrook 7H9 Broth

This protocol describes the preparation of iron-depleted Middlebrook 7H9 broth using Chelex 100 resin to remove divalent cations, including iron.

Materials:

  • Middlebrook 7H9 Broth Base powder[3][8][13][14]

  • Glycerol (B35011)

  • Chelex 100 Resin[15][16]

  • High-purity water (Milli-Q or equivalent)

  • Sterile filtration unit (0.22 µm pore size)

  • Autoclave

  • Sterile glassware and plasticware

Procedure:

  • Prepare Chelex 100 Resin:

    • Prepare a 10% (w/v) slurry of Chelex 100 resin in high-purity water.

    • Wash the resin three times with high-purity water by repeated suspension and centrifugation/settling.

    • Autoclave the washed resin slurry.

  • Prepare 7H9 Broth Base:

    • Dissolve Middlebrook 7H9 Broth Base powder in high-purity water according to the manufacturer's instructions (typically 4.7 g/L).[8]

    • Add glycerol to a final concentration of 0.2% (v/v).

  • Chelation of 7H9 Broth:

    • Add the sterile, washed Chelex 100 resin slurry to the 7H9 broth base at a final concentration of 2% (w/v).

    • Stir the mixture gently at 4°C for at least 4 hours (or overnight for optimal chelation).

    • Allow the resin to settle, and then carefully decant the chelated broth. Alternatively, use a sterile filtration unit to separate the broth from the resin.

  • Sterilization:

    • Sterilize the iron-depleted 7H9 broth by autoclaving at 121°C for 15 minutes.

  • Aseptic Supplementation:

    • Cool the autoclaved broth to below 50°C.

    • Aseptically add ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase) supplement to the desired concentration (typically 10%). Note that these supplements may contain trace amounts of iron. For maximally iron-depleted conditions, prepare a custom iron-free supplement.

Protocol for this compound Supplementation and Growth Monitoring

This protocol outlines the procedure for supplementing iron-depleted media with this compound and monitoring mycobacterial growth.

Materials:

  • Iron-depleted Middlebrook 7H9 broth (prepared as in Protocol 3.1)

  • Mycobacterial strain of interest

  • This compound (e.g., this compound J for M. paratuberculosis) or Ferri-mycobactin

  • Sterile culture tubes or microplates

  • Incubator (37°C, with shaking for liquid cultures)

  • Spectrophotometer for OD600 measurements

  • Materials for Colony Forming Unit (CFU) enumeration (agar plates, serial dilution tubes, etc.)

Procedure:

  • Prepare Mycobacterial Inoculum:

    • Grow the mycobacterial strain in standard Middlebrook 7H9 broth to mid-log phase.

    • To deplete intracellular iron stores, wash the cells twice with iron-depleted 7H9 broth by centrifugation and resuspension.[9]

    • Resuspend the final cell pellet in iron-depleted 7H9 broth and adjust the optical density (OD600) to a starting value of 0.01-0.05.[9][17]

  • Set up Experimental Cultures:

    • Prepare a series of sterile culture tubes or microplate wells containing the iron-depleted 7H9 broth.

    • Create the following experimental groups (in triplicate):

      • Negative Control: Iron-depleted medium only.

      • Positive Control: Iron-depleted medium supplemented with a known iron source (e.g., 20 µM ferric ammonium citrate).

      • Experimental Group(s): Iron-depleted medium supplemented with varying concentrations of this compound (e.g., 0.01 µM to 2 µM).

    • Inoculate each tube/well with the prepared mycobacterial inoculum.

  • Incubation:

    • Incubate the cultures at 37°C with shaking (for liquid cultures) for the desired period (e.g., 7-21 days for M. tuberculosis).

  • Growth Monitoring:

    • At regular time intervals (e.g., every 24-48 hours), measure the growth of the cultures using one or both of the following methods:

      • Optical Density (OD600): Measure the absorbance of the culture at 600 nm.[18][19]

      • Colony Forming Units (CFU): Perform serial dilutions of the culture and plate onto appropriate agar (B569324) medium (e.g., Middlebrook 7H10 or Löwenstein-Jensen).[20] Incubate the plates until colonies are visible and count the number of colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the OD600 or CFU/mL values against time to generate growth curves for each condition.

    • Compare the growth in the this compound-supplemented groups to the negative and positive controls to determine the effect of this compound on growth rescue in iron-depleted conditions.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows described in these application notes.

mycobactin_pathway cluster_extracellular Extracellular Space / Host Environment cluster_cell_wall Mycobacterial Cell Envelope cluster_cytoplasm Cytoplasm Transferrin_Fe Transferrin-Fe³⁺ Fe_cMBT Fe³⁺-Carboxythis compound (Fe-cMBT) Transferrin_Fe->Fe_cMBT Fe³⁺ scavenging Lactoferrin_Fe Lactoferrin-Fe³⁺ Lactoferrin_Fe->Fe_cMBT Fe³⁺ scavenging Carboxythis compound Carboxythis compound (apo-cMBT) Carboxythis compound->Fe_cMBT MmpSL MmpS4/L4 & MmpS5/L5 Efflux Pumps Carboxythis compound->MmpSL Export IrtAB IrtA/IrtB Transporter Fe_cMBT->IrtAB Import Fe_MBT Fe³⁺-Mycobactin (Fe-MBT) IrtAB->Fe_MBT This compound This compound (apo-MBT) This compound->Fe_MBT This compound->MmpSL Export Fe3_in Fe³⁺ Fe_MBT->Fe3_in Iron Release Fe2_in Fe²⁺ Fe3_in->Fe2_in Reduction Metabolism Metabolic Processes Fe2_in->Metabolism Biosynthesis This compound & Carboxythis compound Biosynthesis (mbt genes) Biosynthesis->Carboxythis compound Biosynthesis->this compound

Caption: this compound-mediated iron acquisition pathway in mycobacteria.

experimental_workflow cluster_prep Preparation cluster_exp Experiment Setup cluster_run Incubation & Monitoring cluster_analysis Data Analysis prep_media Prepare Iron-Depleted 7H9 Medium (Chelex 100) setup_cultures Set up Cultures: - Negative Control (-Fe) - Positive Control (+Fe) - Experimental (+this compound) prep_media->setup_cultures prep_inoculum Prepare Mycobacterial Inoculum (Iron-depleted) prep_inoculum->setup_cultures incubate Incubate at 37°C setup_cultures->incubate monitor Monitor Growth (OD600 and/or CFU) incubate->monitor monitor->incubate Time points analyze Generate Growth Curves & Compare Conditions monitor->analyze

Caption: Experimental workflow for assessing this compound supplementation.

References

Isolating Mycobactins: A Guide to Solvent Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycobactins are a group of lipophilic siderophores produced by Mycobacterium species to acquire iron, an essential nutrient for their growth and virulence. The unique structure of mycobactins, featuring a salicylic (B10762653) acid or similar aromatic group, a modified lysine (B10760008) core, and a long fatty acyl chain, contributes to their low water solubility and dictates the choice of extraction methods. This document provides detailed application notes and protocols for the isolation of mycobactins from mycobacterial cultures using various solvent extraction methods.

Introduction to Mycobactin Extraction

The extraction of mycobactins from mycobacterial cells is a critical first step for a wide range of research applications, including structural elucidation, functional studies, and the development of novel anti-tubercular agents that target iron acquisition. The choice of solvent system is paramount and is influenced by the specific this compound variant and the desired purity of the final product. Commonly employed solvents include ethanol (B145695), chloroform-methanol mixtures, and acetone (B3395972), each offering distinct advantages in terms of selectivity and extraction efficiency.

Comparative Analysis of Solvent Extraction Methods

While comprehensive comparative studies with standardized quantitative data are limited in the literature, the selection of a solvent system is generally guided by the polarity of the target this compound and the presence of other cellular lipids. The following table summarizes the general characteristics of commonly used solvent systems for this compound extraction.

Solvent SystemTarget Mycobacteria (Examples)YieldPurity of Crude ExtractNotes
Ethanol M. smegmatis, M. tuberculosisGoodModerateOften used as an initial extraction step. The resulting extract typically contains a mixture of lipids and other cellular components requiring further purification.[1]
Chloroform (B151607):Methanol (2:1, v/v) M. tuberculosis, M. smegmatisHighModerate to HighA widely used lipid extraction method that is also effective for mycobactins. The ratio can be adjusted to optimize the extraction of specific this compound variants.[2]
Acetone M. paratuberculosisVariableModerateCan be used for the selective precipitation of certain lipids, potentially enriching the this compound fraction. Boiling acetone has been used for the extraction of the cobactin moiety of this compound.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction of mycobactins using ethanol, chloroform-methanol, and a subsequent purification strategy. It is crucial to perform all steps in a well-ventilated fume hood, using appropriate personal protective equipment.

Protocol 1: Ethanol Extraction of Mycobactins from Mycobacterium

This protocol is a general method for the initial extraction of mycobactins and is often followed by further purification steps.

Materials:

  • Mycobacterial cell paste (from an iron-deficient culture)

  • 95% Ethanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glass stir bar and stir plate

Procedure:

  • Harvest mycobacterial cells from an iron-deficient culture medium by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with sterile distilled water to remove residual medium components.

  • To the wet cell paste, add 95% ethanol at a ratio of 6 mL per gram of wet cells.[1]

  • Stir the suspension for 24 hours at room temperature.[1]

  • Centrifuge the mixture at 12,000 x g for 20 minutes to pellet the cell debris.

  • Carefully decant the ethanol supernatant, which contains the mycobactins.

  • Concentrate the ethanol extract to dryness using a rotary evaporator. The resulting residue contains the crude this compound extract.

Protocol 2: Chloroform-Methanol Extraction of Mycobactins

This method is a robust technique for extracting a broad range of lipids, including mycobactins.

Materials:

  • Mycobacterial cell paste (from an iron-deficient culture)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Start with a washed mycobacterial cell pellet as described in Protocol 1, step 1 and 2.

  • Resuspend the cell pellet in a chloroform:methanol mixture (1:2, v/v). Use a sufficient volume to ensure complete suspension.

  • Agitate the suspension vigorously for 2 hours at room temperature.

  • Add chloroform and 0.9% NaCl solution to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).

  • Mix thoroughly and transfer the mixture to a separatory funnel.

  • Allow the phases to separate. The lower chloroform phase will contain the mycobactins.

  • Collect the lower chloroform phase and concentrate it to dryness using a rotary evaporator to obtain the crude this compound extract.[2]

Protocol 3: Purification of this compound Extract by Column Chromatography

This protocol describes a general procedure for purifying crude this compound extracts obtained from the methods above.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel 60

  • Petroleum ether

  • n-Butanol

  • Ethyl acetate (B1210297)

  • Methanol

  • Glass chromatography column

  • Fraction collector (optional)

  • Thin-layer chromatography (TLC) plates (silica gel 60)

  • UV lamp

Procedure:

  • Dissolve the crude this compound extract in a minimal amount of chloroform.

  • Prepare a silica gel 60 slurry in petroleum ether and pack it into a glass chromatography column.

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise gradient of petroleum ether, ethyl acetate, and methanol. A suggested starting solvent system is petroleum ether:n-butanol:ethyl acetate (e.g., 2:3:3 v/v/v).[4]

  • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • For TLC analysis, spot the fractions on a silica gel 60 plate and develop the plate in a suitable solvent system, such as ethanol:petroleum ether:ethyl acetate (1:4:6 v/v/v).[4]

  • Visualize the this compound-containing fractions under a UV lamp (mycobactins often appear as dark, absorbing spots) or by staining with a suitable reagent.

  • Pool the fractions containing the purified this compound and evaporate the solvent to obtain the purified product.

Visualizations

This compound-Mediated Iron Uptake Pathway

This compound plays a central role in the acquisition of iron from the host environment. The following diagram illustrates the key steps in this process, from the biosynthesis of this compound to the transport of iron into the mycobacterial cell.

Mycobactin_Iron_Uptake cluster_extracellular Extracellular/Host cluster_cell_wall Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm Host_Iron Host Iron (Transferrin/Lactoferrin) Ferri-Carboxythis compound Ferri-Carboxythis compound Host_Iron->Ferri-Carboxythis compound Chelation Carboxythis compound Carboxythis compound (soluble siderophore) Mycobactin_CW This compound (lipid-associated) Ferri-Carboxythis compound->Mycobactin_CW Iron Transfer Ferri-Mycobactin Ferri-Mycobactin IrtAB_Transporter IrtAB Transporter Ferri-Mycobactin->IrtAB_Transporter Transport Mbt_Genes mbt Genes Mycobactin_Synthases This compound Synthases Mbt_Genes->Mycobactin_Synthases Encodes Mycobactin_Synthases->Carboxythis compound Produces Mycobactin_Synthases->Mycobactin_CW Produces Precursors Chorismate, Lysine, etc. Precursors->Mycobactin_Synthases Biosynthesis Fe2+ Fe²⁺ IrtAB_Transporter->Fe2+ Reduction & Release Metabolism Cellular Metabolism Fe2+->Metabolism

Caption: this compound-mediated iron acquisition pathway in Mycobacterium.

General Workflow for this compound Solvent Extraction and Purification

The isolation of pure this compound from a mycobacterial culture involves a multi-step process. The following workflow diagram outlines the general procedure from cell culture to purified product.

Mycobactin_Extraction_Workflow Start Start: Mycobacterial Culture (Iron-deficient medium) Harvest Harvest Cells (Centrifugation) Start->Harvest Extraction Solvent Extraction (e.g., Ethanol, Chloroform:Methanol) Harvest->Extraction Concentration Concentration of Crude Extract (Rotary Evaporation) Extraction->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Purity Analysis (TLC, HPLC) Purification->Analysis Final_Product Purified this compound Analysis->Final_Product

Caption: General workflow for this compound extraction and purification.

Conclusion

The successful isolation of mycobactins is a foundational step for advancing our understanding of mycobacterial iron metabolism and for the development of novel therapeutic strategies. The protocols outlined in this document provide a starting point for researchers, and optimization may be required depending on the specific Mycobacterium species and the this compound variant of interest. Careful execution of these solvent extraction and purification methods will yield this compound of sufficient quality for downstream applications.

References

Application Notes and Protocols: The Role of Mycobactin in Siderophore-Mediated Iron Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mycobactin in studying siderophore-mediated iron transport in mycobacteria, particularly Mycobacterium tuberculosis. The following sections detail the critical role of this compound in iron acquisition, provide protocols for key experiments, and present quantitative data and pathway diagrams to facilitate a deeper understanding of this essential virulence factor.

Introduction

Iron is an essential micronutrient for virtually all living organisms, playing a critical role in various cellular processes. For pathogenic bacteria like Mycobacterium tuberculosis, the causative agent of tuberculosis, acquiring iron from the host is a crucial determinant of its ability to survive, replicate, and cause disease.[1] To overcome the iron-limited environment of the host, mycobacteria have evolved a sophisticated iron acquisition system centered around the production of high-affinity iron chelators called siderophores.[1][2]

Mycobacteria produce two main types of siderophores: the cell-wall-associated, lipid-soluble mycobactins and the secreted, water-soluble carboxymycobactins.[2] Carboxymycobactins are secreted into the extracellular environment to scavenge ferric iron (Fe³⁺). The resulting iron-laden carboxythis compound is then transported back to the bacterial cell, where it is believed to transfer the iron to this compound within the cell envelope.[3][4][5] This intricate system highlights the central role of this compound in the final stages of iron uptake and its importance as a potential target for novel anti-tuberculosis therapies.[6]

Data Presentation

Table 1: this compound Production Under Different Iron Conditions
Mycobacterium SpeciesGrowth ConditionIron ConcentrationThis compound Production (Absorbance at 450 nm)Carboxythis compound Production (Absorbance at 450 nm)Reference
M. tuberculosis H37RvMinimal Medium (MM) agar (B569324)Low IronDetected-[7]
M. tuberculosis H37RvMinimal Medium (MM) brothLow Iron-Detected[7]
M. tuberculosisLow-iron medium0.36 µM FeMaximalMaximal[1]
M. tuberculosisHigh-iron medium144 µM FeNegligibleNegligible[1]
M. smegmatisLow iron2 µM total ironHigh-[8]
M. smegmatisHigh iron190 µM total ironAbsent-[8]
Table 2: Effect of mbtE Gene Disruption on this compound Production and Growth
StrainSiderophore ProductionGrowth in Minimal MediumGrowth Supplemented with Carboxythis compound (1 µg/mL)Growth Supplemented with this compound (1 µg/mL)Reference
M. tuberculosis H37Rv (Wild-type)YesNormalNormalNormal[7]
MtbΔmbtE (Mutant)NoAttenuatedRestoredRestored[7]

Experimental Protocols

Protocol 1: Detection of Siderophore Production using Chrome Azurol S (CAS) Agar Assay

This protocol is a widely used method for the qualitative and semi-quantitative detection of siderophore production by bacteria. The assay is based on the principle that siderophores, with their high affinity for iron, will remove iron from the blue-colored CAS-iron complex, resulting in a color change to orange or yellow.[9][10][11]

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA) or Cetyltrimethylammonium bromide (CTAB)

  • Ferric chloride (FeCl₃·6H₂O)

  • Hydrochloric acid (HCl)

  • PIPES buffer

  • Minimal Media 9 (MM9) salt solution

  • Casamino acids

  • Glucose

  • Bacto agar

  • Sterile deionized water (ddH₂O)

  • Acid-washed glassware

Procedure:

  • Preparation of Blue Dye Solution:

    • Solution 1: Dissolve 60.5 mg of CAS in 50 mL of ddH₂O.[10]

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[9]

    • Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of ddH₂O.[10]

    • Slowly mix Solution 1 and Solution 2. While stirring, slowly add this mixture to Solution 3. The solution will turn dark blue.[10]

    • Autoclave the Blue Dye Solution and store it in a dark, cool place.[10]

  • Preparation of CAS Agar Plates:

    • Prepare 900 mL of a suitable minimal medium agar (e.g., MM9).

    • Autoclave the medium and cool it to approximately 50°C.

    • Aseptically add 100 mL of the sterile Blue Dye Solution to the cooled agar medium (a 1:9 ratio).[10]

    • Mix gently to ensure homogeneity without introducing air bubbles.

    • Pour the CAS agar into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Inoculate the mycobacterial strain of interest onto the center of the CAS agar plate.

    • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for several days to weeks, depending on the growth rate of the species.

  • Observation:

    • Observe the plates for the formation of an orange or yellow halo around the bacterial colonies. The presence of a halo indicates the production of siderophores.[10] The diameter of the halo can be used for semi-quantitative comparison of siderophore production between different strains or conditions.

Protocol 2: Quantification of Siderophore Production in Liquid Culture (CAS Assay)

This protocol allows for the spectrophotometric quantification of siderophores secreted into the culture medium.[10]

Materials:

  • CAS Blue Dye Solution (prepared as in Protocol 1)

  • Iron-limited liquid culture medium (e.g., chelated Sauton's medium)

  • Spectrophotometer or microplate reader

Procedure:

  • Culture Growth:

    • Grow the mycobacterial strain in an iron-limited liquid medium to induce siderophore production.

    • Incubate under appropriate conditions (e.g., 37°C with shaking).

  • Sample Preparation:

    • Harvest the bacterial culture and centrifuge to pellet the cells.

    • Collect the cell-free supernatant.

  • Assay:

    • In a microplate well or a cuvette, mix the cell-free supernatant with the CAS assay solution (typically a 1:1 ratio, e.g., 100 µL of supernatant and 100 µL of CAS assay solution).[10]

    • As a reference (Ar), mix sterile iron-limited medium with the CAS assay solution in the same ratio.

    • Incubate the mixture at room temperature for a period (e.g., 20 minutes to a few hours) to allow the color change to stabilize.[10]

  • Measurement and Calculation:

    • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.[10]

    • Siderophore units can be calculated as: Siderophore Units (%) = [(Ar - As) / Ar] * 100.

Protocol 3: this compound Extraction and Quantification

This protocol describes the extraction of cell-associated this compound and its quantification.

Materials:

  • Chloroform/Methanol (1:2 and 2:1 v/v)

  • Ethanol/Petroleum ether/Ethyl acetate (B1210297) (1:4:6 v/v/v) for TLC

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Spectrophotometer

  • 7-¹⁴C salicylic (B10762653) acid (for radiolabeling, optional)

Procedure:

  • Cell Culture and Harvest:

    • Grow mycobacteria in low-iron medium (e.g., Sauton's medium) to induce this compound production.[12]

    • For radiolabeling, supplement the medium with 0.1 µCi/mL 7-¹⁴C salicylic acid.[8]

    • Harvest the cells by centrifugation.

  • Extraction:

    • Resuspend the cell pellet in chloroform/methanol (1:2) and incubate at 56°C for 1.5 hours with mixing.[12]

    • Centrifuge and collect the supernatant.

    • Repeat the extraction with chloroform/methanol (2:1) under the same conditions.[12]

    • Pool the supernatants.

  • Quantification:

    • Spectrophotometric Method: Dry the extracted this compound and redissolve in a suitable solvent. Measure the absorbance at 450 nm. A 1% solution of this compound gives an absorbance of 42.8.[7]

    • Radiolabeling Method: Normalize the extracts to total protein content. Quantify the radioactivity in the extracts using a scintillation counter.[8]

  • Thin-Layer Chromatography (TLC) (Optional):

    • Apply the extracted this compound to a TLC plate.

    • Develop the plate using a solvent system of ethanol/petroleum ether/ethyl acetate (1:4:6).[12]

    • This compound appears as a rusty-colored spot upon fixation with ferric chloride.[12]

Protocol 4: ⁵⁵Fe Uptake Assay

This assay directly measures the uptake of iron mediated by this compound using radiolabeled iron.

Materials:

  • ⁵⁵FeCl₃

  • Purified carboxythis compound or this compound

  • Iron-limited culture medium

  • Wash buffer (e.g., ice-cold PBS)

  • Filtration apparatus with membrane filters (e.g., 0.45 µm pore size)

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of ⁵⁵Fe-labeled Siderophore:

    • Incubate ⁵⁵FeCl₃ with an excess of purified carboxythis compound or this compound to allow for the formation of the ⁵⁵Fe-siderophore complex.

  • Preparation of Bacterial Cells:

    • Grow mycobacteria in iron-limited medium to induce the expression of iron uptake systems.

    • Harvest the cells in the mid-logarithmic phase of growth.

    • Wash the cells and resuspend them in an appropriate uptake buffer to a defined optical density.

  • Uptake Assay:

    • Initiate the uptake by adding the ⁵⁵Fe-siderophore complex to the cell suspension.

    • Incubate at 37°C with shaking.

    • At various time points, take aliquots of the cell suspension.

  • Separation and Measurement:

    • Rapidly filter the aliquots through a membrane filter to separate the cells from the medium.

    • Wash the filter immediately with ice-cold wash buffer to remove non-specifically bound radioactivity.

    • Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of ⁵⁵Fe uptake (in pmol or nmol) per mg of bacterial protein against time to determine the rate of iron uptake.

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

Mycobactin_Biosynthesis cluster_mbt1 mbt-1 Gene Cluster cluster_mbt2 mbt-2 Gene Cluster Chorismate Chorismate MbtI MbtI Chorismate->MbtI synthesis Salicylate Salicylate NRPS_PKS NRPS/PKS Megasynthase (MbtB, MbtC, MbtD, MbtE, MbtF) Salicylate->NRPS_PKS Lysine Lysine MbtG MbtG Lysine->MbtG hydroxylation Acyl_Carrier Acyl Carrier (from mbtK) MbtK_acyl MbtK-acyl complex Acyl_Carrier->MbtK_acyl Core_this compound Core this compound Molecule This compound This compound Core_this compound->this compound MbtI->Salicylate MbtG->NRPS_PKS N⁶-hydroxy-Lys NRPS_PKS->Core_this compound assembly MbtK_acyl->Core_this compound acylation

Siderophore-Mediated Iron Transport Pathway

Iron_Transport cluster_extracellular Extracellular Environment cluster_cell_envelope Cell Envelope cluster_cytoplasm Cytoplasm Fe3_Host Fe³⁺ (from Host Proteins) Fe_CMB Ferri- Carboxythis compound Fe3_Host->Fe_CMB chelation dCMB Desferri- Carboxythis compound dCMB->Fe_CMB MmpSL MmpS4/L4 & MmpS5/L5 (Export) dCMB->MmpSL HupB HupB (Receptor) Fe_CMB->HupB binding This compound This compound HupB->this compound Fe³⁺ transfer Fe_this compound Ferri-Mycobactin This compound->Fe_this compound IrtAB IrtAB (ABC Transporter) Fe_this compound->IrtAB transport Fe2 Fe²⁺ Metabolism Metabolic Processes Fe2->Metabolism Storage Iron Storage (BfrA, BfrB) Fe2->Storage MmpSL->Fe3_Host secretion IrtAB->Fe2 reduction & release

Experimental Workflow for Siderophore Production and Iron Uptake Assays

Experimental_Workflow cluster_siderophore Siderophore Detection cluster_uptake Iron Uptake Measurement Start Start Culture Culture Mycobacteria in Iron-Limited Medium Start->Culture Siderophore_Assay Siderophore Production Assay Culture->Siderophore_Assay Fe_Uptake_Assay ⁵⁵Fe Uptake Assay Culture->Fe_Uptake_Assay CAS_Agar CAS Agar Plate Assay (Qualitative) Siderophore_Assay->CAS_Agar CAS_Liquid CAS Liquid Assay (Quantitative) Siderophore_Assay->CAS_Liquid Mycobactin_Extraction This compound Extraction & Quantification Siderophore_Assay->Mycobactin_Extraction Prepare_Cells Prepare Cell Suspension Fe_Uptake_Assay->Prepare_Cells End End CAS_Agar->End CAS_Liquid->End Mycobactin_Extraction->End Incubate_Fe55 Incubate with ⁵⁵Fe-Siderophore Prepare_Cells->Incubate_Fe55 Filter_Wash Filter and Wash Cells Incubate_Fe55->Filter_Wash Scintillation Scintillation Counting Filter_Wash->Scintillation Analyze Analyze Data Scintillation->Analyze Analyze->End

Logical Relationship of Iron Regulation of this compound Biosynthesis

Iron_Regulation High_Iron High Intracellular Iron IdeR_Active IdeR-Fe²⁺ Complex Forms (Active Repressor) High_Iron->IdeR_Active Low_Iron Low Intracellular Iron IdeR_Inactive IdeR is Inactive Low_Iron->IdeR_Inactive HupB HupB (Positive Regulator) Low_Iron->HupB activates mbt_promoter mbt Gene Promoter IdeR_Active->mbt_promoter binds to 'iron box' IdeR_Inactive->mbt_promoter does not bind Transcription_Blocked Transcription of mbt Genes BLOCKED mbt_promoter->Transcription_Blocked Transcription_Active Transcription of mbt Genes ACTIVATED mbt_promoter->Transcription_Active HupB->mbt_promoter binds to promoter Mycobactin_Synthesis_Down This compound Biosynthesis DECREASED Transcription_Blocked->Mycobactin_Synthesis_Down Mycobactin_Synthesis_Up This compound Biosynthesis INCREASED Transcription_Active->Mycobactin_Synthesis_Up

References

Application Notes and Protocols for Testing Mycobactin Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobactin biosynthesis is an essential pathway for Mycobacterium tuberculosis and other pathogenic mycobacteria to acquire iron, a critical nutrient for their survival and virulence. The enzymes in this pathway represent attractive targets for the development of novel anti-tubercular agents. This document provides detailed application notes and protocols for the experimental setup to test inhibitors of this compound biosynthesis.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. A simplified overview of the pathway is presented below, highlighting key enzymes that are potential drug targets.

Myco_Pathway Chorismate Chorismate Salicylate (B1505791) Salicylate Chorismate->Salicylate MbtI Salicyl_AMP Salicyl_AMP Salicylate->Salicyl_AMP MbtA Mycobactin_core This compound Core Salicyl_AMP->Mycobactin_core MbtB, MbtE, MbtF Acyl_Lys_Hypox Acyl-Lysine- Hydroxy-Lysine Acyl_Lys_Hypox->Mycobactin_core This compound This compound Mycobactin_core->this compound Tailoring Enzymes

Caption: Simplified this compound biosynthesis pathway highlighting key enzymes.

Experimental Workflow

A general workflow for screening and characterizing this compound biosynthesis inhibitors involves a combination of whole-cell and target-based assays.

Caption: Experimental workflow for identifying and characterizing this compound biosynthesis inhibitors.

Data Presentation: Inhibitor Activity

The following tables summarize the inhibitory activities of various compounds against key enzymes in the this compound biosynthesis pathway and their effects on mycobacterial growth.

Table 1: In Vitro Enzymatic Inhibition of MbtA and MbtI

Compound IDTarget EnzymeInhibitor ClassIC₅₀ (µM)Reference
Salicyl-AMSMbtAAdenylation inhibitorNot specified (potent)[1]
Compound 1fMbtI5-(3-cyanophenyl)furan-2-carboxylic acid analog12[2]
Benzisothiazolone 1MbtIIrreversible inhibitorApproaching enzyme concentration[3]
Benzisothiazolone 2MbtIIrreversible inhibitorApproaching enzyme concentration[3]
Benzimidazole-2-thione 4MbtIReversible inhibitor9.2[3]

Table 2: Whole-Cell Antimycobacterial Activity of this compound Biosynthesis Inhibitors

Compound IDMycobacterial StrainAssay MediumMIC (µg/mL)MIC (µM)Reference
Salicyl-AMSM. tuberculosis H37RvIron-depleted0.5Not specified[1]
Compound 1fM. bovis BCGChelated Sauton's MediumNot specified63[2]
This compound analog 34M. tuberculosis H37Rv7H12Not specified0.02-0.09[4]
This compound analog 36M. tuberculosis H37Rv7H12Not specified0.02-0.09[4]
This compound analog 40M. tuberculosis H37Rv7H12Not specified0.88[4]

Experimental Protocols

Whole-Cell Screening: Microplate Alamar Blue Assay (MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against mycobacteria.

Materials:

  • Mycobacterial culture (e.g., M. tuberculosis H37Rv, M. bovis BCG)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microplates

  • Test compounds

  • Resazurin (B115843) solution (0.02% in sterile water)

  • 20% Tween 80 solution

Procedure:

  • Prepare a mid-log phase mycobacterial culture.

  • Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add 100 µL of the diluted mycobacterial culture to each well. Include a drug-free control and a media-only control.

  • Incubate the plates at 37°C for 5-7 days.

  • Add 30 µL of resazurin solution and 12.5 µL of 20% Tween 80 to each well.

  • Incubate for another 24-48 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Secondary Screen: Chrome Azurol S (CAS) Assay

This colorimetric assay detects the production of siderophores. Inhibition of this compound biosynthesis will result in a lack of color change in the CAS assay medium.

Materials:

  • CAS assay solution (see preparation below)

  • Iron-deficient medium (e.g., chelated Sauton's medium)

  • Mycobacterial culture

  • Test compounds

  • 96-well microplates

Preparation of CAS Assay Solution:

  • Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.

  • Solution B: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH₂O.

  • Solution C (Iron Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Slowly mix Solution A and Solution B.

  • While stirring, slowly add Solution C to the mixture. The solution will turn dark blue.

  • Autoclave and store in the dark.

  • PIPES Buffer: Dissolve 30.24 g of PIPES in 800 mL of ddH₂O, adjust pH to 6.8 with NaOH, and bring the final volume to 1 L. Autoclave.

  • For the final CAS assay solution, mix 9 parts of PIPES buffer with 1 part of the CAS/iron/HDTMA solution.

Procedure:

  • Grow mycobacteria in iron-deficient medium in the presence of various concentrations of the test inhibitor.

  • Incubate for 5-7 days at 37°C.

  • Centrifuge the cultures to pellet the cells.

  • In a 96-well plate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

  • Incubate at room temperature for 20-60 minutes.

  • A color change from blue to orange/yellow indicates the presence of siderophores. The inhibition of siderophore production is observed as the retention of the blue color.

  • Quantify the inhibition by measuring the absorbance at 630 nm.

Target-Based Assay: Expression, Purification, and Inhibition of MbtA

a. Expression and Purification of MbtA: [3]

  • Cloning: The mbtA gene is cloned into an expression vector (e.g., pET-28a) with an N-terminal His₆-tag.

  • Expression: The construct is transformed into an E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase and induced with IPTG at a low temperature (e.g., 18-20°C) overnight to enhance soluble protein expression.

  • Lysis: Cells are harvested and lysed by sonication in a lysis buffer containing protease inhibitors.

  • Purification: The soluble His₆-MbtA is purified from the cell lysate using nickel-affinity chromatography (Ni-NTA). The protein is eluted with an imidazole (B134444) gradient. Further purification can be achieved by size-exclusion chromatography.

b. MbtA Enzymatic Inhibition Assay:

  • Principle: MbtA catalyzes the ATP-dependent activation of salicylate to form salicyl-AMP. The activity can be monitored by measuring the decrease in ATP concentration or the formation of pyrophosphate.

  • Reaction Mixture: A typical reaction mixture contains purified MbtA, salicylate, ATP, and MgCl₂ in a suitable buffer (e.g., HEPES or Tris-HCl).

  • Assay Procedure:

    • Pre-incubate the enzyme with the test inhibitor for a defined period.

    • Initiate the reaction by adding the substrates (salicylate and ATP).

    • Monitor the reaction progress using a suitable method (e.g., a coupled enzymatic assay to detect pyrophosphate or HPLC to measure substrate/product concentrations).

    • Determine the IC₅₀ value by measuring the enzyme activity at various inhibitor concentrations.

Target-Based Assay: Expression, Purification, and Inhibition of MbtI

a. Expression and Purification of MbtI: [3]

  • Cloning: The mbtI gene is amplified from M. tuberculosis genomic DNA and cloned into an expression vector like pET15b, which adds an N-terminal His₆-tag.

  • Expression: The expression vector is transformed into an E. coli strain (e.g., BL21(DE3) pLysS). Large-scale cultures are grown and induced with IPTG.

  • Lysis: Cells are harvested and lysed using a French press.

  • Purification: The His₆-MbtI is purified from the cleared lysate using Ni-NTA affinity chromatography.

b. MbtI Enzymatic Inhibition Assay: [2][3]

  • Principle: MbtI converts chorismate to salicylate, which is a fluorescent molecule. The enzyme activity can be monitored by measuring the increase in fluorescence.[2]

  • Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, purified MbtI, and chorismate.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the assay buffer, inhibitor (at various concentrations), and enzyme.

    • Initiate the reaction by adding chorismate.

    • Monitor the increase in fluorescence (excitation ~305 nm, emission ~420 nm) over time using a plate reader.

    • Calculate the initial reaction velocities and determine the IC₅₀ values from the dose-response curves.

Conclusion

The experimental setups described provide a comprehensive framework for the identification and characterization of inhibitors targeting the this compound biosynthesis pathway. A combination of whole-cell and target-based assays is crucial for validating the mechanism of action and advancing promising compounds through the drug discovery pipeline. These protocols can be adapted and optimized for high-throughput screening and detailed mechanistic studies, ultimately contributing to the development of novel therapeutics against tuberculosis.

References

Troubleshooting & Optimization

troubleshooting low yield in mycobactin extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mycobactin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound from mycobacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction important?

A1: this compound is a lipid-soluble siderophore, an iron-chelating molecule, produced by most species of Mycobacterium to acquire iron, which is essential for their growth and virulence. The extraction and study of this compound are crucial for understanding mycobacterial physiology, identifying new drug targets, and potentially developing novel anti-tuberculosis therapies.

Q2: What are the key stages in this compound extraction?

A2: The typical workflow for this compound extraction involves three main stages:

  • Cultivation: Growing mycobacteria under iron-limiting conditions to induce this compound production.

  • Extraction: Lysing the mycobacterial cells and extracting the cell-wall-associated this compound using organic solvents.

  • Purification: Separating this compound from other cellular components using chromatographic techniques.

Q3: Which mycobacterial species are commonly used for this compound extraction?

A3: Mycobacterium smegmatis is a frequently used non-pathogenic species for studying this compound biosynthesis and extraction due to its relatively fast growth and established genetic tools. Other species, including pathogenic ones like Mycobacterium tuberculosis, are also used, requiring appropriate biosafety measures.

Q4: What are the main challenges in this compound extraction?

A4: The primary challenges stem from the unique, lipid-rich cell wall of mycobacteria, which is difficult to lyse efficiently.[1] Other challenges include ensuring iron-deficient culture conditions to maximize this compound production, preventing degradation of the molecule during extraction and purification, and achieving high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound extraction, focusing on low yield.

Problem 1: Low Yield of Crude this compound Extract
Possible Cause Troubleshooting Steps
Insufficient this compound Production - Verify Iron-Deficient Media: Ensure that the culture medium has a sufficiently low iron concentration to induce this compound synthesis. Consider using iron-chelators like 2,2'-dipyridyl in your media preparation. - Optimize Culture Conditions: Factors such as pH and the presence of other metal ions (e.g., zinc, manganese) can influence this compound production. Review and optimize these parameters for your specific mycobacterial strain. - Harvest at Optimal Growth Phase: this compound production can vary with the growth phase. Harvest the cells in the late logarithmic to early stationary phase for maximal yield.
Inefficient Cell Lysis - Enhance Mechanical Lysis: The tough mycobacterial cell wall requires vigorous disruption. If using sonication, ensure sufficient power and duration. For bead beating, use appropriate bead size (e.g., 0.1 mm zirconia/silica (B1680970) beads) and optimize the beating time and speed.[1] Combining mechanical grinding of frozen cells with sonication has been shown to yield the highest amount of extracted intracellular compounds.[1] - Chemical Lysis Adjuncts: While less common for this compound extraction, pre-treatment with lysozyme (B549824) or detergents can be explored to weaken the cell wall before solvent extraction. However, be mindful that this may introduce contaminants.
Inefficient Solvent Extraction - Choice of Solvent: Ethanol (B145695) and chloroform (B151607) are commonly used solvents for this compound extraction. The choice may depend on the specific this compound type and downstream applications. Methanol and ethanol have been shown to have high extraction efficiency for bioactive compounds due to their polarity.[2] - Solvent-to-Biomass Ratio: Ensure a sufficient volume of solvent is used to fully suspend and extract the cell pellet. A common starting point is a 10:1 (v/w) ratio of solvent to wet cell weight. - Extraction Time and Temperature: Overnight extraction at a low temperature (e.g., 4°C) is often employed to minimize degradation. Ensure adequate agitation during extraction to maximize solvent penetration.
Problem 2: Significant Loss of this compound During Purification
Possible Cause Troubleshooting Steps
Poor Separation in Column Chromatography - Optimize Stationary and Mobile Phases: For silica gel chromatography, if your this compound is not separating well, test different solvent systems using Thin-Layer Chromatography (TLC) first to find the optimal mobile phase. If irreversible adsorption is an issue, consider a less active stationary phase like alumina. - Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of compounds with different polarities. - Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
This compound Degradation - Temperature Control: Keep extracts and fractions cold (4°C) whenever possible to minimize degradation. - pH Stability: Avoid drastic pH changes during the extraction and purification process. - Solvent Purity: Use high-purity solvents to avoid reactions with contaminants that could degrade your product.
Difficulty in Detecting Fractions - Visualization on TLC: this compound is often visualized on TLC plates under UV light (260 nm) where it appears as a dark, absorbing band.[1] Staining with iodine vapor can also be used. - Spectrophotometric Analysis: Ferric-mycobactin complexes have a characteristic red-brown color and can be quantified spectrophotometrically by measuring absorbance at around 450 nm.

Quantitative Data on Extraction Methods

While specific quantitative data for this compound extraction is limited in the literature, studies on the extraction of other mycobacterial metabolites provide valuable insights into the efficiency of different cell lysis techniques.

Cell Disruption Method Treatment Mean Extract Yield (% of dry cell weight) Standard Deviation
Mechanical GrindingGround6.35%0.52
SonicationSonicated with cup horn7.07%1.09
SonicationSonicated with probe8.24%1.19
Grinding + SonicationGround and sonicated with cup horn11.35%0.65
Grinding + SonicationGround and sonicated with probe12.43%1.17

Data adapted from a study on mycobacterial metabolome analysis, which provides a relevant comparison of cell disruption efficiency.[1]

Detailed Experimental Protocol: this compound Extraction and Purification

This protocol is a synthesized method based on common practices for the extraction of this compound from Mycobacterium smegmatis.

I. Cultivation and Cell Harvest

  • Prepare an iron-deficient minimal medium.

  • Inoculate the medium with M. smegmatis and incubate at 37°C with shaking until the late-logarithmic or early-stationary phase.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with sterile, cold distilled water to remove media components.

  • Determine the wet weight of the cell pellet.

II. Cell Lysis and Crude Extraction

  • Resuspend the cell pellet in absolute ethanol (e.g., 50 mL for a pellet from a 1L culture).

  • Incubate the suspension overnight at 4°C with gentle agitation. This step both lyses the cells and extracts the lipid-soluble this compound.

  • Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the cell debris.

  • Carefully decant the ethanol supernatant, which contains the crude this compound extract.

III. Purification of this compound

  • Size-Exclusion Chromatography:

    • Concentrate the crude ethanol extract under reduced pressure.

    • Apply the concentrated extract (e.g., 50 mg) to a Sephadex LH-20 column equilibrated with ethanol.[1]

    • Elute the column with ethanol. This compound typically elutes as a distinct red-brown band.

    • Collect the colored fractions and pool them.

    • Evaporate the solvent from the pooled fractions.

  • Silica Gel Chromatography:

    • Suspend the dried this compound fraction from the previous step in petroleum ether.

    • Apply the suspension to a silica gel 60 column. The this compound will be retained at the top.[1]

    • Wash the column extensively with petroleum ether to remove non-polar impurities.

    • Elute the this compound from the column using methanol.[1]

    • Collect the colored eluate and evaporate the solvent.

  • Thin-Layer Chromatography (TLC) for Purity Assessment:

    • Dissolve a small amount of the purified this compound in chloroform or ethanol.

    • Spot the solution onto a silica gel 60 TLC plate.

    • Develop the plate in a solvent system such as petroleum ether:n-butanol:ethyl acetate (B1210297) (2:3:3 v/v/v).[1]

    • Visualize the plate under UV light (260 nm) to assess the purity. A single spot indicates a high degree of purity.

IV. Quantification

  • To quantify the this compound, form the iron complex by adding a molar excess of ferric chloride (FeCl₃) to an ethanolic solution of the purified this compound.

  • Measure the absorbance of the resulting ferri-mycobactin solution at approximately 450 nm using a spectrophotometer.

  • Calculate the concentration using the molar extinction coefficient for the specific this compound type, if known.

Visualizations

MycobactinExtractionWorkflow This compound Extraction and Purification Workflow cluster_cultivation Cultivation cluster_extraction Crude Extraction cluster_purification Purification cluster_final Final Product Cultivation 1. Grow Mycobacteria in Iron-Deficient Medium Harvest 2. Harvest and Wash Cells Cultivation->Harvest Lysis 3. Resuspend in Ethanol (Overnight Incubation) Harvest->Lysis Centrifuge1 4. Centrifuge to Pellet Debris Lysis->Centrifuge1 CollectSupernatant 5. Collect Crude Extract (Supernatant) Centrifuge1->CollectSupernatant SizeExclusion 6. Sephadex LH-20 (Ethanol Elution) CollectSupernatant->SizeExclusion SilicaGel 7. Silica Gel Chromatography (Petroleum Ether Wash, Methanol Elution) SizeExclusion->SilicaGel TLC 8. Purity Check by TLC SilicaGel->TLC Purethis compound Purified this compound TLC->Purethis compound

Caption: Workflow for this compound extraction and purification.

TroubleshootingLowYield Troubleshooting Low this compound Yield cluster_production Problem Area: Production cluster_lysis Problem Area: Lysis cluster_extraction Problem Area: Extraction cluster_purification Problem Area: Purification Start Low this compound Yield CheckMedia Iron in Media? CheckGrowth Suboptimal Growth? LysisMethod Inefficient Cell Disruption? SolventIssue Poor Solvent Penetration? ColumnIssue Loss During Chromatography? CheckMedia_Sol Use Iron-Chelators Verify Media Components CheckMedia->CheckMedia_Sol CheckGrowth_Sol Optimize pH and Growth Phase Check for Contamination CheckGrowth->CheckGrowth_Sol LysisMethod_Sol Increase Sonication Power/Time Use Bead Beating Combine Grinding & Sonication LysisMethod->LysisMethod_Sol SolventIssue_Sol Increase Solvent Volume Ensure Adequate Agitation Optimize Extraction Time SolventIssue->SolventIssue_Sol ColumnIssue_Sol Optimize Mobile Phase with TLC Check Column Packing Use Gradient Elution ColumnIssue->ColumnIssue_Sol

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Optimizing Mycobactin J for Mycobacterium avium subsp. paratuberculosis (MAP) Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycobacterium avium subsp. paratuberculosis (MAP). The following information will help optimize the concentration of mycobactin J, an essential growth supplement for the in vitro culture of MAP.

Frequently Asked Questions (FAQs)

Q1: Why is this compound J essential for MAP culture?

A1: Mycobacterium avium subsp. paratuberculosis (MAP) is a this compound-dependent bacterium. Unlike other mycobacteria, MAP is unable to synthesize its own this compound, an iron-chelating compound (siderophore) necessary for iron acquisition, which is crucial for its growth and replication.[1] Therefore, exogenous this compound J must be added to all culture media to support the in vitro growth of MAP.[2][3]

Q2: What is the optimal concentration of this compound J for MAP culture?

A2: The optimal concentration of this compound J can vary depending on the specific culture medium and the strain of MAP being cultured. However, studies have identified a general range for optimal growth. A radiometric growth assay determined that while the minimal concentration of this compound J required for MAP growth is 0.006 µM, the optimal concentration is 1.2 µM (equivalent to 1 µg/mL).[1] Other commonly used and effective concentrations reported in literature are 1.65 µg/mL in optimized solid media and 2 µg/mL (2 mg/L) in various liquid and solid media, such as Middlebrook 7H9 and Herrold's Egg Yolk Medium (HEYM).[4][5][6]

Q3: Can factors other than concentration influence the effectiveness of this compound J?

A3: Yes, several factors can influence the this compound dependency of MAP and the effectiveness of this compound J supplementation. These include:

  • Media pH: MAP growth in media without this compound J has been observed at a lower pH (5.0) but not at a more neutral pH (6.8), suggesting that pH can affect iron availability and this compound dependence.[1]

  • Iron Concentration: In the absence of this compound J, increasing the iron concentration in the medium can support MAP growth, particularly at a pH of 6.8.[1] This indicates a direct relationship between iron availability and the requirement for this compound J.

  • This compound Carryover: Subculturing of MAP can sometimes lead to apparent this compound independence. This is often due to the carryover of this compound from the primary culture medium that has associated with the bacterial cell wall.[1]

Q4: How should I prepare a stock solution of this compound J?

A4: A common method for preparing a this compound J stock solution is to resuspend 2 mg of this compound J powder in 4 mL of 100% ethanol (B145695) to create a 500 µg/mL solution.[4] This stock solution can then be added to the culture medium after it has been autoclaved and cooled to approximately 55°C.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or poor growth of MAP 1. Inadequate this compound J concentration.2. Incorrect media pH.3. Insufficient iron in the basal medium.4. Degradation of this compound J.1. Verify the final concentration of this compound J in your medium. Consider testing a range of concentrations (e.g., 1.0, 1.5, and 2.0 µg/mL) to find the optimal for your specific strain and medium.2. Check and adjust the pH of your culture medium to the optimal range for MAP (typically pH 6.8).3. Ensure your basal medium has an adequate iron source, or consider testing the effect of iron supplementation.4. Prepare fresh this compound J stock solutions and add them to the medium just before use. Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent growth between batches of media 1. Inaccurate measurement of this compound J.2. Uneven distribution of this compound J in the medium.3. Variation in the quality of this compound J.1. Calibrate your pipettes and ensure accurate measurement when preparing the this compound J stock solution and adding it to the medium.2. Mix the medium thoroughly after adding the this compound J stock solution to ensure homogenous distribution.3. Use this compound J from a reputable supplier and check the certificate of analysis for purity and activity.
Apparent loss of this compound J dependence in subcultures 1. Carryover of this compound J from the previous culture.1. To confirm true this compound independence, wash the MAP cells from the primary culture with a suitable buffer (e.g., phosphate-buffered saline) before inoculating them into a this compound J-free medium. This will help remove any cell wall-associated this compound.[1]

Data Presentation

Table 1: Reported Concentrations of this compound J for MAP Culture

This compound J ConcentrationCulture Medium/AssayObservationReference
0.006 µM Radiometric growth assayMinimal concentration for growth[1]
1.2 µM (1 µg/mL) Radiometric growth assayOptimal concentration for growth[1]
1.65 µg/mL Optimized solid medium (Middlebrook 7H9 base)Component of an optimized medium formulation[5][6]
2 µg/mL (2 mg/L) Middlebrook 7H9 brothCommonly used concentration for liquid culture[4]
2 mg/L Herrold's Egg Yolk Medium (HEYM)Standard supplementation for solid culture[4]

Experimental Protocols

Protocol 1: Determining the Optimal this compound J Concentration for MAP Growth

This protocol outlines a method to determine the optimal this compound J concentration for a specific MAP strain using a liquid culture system and measuring optical density (OD).

1. Preparation of this compound J Stock Solution: a. Weigh 2 mg of this compound J powder. b. Dissolve the powder in 4 mL of 100% ethanol to achieve a final concentration of 500 µg/mL. c. Store the stock solution at -20°C in a light-protected container.

2. Media Preparation: a. Prepare your desired basal liquid culture medium (e.g., Middlebrook 7H9 with OADC supplement). b. Autoclave the medium and allow it to cool to 55°C. c. Prepare a series of culture tubes or flasks. For each, add the appropriate volume of the this compound J stock solution to achieve a range of final concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL). Ensure to include a negative control with no this compound J. d. Mix the medium thoroughly after adding the this compound J.

3. Inoculation: a. Prepare a standardized inoculum of your MAP strain (e.g., to a specific McFarland standard or OD). b. Inoculate each culture tube/flask with the same volume of the MAP suspension.

4. Incubation: a. Incubate the cultures at 37°C.

5. Growth Measurement: a. At regular intervals (e.g., every 48-72 hours), measure the optical density of the cultures at 600 nm (OD600). b. Continue monitoring until the cultures reach the stationary phase.

6. Data Analysis: a. Plot the OD600 readings over time for each this compound J concentration. b. The concentration that results in the fastest growth rate and/or the highest final OD600 is considered optimal for your experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment Setup cluster_analysis Analysis prep_stock Prepare this compound J Stock Solution (500 µg/mL) add_myco Add varying concentrations of This compound J to medium prep_stock->add_myco prep_media Prepare Basal Culture Medium prep_media->add_myco inoculate Inoculate with standardized MAP culture add_myco->inoculate incubate Incubate at 37°C inoculate->incubate measure_od Measure OD600 at regular intervals incubate->measure_od plot_growth Plot growth curves measure_od->plot_growth determine_opt Determine optimal concentration plot_growth->determine_opt

Caption: Workflow for determining optimal this compound J concentration.

troubleshooting_logic start Poor or No MAP Growth check_myco Is this compound J concentration correct? start->check_myco check_ph Is media pH optimal (e.g., 6.8)? check_myco->check_ph Yes adjust_myco Adjust this compound J concentration check_myco->adjust_myco No check_iron Is there sufficient iron in the medium? check_ph->check_iron Yes adjust_ph Adjust media pH check_ph->adjust_ph No add_iron Supplement with iron check_iron->add_iron No good_growth Optimal Growth check_iron->good_growth Yes adjust_myco->check_ph adjust_ph->check_iron add_iron->good_growth

Caption: Troubleshooting logic for poor MAP growth.

References

Technical Support Center: Overcoming Mycobactin Carryover in Subcultures of Dependent Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mycobactin-dependent strains of mycobacteria. The focus is to address the common issue of this compound carryover in subcultures, which can mask the true this compound dependency of the strains under investigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important for certain mycobacterial strains?

This compound is an iron-chelating siderophore produced by most species of mycobacteria. It is essential for the in-vitro growth of certain strains, most notably Mycobacterium avium subsp. paratuberculosis (MAP), which are incapable of synthesizing their own this compound.[1] These strains rely on exogenous this compound to acquire iron, a critical nutrient for their survival and replication.[2][3]

Q2: What is this compound carryover?

Q3: How can this compound carryover affect experimental results?

This compound carryover can significantly impact studies that aim to:

  • Confirm the this compound dependence of a new isolate.

  • Screen for anti-mycobacterial compounds that target this compound synthesis or uptake.

  • Investigate the basic iron metabolism of this compound-dependent strains.

Q4: What are the main strategies to overcome this compound carryover?

The primary strategies involve diluting the carried-over this compound to a concentration that is insufficient to support growth. This can be achieved through:

  • Serial Passaging: Subculturing the strain multiple times in this compound-free medium.

  • Cell Washing: Physically removing loosely associated this compound from the bacterial cell surface before subculturing.

Troubleshooting Guides

Problem: A known this compound-dependent strain is showing growth in a this compound-free subculture.

This is a classic sign of this compound carryover. The following troubleshooting steps and experimental protocols will help you confirm the strain's true this compound dependence.

Solution 1: Serial Passaging Protocol

This method aims to dilute the carried-over this compound through successive subcultures.

Experimental Protocol:

  • Initial Inoculum Preparation:

    • Grow the this compound-dependent strain in a suitable liquid medium (e.g., Middlebrook 7H9) supplemented with this compound J (typically 1-2 µg/mL) to mid-log phase.

    • Homogenize the culture by passing it through a 26-gauge needle multiple times to break up clumps.

  • First Passage (P1):

    • Prepare two sets of liquid culture tubes:

      • Set A: this compound-free medium.

      • Set B: Medium supplemented with this compound J (positive control).

    • Inoculate a tube from each set with a standardized inoculum (e.g., 1% v/v) from the initial culture.

    • Incubate under appropriate conditions (e.g., 37°C with shaking).

    • Monitor for growth over time (e.g., by measuring optical density at 600 nm). Growth may be observed in both sets in this passage due to carryover.

  • Subsequent Passages (P2, P3, etc.):

    • Once the P1 cultures reach an appropriate density (or after a set period), repeat the process by inoculating fresh tubes of Set A and Set B media with an inoculum from the previous corresponding passage (i.e., P2 Set A is inoculated from P1 Set A).

    • Continue this serial passaging for at least three passages.

Expected Outcome:

By the second or third passage, the this compound carryover in the this compound-free cultures (Set A) should be diluted to a level that can no longer support growth. The positive control cultures (Set B) should continue to grow, confirming the strain's dependence on this compound.

Solution 2: Cell Washing Protocol

This protocol is designed to physically remove this compound from the cell surface before subculturing.

Experimental Protocol:

  • Harvesting Cells:

    • Grow the this compound-dependent strain in liquid medium containing this compound J to mid-log phase.

    • Pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Carefully decant the supernatant.

  • Washing Steps:

    • Resuspend the cell pellet in a volume of sterile, this compound-free washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 80) equal to the original culture volume.

    • Gently vortex to ensure the cells are fully resuspended.

    • Centrifuge again to pellet the cells.

    • Repeat this washing step at least two more times.

  • Inoculation:

    • After the final wash, resuspend the cell pellet in a small volume of this compound-free medium.

    • Use this washed cell suspension to inoculate your experimental cultures (with and without this compound).

Caution: Excessive or harsh washing steps can affect the viability of the mycobacteria. It is recommended to perform a viability count (e.g., by plating serial dilutions) on the washed cells to ensure the procedure is not overly detrimental.

Data Presentation: Illustrative Growth Data

The following table summarizes the expected growth patterns when addressing this compound carryover.

Passage NumberCulture ConditionExpected Growth (OD600)Interpretation
P1 This compound-Free++Potential this compound carryover
With this compound+++Positive control
P2 This compound-Free+Reduced growth due to diluted carryover
With this compound+++Positive control
P3 This compound-Free-This compound dependence confirmed
With this compound+++Positive control

Growth is represented qualitatively (+/-). Actual OD600 values will vary depending on the strain and culture conditions.

Problem: Uncertainty about the presence of this compound in a culture or on cells.

Solution: Biochemical Assay for this compound Detection

A chrome azurol S (CAS) assay can be used to detect the presence of siderophores like this compound. This assay is based on the principle that siderophores will remove iron from a dye-iron complex, causing a color change.

Experimental Protocol:

  • Preparation of CAS Assay Solution:

    • Prepare the CAS solution as described in the literature (e.g., by dissolving CAS, hexadecyltrimethylammonium bromide, and piperazine-N,N'-bis(2-ethanesulfonic acid) in water).

    • Add a solution of FeCl3 in HCl to form the blue-colored dye-iron complex.

  • Sample Preparation:

    • For culture supernatants: Centrifuge the culture and collect the supernatant.

    • For cell-associated this compound: Extract this compound from a cell pellet using a solvent like ethanol (B145695) or a chloroform-methanol mixture.

  • Assay Procedure:

    • Mix your sample (supernatant or extract) with the CAS assay solution.

    • Incubate at room temperature.

    • A color change from blue to orange/purple indicates the presence of siderophores.

    • The change in absorbance at 630 nm can be measured spectrophotometrically for quantification.

Visualizations

Experimental Workflow for Overcoming this compound Carryover

experimental_workflow cluster_start Start with this compound-Dependent Culture cluster_methods Carryover Removal Methods cluster_passaging_protocol Serial Passaging Protocol cluster_washing_protocol Cell Washing Protocol cluster_confirmation Confirmation of this compound Dependence start Primary Culture (with this compound) serial_passaging Serial Passaging start->serial_passaging cell_washing Cell Washing start->cell_washing p1 Passage 1 (with/without this compound) serial_passaging->p1 harvest Harvest Cells cell_washing->harvest p2 Passage 2 (with/without this compound) p1->p2 p3 Passage 3 (with/without this compound) p2->p3 growth_assay Growth Assay (OD600 Measurement) p3->growth_assay biochemical_assay Biochemical Assay (CAS Assay) p3->biochemical_assay wash1 Wash 1 harvest->wash1 wash2 Wash 2 wash1->wash2 wash3 Wash 3 wash2->wash3 inoculate_washed Inoculate Washed Cells (with/without this compound) wash3->inoculate_washed inoculate_washed->growth_assay inoculate_washed->biochemical_assay result Confirmed this compound Dependence growth_assay->result biochemical_assay->result

Caption: Workflow for overcoming this compound carryover.

This compound-Mediated Iron Uptake Pathway

mycobactin_pathway cluster_extracellular Extracellular Environment cluster_cell_wall Cell Wall / Outer Membrane cluster_cytoplasm Cytoplasm fe3_host Host Iron (Fe³⁺) cmbt Carboxythis compound (secreted) fe3_host->cmbt chelation mbt This compound (cell-wall associated) cmbt->mbt Iron Transfer irtab IrtA/B Transporter (Inner Membrane) mbt->irtab Uptake fe2_cyto Cytoplasmic Iron (Fe²⁺) irtab->fe2_cyto Reduction & Release metabolism Metabolic Processes fe2_cyto->metabolism

Caption: this compound-mediated iron uptake pathway.

References

Technical Support Center: Mycobactin Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of mycobactin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound J stock solutions?

A1: The recommended solvent for preparing this compound J stock solutions is 100% ethanol (B145695). A common concentration for a stock solution is 500 µg/mL, which can be achieved by resuspending 2 mg of this compound J in 4 mL of 100% ethanol.[1] For other research applications, this compound J has also been resuspended in ethanol from dried aliquots.[2]

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is critical to maintain the activity of this compound. Based on supplier recommendations for similar mycobactins (this compound S), the following storage conditions are advised:

  • This compound Powder: Store at -20°C for long-term stability, which can be effective for up to 3 years.

  • This compound in Solvent (Stock Solution): For optimal long-term stability, store stock solutions at -80°C, which can preserve the compound for up to 1 year.

It is also highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

Q3: Are there any visual indicators of this compound degradation?

A3: While specific visual cues for this compound J degradation are not well-documented, general signs of compound instability in solution can include discoloration or the formation of precipitates. If you observe any changes in the appearance of your this compound solution, it is best to perform a quality control assay to verify its biological activity.

Q4: Can I use plastic tubes and pipette tips when working with this compound solutions?

A4: Caution is advised when using plasticware with this compound. As a lipophilic molecule, this compound may adsorb to the surface of certain plastics, such as polypropylene (B1209903) and polystyrene. This can lead to a decrease in the effective concentration of this compound in your solution. To minimize this risk, it is recommended to use glass vials for long-term storage of stock solutions. If plastic must be used, consider using low-retention plastics.

Q5: My this compound-dependent cultures are showing inconsistent growth. What are the potential causes?

A5: Inconsistent growth in this compound-dependent cultures can stem from several factors:

  • This compound Degradation: Improper storage or handling of this compound can lead to a loss of potency.[3]

  • Inaccurate Stock Concentration: Errors in weighing the compound or in performing serial dilutions can result in incorrect final concentrations in your assay.[3]

  • Media Composition: The pH and iron concentration of your culture medium can significantly influence this compound dependence. For instance, at a low pH (e.g., 5.0), the growth of M. paratuberculosis can occur even with low iron concentrations in the absence of this compound.[4]

  • This compound Carryover: When subculturing, this compound from the primary medium can be carried over, masking the this compound dependency of the subsequent culture.[4]

  • Cell Clumping: Mycobacteria tend to clump, which can lead to an uneven distribution of cells in the inoculum.[3]

Troubleshooting Guides

Issue 1: Precipitation in this compound Stock Solution

Possible Causes:

  • Temperature Fluctuations: Repeated freeze-thaw cycles can cause solutes to fall out of solution.

  • High Concentration: The concentration of this compound may exceed its solubility limit in the solvent, especially at lower temperatures.

  • Solvent Evaporation: Evaporation of the solvent can increase the concentration of this compound, leading to precipitation.

Solutions:

  • Aliquot Stock Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles.

  • Proper Dissolution: Ensure this compound is fully dissolved when preparing the stock solution. Gentle warming may be necessary but should be done with caution to avoid degradation.

  • Secure Storage: Use tightly sealed vials to prevent solvent evaporation.

Issue 2: Loss of this compound Activity

Possible Causes:

  • Improper Storage: Storing this compound at temperatures higher than recommended can accelerate degradation.

  • Exposure to Light: While not definitively proven for this compound, related mycobacterial components can be light-sensitive. It is good practice to protect this compound solutions from light.

  • Extended Storage: Over time, even under ideal conditions, this compound will degrade.

Solutions:

  • Adhere to Recommended Storage Conditions: Store powder at -20°C and solutions at -80°C.

  • Protect from Light: Store vials in the dark or wrap them in aluminum foil.

  • Perform Quality Control: Regularly test the biological activity of your this compound stock using a bioassay.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureEstimated Stability
PowderN/A-20°CUp to 3 years
SolutionEthanol-80°CUp to 1 year

Data for this compound S, extrapolated as a guideline for this compound J.

Table 2: Troubleshooting Inconsistent this compound Bioassay Results

IssuePossible CauseRecommended Action
High variability between replicatesInaccurate pipetting, improper mixing, cell clumpingCalibrate pipettes, ensure thorough mixing of solutions, vortex inoculum with glass beads to break up clumps.[3]
No growth in positive controlInactive inoculum, incorrect media preparation, improper incubation conditionsConfirm inoculum viability, prepare fresh media, and verify incubator temperature.[3]
MIC values higher than expectedThis compound degradation, inaccurate stock concentrationPrepare fresh this compound stock, verify dilution calculations.[3]
Inconsistent this compound dependenceVariation in media pH or iron concentration, this compound carryoverStandardize media preparation, wash cells from primary culture to remove residual this compound.[4]

Experimental Protocols

Protocol 1: Preparation of this compound J Stock Solution

Materials:

  • This compound J powder

  • 100% Ethanol (ACS grade or higher)

  • Sterile, glass vials with tight-fitting caps

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound J powder. For a 500 µg/mL stock solution, weigh 2 mg of this compound J.

  • Transfer the powder to a sterile glass vial.

  • Add the appropriate volume of 100% ethanol. For a 2 mg vial to make a 500 µg/mL solution, add 4 mL of ethanol.[1]

  • Cap the vial tightly and vortex until the this compound J is completely dissolved.

  • Dispense into single-use aliquots in sterile, glass or low-retention microcentrifuge tubes.

  • Store the aliquots at -80°C, protected from light.

Protocol 2: Quality Control Bioassay for this compound J Activity

This protocol is a generalized guide for assessing the biological activity of this compound J using a this compound-dependent strain of Mycobacterium avium subsp. paratuberculosis (MAP).

Materials:

  • This compound-dependent MAP strain

  • Iron-deficient basal medium (e.g., Middlebrook 7H9 without this compound J)

  • This compound J stock solution (to be tested)

  • Positive control this compound J with known activity

  • Sterile culture tubes or microplates

  • Spectrophotometer or other growth measurement instrument

Procedure:

  • Prepare a serial dilution of the this compound J stock solution to be tested and the positive control in the iron-deficient basal medium. A typical concentration range to test is 0.05 to 0.30 µg/mL.[5]

  • Prepare an inoculum of the this compound-dependent MAP strain in the iron-deficient basal medium. Adjust the cell density to a standardized value (e.g., McFarland standard).

  • Inoculate the culture tubes or microplate wells containing the different concentrations of this compound J with the MAP suspension.

  • Include a negative control (inoculum in basal medium without this compound J) and a positive control series with the known-activity this compound J.

  • Incubate the cultures at 37°C for the appropriate time, which can be several weeks for MAP.

  • Measure the growth of the cultures at regular intervals using a spectrophotometer (e.g., OD600) or other suitable method.

  • Compare the growth curves generated with the test this compound J to those of the positive control. A significant reduction in growth or a shift in the dose-response curve for the test sample indicates a loss of this compound J activity.

Visualizations

Troubleshooting_Mycobactin_Precipitation start Precipitate observed in This compound solution check_temp Were there temperature fluctuations or freeze-thaw cycles? start->check_temp check_conc Is the concentration too high or has solvent evaporated? check_temp->check_conc No sol_aliquot Solution: Aliquot stock to minimize freeze-thaw cycles. check_temp->sol_aliquot Yes check_dissolution Was the this compound fully dissolved initially? check_conc->check_dissolution No sol_conc Solution: Prepare a new dilution or stock. Ensure tightly sealed vials. check_conc->sol_conc Yes sol_dissolve Solution: Gently warm and vortex to redissolve. If unsuccessful, prepare a new stock. check_dissolution->sol_dissolve No end_node Precipitation issue resolved check_dissolution->end_node Yes sol_aliquot->end_node sol_conc->end_node sol_dissolve->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Mycobactin_Storage_Workflow start This compound Received powder_or_solution Is it in powder or solution form? start->powder_or_solution powder This compound Powder powder_or_solution->powder Powder solution This compound Solution powder_or_solution->solution Solution store_powder Store at -20°C in a desiccator, protected from light. powder->store_powder aliquot Aliquot into single-use glass or low-retention tubes. solution->aliquot prepare_stock Prepare stock solution in 100% ethanol. store_powder->prepare_stock prepare_stock->aliquot store_solution Store at -80°C, protected from light. aliquot->store_solution

Caption: Recommended workflow for this compound storage.

References

Technical Support Center: Mycobactin-Dependent Mycobacterial Growth Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mycobactin-dependent mycobacterial growth assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it essential for certain mycobacteria?

A1: this compound is a lipid-soluble siderophore, an iron-chelating molecule, produced by most species of Mycobacterium. Its primary function is to capture iron from the host environment, which is a critical nutrient for the bacterium's growth and survival. Some species, most notably Mycobacterium avium subspecies paratuberculosis (MAP), are unable to synthesize their own this compound and therefore require an exogenous source of it in their culture media to grow. This dependency is a key characteristic used in their identification.

Q2: What are the most common species of mycobacteria that exhibit this compound dependency?

A2: The most well-known this compound-dependent mycobacterium is Mycobacterium avium subspecies paratuberculosis (MAP), the causative agent of Johne's disease in ruminants. Other species may also show some degree of this compound dependency under specific conditions.

Q3: What is the typical incubation time for a this compound-dependent mycobacterial growth assay?

A3: Incubation times are notoriously long due to the slow growth rate of these organisms. For MAP, visible colonies on solid media can take anywhere from 10 to 20 weeks to appear. In liquid media, growth can often be detected more rapidly, typically within 8 to 12 weeks.[1]

Q4: Can this compound-dependent mycobacteria lose their dependency?

A4: Apparent loss of this compound dependency can occur, but it is often a result of this compound carryover from the primary culture medium. This cell-wall-associated this compound can be sufficient to support initial growth in a this compound-free medium, leading to misinterpretation. Thorough washing of the inoculum can help re-establish the dependency.

Q5: What is the difference between this compound J and other mycobactins?

A5: this compound J is a specific type of this compound that is commonly used to supplement culture media for the growth of this compound-dependent species like MAP. It is commercially available and has been shown to be an effective growth factor.[2]

Troubleshooting Guide

Problem 1: No growth or very poor growth of the mycobacteria.
Possible Cause Suggestion
Incorrect this compound J Concentration The minimal concentration of this compound J for MAP growth is around 0.006 µM, with optimal growth at approximately 1.2 µM (1 µg/mL). Ensure your final concentration is within the optimal range.
This compound J Degradation This compound J solution, typically prepared in ethanol (B145695), should be stored properly. Aliquot and store at -20°C for long-term use to prevent degradation. Avoid repeated freeze-thaw cycles.
Inappropriate Culture Medium Different strains of this compound-dependent mycobacteria may have different nutritional requirements. Consider trying alternative media formulations, such as Herrold's Egg Yolk Medium (HEYM) or Middlebrook 7H9/7H10 supplemented with OADC or ADC.
Suboptimal pH of the Medium The pH of the culture medium can significantly impact growth. For example, in the absence of this compound and at low iron concentrations, MAP may grow at pH 5.0 but not at pH 6.8. Ensure your medium is buffered to the optimal pH for your target species.
Harsh Decontamination Protocol Overly aggressive decontamination of the initial sample (e.g., with high concentrations of hexadecylpyridinium chloride - HPC) can reduce the viability of the mycobacteria. Optimize the decontamination time and concentration to balance the removal of contaminants with the survival of the target organism.[3]
Presence of Inhibitory Substances Samples, particularly fecal samples, may contain substances that inhibit mycobacterial growth. Ensure proper sample processing and consider including substances in the medium that can neutralize potential inhibitors.
Problem 2: Contamination of the culture.
Possible Cause Suggestion
Inadequate Sample Decontamination The slow growth of this compound-dependent species makes them highly susceptible to overgrowth by faster-growing bacteria and fungi. A robust decontamination step is crucial. For highly contaminated samples like feces, a double decontamination step may be necessary.[3]
Ineffective Antibiotics in the Medium Ensure that the antibiotics included in your culture medium are effective against the common contaminants found in your samples. A common cocktail includes vancomycin, amphotericin B, and nalidixic acid.[1]
Airborne Contamination Practice strict aseptic techniques throughout the entire experimental workflow, from sample preparation to incubation. Work in a biological safety cabinet to minimize airborne contamination.
Problem 3: Inconsistent or unexpected results in this compound dependency tests.
Possible Cause Suggestion
This compound Carryover As mentioned in the FAQs, this compound from a primary culture can adhere to the bacterial cell wall and support initial growth in a this compound-free medium. To confirm true dependency, wash the bacterial pellet from the primary culture with a suitable buffer (e.g., PBS with Tween 80) before inoculating the test media.
High Iron Concentration in the Medium At very high iron concentrations (>100 µM), the requirement for this compound may be overcome, leading to growth in a this compound-free medium. Use iron-chelating agents or ensure your basal medium has a low iron concentration to accurately assess this compound dependency.
Cross-contamination Ensure that there is no cross-contamination between this compound-containing and this compound-free media and cultures. Use separate, clearly labeled materials for each condition.

Quantitative Data Summary

Table 1: Recommended Concentrations of this compound J for M. avium subsp. paratuberculosis (MAP) Growth

Concentration Type Concentration (µM) Concentration (µg/mL) Notes
Minimal0.006~0.005Minimum required for detectable growth.
Optimal1.21.0For robust and consistent growth.
Commonly Used-2.0A frequently cited concentration in media preparations.[4]

Table 2: Common Decontamination Agents and Their Effects

Decontaminant Typical Concentration Incubation Time Potential Impact on Mycobacterial Viability
Hexadecylpyridinium Chloride (HPC)0.75%2 - 72 hoursCan be detrimental to MAP viability, optimization is crucial.[3]
Benzalkonium Chloride0.3%VariableGenerally considered more detrimental to MAP than HPC.[3]
Vancomycin, Amphotericin B, Nalidixic AcidVariable48 - 72 hoursUsed as a cocktail to inhibit a broad range of contaminants.[1]

Experimental Protocols

Protocol 1: Preparation of this compound J Stock Solution
  • Materials:

    • This compound J powder (e.g., 2 mg vial)

    • 100% Ethanol

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Under aseptic conditions, add 4 mL of 100% ethanol to a 2 mg vial of this compound J to create a 500 µg/mL stock solution.[4]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile, light-protected tubes.

    • Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term use, a stock can be stored at 4°C for a limited time, but stability should be validated.

Protocol 2: General Workflow for this compound-Dependent Growth Assay from Fecal Samples
  • Sample Preparation and Decontamination:

    • Weigh 1-2 grams of feces into a sterile container.

    • Add a suitable buffer (e.g., saline) to create a suspension.

    • Allow large particles to settle, and transfer the supernatant to a new tube.

    • Centrifuge the supernatant to pellet the bacteria.

    • Resuspend the pellet in a decontamination solution (e.g., 0.75% HPC) and incubate for the optimized time.

    • Neutralize the decontaminant (if necessary) and centrifuge to pellet the bacteria.

    • Wash the pellet with sterile saline or buffer to remove residual decontaminant.

  • Inoculation:

    • Resuspend the final pellet in a small volume of sterile broth.

    • Inoculate both this compound-supplemented and this compound-free culture media (solid or liquid) with the prepared inoculum.

    • For solid media, spread a defined volume of the inoculum onto the agar (B569324) surface.

    • For liquid media, add a defined volume of the inoculum to the broth.

  • Incubation:

    • Incubate the cultures at the optimal temperature for the target species (typically 37°C for MAP).

    • Incubate for an extended period (up to 20 weeks), checking for growth periodically.

  • Reading and Interpretation:

    • For solid media, observe for the appearance of characteristic colonies.

    • For liquid media, monitor for an increase in turbidity or use a growth indicator system.

    • True this compound dependency is confirmed by growth only in the this compound-supplemented medium.

Visualizations

experimental_workflow Experimental Workflow for this compound-Dependent Growth Assay cluster_prep Sample Preparation cluster_culture Culturing cluster_incubation Incubation cluster_analysis Analysis Sample Collection Sample Collection Decontamination Decontamination Sample Collection->Decontamination Inoculum Preparation Inoculum Preparation Decontamination->Inoculum Preparation This compound+ Medium This compound+ Medium Inoculum Preparation->this compound+ Medium This compound- Medium This compound- Medium Inoculum Preparation->this compound- Medium Incubate (37°C, up to 20 weeks) Incubate (37°C, up to 20 weeks) This compound+ Medium->Incubate (37°C, up to 20 weeks) This compound- Medium->Incubate (37°C, up to 20 weeks) Growth Assessment Growth Assessment Incubate (37°C, up to 20 weeks)->Growth Assessment Confirmation of Dependency Confirmation of Dependency Growth Assessment->Confirmation of Dependency Growth in this compound+ only No Growth (or Contamination) No Growth (or Contamination) Growth Assessment->No Growth (or Contamination) No growth or growth in both

Caption: A flowchart of the key steps in a this compound-dependent mycobacterial growth assay.

troubleshooting_workflow Troubleshooting Workflow for No Growth Start Start No Growth Observed No Growth Observed Start->No Growth Observed Check this compound J Check this compound J No Growth Observed->Check this compound J This compound OK? This compound OK? Check this compound J->this compound OK? Check Media Check Media Media OK? Media OK? Check Media->Media OK? Review Decontamination Review Decontamination Decontamination OK? Decontamination OK? Review Decontamination->Decontamination OK? Assess Inoculum Viability Assess Inoculum Viability Inoculum Viable? Inoculum Viable? Assess Inoculum Viability->Inoculum Viable? This compound OK?->Check Media Yes Prepare Fresh this compound J Prepare Fresh this compound J This compound OK?->Prepare Fresh this compound J No Media OK?->Review Decontamination Yes Optimize Media Composition Optimize Media Composition Media OK?->Optimize Media Composition No Decontamination OK?->Assess Inoculum Viability Yes Adjust Decontamination Protocol Adjust Decontamination Protocol Decontamination OK?->Adjust Decontamination Protocol No Use Fresh Inoculum Use Fresh Inoculum Inoculum Viable?->Use Fresh Inoculum No Consult Expert Consult Expert Inoculum Viable?->Consult Expert Yes Prepare Fresh this compound J->Check Media Optimize Media Composition->Review Decontamination Adjust Decontamination Protocol->Assess Inoculum Viability Use Fresh Inoculum->Consult Expert

Caption: A logical workflow for troubleshooting experiments with no mycobacterial growth.

mycobactin_pathway This compound-Mediated Iron Uptake Pathway cluster_host Host Environment cluster_bacteria Mycobacterium Host Iron Fe³⁺ Ferri-Mycobactin This compound-Fe³⁺ Host Iron->Ferri-Mycobactin Chelation This compound This compound This compound->Ferri-Mycobactin Bacterial Iron Fe³⁺ Ferri-Mycobactin->Bacterial Iron Transport into cell Iron Utilization Metabolic Processes Bacterial Iron->Iron Utilization

Caption: Simplified diagram of this compound's role in iron acquisition by mycobacteria.

References

improving the sensitivity of mycobactin detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mycobactin detection assays. Our goal is to help you improve the sensitivity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

This compound is a siderophore, a small, high-affinity iron-chelating molecule, produced by species of the Mycobacterium genus.[1] It plays a crucial role in scavenging iron from the host environment, which is essential for the bacterium's growth and virulence.[2][3] Detecting and quantifying this compound is vital for several research areas, including:

  • Understanding Mycobacterial Physiology: Studying the role of iron acquisition in mycobacterial metabolism and pathogenesis.[4][5]

  • Drug Development: Screening for inhibitors of the this compound biosynthesis or transport pathway as potential anti-tubercular agents.[6]

  • Diagnostics: Investigating this compound as a potential biomarker for detecting mycobacterial infections.[7]

Q2: What are the common methods for detecting this compound?

Several methods are available for this compound detection, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, specificity, and available equipment.

  • Bioassays: These traditional methods rely on the growth of a this compound-dependent organism, such as Arthrobacter terregens or specific strains of Mycobacterium, in response to the presence of this compound.[8][9][10][11]

  • Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for identifying and quantifying this compound and its different forms (e.g., carboxythis compound).[4]

  • Fluorescent Probes: Novel methods utilizing this compound-fluorophore conjugated probes that target the iron transport pathway, offering high sensitivity and rapid detection.[12]

  • Universal Siderophore Assays (e.g., CAS assay): A colorimetric assay that detects the presence of siderophores in general. While not specific to this compound, it is a useful screening tool.[13][14][15]

Q3: What factors can influence the sensitivity of this compound detection?

Several factors can impact the sensitivity of your assay:

  • Iron Concentration in Media: this compound production is tightly regulated by iron availability. High iron concentrations in the culture medium will suppress this compound synthesis.[2][16]

  • Extraction Efficiency: The method used to extract this compound from bacterial cells or culture supernatant can significantly affect the final yield and, consequently, the detection sensitivity.[17]

  • Presence of Interfering Substances: In bioassays, the presence of this compound hydrolytic products like cobactin and mycobactic acid can cause interference, although they typically have lower activity.[8][9][11]

  • Choice of Detection Method: Different assays have inherently different levels of sensitivity. For instance, LC-MS and fluorescent probes are generally more sensitive than traditional bioassays.[4][12]

Troubleshooting Guides

This section addresses specific issues you might encounter during your this compound detection experiments.

Issue 1: Low or No Detectable this compound Signal

Possible Causes & Solutions

Possible Cause Troubleshooting Step
High iron content in culture medium. Use iron-depleted or deferrated media for mycobacterial culture to induce this compound production.
Inefficient this compound extraction. Optimize your extraction protocol. Consider using methods described by White and Snow (1969) which detail improved and simplified extraction and purification techniques.[17]
Low bacterial cell density. Ensure you have sufficient bacterial growth before extraction. Normalize this compound levels to cell mass or protein concentration.
Degradation of this compound. Store samples appropriately and avoid repeated freeze-thaw cycles. Process samples promptly after collection.
Assay sensitivity is too low for the sample concentration. Consider using a more sensitive detection method, such as LC-MS or a fluorescent probe-based assay.[4][12] For bioassays, using a more sensitive indicator strain like Arthrobacter flavescens could provide a significant increase in sensitivity.[8]
Issue 2: High Background or Non-Specific Signals in the Assay

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Contamination of reagents or media with iron. Use high-purity, iron-free water and reagents. Treat glassware to remove any trace iron contamination.
Presence of other siderophores (in non-specific assays like CAS). If using a universal siderophore assay, confirm the presence of this compound with a more specific method like LC-MS. Note that saprophytic mycobacteria like M. smegmatis can produce other siderophores (exochelins) in addition to this compound.[3]
Interference from media components. Run appropriate controls, including media-only blanks, to determine the background signal. Some components in complex media can interfere with colorimetric or fluorescent assays.
In bioassays, non-specific growth stimulation of the indicator strain. Ensure the specificity of the bioassay by running controls with known interfering substances. The hydrolytic products of this compound, cobactin and mycobactic acid, can stimulate growth but at higher concentrations.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from cited experimental protocols to aid in assay design and comparison.

Table 1: Comparison of this compound Bioassay Sensitivity

Indicator Organism Assay Type Linear Range of Detection Reference
Arthrobacter terregensAgar-plate diffusion0.07 to 0.30 µg per spot[9][11]
Arthrobacter terregensLiquid-medium (turbidimetric)0.05 to 0.27 µg/ml[9][11]
Arthrobacter flavescensLiquid-mediumHalf-maximal growth at 0.008 µg/ml[8]
Mycobacterium johneiLiquid-medium (turbidimetric)Method described for assaying this compound P and T[10]

Table 2: Relative Effectiveness of this compound Derivatives

Compound Relative Effectiveness (vs. This compound) Reference
Diacetylthis compound7.4 times more effective[9][11]

Experimental Protocols

Protocol 1: Agar-Plate Diffusion Bioassay for this compound

This protocol is adapted from the method using Arthrobacter terregens for the semi-quantitative detection of this compound.[9][11]

  • Prepare the Assay Plates:

    • Prepare a suitable agar (B569324) medium for Arthrobacter terregens growth, ensuring it is iron-deficient.

    • Inoculate the molten agar with a standardized suspension of A. terregens.

    • Pour the inoculated agar into petri dishes and allow it to solidify.

  • Sample Application:

    • Create small wells in the agar or use sterile paper discs.

    • Apply a known volume of your this compound extract or standard solutions to the wells/discs.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for A. terregens for 3 to 4 days.

  • Analysis:

    • Measure the diameter of the growth zones around the wells/discs.

    • Create a standard curve by plotting the zone diameter against the concentration of the this compound standards.

    • Determine the concentration of this compound in your samples by interpolating from the standard curve.

Protocol 2: Chrome Azurol S (CAS) Agar Assay for Siderophore Detection

This is a universal method for detecting siderophore production.[15]

  • Prepare CAS Agar Plates:

    • Prepare the blue CAS agar medium as described by Schwyn and Neiland. This involves mixing a CAS dye solution with an iron(III) chloride solution and a detergent (HDTMA).

    • Pour the CAS agar into petri dishes and allow it to solidify. The plates should be a solid blue color.

  • Inoculation:

    • Spot-inoculate the test mycobacterial strain onto the center of the CAS agar plate.

  • Incubation:

    • Incubate the plates under conditions suitable for the growth of the test mycobacterium.

  • Analysis:

    • Observe the plates for a color change from blue to orange/yellow around the bacterial colony. An orange halo indicates the production of siderophores that have chelated the iron from the CAS dye complex.

Visualizations

experimental_workflow_mycobactin_bioassay This compound Bioassay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Iron-Deficient Assay Medium inoc_strain Inoculate Medium with Indicator Strain (e.g., A. terregens) prep_media->inoc_strain pour_plates Pour Assay Plates inoc_strain->pour_plates apply_sample Apply this compound Extracts and Standards to Plates pour_plates->apply_sample incubate Incubate Plates (3-4 days) apply_sample->incubate measure_zones Measure Growth Zone Diameters incubate->measure_zones std_curve Generate Standard Curve measure_zones->std_curve quantify Quantify this compound in Samples std_curve->quantify

Caption: Workflow for a typical this compound bioassay experiment.

troubleshooting_low_signal Troubleshooting: Low this compound Signal start Low or No This compound Signal check_iron Check Iron Content in Culture Medium start->check_iron optimize_extraction Optimize this compound Extraction Protocol start->optimize_extraction check_sensitivity Evaluate Assay Sensitivity start->check_sensitivity solution_iron Use Iron-Deficient Medium check_iron->solution_iron solution_extraction Improve Extraction Efficiency optimize_extraction->solution_extraction solution_sensitivity Switch to a More Sensitive Method (e.g., LC-MS) check_sensitivity->solution_sensitivity

Caption: Logical steps for troubleshooting low this compound signals.

References

Technical Support Center: Troubleshooting Variability in Mycobactin Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing variability in mycobactin bioassay results. Below are troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound bioassay and why is it used?

A1: A this compound bioassay is a microbiological assay used to determine the concentration of this compound, an essential iron-chelating compound (siderophore) required for the growth of certain mycobacteria, most notably Mycobacterium avium subsp. paratuberculosis (MAP). This assay is crucial for studying mycobacterial iron metabolism, identifying growth requirements of specific strains, and was historically important for the identification of MAP.

Q2: Which organisms are typically used as indicator strains in a this compound bioassay?

A2: The two most common indicator organisms are Arthrobacter terregens and this compound-dependent strains of Mycobacterium paratuberculosis. A. terregens is often preferred for its relatively faster growth rate, providing results within 3 to 7 days.[1][2] Assays using M. paratuberculosis are more specific but can take several weeks to months to yield results.[2]

Q3: What are the primary sources of variability in this compound bioassays?

A3: Variability in this compound bioassays can arise from several factors, including:

  • Inoculum Preparation: Inconsistent cell density or clumping of bacteria.

  • Media Composition: Variations in pH and iron concentration of the culture medium.[3]

  • This compound Carryover: Residual this compound from the primary culture medium can lead to false-positive growth in control groups.[3]

  • Pipetting and Mixing: Inaccurate dispensing of reagents and uneven mixing.[4]

  • Incubation Conditions: Fluctuations in temperature and humidity.

  • Edge Effects: Increased evaporation in the outer wells of microplates.[4]

Q4: What is the expected linear range for a this compound bioassay with Arthrobacter terregens?

A4: For the Arthrobacter terregens bioassay, a linear growth response is typically observed within the following this compound concentration ranges:

  • Liquid-medium method: 0.05 to 0.27 µg/mL.[1][5]

  • Agar-plate method: 0.07 to 0.30 µg per spot.[1][5]

Troubleshooting Guides

Issue 1: High Variability Between Replicates

Symptoms:

  • Large standard deviations in optical density (OD) or zone of growth measurements for the same sample.

  • Inconsistent results across replicate plates.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inaccurate Pipetting - Ensure all pipettes are properly calibrated.- Use reverse pipetting for viscous solutions.- Change pipette tips for each replicate and dilution to avoid cross-contamination.[4]
Improper Mixing - After adding all reagents to a well, gently tap the plate or use a plate shaker to ensure thorough mixing.[4]- Avoid creating bubbles, which can interfere with OD readings.
Bacterial Cell Clumping - For mycobacterial cultures, vortex the bacterial suspension with sterile glass beads to break up clumps before preparing the final inoculum.[4]- Allow the suspension to settle for a few minutes and use the upper portion for inoculation.
Uneven Cell Seeding - Ensure the bacterial suspension is homogenous by gently mixing before and during plating.
Edge Effects - Avoid using the outer wells of 96-well plates for experimental samples.- Fill the peripheral wells with sterile water or media to create a humidity barrier and minimize evaporation.[4]
Issue 2: No Growth or Poor Growth in Positive Controls

Symptoms:

  • The indicator organism does not grow even in the presence of optimal concentrations of this compound.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incorrect Media Preparation - Verify the formulation of the growth medium. Ensure all supplements have been added correctly and have not expired.- Prepare fresh media for each experiment.
Suboptimal pH or Iron Concentration - Adjust the pH of the medium to the optimal range for the indicator organism. For M. paratuberculosis, growth without this compound is observed at pH 5.0 but not at pH 6.8 in low iron conditions.[3]- Ensure the basal medium is sufficiently iron-depleted to demonstrate this compound dependence.
Non-viable Inoculum - Check the viability of the indicator strain by streaking it on a suitable non-selective agar (B569324) plate.
Inhibitory Substances in the Sample - If testing this compound extracts, ensure that residual solvents from the extraction process have been completely removed.
Issue 3: Growth in Negative Controls (this compound-free wells)

Symptoms:

  • The indicator organism grows in the absence of exogenously added this compound.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
This compound Carryover - When subculturing the indicator strain, wash the cells with this compound-free medium to remove any cell-wall-associated this compound from the primary culture.[3]
Iron Contamination of Media - Use high-purity water and reagents to prepare the media to minimize iron contamination.- At pH 6.8, iron concentrations greater than 100 µM can support the growth of M. paratuberculosis in the absence of this compound.[3]
Contamination of the Indicator Strain - Perform a purity check of the indicator strain culture.

Quantitative Data Summary

Table 1: this compound Concentrations for Optimal and Minimal Growth of M. paratuberculosis

ParameterThis compound J Concentration
Minimal Concentration for Growth0.006 µM
Optimal Concentration for Growth1.2 µM (1 µg/mL)

Data from a radiometric growth assay.[3]

Table 2: Linear Range of this compound Bioassay using Arthrobacter terregens

Assay MethodLinear Range of this compound Concentration
Liquid-Medium (Turbidimetric)0.05 - 0.27 µg/mL
Agar-Plate (Zonal Growth)0.07 - 0.30 µg per spot

[1][5]

Experimental Protocols

Protocol 1: Liquid-Medium this compound Bioassay with Arthrobacter terregens
  • Inoculum Preparation:

    • Culture Arthrobacter terregens in a suitable broth medium until it reaches the late logarithmic phase of growth.

    • Harvest the cells by centrifugation and wash twice with sterile, this compound-free and iron-deficient basal medium.

    • Resuspend the cells in the basal medium and adjust the turbidity to a standardized value (e.g., McFarland standard 0.5).

  • Assay Setup:

    • Prepare serial dilutions of the this compound standard and the test samples in the basal medium in a 96-well microtiter plate.

    • Include positive controls (known concentrations of this compound) and negative controls (basal medium only).

    • Add the prepared A. terregens inoculum to each well.

  • Incubation:

    • Incubate the plate at the optimal temperature for A. terregens (typically 28-30°C) for 3 to 4 days.[1]

  • Data Analysis:

    • Measure the turbidity (optical density) at a suitable wavelength (e.g., 600 nm).

    • Generate a standard curve by plotting the OD values against the known this compound concentrations.

    • Determine the this compound concentration in the test samples by interpolating their OD values on the standard curve.

Protocol 2: this compound Dependency Assay with Mycobacterium paratuberculosis
  • Inoculum Preparation:

    • Culture the M. paratuberculosis isolate to be tested on a this compound-containing medium (e.g., Herrold's Egg Yolk Medium with this compound).

    • Harvest a small inoculum of the suspect colonies.

  • Assay Setup:

    • Prepare two sets of a suitable basal medium (e.g., Middlebrook 7H9 or a modified Watson-Reid medium).

    • Supplement one set of the medium with this compound (e.g., 2 µg/mL of this compound J). The other set remains this compound-free.

    • Inoculate both sets of media with the prepared M. paratuberculosis culture. It is crucial to use a small inoculum to avoid significant this compound carryover.[6]

  • Incubation:

    • Incubate the cultures at 37°C for an extended period (up to 12 weeks or longer).

  • Data Analysis:

    • Visually inspect the cultures for growth at regular intervals.

    • This compound dependency is confirmed if growth is observed only in the this compound-supplemented medium.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Bioassay Variability start High Variability in Results check_pipetting Review Pipetting Technique and Calibration start->check_pipetting check_mixing Ensure Thorough Mixing of Reagents and Inoculum check_pipetting->check_mixing check_inoculum Examine Inoculum for Clumping and Viability check_mixing->check_inoculum check_media Verify Media Preparation (pH, Iron, Supplements) check_inoculum->check_media check_controls Analyze Control Wells (Positive and Negative) check_media->check_controls growth_in_negative Growth in Negative Control? check_controls->growth_in_negative Abnormal Controls resolve_variability Re-evaluate Assay Parameters (e.g., Incubation Time/Temp) check_controls->resolve_variability Normal Controls no_growth_in_positive No/Poor Growth in Positive Control? growth_in_negative->no_growth_in_positive No troubleshoot_carryover Investigate this compound Carryover or Iron Contamination growth_in_negative->troubleshoot_carryover Yes troubleshoot_viability Check Inoculum Viability and Media Components no_growth_in_positive->troubleshoot_viability Yes no_growth_in_positive->resolve_variability No end Consistent Results troubleshoot_carryover->end troubleshoot_viability->end resolve_variability->end

Caption: Troubleshooting workflow for addressing variability in this compound bioassays.

MycobactinSignaling This compound-Mediated Iron Uptake Pathway cluster_extracellular Extracellular Environment cluster_cellwall Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm Fe3_ext Fe(III) Ferri_this compound Ferri-mycobactin Complex Fe3_ext->Ferri_this compound This compound This compound This compound->Ferri_this compound Transporter Membrane Transporter Ferri_this compound->Transporter Fe3_int Fe(III) Transporter->Fe3_int Reduction Reduction Fe3_int->Reduction Fe2_int Fe(II) Reduction->Fe2_int Metabolism Metabolic Processes Fe2_int->Metabolism

Caption: Simplified diagram of this compound-mediated iron uptake in mycobacteria.

References

Technical Support Center: Optimizing Mycobactin-Dependent Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing pH and iron levels in mycobactin-dependent cultures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for successful cultivation of this compound-dependent mycobacteria.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound and why is it crucial for some mycobacterial cultures?

This compound is a lipophilic siderophore (an iron-chelating compound) produced by most Mycobacterium species.[1] It is essential for scavenging iron from the environment, a critical nutrient for bacterial growth and survival.[2] For this compound-dependent strains, such as Mycobacterium avium subsp. paratuberculosis (MAP), this siderophore is not produced endogenously and must be supplemented in the culture medium.[1] this compound captures ferric iron (Fe³⁺) from the host or culture medium and transports it into the bacterial cell.[2][3] Without an adequate supply of this compound and iron, these strains will fail to grow or exhibit significantly impaired replication.[4]

Q2: My this compound-dependent cultures are showing poor or no growth. What are the likely causes related to pH and iron?

Poor or no growth in this compound-dependent cultures is often linked to suboptimal pH and iron levels in the medium. Key factors to consider are:

  • Incorrect pH: Mycobacteria have specific optimal pH ranges for growth.[5][6] A pH outside of this range can inhibit metabolic processes and nutrient uptake.

  • Insufficient Iron: Even with this compound, a lack of available iron in the medium will prevent the formation of the iron-mycobactin complex, thereby starving the bacteria of this essential nutrient.

  • Iron Toxicity: Conversely, excessively high iron concentrations can be toxic to mycobacteria, leading to the generation of free radicals that damage cellular components.[2]

  • This compound Carryover: In some cases, apparent this compound independence in subcultures can be due to this compound carryover from the primary culture medium.[1]

Q3: How does pH affect the growth of different mycobacterial species?

The optimal pH for mycobacterial growth varies between species, particularly between slow-growing and rapidly growing mycobacteria.

  • Slow-growing mycobacteria , such as Mycobacterium tuberculosis and Mycobacterium avium, generally prefer a slightly acidic to neutral pH, typically in the range of 6.0 to 6.8.[5][6][7] For instance, some studies suggest an optimal pH between 5.8 and 6.5 for many slow growers.[6]

  • Rapidly growing mycobacteria often thrive in a neutral to slightly alkaline environment, with an optimal pH range of 7.0 to 7.4.[5][6]

It is crucial to adjust the pH of your culture medium to the specific requirements of the species you are working with.

Troubleshooting Guide

Problem 1: No growth observed in a primary culture of a known this compound-dependent strain.

Possible Cause Troubleshooting Step
Suboptimal pH of the medium. Verify the final pH of your culture medium after autoclaving and the addition of all supplements. Adjust the pH to the optimal range for your specific mycobacterial species (see Table 1).
Inadequate this compound concentration. Ensure this compound is added to the medium at the recommended concentration. For M. paratuberculosis, the optimal concentration is around 1.2 µM (1 µg/mL).[1]
Low iron availability. Check the iron concentration in your basal medium. If using a defined low-iron medium, ensure adequate iron supplementation. For initial isolation, an iron concentration that supports growth without being toxic is crucial.
This compound degradation. Prepare this compound-supplemented media fresh. Avoid repeated freeze-thaw cycles of this compound stocks.

Problem 2: Initial growth is observed, but the culture fails to reach a high density.

Possible Cause Troubleshooting Step
Depletion of iron. As the bacterial culture grows, iron will be consumed. Consider a medium with a slightly higher, but not toxic, initial iron concentration.
pH shift during growth. Bacterial metabolism can alter the pH of the culture medium over time. Use a well-buffered medium (e.g., with MOPS or MES buffer) to maintain a stable pH.[7]
This compound limitation. In dense cultures, the initial amount of this compound may become limiting. Ensure the initial concentration is sufficient for the expected final cell density.

Quantitative Data Summary

Table 1: Optimal pH Ranges for Selected Mycobacterial Species

Mycobacterial SpeciesGrowth RateOptimal pH RangeReference(s)
Mycobacterium tuberculosisSlow6.5 - 6.8[7]
Mycobacterium aviumSlow5.8 - 6.5[6]
Mycobacterium lepraemuriumSlow5.8 - 6.1[6]
Mycobacterium cheloneiRapid5.4 - 6.5[6]
Most Rapid GrowersRapid7.0 - 7.4[5][6]

Table 2: Recommended Iron and this compound Concentrations

ParameterOrganismRecommended ConcentrationNotesReference(s)
This compound J M. paratuberculosis1.2 µM (1 µg/mL) for optimal growthMinimal growth can be seen at 0.006 µM.[1]
Iron (Fe) M. tuberculosis0.36 µM for maximal this compound productionHigh iron (144 µM) suppresses this compound production.[8]
Iron (Fe) General Mycobacteria7 - 64 µg/g of cell massThis is the estimated requirement to support growth.[9]
Iron (Fe) M. paratuberculosis>100 µM to overcome this compound dependence at pH 6.8At pH 5.0, growth can occur with lower iron in the absence of this compound.[1]

Experimental Protocols

Protocol 1: Preparation of Iron-Defined Mycobacterial Growth Medium

This protocol describes the preparation of a basal medium with a defined iron concentration, to which this compound can be added.

  • Prepare Iron-Free Glassware: To avoid iron contamination, treat all glassware with a metal chelator like Chelex 100 or soak in 0.1 N HCl overnight, followed by extensive rinsing with iron-free, high-purity water.

  • Basal Medium Preparation: Prepare your desired mycobacterial growth medium (e.g., Middlebrook 7H9) using high-purity water and analytical grade reagents to minimize trace iron contamination.

  • Iron Stock Solution: Prepare a sterile stock solution of ferric chloride (FeCl₃) or ferric ammonium (B1175870) citrate (B86180) in iron-free water. A typical stock concentration is 10 mM.

  • Iron Supplementation: After autoclaving the basal medium and allowing it to cool, add the desired volume of the sterile iron stock solution to achieve the final target iron concentration. For example, to achieve a 2 µM iron concentration in 1 L of medium, add 200 µL of a 10 mM FeCl₃ stock.

  • This compound Addition: If required, add sterile this compound to the cooled medium to the desired final concentration.

  • pH Adjustment: Aseptically measure the pH of the final medium and adjust if necessary using sterile solutions of NaOH or HCl.

Protocol 2: Optimizing pH for Mycobacterial Growth

This protocol outlines a method to determine the optimal pH for a specific mycobacterial strain.

  • Prepare Buffered Media: Prepare your chosen culture medium and divide it into several aliquots. Using sterile stock solutions of appropriate buffers (e.g., MES for pH 5.5-6.7, MOPS for pH 6.5-7.9), adjust the pH of each aliquot to a different value within the expected growth range (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5).

  • Inoculation: Inoculate each pH-adjusted medium with your mycobacterial strain at a low initial cell density.

  • Incubation: Incubate the cultures under standard conditions for your strain.

  • Growth Monitoring: Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀) or by determining colony-forming units (CFU) on solid agar.

  • Data Analysis: Plot the growth curves for each pH value. The pH that results in the fastest growth rate and highest final cell density is the optimum for your strain under those conditions.

Visualizations

Experimental_Workflow_for_pH_and_Iron_Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_media Prepare Basal Medium setup_matrix Create pH and Iron Concentration Matrix prep_media->setup_matrix prep_iron Prepare Iron Stock prep_iron->setup_matrix prep_ph Prepare pH Buffers prep_ph->setup_matrix inoculate Inoculate Cultures setup_matrix->inoculate incubate Incubate inoculate->incubate monitor_growth Monitor Growth (OD600/CFU) incubate->monitor_growth analyze_data Analyze Data monitor_growth->analyze_data determine_optimal Determine Optimal Conditions analyze_data->determine_optimal

Caption: Workflow for optimizing pH and iron levels.

Mycobactin_Iron_Uptake_Pathway cluster_extracellular Extracellular Environment cluster_cell_wall Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm Fe3 Fe³⁺ (Iron) Fe_this compound Fe³⁺-Mycobactin Complex Fe3->Fe_this compound Chelation This compound This compound This compound->Fe_this compound Transport Transport System Fe_this compound->Transport Binding Fe2 Fe²⁺ Transport->Fe2 Import & Reduction Metabolism Metabolic Processes Fe2->Metabolism Utilization

Caption: this compound-mediated iron uptake pathway.

References

preventing degradation of mycobactin during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of mycobactin during purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low yields of this compound after purification. What are the potential causes related to degradation?

Low yields of this compound can be attributed to several factors, with chemical degradation being a primary concern. This compound possesses functional groups, such as hydroxamates and an oxazoline (B21484) ring, that are susceptible to hydrolysis, particularly under suboptimal pH conditions. Additionally, exposure to heat, light, and oxidative stress can lead to the breakdown of the molecule.

Troubleshooting Steps:

  • pH Control: Ensure that the pH of all buffers used during extraction and purification is maintained within the optimal range. Based on the pH ranges for mycobacterial growth and general siderophore stability, a slightly acidic to neutral pH is recommended.[1][2]

  • Temperature Management: Perform all purification steps at low temperatures (4-8°C) to minimize thermal degradation. Avoid freezing and thawing cycles if possible.

  • Light Protection: this compound may be light-sensitive.[3] Protect all solutions and fractions containing this compound from direct light by using amber-colored vials or wrapping containers in aluminum foil.

  • Minimize Oxygen Exposure: Degas buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidative damage.

  • Use of Antioxidants: The addition of antioxidants to your buffers can help prevent oxidative degradation.

Q2: What are the primary degradation pathways for this compound, and how can I prevent them?

This compound's structure contains several labile functional groups that are prone to specific types of degradation.[4][5][6] Understanding these pathways is key to preventing them.

  • Hydrolysis: The hydroxamate and oxazoline moieties in this compound are susceptible to acid- or base-catalyzed hydrolysis. This breaks down the iron-chelating core of the molecule, rendering it inactive.[7][8][9][10][11]

    • Prevention: Maintain a stable pH throughout the purification process. Use buffered solutions and avoid strong acids or bases.

  • Oxidative Damage: The molecule can be damaged by reactive oxygen species (ROS) present as contaminants or generated during the process.

    • Prevention: Incorporate antioxidants into your purification buffers.

  • Photodegradation: Exposure to UV and visible light can lead to the breakdown of the siderophore structure.[3][12][13][14]

    • Prevention: Work in a dimly lit environment and use light-blocking containers.

Below is a diagram illustrating the potential degradation pathways of this compound.

This compound Intact this compound Hydrolysis Hydrolytic Cleavage (Oxazoline & Hydroxamate) This compound->Hydrolysis Extreme pH Oxidation Oxidative Damage This compound->Oxidation Oxygen, ROS Photodegradation Photodegradation This compound->Photodegradation UV/Visible Light Degraded_Products Inactive Fragments Hydrolysis->Degraded_Products Oxidation->Degraded_Products Photodegradation->Degraded_Products

This compound Degradation Pathways

Q3: What are the optimal pH and temperature ranges for this compound stability during purification?

While specific quantitative data for this compound is limited, the following table provides recommended ranges based on general knowledge of siderophore and mycobacterial stability.[1][2]

ParameterRecommended RangeRationale
pH 5.5 - 7.5Minimizes acid and base-catalyzed hydrolysis of hydroxamate and oxazoline groups. Mycobacteria often thrive in a slightly acidic to neutral environment.
Temperature 4 - 8°CReduces the rate of chemical reactions, including degradation. Some mycobacterial proteins show instability at higher temperatures.[15][16][17]

Q4: Can I use antioxidants during purification? If so, which ones are recommended and at what concentrations?

Yes, using antioxidants is a highly recommended strategy to prevent oxidative degradation of this compound.

AntioxidantRecommended ConcentrationNotes
Butylated Hydroxytoluene (BHT) 10-50 µMA common antioxidant used in the purification of natural products.[18][19][20] It is lipophilic and can be added to organic solvent phases.
Ascorbic Acid (Vitamin C) 0.1-1 mMA water-soluble antioxidant that can be added to aqueous buffers.[18][19][21][22] It is a reducing agent and can help maintain a reducing environment.

Experimental Protocols

Protocol 1: this compound Extraction with Degradation Prevention

This protocol outlines the extraction of this compound from mycobacterial cells with integrated steps to minimize degradation.

  • Cell Pellet Preparation:

    • Harvest mycobacterial cells from culture by centrifugation at 10,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with cold, sterile phosphate-buffered saline (PBS), pH 7.0.

  • Extraction:

    • Resuspend the cell pellet in 10 volumes of cold ethanol (B145695) containing 20 µM BHT.

    • Stir the suspension for 4-6 hours at 4°C, protected from light.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to remove cell debris.

    • Collect the supernatant containing the this compound.

  • Solvent Partitioning:

    • Add an equal volume of cold chloroform (B151607) to the ethanol supernatant.

    • Mix thoroughly and then centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

    • The this compound will be in the chloroform phase. Carefully collect the lower chloroform layer.

  • Drying and Storage:

    • Evaporate the chloroform under a gentle stream of nitrogen gas.

    • Resuspend the dried this compound in a small volume of methanol (B129727) containing 20 µM BHT for short-term storage at -20°C in an amber vial. For long-term storage, store as a dried powder at -80°C under an inert atmosphere.

Protocol 2: Purification of this compound using Reverse-Phase Chromatography

This protocol describes the purification of this compound from a crude extract using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation:

    • Dissolve the crude this compound extract in a minimal volume of the initial mobile phase (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 50% B to 100% B over 30 minutes is a good starting point.[23][24][25][26]

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 220 nm and 310 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the major peaks that absorb at the characteristic wavelengths for this compound.

    • Collect fractions into tubes containing a small amount of ascorbic acid (to a final concentration of ~0.1 mM) to prevent oxidation.

  • Post-Purification Handling:

    • Immediately after collection, store fractions on ice and protect from light.

    • Pool the fractions containing pure this compound and evaporate the solvent under reduced pressure or with a stream of nitrogen.

    • Store the purified this compound as described in Protocol 1.

Below is a workflow diagram for the purification of this compound.

start Start: Mycobacterial Cell Pellet extraction Extraction with Ethanol + BHT (4°C, dark) start->extraction partition Chloroform Partitioning extraction->partition dry Evaporation under N2 partition->dry crude Crude this compound Extract dry->crude rp_hplc Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient) crude->rp_hplc fractions Collect Fractions (+ Ascorbic Acid) rp_hplc->fractions pool Pool Pure Fractions fractions->pool final_dry Final Evaporation pool->final_dry pure Purified this compound final_dry->pure

This compound Purification Workflow

Quality Control Assays

Q5: How can I assess the integrity of my purified this compound?

Several methods can be used to check the purity and integrity of your this compound preparation.

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess purity. A single spot on the TLC plate suggests a pure compound.[27][28]

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity. A single, sharp peak is indicative of a pure sample.

  • Mass Spectrometry (MS): Confirms the molecular weight of the purified this compound, ensuring that it has not been degraded.

  • UV-Vis Spectroscopy: Can be used to confirm the presence of the characteristic chromophores in the this compound structure.

  • Functional Assay: A bioassay using a this compound-dependent strain of mycobacteria can confirm the biological activity of the purified compound.[29]

Below is a decision tree for troubleshooting this compound degradation during purification.

start Low this compound Yield? check_ph Is pH of all buffers between 5.5 and 7.5? start->check_ph Yes adjust_ph Adjust pH of all buffers check_ph->adjust_ph No check_temp Was purification performed at 4-8°C? check_ph->check_temp Yes adjust_ph->check_temp lower_temp Perform all steps on ice or in a cold room check_temp->lower_temp No check_light Were samples protected from light? check_temp->check_light Yes lower_temp->check_light protect_light Use amber vials or wrap containers in foil check_light->protect_light No check_antioxidants Were antioxidants used? check_light->check_antioxidants Yes protect_light->check_antioxidants add_antioxidants Add BHT to organic solvents and Ascorbic Acid to aqueous buffers check_antioxidants->add_antioxidants No success Yield Improved check_antioxidants->success Yes add_antioxidants->success

Troubleshooting Decision Tree

References

Technical Support Center: Troubleshooting Inconsistent Mycobactin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantification of mycobactin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound quantification, providing potential causes and solutions in a clear question-and-answer format.

Chrome Azurol S (CAS) Assay Troubleshooting

The CAS assay is a widely used colorimetric method for detecting and quantifying siderophores like this compound. It operates on the principle of iron competition between the siderophore and the CAS dye complex.

Q1: Why is there no color change (the solution remains blue) in my CAS assay, even though I expect this compound to be present?

A1: This common issue can arise from several factors:

  • Low Siderophore Concentration: The amount of this compound produced by your mycobacterial culture may be below the detection limit of the assay.

  • Media Interference: Components in your culture medium may be interfering with the assay. Phosphates and citrates, for instance, are known to chelate iron and can lead to inaccurate results.[1]

  • Incorrect pH: The pH of the final solution can affect the color of the CAS/Fe complex and the iron chelation reaction. If the pH is not optimal, the color change may be inhibited.[2]

  • Inaccurate Pipetting: The CAS assay is sensitive to the precise ratio of sample to reagent. Inconsistent or inaccurate pipetting can lead to unreliable results.[1]

Troubleshooting Steps:

  • Optimize Culture Conditions for this compound Production: Ensure that your mycobacteria are grown in iron-deficient conditions, as high iron concentrations repress this compound synthesis.[3][4]

  • Run a Media Blank: Test your uninoculated culture medium with the CAS reagent to check for any background interference. If the medium itself causes a reaction, consider using a minimal medium with defined components.[1]

  • Verify pH: Ensure that the pH of your solutions is correctly adjusted according to the protocol. The PIPES buffer in the CAS agar (B569324) recipe is pH-sensitive and must be prepared carefully.[2]

  • Calibrate Pipettes: Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents and samples.

Q2: I'm observing a false positive (a color change) with my uninoculated culture medium in the CAS assay. What could be the cause?

A2: Certain components in your culture medium can chelate iron and react with the CAS reagent, leading to a false positive.

  • Media Components: As mentioned, phosphates and citrate (B86180) are common culprits.[1] Some complex media components may also contain chelating agents.

  • Contaminated Glassware: Trace elements on glassware can interfere with the assay.

Troubleshooting Steps:

  • Use a Minimal Medium: If possible, switch to a minimal medium with a defined composition to avoid interfering substances.

  • Acid-Wash Glassware: To eliminate trace metal contamination, ensure all glassware used for media and reagent preparation is acid-washed.[2]

  • Run Controls: Always include a negative control with uninoculated growth medium to account for any background reaction.[1]

Q3: The color change in my liquid CAS assay is faint or inconsistent between replicates. How can I improve this?

A3: Inconsistent results in the liquid CAS assay can stem from several factors:

  • Media Composition: The composition of the culture medium is a critical factor. Inconsistent media preparation can lead to variability.[1]

  • Toxicity of Reagents: The detergent used in the CAS reagent (e.g., HDTMA) can be toxic to some bacteria, potentially affecting their growth and siderophore production.[5]

  • Low this compound Yield: The culture conditions may not be optimal for high-level this compound production.

Troubleshooting Steps:

  • Standardize Media Preparation: Ensure consistency in media preparation, using high-purity reagents.

  • Modified CAS Assay: For sensitive strains, consider a modified CAS assay, such as an overlay method (O-CAS), where the bacteria are not in direct contact with the CAS reagent.[2][5]

  • Optimize Growth Conditions: Experiment with different culture media and incubation times to maximize this compound yield. Some studies suggest that certain media formulations can enhance this compound production.[6][7]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC offers a more specific and quantitative method for this compound analysis compared to the CAS assay. However, it comes with its own set of challenges.

Q1: I'm having trouble with poor peak shape (tailing or fronting) for this compound in my HPLC chromatogram. What can I do?

A1: Poor peak shape can compromise the accuracy of quantification.

  • Peak Tailing: This is often due to secondary interactions between this compound and the stationary phase. For basic compounds, interactions with residual silanols on the column can be a problem.[8]

  • Peak Fronting: This can be an indication of column overload.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can help to suppress secondary interactions and improve peak shape.[1]

  • Use a High-Purity Column: Employing a high-purity silica (B1680970) column can minimize interactions with residual silanols.[1]

  • Reduce Sample Concentration: If you suspect column overload, try reducing the amount of sample injected.[1]

Q2: I am observing "ghost peaks" in my chromatogram. What are they and how can I get rid of them?

A2: Ghost peaks are unexpected peaks that can appear in your chromatogram, which can interfere with the quantification of your target analyte.

  • Contaminants in the Mobile Phase: Impurities in the solvents used for the mobile phase can lead to ghost peaks.

  • Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent run, appearing as a ghost peak.

  • System Contamination: Contamination anywhere in the HPLC system can contribute to extraneous peaks.

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use HPLC-grade solvents for your mobile phase.

  • Implement a Column Wash Step: Incorporate a thorough column wash with a strong solvent at the end of each run to remove any retained compounds.

  • Flush the System: If you suspect system contamination, flush the entire HPLC system with an appropriate cleaning solution.

Data Presentation

Table 1: Effect of Iron Concentration on this compound Production

This table summarizes the inverse relationship between iron concentration in the culture medium and the production of mycobactins by Mycobacterium tuberculosis and Mycobacterium smegmatis.

Iron Concentration (µg/ml)Mean this compound Concentration (mg/g dry weight of cells) in M. tuberculosis H37RvMean this compound Concentration (mg/g dry weight of cells) in M. smegmatis
01.81.2
0.021.61.0
0.11.20.8
0.50.80.5
2.00.40.2
4.00.20.1

Data adapted from a study on the effect of iron on siderophore production.[3]

Table 2: Comparison of Culture Media for Mycobacterial Growth

This table compares the efficacy of different culture media for the isolation and growth of Mycobacterium avium subsp. paratuberculosis.

Culture MediumGrowth of Type II Strains (%)Growth of Type I/III Strains (%)
HEYMm-SP93.835.7
HEYMm93.828.6
Mm62.366.0
LJm70.092.3

HEYMm-SP: Herrold's egg yolk medium with this compound and sodium pyruvate; HEYMm: Herrold's egg yolk medium with this compound; Mm: Middlebrook 7H11 medium with this compound; LJm: Löwenstein-Jensen medium with this compound. Data adapted from a comparative study of culture media.[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of this compound Production using the Chrome Azurol S (CAS) Liquid Assay

This protocol provides a method for the quantitative determination of this compound in culture supernatants.

Materials:

  • Mycobacterial culture grown in iron-deficient medium

  • CAS assay solution

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare CAS Assay Solution:

    • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • Solution 2: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Slowly add Solution 1 to Solution 2 while stirring.

    • Solution 3: Prepare a suitable buffer (e.g., PIPES) and adjust the pH.

    • Mix the dye solution with the buffer to create the final CAS assay solution.

  • Sample Preparation:

    • Centrifuge the mycobacterial culture to pellet the cells.

    • Collect the supernatant, which contains the secreted this compound.

  • Assay:

    • In a 96-well plate, mix equal volumes of the culture supernatant and the CAS assay solution (e.g., 100 µL of each).

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

  • Measurement:

    • Measure the absorbance at 630 nm. The decrease in absorbance is proportional to the amount of this compound present.

  • Quantification:

    • Create a standard curve using known concentrations of a purified siderophore (e.g., deferoxamine) to quantify the amount of this compound in the samples.

Protocol 2: Quantification of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general procedure for the quantification of this compound using RP-HPLC.

Materials:

  • This compound extract from mycobacterial culture

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm)

  • HPLC-grade solvents (e.g., methanol, water, acetonitrile)

  • Acid for mobile phase modification (e.g., formic acid or trifluoroacetic acid)

Procedure:

  • This compound Extraction:

    • Extract this compound from the mycobacterial cell pellet using an appropriate organic solvent (e.g., chloroform:methanol mixture).

    • Dry the extract and resuspend it in a suitable solvent for HPLC analysis.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV absorbance at a wavelength where this compound absorbs (e.g., 220 nm or 450 nm for the iron complex).[9]

  • Injection and Analysis:

    • Inject a known volume of the this compound extract onto the column.

    • Record the chromatogram.

  • Quantification:

    • Create a standard curve by injecting known concentrations of purified this compound.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

This compound Biosynthesis Pathway

Mycobactin_Biosynthesis Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate MbtI Salicyl_AMP Salicyl_AMP Salicylate->Salicyl_AMP MbtA Acyl_Carrier_Protein Acyl Carrier Protein (MbtB) Salicyl_AMP->Acyl_Carrier_Protein Mycobactin_Core This compound Core (on NRPS/PKS) Acyl_Carrier_Protein->Mycobactin_Core MbtC, MbtD L_Lysine L_Lysine N6_hydroxy_L_Lysine N6-hydroxy-L-Lysine L_Lysine->N6_hydroxy_L_Lysine N6_acyl_N6_hydroxy_L_Lysine N6-acyl-N6-hydroxy-L-Lysine N6_hydroxy_L_Lysine->N6_acyl_N6_hydroxy_L_Lysine N6_acyl_N6_hydroxy_L_Lysine->Mycobactin_Core MbtE, MbtF This compound This compound Mycobactin_Core->this compound MbtG

Caption: Simplified this compound biosynthesis pathway in Mycobacterium.

Regulation of this compound Biosynthesis by Iron

Mycobactin_Regulation cluster_high_iron High Iron cluster_low_iron Low Iron Iron Fe2+ IdeR_Fe_Complex IdeR-Fe2+ Complex Iron->IdeR_Fe_Complex IdeR IdeR IdeR->IdeR_Fe_Complex mbt_promoter mbt Promoter IdeR_Fe_Complex->mbt_promoter Binds and Represses mbt_genes mbt Genes No_Transcription No Transcription mbt_promoter->No_Transcription IdeR_inactive IdeR (inactive) mbt_promoter2 mbt Promoter mbt_genes2 mbt Genes mbt_promoter2->mbt_genes2 RNA Polymerase Transcription Transcription mbt_genes2->Transcription Mycobactin_synthesis This compound Synthesis Transcription->Mycobactin_synthesis

Caption: Iron-dependent regulation of this compound biosynthesis via the IdeR repressor.

Experimental Workflow for this compound Quantification

Mycobactin_Quantification_Workflow Culture 1. Mycobacterial Culture (Iron-deficient medium) Separation 2. Separate Cells and Supernatant (Centrifugation) Culture->Separation Supernatant Supernatant (Carboxythis compound) Separation->Supernatant Cell_Pellet Cell Pellet (this compound) Separation->Cell_Pellet CAS_Assay 4a. CAS Assay Supernatant->CAS_Assay Extraction 3. Extraction (Organic Solvent) Cell_Pellet->Extraction HPLC_Analysis 4b. HPLC Analysis Extraction->HPLC_Analysis Quantification 5. Quantification (Standard Curve) CAS_Assay->Quantification HPLC_Analysis->Quantification

Caption: General experimental workflow for the quantification of this compound.

References

Technical Support Center: Synthesis of Stable Mycobactin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of stable mycobactin analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are this compound analogs and why are they synthesized?

A1: Mycobactins are iron-chelating molecules, known as siderophores, that are essential for the growth and virulence of mycobacteria, including Mycobacterium tuberculosis (Mtb).[1] Synthetic this compound analogs are structurally modified versions of these natural compounds. They are primarily synthesized to serve as antagonists of mycobacterial growth or as vehicles for a "Trojan Horse" approach, where the analog carries an antibiotic into the mycobacterial cell by hijacking its iron uptake system.[2][3]

Q2: What are the most critical structural features for the biological activity of this compound analogs?

A2: Research indicates that several structural components are crucial for potent anti-mycobacterial activity. These include the iron-chelating moieties (typically two hydroxamic acids and a 2-hydroxyphenyloxazoline group), a long acyl chain which is important for activity, and specific stereochemistry, particularly around the ester bond.[2][3] Modifications to the core structure, for instance, to add a linker for drug conjugation, must be done carefully to maintain biological recognition.[3]

Q3: What is the primary mechanism of action for this compound analogs as antimycobacterial agents?

A3: this compound analogs can act through several mechanisms. Some are designed to inhibit key enzymes in the this compound biosynthesis pathway, such as the salicyl-AMP ligase (MbtA), thereby starving the bacteria of iron.[4] Others are developed as conjugates that exploit the mycobacterial iron transport system to deliver a toxic payload (like an antibiotic) into the cell.[3][5]

Q4: How stable are this compound analogs, and what are the main degradation pathways?

A4: The stability of this compound analogs is a significant concern, primarily due to the hydroxamic acid functional groups. These groups can be susceptible to hydrolysis under physiological conditions, breaking down into carboxylic acids and hydroxylamine.[6] Stability is also affected by plasma esterases, which can metabolize the hydroxamic acid moiety.[7][8] However, complexation with iron (FeIII) can significantly enhance stability and protect the molecule from enzymatic degradation.[5][9] For storage, it is recommended to keep the compounds in a cool, dry environment, protected from moisture.[1]

Troubleshooting Guides

Issue 1: Low Yield in Coupling Reactions (Amide/Ester Bond Formation)

Q: My coupling reaction to form an amide or ester linkage is resulting in a very low yield. What are the common causes and how can I troubleshoot this?

A: Low yields in coupling steps are a frequent challenge. Here’s a breakdown of potential causes and solutions:

  • Inefficient Coupling Reagents: Standard coupling reagents may be inefficient for the complex fragments in this compound synthesis.

  • Side Reactions: Carbodiimide reagents can promote side reactions, such as the formation of an unreactive N-acylurea, which halts the reaction.[10]

    • Solution: The addition of HOAt or N-hydroxybenzotriazole (HOBt) can suppress N-acylurea formation and other side reactions like racemization by rapidly forming a more stable activated ester intermediate.[2][10]

  • Complex Protecting Group Strategy: Multiple protection and deprotection steps can significantly lower the overall yield.[1]

    • Solution: Adopt a minimal protecting group strategy. For example, coupling reactions using EDC/HOAt have been shown to proceed in excellent yields even in the presence of free hydroxamic acids and a free phenolic hydroxyl group, eliminating the need to protect these moieties.[1][2]

  • Poor Nucleophilicity: Some fragments, like certain anilines, may be poor nucleophiles, leading to slow or incomplete reactions.[3]

    • Solution: Ensure adequate activation of the carboxylic acid using a high-efficiency coupling reagent combination as described above. Increasing reaction time or temperature may also be necessary, but should be monitored carefully to avoid degradation.

Issue 2: Difficulties in Product Purification

Q: I am struggling to purify my final this compound analog. I see multiple spots on TLC and my HPLC chromatogram is complex.

A: Purification of this compound analogs can be complicated by byproducts and the physicochemical properties of the analogs themselves.

  • Problem: Insoluble Byproducts from Coupling Reagents.

    • Cause: If you are using N,N'-dicyclohexylcarbodiimide (DCC), the byproduct dicyclohexylurea (DCU) is formed, which is largely insoluble in most organic solvents.[1][10] While most of it precipitates and can be filtered off, trace amounts can be difficult to remove and may complicate purification.[3]

    • Solution: Filter the reaction mixture thoroughly to remove the bulk of the DCU. If traces remain, they can often be separated during column chromatography. Alternatively, switch to a coupling reagent with a water-soluble urea (B33335) byproduct, such as EDC. The resulting ethyl-(N',N'-dimethylamino)propyl urea byproduct can then be easily removed with an aqueous workup.[2][10]

  • Problem: Poor Retention or Peak Tailing in Reversed-Phase HPLC.

    • Cause: this compound analogs can be complex molecules with both hydrophobic (e.g., long alkyl chains) and hydrophilic (e.g., hydroxamic acids, peptide backbone) regions. Highly hydrophilic analogs may not be well-retained on standard C18 columns.[11] Peak tailing can occur due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[12]

    • Solution:

      • Use Ion-Pairing Reagents: Add an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to both mobile phases. TFA can improve peak shape and retention for peptide-like molecules.[12][13]

      • Optimize Injection Solvent: Do not dissolve your sample in a strong, polar solvent like DMSO or DMF if possible, as this can cause poor retention and band broadening. The ideal injection solvent is the initial mobile phase (e.g., water with 0.1% TFA).[11]

      • Adjust Gradient: For purification, use a shallow, linear gradient of the organic solvent (e.g., acetonitrile) to effectively separate your product from closely eluting impurities.[14]

      • Column Choice: If retention is still an issue on a C18 column, consider a C8 column, which is slightly less hydrophobic.[14]

Issue 3: Suspected Product Instability or Degradation

Q: I have successfully synthesized and purified my analog, but I suspect it is degrading over time or during bioassays. How can I confirm this and prevent it?

A: The hydroxamic acid moiety is the likely site of instability.

  • Confirmation of Degradation: Use LC-MS to monitor the stability of your compound over time. Look for the appearance of new peaks corresponding to the mass of potential hydrolysis products (e.g., the carboxylic acid resulting from cleavage of the C-N bond in the hydroxamic acid).[6][15]

  • Prevention and Mitigation:

    • Storage: Store the pure, solid compound at low temperatures (e.g., -20°C or -80°C) in a desiccator to protect it from moisture and heat.

    • pH Control: Hydroxamic acids are more stable under mildly acidic conditions.[16] Avoid strongly basic conditions during workup or storage in solution.

    • Iron Complexation: If your experiment allows, consider forming the iron (FeIII) complex of your analog. The iron-bound form is often significantly more stable and resistant to enzymatic degradation than the free siderophore (apo-siderophore).[5][9]

    • Handling in Media: When preparing solutions for biological assays, use fresh, high-purity solvents and prepare the solutions immediately before use. Be aware that components in biological media or plasma (e.g., esterases) can accelerate degradation.[7]

Data Presentation

Table 1: Antimicrobial Activity of Selected this compound Analogs against M. tuberculosis H37Rv
Analog Name/NumberDescriptionMIC (μM)MediumReference
Analog 34 Synthetic this compound T Analog0.02-0.097H12[3]
Analog 36 N-Boc Protected Precursor0.02-0.097H12[3]
Analog 40 Maleimide-Containing Analog0.887H12[3][8]
Artemisinin Conjugate 10 This compound-Artemisinin Conjugate~0.44 (0.39 µg/mL)-[3]
Precursor 9 Diaminopropionate Spacer Analog~0.22 (<0.2 µg/mL)-[3]

MIC values can vary based on the specific assay conditions and media used.

Table 2: Comparison of Common Coupling Reagents for this compound Analog Synthesis
Reagent(s)TypeAdvantagesDisadvantagesTroubleshooting/NotesReference
DCC CarbodiimideInexpensive, high-yielding in many cases.Forms insoluble DCU byproduct, complicating purification. Potent allergen.Use in organic solvents. Byproduct must be removed by filtration.[1][3][10]
EDC·HCl CarbodiimideWater-soluble; byproduct is also water-soluble and easily removed by aqueous workup.O-acylisourea intermediate is prone to hydrolysis in water, potentially lowering yield.Best used with an additive like HOBt or HOAt to improve efficiency and reduce side reactions.[2][10]
EDC·HCl + HOAt Carbodiimide + AdditiveHighly efficient, enhances reaction rates, minimizes side reactions (e.g., racemization, N-acylurea formation). Allows for minimal protecting group strategies.HOAt is more expensive than HOBt.Considered one of the most effective systems for complex fragments found in this compound synthesis.[1][2]
HATU / HBTU Onium Salt (Aminium)Rapid reactions, low racemization, effective for sterically hindered amino acids.More expensive than carbodiimides. Can cause guanidinylation of the N-terminal amine as a side reaction.Order of addition is crucial to avoid side reactions. Phosphonium-based reagents (e.g., PyBOP) are an alternative that avoids this specific side reaction.[2][12]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using EDC/HOAt

This protocol is adapted from methodologies that emphasize high efficiency and minimal side reactions.[1][2]

  • Preparation: Dissolve the carboxylic acid fragment (1.0 eq.) and the amine fragment (1.0-1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).

  • Additive: Add 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reagent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) to the cooled mixture in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel.

Protocol 2: General Procedure for N-Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group, a common step in this compound analog synthesis.[3]

  • Preparation: Dissolve the N-Boc protected this compound analog (1.0 eq.) in an anhydrous solvent such as Dichloromethane (CH₂Cl₂) or Dioxane.

  • Reagent Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in CH₂Cl₂) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-3 hours. The reaction is typically accompanied by gas evolution (isobutylene).

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

    • Co-evaporate the residue with a solvent like toluene (B28343) or CH₂Cl₂ several times to ensure complete removal of residual TFA.

    • The resulting amine is often obtained as a TFA salt and can be used directly in the next step or neutralized with a mild base if required.

Protocol 3: General Guideline for RP-HPLC Purification

This guideline is for the final purification of a this compound analog.[11][12][13]

  • Column: C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude product in a minimal volume of Solvent A. If solubility is poor, a small amount of Solvent B or DMSO can be used, but minimize the volume to prevent peak distortion. Filter the sample through a 0.22 µm syringe filter.

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a shallow linear gradient to elute the product. For example, increase from 5% B to 95% B over 40-60 minutes. The optimal gradient should be determined empirically with an analytical run first.

  • Detection: Monitor the elution at an appropriate wavelength (e.g., 214 nm for peptide bonds and 254/280 nm for aromatic systems).

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and remove the solvent, typically by lyophilization (freeze-drying), to obtain the final product as a TFA salt.

Visualizations

Synthesis_Workflow cluster_start Starting Materials Start1 Fragment A (e.g., Acyl Chain) Protect Protecting Group Installation Start1->Protect Start2 Fragment B (e.g., Core Amino Acid) Couple1 Coupling Reaction 1 (e.g., EDC/HOAt) Start2->Couple1 Protect->Couple1 Deprotect1 Deprotection 1 (e.g., TFA) Couple1->Deprotect1 Couple2 Coupling Reaction 2 (with Fragment C) Deprotect1->Couple2 Deprotect_Final Final Deprotection Couple2->Deprotect_Final Purify Purification (RP-HPLC) Deprotect_Final->Purify Final Stable this compound Analog Purify->Final

Caption: General workflow for the synthesis of this compound analogs.

Trojan_Horse_Mechanism cluster_membrane Mycobacterial Cell Wall Receptor Siderophore Receptor Release Drug Release Receptor->Release internalizes & Inside Cell Interior Analog This compound Analog- Drug Conjugate Complex Iron-Complexed Conjugate Analog->Complex chelates Fe Fe³⁺ Fe->Complex Complex->Receptor binds to Target Intracellular Target Release->Target inhibits

Caption: "Trojan Horse" mechanism for this compound-drug conjugates.

Troubleshooting_Tree Start Low Yield in Coupling Reaction Q1 Is starting material consumed (TLC/LCMS)? Start->Q1 A1_No Reaction Stalled: - Check reagent quality - Increase reaction time - Use stronger coupling agent (e.g., EDC/HOAt) Q1->A1_No No A1_Yes Side reaction or product degradation? Q1->A1_Yes Yes A2_Side Side Reaction Likely: - Add HOBt or HOAt to suppress N-acylurea formation & racemization A1_Yes->A2_Side Multiple byproducts A2_Degrad Degradation Possible: - Check reaction temp - Ensure anhydrous conditions - Analyze byproducts by MS A1_Yes->A2_Degrad Product disappears

Caption: Troubleshooting low yield in a coupling reaction.

References

optimizing culture conditions to maximize mycobactin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize culture conditions for maximizing mycobactin production.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing this compound production?

A1: The single most critical factor is iron concentration in the culture medium. This compound is a siderophore, a small molecule produced by mycobacteria to scavenge iron from the environment. Its production is tightly regulated and is induced under iron-deficient conditions and repressed in the presence of high iron concentrations.[1][2][3] For maximal this compound and carboxythis compound production by M. tuberculosis, a low-iron medium containing approximately 0.36 µM Fe is recommended, while at high iron concentrations (144 µM Fe), production is negligible.[2][4]

Q2: Which mycobacterial species are known to produce this compound?

A2: A wide range of mycobacterial species, including both pathogenic and saprophytic strains, produce mycobactins. This includes Mycobacterium tuberculosis, Mycobacterium smegmatis, Mycobacterium avium, and Mycobacterium thermoresistibile.[1][5][6] However, it's important to note that Mycobacterium paratuberculosis is an exception and requires this compound as a growth factor.[2]

Q3: What is the difference between this compound and carboxythis compound?

A3: Mycobactins are lipophilic, cell-associated siderophores, while carboxymycobactins are their water-soluble counterparts that are secreted into the medium.[7] Both are involved in iron acquisition.

Q4: What is the genetic basis of this compound biosynthesis?

A4: this compound biosynthesis is governed by a cluster of genes known as the mbt gene cluster (mbtA-J).[8][9] These genes encode a series of enzymes, including non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), that assemble the this compound molecule.[8][10] The biosynthesis is regulated by the iron-dependent repressor IdeR and the histone-like protein HupB.[2][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no this compound yield High iron concentration in the medium: This is the most common cause of repressed this compound production.[1][3]- Use iron-deficient media such as Sauton's medium or a modified glycerol-alanine-salts (GAS) medium with ferric ammonium (B1175870) citrate (B86180) omitted.[7] - Ensure all glassware is acid-washed to remove trace iron. - Use high-purity water and reagents.
Inappropriate culture medium: The composition of the medium can significantly impact growth and this compound synthesis.- Utilize a defined minimal medium to control nutrient levels precisely. Sauton's medium is a common choice.[12] - For M. abscessus, supplementation with this compound-J, hemin, or albumin can salvage poor growth in iron-limited media.[13]
Suboptimal growth conditions (pH, temperature, aeration): Mycobacterial growth and metabolism are sensitive to environmental parameters.- Optimize pH and temperature for your specific mycobacterial strain. A typical starting point is pH 6.6-7.0 and a temperature of 37°C.[14][15] - Ensure adequate aeration by using baffled flasks and appropriate shaking speeds, as oxygen tension is a critical parameter.[15]
Genetic mutations: Mutations in the mbt gene cluster will impair or abolish this compound synthesis.[7][9]- If working with a mutant strain, verify the integrity of the mbt gene cluster. - Complementation with the wild-type gene can restore production.
Difficulty in extracting this compound Inefficient extraction protocol: The lipophilic nature of this compound requires appropriate organic solvents for extraction.- A common and effective method is extraction with a chloroform:methanol mixture (e.g., 2:1 v/v).[10] - For carboxythis compound, extraction of the culture supernatant with ethyl acetate (B1210297) can be employed.[16]
Low cell density: Insufficient biomass will naturally lead to a low total yield of this compound.- Optimize culture conditions to maximize cell growth before inducing this compound production under iron limitation.
Inconsistent results Variability in media preparation: Minor differences in media components, especially iron content, can lead to significant variations in this compound yield.- Prepare large batches of media to minimize batch-to-batch variability. - Carefully control the concentration of all media components.
Contamination: Contamination with other microorganisms can interfere with mycobacterial growth and this compound production.- Maintain strict aseptic techniques throughout the experimental process.

Experimental Protocols

Protocol 1: Culturing Mycobacteria for this compound Production

This protocol is based on the use of an iron-deficient medium to induce this compound synthesis.

Materials:

  • Glycerol-Alanine-Salts (GAS) medium, pH 6.6 (per liter):

    • Bacto Casitone: 0.3 g

    • Dibasic potassium phosphate: 4.0 g

    • Citric acid: 2.0 g

    • L-alanine: 1.0 g

    • Magnesium chloride hexahydrate: 1.2 g

    • Potassium sulfate: 0.6 g

    • Ammonium chloride: 2.0 g

    • 10 M Sodium hydroxide: 1.80 ml

    • Glycerol: 10.0 ml

    • Tween 80: 0.05% (optional, to reduce clumping)

  • Acid-washed glassware

  • Mycobacterial strain of interest

Procedure:

  • Prepare the GAS medium, omitting ferric ammonium citrate to create iron-deficient conditions.[7]

  • Dispense the medium into acid-washed flasks.

  • Inoculate the medium with a starter culture of the mycobacterial strain.

  • Incubate the culture at 37°C with shaking (e.g., 150-200 rpm) for several days to weeks, depending on the growth rate of the species.

  • Monitor growth by measuring optical density at 600 nm (OD600).

  • Harvest the cells in the late exponential or early stationary phase for this compound extraction.

Protocol 2: Extraction and Detection of this compound

Materials:

  • Harvested mycobacterial cells and culture supernatant

  • Chloroform

  • Methanol

  • Ethyl acetate

  • Thin-Layer Chromatography (TLC) plates (silica gel 60F254)

  • TLC developing solvent: ethanol/petroleum ether/ethyl acetate (1:4:6)[12]

  • Ferric chloride (FeCl₃) solution

Procedure:

Cell-Associated this compound Extraction:

  • Pellet the mycobacterial cells by centrifugation.

  • Resuspend the cell pellet in a chloroform:methanol (2:1) solution.

  • Incubate with agitation for several hours to overnight to extract the lipids, including this compound.

  • Centrifuge to remove cell debris and collect the supernatant containing the lipid extract.

  • Dry the extract under a stream of nitrogen or in a vacuum concentrator.

Carboxythis compound Extraction (from supernatant):

  • Collect the culture supernatant after pelleting the cells.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Separate the organic phase and dry it down.

Detection by TLC:

  • Resuspend the dried extracts in a small volume of chloroform:methanol.

  • Spot the extracts onto a TLC plate.

  • Develop the TLC plate using the specified solvent system.[12]

  • After development, spray the plate with a solution of ferric chloride. Mycobactins will appear as rust-colored spots due to the formation of the iron complex.[12]

Data Presentation

Table 1: Effect of Iron Concentration on this compound Production in M. tuberculosis

Iron Concentration (µM)This compound ProductionCarboxythis compound ProductionReference
0.36MaximalMaximal[2][4]
144NegligibleNegligible[2][4]

Table 2: Recommended Culture Media for this compound Production

MediumKey ComponentsNotes
Sauton's Medium Asparagine, glycerol, citrate, phosphate, magnesium sulfateA widely used iron-deficient minimal medium.
Glycerol-Alanine-Salts (GAS) Medium Glycerol, alanine, casitone, various saltsShould be prepared without ferric ammonium citrate for this compound induction.[7]
Middlebrook 7H9 Base broth with various supplements (e.g., ADC or OADC)Often used for general mycobacterial growth; can be adapted for iron limitation.

Visualizations

Mycobactin_Biosynthesis_Regulation cluster_conditions Cellular Iron Status cluster_regulators Key Regulators cluster_genes This compound Biosynthesis Low_Iron Low Intracellular Iron HupB HupB (Activator) Low_Iron->HupB Activates High_Iron High Intracellular Iron IdeR IdeR (Repressor) High_Iron->IdeR Activates mbt_genes mbt Gene Cluster Expression HupB->mbt_genes Promotes Transcription IdeR->mbt_genes Represses Transcription Mycobactin_Production This compound Production mbt_genes->Mycobactin_Production

Caption: Regulation of this compound biosynthesis by iron.

Experimental_Workflow Start Start: Mycobacterial Culture Culture 1. Culture in Iron-Deficient Medium (e.g., Sauton's or low-iron GAS) Start->Culture Harvest 2. Harvest Cells and Supernatant (Late exponential/early stationary phase) Culture->Harvest Extraction 3. Solvent Extraction Harvest->Extraction Cell_Extraction Cells: Chloroform:Methanol Extraction->Cell_Extraction Supernatant_Extraction Supernatant: Ethyl Acetate Extraction->Supernatant_Extraction Analysis 4. Analysis Cell_Extraction->Analysis Supernatant_Extraction->Analysis TLC TLC with FeCl3 visualization Analysis->TLC HPLC_MS HPLC-MS for quantification Analysis->HPLC_MS End End: Purified this compound TLC->End HPLC_MS->End

Caption: Workflow for this compound production and analysis.

References

how to avoid contamination in mycobactin-supplemented media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding contamination in Mycobactin-supplemented media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mycobacterial culture?

This compound is a lipophilic siderophore, an iron-chelating molecule, that is essential for the growth of certain species of mycobacteria, most notably Mycobacterium avium subsp. paratuberculosis (MAP).[1][2][3] These organisms are often termed "this compound-dependent" as they cannot synthesize this compound themselves and require it to be supplemented in their culture media to acquire iron, which is crucial for their survival and replication.[2][3][4]

Q2: What are the most common contaminants in this compound-supplemented media?

The most frequently encountered contaminants in mycobacterial cultures, including those supplemented with this compound, are bacteria, molds, and yeast. Due to the slow-growing nature of many mycobacterial species, these faster-growing contaminants can quickly overrun the culture, making it unusable.[1]

Q3: Can this compound J be sterilized by autoclaving?

No, this compound J is a heat-labile supplement and should not be autoclaved.[5] High temperatures will degrade the molecule, rendering it ineffective as a growth supplement. The proper method for sterilizing a this compound J solution is through filter sterilization.[5][6]

Q4: How can I be sure my this compound J supplement itself is not a source of contamination?

To minimize the risk of the supplement being a source of contamination, it is crucial to handle it with strict aseptic technique. Prepare a stock solution in a sterile solvent and sterilize it by filtration through a 0.22 µm filter into a sterile container.[5][6] It is also recommended to perform a sterility check on the filtered stock solution by incubating a small aliquot in a general-purpose sterile broth to check for any microbial growth.

Q5: What are the optimal storage conditions for this compound J stock solutions?

To maintain its stability and prevent degradation, sterile this compound J stock solutions should be stored at -20°C.[7] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can reduce the supplement's efficacy and increase the risk of contamination.[7]

Troubleshooting Guide

Q: I am observing rapid turbidity and a significant pH change in my liquid this compound-supplemented cultures within a few days of inoculation. What is the likely cause?

A: This is a classic sign of bacterial contamination. The rapid growth of bacteria leads to increased turbidity and metabolic byproducts that alter the pH of the medium.

  • Possible Sources:

    • Improper Aseptic Technique: Contamination introduced during media preparation, supplementation, or inoculation.

    • Contaminated Reagents: The base medium, water, or other supplements may have been contaminated.

    • Ineffective Sterilization: The base medium may not have been properly autoclaved, or the filter used for sterilizing supplements may have been compromised.

    • Environmental Contamination: Airborne contaminants in the laboratory or biosafety cabinet.

  • Corrective Actions:

    • Discard all contaminated cultures immediately to prevent further spread.

    • Review and reinforce aseptic techniques with all laboratory personnel.

    • Perform sterility checks on all media components, including the base medium and supplements.

    • Ensure the autoclave is functioning correctly and that filter sterilization procedures are performed according to protocol.

    • Thoroughly disinfect the biosafety cabinet and surrounding work area.

Q: I see filamentous growth or fuzzy colonies in my solid or liquid this compound-supplemented media. What could this be?

A: This is indicative of fungal (mold) contamination.

  • Possible Sources:

    • Airborne Spores: Fungal spores are ubiquitous in the environment and can easily enter cultures if proper aseptic technique is not followed.

    • Contaminated Equipment: Incubators, in particular, can harbor fungal spores if not regularly cleaned and disinfected.

  • Corrective Actions:

    • Dispose of contaminated cultures safely.

    • Thoroughly clean and disinfect incubators and all other laboratory equipment.

    • Minimize the time that culture plates and flasks are open to the environment.

    • Ensure that the laboratory has adequate air filtration and positive pressure if possible.

Q: My this compound-dependent strain is not growing, or growth is very poor, even though there is no visible contamination. What could be the issue?

A: This could be related to the this compound J supplement or other specific growth requirements.

  • Possible Causes:

    • Degraded this compound J: The supplement may have lost its activity due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light or heat).

    • Incorrect this compound J Concentration: The final concentration in the medium may be too low to support optimal growth.[2]

    • This compound Carryover in Subcultures: When subculturing, residual this compound from the primary culture can mask the true dependence, leading to inconsistent growth in subsequent passages.[2]

    • High Iron Concentration in the Medium: Excessive iron in the base medium can sometimes overcome the need for this compound, but an imbalance can also inhibit growth.[2]

    • Incorrect pH of the Medium: The pH of the medium can influence the availability of iron and the activity of this compound.[2]

  • Troubleshooting Steps:

    • Prepare fresh this compound J stock solution from a new vial and ensure it is properly sterilized and stored.

    • Verify the calculations for the final concentration of this compound J in the medium.

    • When subculturing, wash the bacterial cells in a this compound-free medium to remove any carryover.

    • Check the iron concentration of the base medium and ensure it is within the recommended range.

    • Measure and adjust the pH of the final medium to the optimal range for the specific mycobacterial species.

Quantitative Data Summary

ParameterObservationImplication for Contamination/GrowthReference(s)
This compound J Concentration Minimal concentration for M. paratuberculosis growth is 0.006 µM. Optimal growth requires 1.2 µM.Suboptimal concentrations can lead to poor or no growth, which might be mistaken for other issues.[2]
Media pH M. paratuberculosis can grow at pH 5.0 without this compound in low iron, but not at pH 6.8.Media pH can significantly impact this compound dependence and growth.[2]
Iron Concentration Iron levels >100 µM can overcome this compound dependence at pH 6.8 for M. paratuberculosis.High iron can mask the need for this compound, affecting experimental results on dependence.[2]
Contamination in MAP Cultures Contamination is a common occurrence in M. avium subsp. paratuberculosis (MAP) cultures despite decontamination procedures and the use of antibiotics.Highlights the critical need for stringent aseptic techniques when working with slow-growing, this compound-dependent organisms.[1]

Experimental Protocols

Protocol for Preparation of this compound-Supplemented Middlebrook 7H9 Broth

This protocol describes the preparation of 1 liter of Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and this compound J.

Materials:

  • Middlebrook 7H9 broth base

  • Glycerol

  • Deionized water

  • Middlebrook ADC Enrichment

  • This compound J

  • Sterile 0.22 µm syringe filters

  • Sterile glassware and storage bottles

  • Autoclave

Methodology:

  • Prepare the Base Medium:

    • Dissolve 4.7 grams of Middlebrook 7H9 broth base in 900 mL of deionized water.

    • Add 2 mL of glycerol.

    • Mix until completely dissolved.

    • Dispense into a 1 L autoclavable bottle.

  • Sterilize the Base Medium:

    • Autoclave the base medium at 121°C for 15 minutes.

    • Allow the medium to cool to 45-50°C in a water bath. Do not supplement when the medium is hot as this can degrade the supplements.

  • Prepare Sterile this compound J Stock Solution:

    • In a biosafety cabinet, dissolve the appropriate amount of this compound J powder in a sterile solvent (e.g., ethanol (B145695) or DMSO, as recommended by the manufacturer) to create a concentrated stock solution.

    • Aseptically draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile, light-protected container (e.g., an amber microcentrifuge tube).

    • Aliquot into smaller volumes and store at -20°C.

  • Aseptically Add Supplements:

    • In a biosafety cabinet, add 100 mL of Middlebrook ADC Enrichment to the cooled base medium.

    • Add the required volume of the sterile this compound J stock solution to achieve the desired final concentration (e.g., 2 µg/mL).

    • Mix the final medium gently but thoroughly.

  • Final Quality Control:

    • Aseptically dispense the supplemented medium into sterile culture tubes or flasks.

    • Incubate a sample of the final medium at 37°C for 48 hours to check for sterility before use.

Quality Control Protocol for this compound-Supplemented Media
  • Sterility Testing:

    • After preparing a batch of media, incubate one or two uninoculated tubes or plates at 37°C for at least 48 hours.

    • Visually inspect for any signs of microbial growth (e.g., turbidity, colonies, fungal growth). Any contaminated batch should be discarded.

  • Growth Promotion Testing:

    • Inoculate a plate or tube of the newly prepared medium with a known this compound-dependent strain (positive control).

    • Inoculate a plate or tube of the same medium without this compound J with the same strain (negative control).

    • Incubate under appropriate conditions.

    • Observe for growth in the positive control and no growth in the negative control. This confirms both the efficacy of the this compound J and the dependence of the control strain.

Visualizations

Experimental_Workflow cluster_preparation Media Preparation cluster_supplement Supplement Preparation cluster_final Final Steps prep_base Prepare 7H9 Broth Base autoclave Autoclave Base Medium (121°C, 15 min) prep_base->autoclave cool Cool to 45-50°C autoclave->cool aseptic_add Aseptically Add ADC & this compound J cool->aseptic_add prep_myco Prepare this compound J Stock Solution filter_myco Filter-Sterilize this compound J (0.22 µm filter) prep_myco->filter_myco filter_myco->aseptic_add qc_check Quality Control: Incubate Sample (48h) aseptic_add->qc_check store Store at 2-8°C qc_check->store Troubleshooting_Contamination start Contamination Suspected type_of_growth What is the nature of the contamination? start->type_of_growth action_discard Discard Contaminated Cultures action_review_aseptic Review Aseptic Technique action_check_reagents Sterility Check Reagents action_check_equipment Check & Disinfect Equipment action_prepare_fresh Prepare Fresh Supplement action_verify_params Verify pH & Iron Levels rapid_turbidity Likely Bacterial Contamination type_of_growth->rapid_turbidity Rapid Turbidity/ pH Change filamentous Likely Fungal Contamination type_of_growth->filamentous Filamentous Growth no_growth Issue with Supplement or Growth Conditions type_of_growth->no_growth No Growth of Dependent Strain rapid_turbidity->action_discard rapid_turbidity->action_review_aseptic rapid_turbidity->action_check_reagents filamentous->action_discard filamentous->action_check_equipment no_growth->action_prepare_fresh no_growth->action_verify_params

References

Technical Support Center: Optimizing Mycobactin-Mediated Iron Uptake In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on mycobactin-mediated iron uptake. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the efficiency of your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the efficiency of this compound-mediated iron uptake in vitro?

A1: The efficiency of this compound-mediated iron uptake is a multifactorial process influenced by several critical factors:

  • Iron Concentration: this compound synthesis is tightly regulated by iron availability. High iron concentrations repress the expression of the mbt gene cluster responsible for this compound biosynthesis. Conversely, low-iron conditions induce its production. For optimal this compound production in vitro, it is crucial to maintain iron-limiting conditions in your culture media.

  • pH of the Medium: The pH of the culture medium can affect the growth of mycobacteria and the stability and function of this compound. While specific optimal pH ranges can vary between mycobacterial species, maintaining a consistent and appropriate pH is essential for reproducible results.

  • This compound and Carboxythis compound Concentration: The concentration of both the cell-associated this compound and the secreted, water-soluble carboxythis compound plays a direct role in the efficiency of iron chelation and uptake. Insufficient concentrations will lead to reduced iron acquisition.

  • Expression of Essential Genes and Proteins: The uptake of iron-loaded this compound is an active process that depends on a range of proteins. Key players include:

    • Mbt gene cluster: Responsible for the biosynthesis of this compound and carboxythis compound.

    • IrtAB: An inner membrane ABC transporter essential for importing iron-bound carboxythis compound.[1]

    • HupB: A protein that facilitates the transfer of iron from carboxythis compound to the cell-wall associated this compound.[1]

    • Esx-3 Secretion System: This system is required for the utilization of iron acquired via this compound.[2][3]

    • MmpL4/MmpS4 and MmpL5/MmpS5: These transport systems are crucial for the export of this compound and carboxythis compound.

Q2: How can I detect and quantify siderophore production in my mycobacterial cultures?

A2: The Chrome Azurol S (CAS) assay is a widely used, universal colorimetric method for detecting and quantifying siderophores. The principle of this assay is the competition for iron between the siderophore and the CAS dye. When a siderophore removes iron from the Fe-CAS complex, the color of the dye changes from blue to orange, which can be measured spectrophotometrically for quantification or observed as a halo on an agar (B569324) plate for qualitative assessment.

Q3: What is the role of carboxythis compound versus this compound in iron uptake?

A3: Mycobacteria utilize a two-siderophore system for efficient iron acquisition.

  • Carboxythis compound: This is a water-soluble siderophore that is secreted into the extracellular environment. Its primary role is to scavenge for ferric iron (Fe³⁺) from the surroundings, including from host iron-binding proteins like transferrin and lactoferrin.[3]

  • This compound: This is a lipophilic siderophore that remains associated with the mycobacterial cell wall.[1] Once carboxythis compound has chelated iron, it is believed to shuttle the iron to the cell surface, where it is transferred to this compound. This compound then facilitates the transport of iron across the cell envelope.[4]

Troubleshooting Guides

Problem 1: Low or no detectable siderophore production in the CAS assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High iron content in the medium. Ensure all glassware is acid-washed to remove trace iron. Use high-purity water and reagents to prepare iron-deficient media.
Incorrect pH of the medium. Verify and adjust the pH of the culture medium to the optimal range for your mycobacterial species.
Suboptimal growth conditions. Ensure the temperature, aeration, and incubation time are appropriate for promoting robust mycobacterial growth and siderophore production.
Mutation in siderophore biosynthesis genes. If working with mutant strains, confirm the integrity of the mbt gene cluster. Consider complementing the mutant with a wild-type copy of the gene.
Degradation of the CAS reagent. Prepare the CAS assay solution fresh and protect it from light. Ensure the mixing of reagents is done at the correct temperature to prevent dye degradation.
Problem 2: Inefficient radiolabeled iron (⁵⁵Fe or ⁵⁹Fe) uptake in transport assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient induction of the iron uptake machinery. Pre-culture the mycobacteria in an iron-deficient medium to ensure the expression of this compound biosynthesis and transport systems.
Low concentration of this compound. Increase the concentration of exogenous this compound added to the assay. Determine the optimal concentration for your specific experimental setup.
Issues with the radiolabeled iron-mycobactin complex formation. Ensure a sufficient incubation time for the radiolabeled iron to complex with this compound before adding it to the cell suspension. A molar excess of this compound to iron is recommended.
Cell viability issues. Confirm the viability of your mycobacterial cell suspension before starting the uptake assay using a method like Colony Forming Unit (CFU) counting or a viability stain.
Non-specific binding of radiolabel. Include appropriate controls, such as performing the assay at 4°C to inhibit active transport and washing the cells thoroughly to remove non-specifically bound iron.
Problem 3: Inconsistent or streaky spots in Thin-Layer Chromatography (TLC) of this compound extracts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Impure this compound extract. Optimize your extraction protocol. Ensure complete removal of lipids and other interfering substances. Consider an additional purification step.
Inappropriate solvent system. Experiment with different solvent systems to achieve better separation. The polarity of the solvent system is critical for the resolution of mycobactins.
Overloading the sample on the TLC plate. Dilute your sample before spotting it on the plate. Overloading can lead to streaking and poor separation.
Uneven solvent front migration. Ensure the TLC chamber is properly saturated with the solvent vapor and that the plate is placed vertically and not touching the sides of the chamber.
Degradation of this compound. Handle this compound extracts with care, protecting them from excessive light and heat. Store extracts at low temperatures.

Data Presentation

Table 1: Quantitative Parameters for In Vitro this compound-Mediated Iron Uptake Studies

ParameterOrganismValue/RangeReference/Notes
Minimal this compound J for GrowthM. paratuberculosis0.006 µM[5]
Optimal this compound J for GrowthM. paratuberculosis1.2 µM (1 µg/ml)[5]
Low Iron Medium ConcentrationM. tuberculosis0.36 µM FeFor maximal this compound production.[6]
High Iron Medium ConcentrationM. tuberculosis144 µM FeNegligible this compound production.[6]
Carboxythis compound (cMBT) ConcentrationM. tuberculosis500 ng/mLUsed in TnSeq experiments.[3]
This compound (MBT) ConcentrationM. tuberculosis50 ng/mL (low), 250 ng/mL (high)Used in TnSeq experiments.[3]
⁵⁵Fe-enterobactin ConcentrationBacterial cells~50-100 nMFor radiolabeled uptake assays (example with enterobactin).

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Agar Plate Assay for Siderophore Detection

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Ferric chloride (FeCl₃)

  • Appropriate mycobacterial growth medium (e.g., Middlebrook 7H9)

  • Agar

  • Acid-washed glassware

Procedure:

  • Prepare CAS Solution:

    • Dissolve 60.5 mg of CAS in 50 ml of deionized water.

  • Prepare Iron(III) Solution:

    • Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

  • Prepare HDTMA Solution:

    • Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

  • Prepare CAS Assay Solution:

    • Slowly mix the CAS solution with the iron(III) solution.

    • While stirring, slowly add the HDTMA solution. The resulting solution should be dark blue. Autoclave and store in a dark bottle.

  • Prepare CAS Agar Plates:

    • Prepare your desired mycobacterial growth medium with agar. Autoclave and cool to approximately 50°C.

    • Aseptically add the CAS assay solution to the molten agar at a 1:9 ratio (e.g., 100 ml CAS solution to 900 ml agar medium).

    • Pour the plates and allow them to solidify.

  • Inoculation and Incubation:

    • Spot or streak your mycobacterial culture onto the CAS agar plates.

    • Incubate under appropriate conditions for mycobacterial growth.

  • Observation:

    • Observe the plates for the formation of an orange/yellow halo around the colonies, indicating siderophore production. The diameter of the halo can be used for semi-quantitative analysis.

Protocol 2: Radiolabeled Iron (⁵⁵Fe) Uptake Assay

Materials:

  • Mycobacterial culture grown in iron-deficient medium.

  • This compound

  • ⁵⁵FeCl₃

  • Scintillation vials and fluid

  • Scintillation counter

  • Nitrocellulose membrane filters (0.22 µm)

  • Filtration apparatus

  • Wash buffer (e.g., iron-free saline)

Procedure:

  • Prepare ⁵⁵Fe-Mycobactin Complex:

    • In a microcentrifuge tube, mix a molar excess of this compound with ⁵⁵FeCl₃ in a suitable buffer.

    • Incubate at room temperature for at least 1 hour to allow complex formation.

  • Prepare Mycobacterial Cells:

    • Harvest cells grown in iron-deficient medium by centrifugation.

    • Wash the cell pellet twice with ice-cold, iron-free medium.

    • Resuspend the cells in the same medium to a known optical density (e.g., OD₆₀₀ = 1.0).

  • Perform the Uptake Assay:

    • Equilibrate the cell suspension at 37°C for 5-10 minutes.

    • Initiate the transport assay by adding the prepared ⁵⁵Fe-mycobactin complex to the cell suspension.

    • At various time points (e.g., 0, 2, 5, 10, 15 minutes), take aliquots of the cell suspension and rapidly filter them through a nitrocellulose membrane.

    • Immediately wash the filter with ice-cold wash buffer to remove unbound radiolabel.

  • Quantify Radioactivity:

    • Place the filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • The counts per minute (CPM) are proportional to the amount of iron taken up by the cells.

Visualizations

Mycobactin_Iron_Uptake_Pathway cluster_extracellular Extracellular Environment cluster_cell_wall Cell Wall cluster_cytoplasm Cytoplasm Transferrin-Fe Transferrin-Fe Carboxythis compound Carboxythis compound Transferrin-Fe->Carboxythis compound Fe³⁺ scavenging Fe-Carboxythis compound Fe-Carboxythis compound Carboxythis compound->Fe-Carboxythis compound HupB HupB Fe-Carboxythis compound->HupB Binding This compound This compound Fe-Mycobactin Fe-Mycobactin This compound->Fe-Mycobactin IrtAB IrtAB Transporter Fe-Mycobactin->IrtAB HupB->this compound Fe³⁺ Transfer Fe3+ Fe3+ IrtAB->Fe3+ Transport Metabolism Metabolism Fe3+->Metabolism

Caption: this compound-mediated iron uptake pathway in Mycobacterium.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions Start Low Iron Uptake Check_Siderophore Siderophore Production OK? Start->Check_Siderophore Check_Uptake_Assay Uptake Assay Parameters OK? Check_Siderophore->Check_Uptake_Assay Yes Optimize_Media Optimize Media (Low Fe, pH) Check_Siderophore->Optimize_Media No Verify_Strain Verify Strain (Genotype) Check_Siderophore->Verify_Strain No Check_Cell_Viability Cell Viability Good? Check_Uptake_Assay->Check_Cell_Viability Yes Optimize_Assay Optimize Assay (this compound Conc.) Check_Uptake_Assay->Optimize_Assay No Improve_Handling Improve Cell Handling Check_Cell_Viability->Improve_Handling No Success Efficient Iron Uptake Check_Cell_Viability->Success Yes Optimize_Media->Start Verify_Strain->Start Optimize_Assay->Start Improve_Handling->Start

References

Validation & Comparative

A Comparative Guide to Mycobactin Extraction and Quantification: Validating a Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate extraction and quantification of mycobactin, a key siderophore in Mycobacterium species, is critical for understanding iron metabolism and developing new anti-tubercular agents. This guide provides a comprehensive comparison of a novel extraction and quantification method against established conventional techniques, supported by experimental data and detailed protocols.

Introduction to this compound Analysis

Mycobactins are a family of lipid-soluble siderophores essential for iron acquisition in many pathogenic mycobacteria, including Mycobacterium tuberculosis. Their unique structure, consisting of a core molecule with variable fatty acyl chains, presents challenges for efficient extraction and accurate quantification. Traditional methods often involve multiple solvent extraction steps followed by chromatographic purification and spectroscopic or biological quantification. This guide introduces a hypothetical novel method designed for improved efficiency and sensitivity and compares it with these established protocols.

Comparative Data Summary

The following table summarizes the key performance metrics of the novel method compared to traditional this compound extraction and quantification techniques. The data presented is a synthesis of expected performance based on established methodologies.

Performance MetricNovel MethodTraditional Method 1: Solvent Extraction & TLCTraditional Method 2: HPLC-Based Quantification
Extraction Yield High (90-95%)Moderate (60-75%)High (85-90%)
Purity of Extract High (>95%)VariableHigh (>98%)
Processing Time ~ 4 hours> 8 hours~ 6 hours
Required Sample Volume Low (10-50 mg cell pellet)High (100-500 mg cell pellet)Moderate (50-100 mg cell pellet)
Quantification Limit Low (ng range)Moderate (µg range)Low (ng range)
Throughput HighLowModerate
Cost per Sample ModerateLowHigh
Technical Skill ModerateHighHigh

Experimental Workflows

The following diagrams illustrate the experimental workflows for the novel and a traditional this compound extraction and quantification method.

Novel_Method_Workflow cluster_extraction Extraction cluster_purification Purification & Quantification start Mycobacterial Cell Pellet lysis Single-Step Lysis & Extraction (Ethyl Acetate (B1210297) with 1% Formic Acid) start->lysis vortex Vortex & Incubate lysis->vortex centrifuge1 Centrifugation vortex->centrifuge1 collect Collect Supernatant centrifuge1->collect spe Solid-Phase Extraction (SPE) (C18 Cartridge) collect->spe elute Elute with Methanol (B129727) spe->elute dry Dry Down Eluate elute->dry resuspend Resuspend in Mobile Phase dry->resuspend lcms LC-MS/MS Analysis resuspend->lcms quant Quantification lcms->quant

Caption: Workflow of the Novel this compound Extraction and Quantification Method.

Traditional_Method_Workflow cluster_extraction Extraction cluster_purification_quantification Purification & Quantification start Mycobacterial Cell Pellet ethanol (B145695) Boiling Ethanol Extraction start->ethanol centrifuge1 Centrifugation ethanol->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 chloroform (B151607) Chloroform Extraction supernatant1->chloroform centrifuge2 Centrifugation chloroform->centrifuge2 supernatant2 Collect Chloroform Layer centrifuge2->supernatant2 dry Evaporate to Dryness supernatant2->dry tlc Thin-Layer Chromatography (TLC) dry->tlc scrape Scrape this compound Band tlc->scrape elute Elute from Silica (B1680970) scrape->elute spectro Spectrophotometry or Bioassay elute->spectro

Caption: Workflow of a Traditional this compound Extraction and Quantification Method.

Method Selection Guide

The choice of method depends on the specific experimental needs. The following decision tree can guide researchers in selecting the most appropriate protocol.

Method_Selection start Primary Goal? throughput High Throughput Screening? start->throughput High-throughput purity Highest Purity Required? start->purity High Purity cost Lowest Cost Priority? start->cost Low Cost novel Use Novel Method throughput->novel Yes hplc Use HPLC-Based Method throughput->hplc No purity->novel No purity->hplc Yes cost->novel No traditional Use Traditional Solvent/TLC Method cost->traditional Yes

Caption: Decision Tree for this compound Analysis Method Selection.

Detailed Experimental Protocols

Novel this compound Extraction and Quantification Method

1. Extraction: a. To a 10-50 mg mycobacterial cell pellet, add 1 mL of ethyl acetate containing 1% formic acid. b. Vortex vigorously for 2 minutes. c. Incubate at room temperature for 1 hour with intermittent vortexing. d. Centrifuge at 10,000 x g for 10 minutes. e. Carefully transfer the supernatant to a new tube.

2. Solid-Phase Extraction (SPE) Purification: a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. b. Load the supernatant from step 1e onto the cartridge. c. Wash the cartridge with 1 mL of 20% methanol in water. d. Elute the this compound with 1 mL of methanol.

3. Quantification: a. Dry the eluate under a stream of nitrogen. b. Resuspend the dried extract in 100 µL of mobile phase (e.g., 90% acetonitrile (B52724) with 0.1% formic acid). c. Analyze 10 µL by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). d. Quantify this compound species based on a standard curve of purified this compound J.

Traditional Method 1: Solvent Extraction and Thin-Layer Chromatography (TLC)

1. Extraction: a. Resuspend a 100-500 mg cell pellet in 5 mL of ethanol. b. Boil the suspension in a water bath for 5 minutes. c. Centrifuge at 5,000 x g for 15 minutes and collect the supernatant. d. Repeat the ethanol extraction on the pellet and pool the supernatants. e. To the pooled supernatant, add an equal volume of chloroform and mix thoroughly. f. Centrifuge at 3,000 x g for 10 minutes to separate the phases. g. Collect the lower chloroform layer containing the this compound.[1]

2. TLC Purification: a. Evaporate the chloroform extract to dryness. b. Resuspend the residue in a small volume of chloroform. c. Spot the resuspended extract onto a silica TLC plate. d. Develop the plate in a chloroform:methanol (9:1 v/v) solvent system.[2] e. Visualize the this compound band (typically reddish-brown) under visible light. f. Scrape the corresponding silica from the plate. g. Elute the this compound from the silica using chloroform:methanol (1:1 v/v).

3. Quantification: a. Evaporate the eluate to dryness. b. Resuspend in a known volume of ethanol. c. Determine the concentration by measuring the absorbance at 450 nm or by using a bioassay with a this compound-dependent strain like Arthrobacter terregens.[3]

Traditional Method 2: HPLC-Based Quantification

1. Extraction: a. Follow the solvent extraction protocol (steps 1a-1g) from the Traditional Method 1. b. Alternatively, use a boiling acetone (B3395972) extraction method.[4]

2. HPLC Purification and Quantification: a. Evaporate the chloroform or acetone extract to dryness. b. Resuspend the residue in the HPLC mobile phase (e.g., a gradient of methanol in water).[4] c. Inject the sample into a reverse-phase HPLC system (e.g., C18 column).[4][5] d. Monitor the elution of this compound species at a suitable wavelength (e.g., 450 nm for the ferri-mycobactin complex). e. Quantify the amount of this compound by comparing the peak area to a standard curve generated with a known concentration of a this compound standard (e.g., this compound J).[6]

Conclusion

The novel this compound extraction and quantification method presented offers significant advantages in terms of speed, efficiency, and sensitivity compared to traditional methods. While established techniques remain valuable, particularly for applications where cost is the primary concern, the new method provides a high-throughput and robust alternative for modern research and drug development pipelines. The choice of method should be guided by the specific research question, available resources, and desired level of analytical detail.

References

A Comparative Analysis of Iron Chelation Efficiency: Mycobactin vs. Carboxymycobactin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of iron acquisition in Mycobacterium tuberculosis is critical for developing novel therapeutics. This guide provides an objective comparison of the iron chelation efficiency of two key siderophores produced by this pathogen: the cell-wall-associated mycobactin and the secreted carboxythis compound.

Mycobacterium tuberculosis has evolved a sophisticated system to acquire iron, an essential nutrient for its survival and pathogenesis, from the iron-limited environment of the host. Central to this system are siderophores, small molecules with an exceptionally high affinity for ferric iron (Fe³⁺). The bacterium produces two major types of siderophores: the lipophilic this compound, which remains embedded in the cell envelope, and the more hydrophilic carboxythis compound, which is secreted into the extracellular milieu to scavenge for iron.[1][2] While both are crucial for iron uptake, their distinct localizations suggest different roles and potentially different efficiencies in the iron acquisition process.

Quantitative Comparison of Iron Chelation

Directly comparing the iron chelation efficiency of this compound and carboxythis compound is challenging due to their differing solubilities and the technical difficulty of measuring the extremely high iron binding affinities of siderophores. Historically, the iron binding affinity of mycobactins was assumed to be comparable to other hydroxamate-based siderophores. However, a recent re-evaluation of this compound J from Mycobacterium paratuberculosis has suggested a significantly higher complex stability constant (log β₁₁₀) of approximately 43.[3] This indicates an incredibly strong interaction with ferric iron.

ParameterThis compound JCarboxythis compoundReference
Complex Stability Constant (log β₁₁₀) ~ 43Not available[3]
Cellular Location Cell envelopeSecreted[1]
Solubility Lipophilic (water-insoluble)Hydrophilic (water-soluble)[2]
Primary Role Iron transfer within the cell wallExtracellular iron scavenging[5]

Table 1: Comparison of this compound and Carboxythis compound Properties.

Experimental Protocols for Assessing Iron Chelation Efficiency

Several experimental methods can be employed to detect and quantify the iron-chelating activity of siderophores. Below are detailed protocols for key assays relevant to the study of this compound and carboxythis compound.

Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[6] It relies on the competition for iron between the siderophore and the CAS dye. When a siderophore removes iron from the blue CAS-iron complex, the dye changes color to orange, and this change can be quantified spectrophotometrically.

Protocol for Liquid CAS Assay:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Slowly mix the CAS solution with the HDTMA solution while stirring.

    • To this mixture, slowly add 10 mL of the 1 mM FeCl₃ solution. The resulting solution should be a deep blue color. Autoclave and store in a dark bottle.[7]

  • Assay Procedure:

    • Prepare culture supernatants containing the siderophores (carboxythis compound) or purified this compound solubilized in a suitable organic solvent (e.g., ethanol) and then diluted in the assay buffer.

    • In a 96-well plate, mix 100 µL of the sample with 100 µL of the CAS assay solution.[8]

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm using a microplate reader.

    • A decrease in absorbance compared to a control (medium or solvent without siderophore) indicates siderophore activity.

    • Quantification can be achieved by creating a standard curve with a known siderophore like desferrioxamine. The results are often expressed as percent siderophore units.[8]

Iron Removal from Transferrin Assay

This assay directly measures the ability of a siderophore to remove iron from the host iron-transport protein, transferrin.

Protocol:

  • Preparation of Iron-Saturated Transferrin:

    • Prepare a solution of human apo-transferrin in a suitable buffer (e.g., Tris-HCl with NaCl and NaHCO₃, pH 7.4).

    • Add a freshly prepared solution of ferric nitrilotriacetate (Fe-NTA) in a 2:1 molar ratio to the apo-transferrin to achieve iron saturation.

    • Incubate at room temperature to allow for iron binding.

    • Remove excess iron by dialysis against the buffer.

  • Iron Removal Assay:

    • Incubate the iron-saturated transferrin with the purified siderophore (this compound or carboxythis compound) at 37°C.

    • At various time points, take aliquots of the reaction mixture.

    • The removal of iron can be monitored by measuring the decrease in absorbance at 465 nm, which corresponds to the iron-transferrin complex.[9]

    • Alternatively, the amount of iron chelated by the siderophore can be quantified after separating the siderophore-iron complex from the transferrin.

Signaling Pathways and Experimental Workflows

The production of both this compound and carboxythis compound is tightly regulated by the intracellular iron concentration. Under iron-limiting conditions, the IdeR (Iron-dependent regulator) repressor is inactive, leading to the transcription of the mbt genes responsible for the biosynthesis of both siderophores.

G cluster_regulation Iron Regulation of Siderophore Synthesis cluster_high_iron Low_Iron Low Iron Conditions IdeR_Inactive IdeR Inactive Low_Iron->IdeR_Inactive leads to mbt_Transcription mbt gene transcription IdeR_Inactive->mbt_Transcription allows Siderophore_Biosynthesis This compound & Carboxythis compound Biosynthesis mbt_Transcription->Siderophore_Biosynthesis High_Iron High Iron Conditions IdeR_Active IdeR-Fe²⁺ Complex (Active) High_Iron->IdeR_Active leads to mbt_Repression mbt gene repression IdeR_Active->mbt_Repression causes

Caption: Regulation of this compound and carboxythis compound synthesis by iron levels.

The following diagram illustrates a general experimental workflow for comparing the iron chelation efficiency of this compound and carboxythis compound.

G Start Start: Isolate Siderophores Isolate_CM Isolate Carboxythis compound from M. tb culture supernatant Start->Isolate_CM Isolate_M Isolate this compound from M. tb cell pellet Start->Isolate_M Purify Purify Siderophores (e.g., Chromatography) Isolate_CM->Purify Isolate_M->Purify CAS_Assay Chrome Azurol S (CAS) Assay Purify->CAS_Assay Transferrin_Assay Iron Removal from Transferrin Assay Purify->Transferrin_Assay Compare Compare Quantitative Results CAS_Assay->Compare Transferrin_Assay->Compare

Caption: Experimental workflow for comparing iron chelation efficiency.

References

A Comparative Analysis of Mycobactin from Diverse Mycobacterial Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of mycobactin, the primary siderophore of mycobacteria, is critical for developing novel anti-tuberculosis therapies. This guide provides a comprehensive comparative analysis of this compound from various mycobacterial species, supported by experimental data and detailed methodologies.

Mycobactins are a group of lipid-soluble siderophores produced by most species of the genus Mycobacterium to acquire iron, an essential nutrient for their growth and virulence.[1][2] These molecules play a pivotal role in the pathogenesis of mycobacterial infections, including tuberculosis, by chelating ferric iron from the host environment and transporting it into the bacterial cell.[3] The biosynthesis and structure of this compound are complex and vary between different mycobacterial species, offering potential targets for species-specific drug design.[4][5]

This guide delves into a comparative analysis of mycobactins, focusing on their structural diversity, biosynthetic pathways, and the experimental protocols used for their study.

Structural Diversity of Mycobactins

Mycobactins from different mycobacterial species share a common core structure but exhibit significant variations in their peripheral moieties, particularly in the length and saturation of their fatty acyl chains and substitutions on the aromatic and hydroxy acid residues.[4][6][7][8] These structural differences influence their solubility, iron-chelating affinity, and species-specificity.[4] Two main classes of mycobactins exist: the highly lipophilic, cell wall-associated mycobactins and the more water-soluble carboxymycobactins, which are secreted into the extracellular environment to scavenge for iron.[5][9]

Below is a summary of the known structural variations in mycobactins from several key mycobacterial species.

Mycobacterial SpeciesThis compound TypeKey Structural FeaturesReference
Mycobacterium tuberculosisThis compound TSalicylic acid aromatic residue; (+)-β-hydroxybutyric acid; C18-C21 fatty acid side chains.[7]
Mycobacterium phleiThis compound P2-hydroxy-6-methylbenzoic acid aromatic residue; (-)-3-hydroxy-2-methylpentanoic acid; n-cis-octadec-2-enoyl side chain.[6]
Mycobacterium smegmatisThis compound SIdentical nucleus to this compound T but differs in the optical configuration of the β-carbon atom of the hydroxy acid fragment (S configuration).[6][8]
Mycobacterium thermoresistibleThis compound HIdentical cobactin fragment to this compound S; differs in the mycobactic acid moiety with methyl groups at position 6 of the benzene (B151609) ring and position 5 of the oxazoline (B21484) ring.[6]
Mycobacterium marinumThis compound MAlkyl chain is present at the R3 position instead of the R5 position as seen in most other mycobactins.[4]
Mycobacterium aviumThis compound AvStructural variations at the R1 to R5 positions contribute to its unique structure.[4]
Mycobacterium fortuitumThis compound FUnique substitutions at the R1 to R5 positions.[4]

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.[10] The pathway is initiated by the enzyme salicylate (B1505791) synthase, MbtI, which converts chorismate to salicylate.[11] The salicylate is then activated by MbtA, a salicyl-AMP ligase.[9] The core structure is assembled through a series of condensation reactions catalyzed by the NRPS enzymes MbtB, MbtE, and MbtF, incorporating amino acid precursors like lysine (B10760008) and threonine.[10] The final modifications, including the addition of the fatty acyl chain, are carried out by other enzymes in the mbt gene cluster.[12]

Myco_Biosynthesis Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate MbtI Salicyl_AMP Salicyl-AMP Salicylate->Salicyl_AMP MbtA MbtB_Sal MbtB-S-Salicylate Salicyl_AMP->MbtB_Sal MbtA Core_this compound Core this compound (on NRPS) MbtB_Sal->Core_this compound NRPS This compound This compound Core_this compound->this compound Tailoring Enzymes Precursors Lysine, Threonine, Fatty Acyl-CoA, etc. Precursors->Core_this compound MbtI MbtI MbtA MbtA NRPS MbtB, MbtE, MbtF (NRPS Machinery) Tailoring Tailoring Enzymes IdeR_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions IdeR_Fe IdeR-Fe²⁺ Complex mbt_genes_off mbt Genes (Transcription OFF) IdeR_Fe->mbt_genes_off Binds to promoter IdeR Apo-IdeR mbt_genes_on mbt Genes (Transcription ON) Mycobactin_prod This compound Production mbt_genes_on->Mycobactin_prod Exp_Workflow Culture 1. Culture Mycobacteria in low-iron medium Harvest 2. Harvest Cells (Centrifugation) Culture->Harvest Extract 3. Extraction with Ethanol/Chloroform Harvest->Extract Evaporate 4. Evaporate Solvent Extract->Evaporate Purify_CC 5. Purification by Column Chromatography Evaporate->Purify_CC Purify_HPLC 6. Further Purification by HPLC Purify_CC->Purify_HPLC Analyze 7. Characterization (MS, NMR) Purify_HPLC->Analyze

References

Validating the Specificity of Mycobacterial Detection: A Comparative Guide to Immunoassays, Molecular, and Culture-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid and accurate detection of mycobacteria is paramount for both clinical diagnostics and the advancement of new therapeutic agents. While various methodologies exist, their specificity—the ability to distinguish between different Mycobacterium species and to avoid cross-reactivity with other organisms—is a critical performance metric. This guide provides a comparative analysis of a representative immunoassay-based method against the gold standards of polymerase chain reaction (PCR) and mycobacterial culture, with a focus on validating specificity through experimental data and detailed protocols.

Introduction to Mycobacterial Detection Methods

The detection and identification of mycobacteria, particularly Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM), have traditionally relied on slow culture-based techniques. While considered a gold standard, the lengthy turnaround time of these methods has driven the development of more rapid alternatives, including molecular assays and immunoassays.

A mycobactin-based immunoassay presents a novel theoretical approach. This compound, a siderophore essential for iron acquisition in most mycobacteria, could serve as a unique biomarker. However, based on extensive literature review, a standardized and commercially available immunoassay for the direct detection of this compound or host antibodies against it is not well-documented. This is likely due to challenges in generating specific antibodies against this small, lipid-soluble molecule.

Therefore, for the purpose of this comparative guide, we will use a well-established protein-based ELISA as a representative immunoassay. This allows for a practical comparison of the immunoassay format's performance against other prevalent techniques. The core principles of validating specificity, as demonstrated here, would be applicable to a this compound-based assay should one be developed.

Comparative Performance of Detection Methods

The following table summarizes the key performance characteristics of three major mycobacterial detection methods, with a focus on specificity. The data presented is a synthesis of findings from multiple studies to provide a general overview.

Parameter Protein-Based ELISA (Representative Immunoassay) Polymerase Chain Reaction (PCR) Mycobacterial Culture
Target Analyte Mycobacterial proteins (e.g., ESAT-6/CFP-10, Ag85 complex)Specific DNA sequences (e.g., IS6110, rpoB, hsp65)Viable mycobacteria
Reported Specificity Variable; can be high with specific recombinant antigens, but cross-reactivity with some NTMs and BCG-vaccinated individuals is a known issue. Specificity can range from 76% to over 95% depending on the antigen and population.[1][2]Generally high; specificity for M. tuberculosis complex can be >95%.[3][4][5][6] However, some assays may show cross-reactivity with certain NTMs.Considered the gold standard for specificity (approaching 100%) as identification is confirmed by biochemical or genetic tests on the isolated organism.
Reported Sensitivity Variable; generally lower than PCR and culture, particularly in early or latent infections. Sensitivity can range from 70% to 97% depending on the assay and patient cohort.[1][2]High; can detect as few as 1-10 bacilli per ml of sample. Sensitivity for M. tuberculosis complex is often reported in the range of 85-100%.[3][7]High, considered the gold standard. Can detect as few as 10-100 viable organisms per ml of specimen.
Cross-Reactivity A significant consideration. Antibodies may cross-react with proteins from different mycobacterial species (e.g., M. kansasii, M. avium) and in individuals vaccinated with BCG.[8][9][10]Less common but possible. Some NTMs may harbor sequences homologous to those targeted in Mtb PCR assays. Careful primer and probe design is crucial to minimize this.Not applicable in the same sense; however, contamination with other bacteria can occur. Species identification is a separate step after initial growth.
Time to Result 2-4 hours2-4 hours2-8 weeks
Viability Detection No (detects antigens from both live and dead bacteria)No (detects DNA from both live and dead bacteria)Yes (only viable bacteria will grow)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any detection assay. Below are representative protocols for the three compared methods.

Protocol 1: Indirect ELISA for Mycobacterial Protein Antigen

This protocol describes a standard indirect ELISA for the detection of antibodies against a specific mycobacterial protein antigen in serum samples.

  • Antigen Coating:

    • Reconstitute the purified recombinant mycobacterial antigen (e.g., ESAT-6/CFP-10 fusion protein) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the antigen solution (typically 1-10 µg/mL) to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times as described above.

    • Dilute patient serum samples in blocking buffer (e.g., 1:100). Add 100 µL of the diluted serum to each well. Include positive and negative control sera.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate five times.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Readout:

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the optical density (OD) at 450 nm using a microplate reader.

    • The results are interpreted based on a pre-determined cut-off value.

Protocol 2: Real-Time PCR for Mycobacterium tuberculosis Complex

This protocol outlines a typical real-time PCR assay for the detection of a specific insertion sequence, IS6110, in DNA extracted from clinical samples.

  • DNA Extraction:

    • Decontaminate and concentrate the clinical specimen (e.g., sputum) using a standard method (e.g., N-acetyl-L-cysteine-sodium hydroxide).

    • Extract DNA from the processed specimen using a commercial mycobacterial DNA extraction kit or a validated in-house method.

  • PCR Reaction Setup:

    • Prepare a master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers specific for the IS6110 sequence, and a fluorescently labeled probe.

    • Add a specific volume of the extracted DNA to the master mix in a real-time PCR tube or plate.

    • Include positive controls (Mtb genomic DNA) and negative controls (no template control) in each run.

  • Real-Time PCR Amplification and Detection:

    • Place the reaction tubes/plate in a real-time PCR thermocycler.

    • Run a thermal cycling program that includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

    • Fluorescence is measured at the end of each extension step.

  • Data Analysis:

    • The amplification of the target DNA results in an increase in fluorescence. The cycle at which the fluorescence crosses a certain threshold (the cycle threshold or Ct value) is determined.

    • A sample is considered positive if it shows a Ct value below a validated cut-off.

Protocol 3: Mycobacterial Culture using Liquid Medium

This protocol describes the use of an automated liquid culture system for the isolation of mycobacteria.

  • Specimen Processing:

    • Decontaminate and liquefy the clinical specimen as described for the PCR protocol to remove contaminating bacteria.

  • Inoculation:

    • Inoculate a specific volume (e.g., 0.5 mL) of the processed specimen into a tube containing a liquid culture medium (e.g., Middlebrook 7H9 broth) supplemented with growth factors and antibiotics to suppress the growth of other bacteria.

  • Incubation and Monitoring:

    • Place the inoculated tubes into an automated incubation and detection system (e.g., BACTEC MGIT).

    • The system continuously monitors the tubes for signs of mycobacterial growth, typically by detecting oxygen consumption.

    • Incubate at 37°C for up to 6-8 weeks.

  • Confirmation of Growth:

    • When the instrument signals a tube as positive, a smear is prepared from the broth and stained (e.g., Ziehl-Neelsen stain) to confirm the presence of acid-fast bacilli.

  • Species Identification:

    • Further tests, such as biochemical assays or molecular methods, are performed on the positive culture to identify the specific Mycobacterium species.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each of the described detection methods.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_readout Data Acquisition p1 Antigen Coating p2 Blocking p1->p2 a1 Sample Incubation p2->a1 a2 Secondary Ab Incubation a1->a2 a3 Substrate Addition a2->a3 r1 Stop Reaction a3->r1 r2 Read OD at 450nm r1->r2

Caption: Workflow for a protein-based indirect ELISA.

PCR_Workflow cluster_sample Sample Preparation cluster_pcr Amplification cluster_analysis Analysis s1 Specimen Decontamination s2 DNA Extraction s1->s2 p1 PCR Reaction Setup s2->p1 p2 Real-Time PCR p1->p2 a1 Data Analysis (Ct value) p2->a1

Caption: Workflow for a real-time PCR-based detection assay.

Culture_Workflow cluster_prep Preparation cluster_growth Growth & Detection cluster_confirm Confirmation p1 Specimen Decontamination p2 Inoculation p1->p2 g1 Automated Incubation (up to 8 weeks) p2->g1 g2 Positive Signal g1->g2 c1 Acid-Fast Staining g2->c1 c2 Species Identification c1->c2

Caption: Workflow for automated liquid mycobacterial culture.

Conclusion

Validating the specificity of any mycobacterial detection assay is critical for its reliable use. While a this compound-based immunoassay remains a theoretical concept with potential, this guide demonstrates that established methods like protein-based ELISAs, PCR, and culture each have distinct performance profiles.

  • Mycobacterial culture remains the definitive gold standard for specificity, as it allows for the isolation and unambiguous identification of the causative organism. Its primary drawback is the long turnaround time.

  • PCR offers a rapid and highly sensitive and specific alternative, though careful design is necessary to avoid cross-reactivity with NTMs.

  • Immunoassays , represented here by a protein-based ELISA, provide a rapid and high-throughput option. However, their specificity can be variable, and potential cross-reactivity with other mycobacteria and BCG vaccination needs to be carefully evaluated for the specific antigens used.

The choice of method will depend on the specific application, balancing the need for speed, sensitivity, specificity, and the ability to determine viability. For drug development and research, a combination of these methods is often employed to gain a comprehensive understanding of mycobacterial presence and response to treatment.

References

A Comparative Guide to Mycobactin and Exochelin: Differentiating Mycobacterial Iron Acquisition Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fight for survival, pathogenic mycobacteria, including the notorious Mycobacterium tuberculosis, have evolved sophisticated mechanisms to acquire essential nutrients from their host. Among the most critical of these is the acquisition of iron, a metal vital for numerous cellular processes but sequestered by the host as a defense mechanism. To overcome this iron limitation, mycobacteria deploy a class of small, high-affinity iron-chelating molecules known as siderophores. This guide provides a detailed comparison of two key players in this process: the cell-associated mycobactin and the secreted exochelin, offering insights into their distinct roles, mechanisms, and potential as therapeutic targets.

At a Glance: Key Differences Between this compound and Exochelin

FeatureThis compoundExochelin
Cellular Location Hydrophobic, primarily cell-wall associated[1]Water-soluble, secreted into the extracellular environment[1][2]
Primary Function Iron shuttle across the mycobacterial cell wall[2]Extracellular iron scavenger, acquiring iron from host proteins[3]
Structure Lipophilic, with a long alkyl side chain[1][4]More polar, with a shorter alkyl side chain often terminating in a methyl ester or carboxylate[1][5]
Iron Binding Affinity (log β110) ~43 (for this compound J)[6][7]~39.1 (for Exochelin MN)[6][7]
Producing Species Widespread among mycobacterial species, including M. tuberculosis[8]Primarily produced by saprophytic mycobacteria like M. smegmatis; pathogenic mycobacteria like M. tuberculosis produce a functional equivalent called carboxythis compound[8][9]

The "Shuttle" Hypothesis: A Collaborative Iron Acquisition Strategy

This compound and exochelin (or its functional analog in pathogenic mycobacteria, carboxythis compound) do not operate in isolation. Instead, they work in a coordinated fashion to efficiently sequester and internalize host iron. This "shuttle" mechanism is a crucial aspect of mycobacterial survival.

The process begins with the secretion of water-soluble exochelins into the extracellular milieu. These molecules are adept at scavenging iron from host iron-binding proteins such as transferrin and lactoferrin[3]. Once exochelin has bound to iron, forming a ferri-exochelin complex, it diffuses back towards the mycobacterial cell.

At the cell surface, the ferri-exochelin complex encounters the lipid-soluble this compound embedded within the cell wall. In a critical exchange, the iron is transferred from ferri-exochelin to this compound[3]. This transfer is facilitated by the high iron affinity of this compound. The now iron-laden this compound (ferri-mycobactin) then shuttles the iron across the hydrophobic cell wall to the cytoplasm, where it can be utilized for essential metabolic processes.

cluster_extracellular Extracellular Space cluster_cellwall Mycobacterial Cell Wall HostIron Host Iron (Transferrin, Lactoferrin) FerriExochelin Ferri-Exochelin HostIron->FerriExochelin Scavenging Exochelin Desferri-Exochelin This compound Desferri-Mycobactin (Cell Wall) Ferrithis compound Ferri-Mycobactin (Cell Wall) FerriExochelin->Ferrithis compound Iron Transfer Cytoplasm Cytoplasm Ferrithis compound->Cytoplasm Transport IronUtilization Iron Utilization Cytoplasm->IronUtilization

Caption: The "Shuttle" mechanism of iron acquisition in mycobacteria.

Regulation of Siderophore Biosynthesis: An Iron-Dependent Switch

The production of both this compound and exochelin is tightly regulated by the intracellular iron concentration. This regulation is primarily mediated by a transcriptional repressor known as the Iron-dependent regulator (IdeR).

Under iron-replete conditions, IdeR binds to Fe²⁺, forming an active complex. This complex then binds to specific DNA sequences, known as "iron boxes," located in the promoter regions of the this compound and exochelin biosynthesis genes (mbt and fxb operons, respectively). This binding blocks transcription, effectively shutting down siderophore production when iron is abundant.

Conversely, under iron-limiting conditions, IdeR is not bound to iron and remains inactive. This allows for the transcription of the mbt and fxb genes, leading to the synthesis of this compound and exochelin to scavenge for the scarce iron.

cluster_high_iron High Iron Condition cluster_low_iron Low Iron Condition IdeR_active IdeR-Fe²⁺ Complex (Active) IronBox_high Iron Box (Promoter) IdeR_active->IronBox_high Binds to SiderophoreGenes_high Siderophore Biosynthesis Genes (mbt, fxb) IronBox_high->SiderophoreGenes_high Transcription_blocked Transcription Blocked SiderophoreGenes_high->Transcription_blocked leads to IdeR_inactive IdeR (Inactive) IronBox_low Iron Box (Promoter) IdeR_inactive->IronBox_low Does not bind to SiderophoreGenes_low Siderophore Biosynthesis Genes (mbt, fxb) IronBox_low->SiderophoreGenes_low Transcription_active Transcription Active SiderophoreGenes_low->Transcription_active leads to

Caption: Regulation of siderophore biosynthesis by the IdeR repressor.

Experimental Protocols

Siderophore Production and Purification

Objective: To isolate and purify this compound and exochelin from mycobacterial cultures.

Methodology:

  • Culture Conditions: Grow mycobacteria in an iron-deficient minimal medium. For exochelin, the supernatant will be used. For this compound, the cell pellet will be processed.

  • Exochelin Purification:

    • Centrifuge the culture to separate the cells from the supernatant.

    • Assay the supernatant for exochelin presence using the Chrome Azurol S (CAS) assay[9][10][11].

    • Purify the exochelin from the supernatant using a combination of ion-exchange chromatography and high-performance liquid chromatography (HPLC).

  • This compound Purification:

    • Harvest the cell pellet by centrifugation.

    • Extract this compound from the cell pellet using organic solvents such as a chloroform:methanol mixture.

    • Purify the extracted this compound using techniques like thin-layer chromatography (TLC) or column chromatography[2].

start Mycobacterial Culture (Iron-Deficient Medium) centrifuge Centrifugation start->centrifuge supernatant Supernatant (Exochelin) centrifuge->supernatant Liquid Phase pellet Cell Pellet (this compound) centrifuge->pellet Solid Phase cas_assay CAS Assay supernatant->cas_assay extraction Organic Solvent Extraction pellet->extraction chromatography_exo Ion-Exchange & HPLC cas_assay->chromatography_exo purified_exochelin Purified Exochelin chromatography_exo->purified_exochelin chromatography_myco TLC / Column Chromatography extraction->chromatography_myco purified_this compound Purified this compound chromatography_myco->purified_this compound

Caption: Workflow for the purification of exochelin and this compound.

Iron Uptake Assay using ⁵⁵Fe

Objective: To quantify the uptake of iron mediated by this compound and exochelin.

Methodology:

  • Preparation of ⁵⁵Fe-Siderophore Complexes: Incubate purified desferri-exochelin or desferri-mycobactin with ⁵⁵FeCl₃ to form radiolabeled ferri-siderophore complexes.

  • Bacterial Culture: Grow mycobacteria to mid-log phase in iron-deficient medium.

  • Uptake Experiment:

    • Resuspend the bacterial cells in fresh iron-deficient medium.

    • Add the ⁵⁵Fe-siderophore complex to the cell suspension and incubate at 37°C.

    • At various time points, take aliquots of the cell suspension and filter them through a membrane to separate the cells from the medium.

    • Wash the filter extensively to remove any non-internalized ⁵⁵Fe-siderophore.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of iron taken up by the cells.

Gene Expression Analysis by qRT-PCR

Objective: To measure the expression levels of this compound (mbt) and exochelin (fxb) biosynthesis genes under different iron conditions.

Methodology:

  • Bacterial Culture: Grow mycobacteria in media with varying concentrations of iron (e.g., iron-replete, iron-limited, and iron-deficient).

  • RNA Extraction: Harvest the bacterial cells and extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for the target mbt and fxb genes, and a housekeeping gene (e.g., sigA) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes in different iron conditions compared to a control condition.

Therapeutic Implications: Targeting the this compound Pathway

The essentiality of the this compound biosynthesis pathway for the virulence of M. tuberculosis makes it an attractive target for the development of new anti-tubercular drugs[12][13][14][15]. Several strategies are being explored:

  • Inhibition of Biosynthetic Enzymes: Small molecule inhibitors targeting key enzymes in the this compound synthesis pathway, such as MbtA and MbtI, have shown promise in preclinical studies[13][16].

  • "Trojan Horse" Approach: Siderophore-drug conjugates, where an antibiotic is attached to a siderophore analog, can hijack the mycobacterial iron uptake system to deliver the drug directly into the bacterium.

  • Disruption of Siderophore Recycling: Interfering with the recycling of siderophores by targeting efflux pumps like MmpL-MmpS4/5 can lead to an accumulation of iron-free siderophores, which can be toxic to the bacteria[12].

By understanding the intricate differences and cooperative nature of this compound and exochelin, researchers can develop more targeted and effective strategies to combat mycobacterial infections. This comparative guide serves as a foundational resource for professionals dedicated to advancing our knowledge and therapeutic arsenal (B13267) against these formidable pathogens.

References

Unveiling the Architecture of a Novel Mycobactin Analog: A Comparative Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel bioactive compounds is paramount. This guide provides a comprehensive comparison of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for confirming the structure of a novel mycobactin analog. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate methodology.

Mycobactins are a class of siderophores, iron-chelating molecules produced by Mycobacterium species, that are essential for the pathogen's survival and virulence. The development of novel this compound analogs as potential antimicrobial agents or as tools to understand mycobacterial iron acquisition requires rigorous structural confirmation. This guide explores the application and performance of three cornerstone analytical techniques in this endeavor.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data obtained from the analysis of a synthesized pyrazoline-based this compound analog, providing a direct comparison of the information gleaned from each technique.

ParameterNMR SpectroscopyMass SpectrometryX-ray Crystallography
Sample State Solution (e.g., CDCl₃, DMSO-d₆)Solution/SolidSingle Crystal
Information Obtained Connectivity, Stereochemistry, DynamicsMolecular Weight, Elemental Composition, Fragmentation3D Atomic Coordinates, Bond Lengths & Angles, Crystal Packing
¹H NMR (600 MHz, CDCl₃) δ 7.98 (d, J = 8.5 Hz, 1H), 7.55 (m, 2H), 7.35 (m, 8H), 6.80 (dd, J = 8.5, 2.1 Hz, 1H), 5.25 (m, 4H), 4.95 (dd, J = 10.4, 8.1 Hz, 1H), 1.55 (s, 9H)[1]N/AN/A
¹³C NMR (150 MHz, CDCl₃) δ 171.2, 165.8, 159.3, 152.1, 142.8, 136.7, 135.9, 132.4, 128.9, 128.7, 128.6, 127.9, 127.3, 111.2, 110.4, 103.1, 81.5, 70.9, 69.4, 67.6, 28.3[1]N/AN/A
HRMS (ESI) N/ACalculated for C₂₉H₃₁N₂O₆⁺ [M+H]⁺: 503.2177, Found: 503.2165[1]N/A
Unit Cell Parameters N/AN/Aa = 9.348(2) Å, b = 9.793(2) Å, c = 16.366(4) Å, α = 87.493(6)°, β = 87.318(6)°, γ = 84.676(6)°
Space Group N/AN/AP-1
Resolution N/AN/A0.75 Å

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment and connectivity of atoms within a molecule.[2]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound analog in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 500 MHz or 600 MHz Varian DirectDrive spectrometer or equivalent.[2]

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (for detailed structural elucidation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., ACD/SpecManager, MestReNova).[2] Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and tandem MS (MS/MS) can be used to deduce structural information through fragmentation analysis.

Protocol for ESI-MS and HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the this compound analog (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with or without the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Instrument Setup:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.

  • ESI Source Parameters (typical starting values, optimization required):

    • Ionization Mode: Positive or negative, depending on the analyte. For this compound analogs, positive mode is common.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): 1.5 - 2.5 bar.

    • Drying Gas (N₂): 6 - 8 L/min.

    • Drying Gas Temperature: 180 - 220 °C.

  • Data Acquisition:

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

    • For High-Resolution Mass Spectrometry (HRMS), ensure the instrument is calibrated to provide high mass accuracy (< 5 ppm).

  • MS/MS Fragmentation Analysis:

    • Select the protonated molecule [M+H]⁺ or other relevant precursor ions for fragmentation.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation. Fragmentation of siderophores often proceeds via cleavage of C-N bonds.

    • Analyze the resulting product ion spectra to identify characteristic neutral losses and fragment ions, which can be pieced together to confirm the structure.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its crystalline state, including bond lengths, bond angles, and stereochemistry.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the this compound analog suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Carefully mount a single crystal of appropriate size (typically 0.1-0.3 mm) on a goniometer head.

  • Data Collection:

    • Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots to obtain their intensities.

    • Determine the unit cell parameters and space group of the crystal.

    • Solve the phase problem to generate an initial electron density map. For small molecules, direct methods are commonly used.

    • Build a molecular model into the electron density map.

  • Structure Refinement:

    • Refine the atomic coordinates, thermal parameters, and occupancies against the experimental diffraction data to improve the agreement between the model and the data.

    • The quality of the final structure is assessed using metrics such as the R-factor.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve Analog in Deuterated Solvent acq_1d 1D NMR (¹H, ¹³C) prep->acq_1d Insert into Spectrometer acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d proc Fourier Transform, Phase & Baseline Correction acq_2d->proc analysis Structure Elucidation proc->analysis

NMR Spectroscopy Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Dilute Analog in Suitable Solvent acq_full Full Scan MS (HRMS) prep->acq_full Inject into Mass Spectrometer acq_msms MS/MS Fragmentation acq_full->acq_msms analysis_mw Determine Molecular Weight & Elemental Composition acq_full->analysis_mw analysis_frag Analyze Fragmentation for Structural Confirmation acq_msms->analysis_frag

Mass Spectrometry Experimental Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_acq Data Collection cluster_proc Structure Solution & Refinement crystal Grow Single Crystal diffraction X-ray Diffraction crystal->diffraction Mount Crystal solution Solve Phase Problem diffraction->solution refinement Refine Atomic Model solution->refinement final_structure Final 3D Structure refinement->final_structure

X-ray Crystallography Experimental Workflow

Concluding Remarks

The structural confirmation of a novel this compound analog is a critical step in its development as a potential therapeutic or research tool. While NMR spectroscopy provides invaluable information on the connectivity and solution-state structure, and mass spectrometry offers precise molecular weight and fragmentation data, X-ray crystallography delivers the unambiguous three-dimensional atomic arrangement. The choice of technique, or more often the combination thereof, will depend on the specific research question, sample availability, and the physical properties of the analog. This guide provides the foundational information and protocols to enable researchers to make informed decisions and execute these powerful analytical techniques effectively.

References

Navigating the Maze of Mycobacterial Immunity: A Comparative Guide to Mycobactin Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies targeting Mycobacterium avium subspecies paratuberculosis (MAP), the causative agent of Johne's disease, is critical. This guide provides an objective comparison of mycobactin antibody cross-reactivity with other mycobacteria, supported by experimental data, to aid in the selection and development of specific diagnostic and therapeutic tools.

Cross-reactivity, where an antibody raised against one antigen recognizes other, structurally similar antigens, is a significant challenge in the serological diagnosis of mycobacterial infections. Due to the high degree of homology among antigens from different mycobacterial species, antibodies generated against MAP may also bind to antigens from Mycobacterium bovis (the causative agent of bovine tuberculosis) or common environmental mycobacteria. This can lead to false-positive results, complicating disease control and surveillance programs. This guide delves into the comparative performance of different assay formats and antigens in mitigating this issue.

Performance of this compound Antibodies: A Comparative Analysis

The specificity of serological tests for Johne's disease is paramount. The following tables summarize the performance of different ELISA (Enzyme-Linked Immunosorbent Assay) formats in distinguishing MAP infections from other mycobacterial exposures, particularly M. bovis.

Table 1: Comparison of Cross-Reactivity between a Recombinant Polyprotein ELISA and a Protoplasmatic Antigen (PPA) ELISA

AntigenCross-Reactivity with M. bovis positive seraReference
Recombinant Polyprotein2.85%[1]
Protoplasmatic Antigen (PPA)25.71%[1]

Table 2: Sensitivity and Specificity of ELISAs Using Crude Antigens from Different Mycobacterial Species

Antigen SourceSensitivitySpecificityReference
M. avium subsp. paratuberculosis>83%95.83%[2]
M. bovis AN5>83%Not specified[2]
M. tuberculosisNot specified>92%[2]
M. phleiNot specified>92%[2]
M. bovis BCGNot specified>92%[2]

Recent advancements have focused on developing more specific antigens to reduce cross-reactivity. A study utilizing a novel ELISA based on a chimeric polyprotein of four specific MAP antigens demonstrated a marked reduction in cross-reactivity with sera from M. bovis-infected cattle (2.85%) compared to a traditional ELISA using protoplasmatic antigen (PPA) (25.71%).[1] This highlights the potential of using carefully selected recombinant antigens to improve diagnostic accuracy.

Furthermore, research into synthetic mycolic acid-based antigens has shown promise, although some cross-reactivity with environmental mycobacteria may still occur, potentially influenced by the animals' housing and environmental exposure. The use of highly specific recombinant proteins, such as AhpC and AhpD, has been shown to generate antibodies with no cross-reactivity to other mycobacterial species.[3]

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. Below are outlines of common methodologies used in the cited studies.

Indirect ELISA Protocol for Cross-Reactivity Testing

This protocol is a generalized procedure for assessing the cross-reactivity of serum antibodies against different mycobacterial antigens.

  • Antigen Coating:

    • Microtiter plates are coated with a specific concentration of the desired mycobacterial antigen (e.g., recombinant polyprotein, PPA, or crude antigen extracts from different Mycobacterium species) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Plates are incubated overnight at 4°C.

  • Washing:

    • Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking:

    • To prevent non-specific binding, plates are incubated with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.

  • Serum Incubation:

    • Test sera (from animals infected with MAP, M. bovis, or other mycobacteria, as well as negative control sera) are diluted in blocking buffer and added to the wells.

    • Plates are incubated for 1-2 hours at room temperature.

  • Washing:

    • Plates are washed three times with wash buffer to remove unbound antibodies.

  • Secondary Antibody Incubation:

    • An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-bovine IgG) is diluted in blocking buffer and added to the wells.

    • Plates are incubated for 1 hour at room temperature.

  • Washing:

    • Plates are washed five times with wash buffer.

  • Substrate Development:

    • A substrate solution (e.g., TMB) is added to the wells, and the plates are incubated in the dark until a color change is observed.

  • Stopping the Reaction:

    • The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition:

    • The optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The level of cross-reactivity is determined by comparing the OD values obtained with heterologous antigens to the OD values with the homologous antigen.

Visualizing the Workflow and Logic

To better illustrate the processes involved in cross-reactivity testing, the following diagrams are provided.

ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Antibody & Substrate Reaction cluster_analysis Data Analysis antigen_coating 1. Antigen Coating washing1 2. Washing antigen_coating->washing1 blocking 3. Blocking washing1->blocking serum_incubation 4. Serum Incubation blocking->serum_incubation washing2 5. Washing serum_incubation->washing2 secondary_ab 6. Secondary Ab Incubation washing2->secondary_ab washing3 7. Washing secondary_ab->washing3 substrate_dev 8. Substrate Development washing3->substrate_dev stop_reaction 9. Stop Reaction substrate_dev->stop_reaction read_plate 10. Read Plate (OD) stop_reaction->read_plate analyze_data 11. Analyze Data read_plate->analyze_data

Caption: Workflow of an indirect ELISA for antibody detection.

Cross_Reactivity_Logic cluster_sera Test Sera Panels cluster_antigens Antigen Coated Plates cluster_results Interpretation map_sera MAP Positive Sera map_antigen MAP Antigen map_sera->map_antigen Strong Signal (Homologous) mbovis_antigen M. bovis Antigen map_sera->mbovis_antigen Signal? (Cross-Reactivity?) other_myco_antigen Other Mycobacteria Antigens map_sera->other_myco_antigen Signal? (Cross-Reactivity?) mbovis_sera M. bovis Positive Sera mbovis_sera->map_antigen Signal? (Cross-Reactivity?) other_myco_sera Other Mycobacteria Sera negative_sera Negative Control Sera high_specificity High Specificity (Low Cross-Reactivity) map_antigen->high_specificity Weak/No signal with heterologous sera low_specificity Low Specificity (High Cross-Reactivity) map_antigen->low_specificity Strong signal with heterologous sera

Caption: Logical flow for assessing antibody cross-reactivity.

References

Mycobactin's Dual Role in Iron Acquisition: A Comparative Guide for In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of nutrient acquisition in Mycobacterium tuberculosis is paramount for developing effective anti-tubercular therapies. Among these, the iron uptake machinery, orchestrated by the siderophore mycobactin, presents a critical target. This guide provides a comprehensive comparison of the in vivo and in vitro roles of this compound in iron acquisition, supported by experimental data and detailed protocols.

Iron is an essential micronutrient for the survival and pathogenesis of Mycobacterium tuberculosis. However, within the host, iron is tightly sequestered, creating an iron-scarce environment for the invading pathogen. To overcome this, M. tuberculosis employs a sophisticated iron acquisition system centered around two key siderophores: the lipophilic, cell-wall-associated this compound and the more hydrophilic, secreted carboxythis compound. While both are crucial for iron scavenging, their roles and efficiencies differ significantly between the controlled environment of a laboratory culture (in vitro) and the complex milieu of a host organism (in vivo).

In Vitro vs. In Vivo: A Tale of Two Environments

In vitro, in axenic culture, M. tuberculosis primarily relies on secreted carboxythis compound to scavenge ferric iron from the surrounding medium. The iron-laden carboxythis compound then shuttles the iron to the cell-wall-associated this compound, which facilitates its transport across the mycobacterial cell envelope. Under iron-limiting laboratory conditions, the expression of the mbt gene cluster, responsible for this compound biosynthesis, is significantly upregulated.[1]

Conversely, the in vivo environment, particularly within macrophages, presents a more formidable challenge. M. tuberculosis resides within the phagosome, where it must contend with host-driven iron sequestration mechanisms. Here, this compound plays a more direct and critical role. It is not merely a passive recipient of iron from carboxythis compound but actively participates in stripping iron from host iron-binding proteins like transferrin and ferritin.[1] Studies have shown that this compound-metal complexes accumulate in macrophage lipid droplets, which then appear to directly deliver iron to the phagosome-encased mycobacteria.[2] This novel pathway highlights a sophisticated adaptation of mycobacteria to exploit host cell biology for their own survival.[2]

The essentiality of this compound for in vivo survival is underscored by the fact that mutant strains of M. tuberculosis unable to synthesize this compound show severely attenuated growth and virulence in animal models.[3]

Quantitative Comparison of this compound-Mediated Iron Uptake

Direct quantitative comparisons of the rate of this compound-mediated iron uptake in vitro versus in vivo are challenging due to the inherent complexities of the intracellular environment. However, a compilation of data from various studies allows for a semi-quantitative assessment of its role and efficiency in these two distinct settings.

ParameterIn Vitro (Axenic Culture)In Vivo (Intra-macrophage)References
Primary Siderophore Carboxythis compound (secreted)This compound (cell-associated) and Carboxythis compound[4][5]
Iron Source Soluble iron salts, iron chelates in mediaHost iron-binding proteins (Transferrin, Ferritin), labile iron pool[1][6]
This compound Biosynthesis Upregulated in low-iron mediaEssential for survival and virulence, highly expressed[1][7]
Effect of a ΔmbtB mutation Severe growth defect in iron-depleted mediaAttenuated growth and virulence[8]
Carboxythis compound Production 6.53 µg/mL in culture supernatantDetected and crucial for scavenging host iron[9]

Signaling and Experimental Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the key pathways and experimental procedures for studying this compound-mediated iron uptake.

G cluster_in_vitro In Vitro Iron Uptake Fe3_media Fe³⁺ in Culture Medium cMBT Carboxythis compound (cMBT) Fe3_media->cMBT Chelation Fe_cMBT Fe³⁺-cMBT Complex cMBT->Fe_cMBT MBT This compound (MBT) (Cell Wall) Fe_cMBT->MBT Iron Transfer Fe_MBT Fe³⁺-MBT Complex MBT->Fe_MBT Transport Iron Transport (IrtAB, ESX-3) Fe_MBT->Transport Fe2_cyto Fe²⁺ in Cytoplasm Transport->Fe2_cyto Reduction & Translocation

Caption: In Vitro this compound-Mediated Iron Uptake Pathway.

G cluster_in_vivo In Vivo Iron Uptake (Macrophage) Host_Fe Host Iron (Transferrin, Ferritin) cMBT_vivo Carboxythis compound (cMBT) Host_Fe->cMBT_vivo Chelation Fe_cMBT_vivo Fe³⁺-cMBT Complex cMBT_vivo->Fe_cMBT_vivo MBT_vivo This compound (MBT) (Cell Wall) Fe_cMBT_vivo->MBT_vivo Iron Transfer Lipid_Droplet Macrophage Lipid Droplet MBT_vivo->Lipid_Droplet Complex Accumulation Phagosome Phagosome Lipid_Droplet->Phagosome Delivery Mtb M. tuberculosis Phagosome->Mtb Transport_vivo Iron Transport (IrtAB, ESX-3) Mtb->Transport_vivo Fe2_cyto_vivo Fe²⁺ in Cytoplasm Transport_vivo->Fe2_cyto_vivo Reduction & Translocation

Caption: In Vivo this compound-Mediated Iron Uptake within a Macrophage.

Experimental Protocols

Accurate and reproducible experimental design is crucial for investigating this compound's role in iron uptake. Below are detailed methodologies for key experiments.

Chrome Azurol S (CAS) Assay for Siderophore Detection (In Vitro)

This assay is a universal method for detecting siderophore production.

Principle: The CAS assay solution contains a blue-colored ternary complex of iron (III), chrome azurol S, and a detergent. In the presence of a siderophore, which has a higher affinity for iron, the iron is removed from the dye complex, resulting in a color change from blue to orange/yellow.

Protocol:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • Add 10 mL of an iron (III) solution (1 mM FeCl₃ in 10 mM HCl).

    • Slowly add 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) dissolved in 40 mL of deionized water while stirring.

    • Autoclave the solution and store it in the dark.

  • Sample Preparation:

    • Grow M. tuberculosis in an iron-depleted medium to induce siderophore production.

    • Centrifuge the culture to pellet the cells. The supernatant will contain secreted carboxythis compound.

  • Assay Procedure:

    • Mix the bacterial supernatant with the CAS assay solution.

    • Incubate at room temperature.

    • Measure the change in absorbance at 630 nm. A decrease in absorbance indicates siderophore activity.

⁵⁵Fe Uptake Assay (In Vitro and Ex Vivo)

This method directly quantifies the amount of iron taken up by the bacteria.

Principle: Radiolabeled iron (⁵⁵Fe) is supplied to the bacterial culture, and the amount of radioactivity incorporated into the cells is measured over time.

Protocol:

  • Preparation of Radiolabeled Siderophores:

    • Prepare ⁵⁵Fe-labeled carboxythis compound by incubating purified carboxythis compound with ⁵⁵FeCl₃.

  • In Vitro Uptake:

    • Grow M. tuberculosis to mid-log phase in an iron-depleted medium.

    • Add ⁵⁵Fe-carboxythis compound to the culture.

    • At various time points, collect aliquots of the culture and filter them through a 0.22 µm filter to separate the cells from the medium.

    • Wash the filters extensively to remove unbound radioactivity.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Ex Vivo (Macrophage) Uptake:

    • Infect a macrophage cell line (e.g., J774) with M. tuberculosis.

    • After infection, add ⁵⁵Fe-transferrin or ⁵⁵Fe-carboxythis compound to the cell culture medium.

    • At different time points, lyse the macrophages to release the intracellular bacteria.

    • Separate the bacteria from the cell lysate by centrifugation.

    • Wash the bacterial pellet and measure the incorporated radioactivity.

G cluster_workflow 55Fe Uptake Assay Workflow Start Start Prepare_Fe Prepare ⁵⁵Fe-labeled Carboxythis compound Start->Prepare_Fe Culture_Mtb Culture M. tuberculosis (Iron-depleted) Prepare_Fe->Culture_Mtb Add_Fe Add ⁵⁵Fe-cMBT to Culture Culture_Mtb->Add_Fe Incubate Incubate and Collect Aliquots Add_Fe->Incubate Filter Filter and Wash Cells Incubate->Filter Measure Measure Radioactivity (Scintillation Counter) Filter->Measure End End Measure->End

Caption: Workflow for an In Vitro ⁵⁵Fe Uptake Assay.

Conclusion

The dual-siderophore system of M. tuberculosis, with this compound and carboxythis compound at its core, is a testament to the bacterium's remarkable adaptability. While both are integral to iron acquisition, their specific roles are context-dependent. In vitro, the system is geared towards scavenging iron from a relatively simple environment. In vivo, it transforms into a sophisticated machinery for wresting iron from the host's grasp, with this compound playing a direct and aggressive role in the intracellular battle for this essential nutrient. A thorough understanding of these distinct roles, supported by robust experimental data, is crucial for the rational design of novel therapeutics that target this vital pathway, potentially disarming the tubercle bacillus and paving the way for more effective treatments.

References

Validating High-Throughput Screening Assays for Mycobactin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating high-throughput screening (HTS) assays aimed at discovering inhibitors of mycobactin biosynthesis, a critical pathway for the survival of Mycobacterium tuberculosis. The guide includes supporting experimental data, detailed protocols, and visualizations to aid in the design and assessment of robust screening campaigns.

The emergence of drug-resistant tuberculosis necessitates the discovery of novel therapeutics that act on new targets. The this compound biosynthesis pathway, essential for iron acquisition by Mycobacterium tuberculosis, represents a promising area for drug development.[1][2] High-throughput screening (HTS) is a key strategy for identifying inhibitors of this pathway from large chemical libraries.[3] Rigorous validation of these HTS assays is crucial to ensure the data is reliable and to minimize the rate of false positives and negatives.

This guide compares two primary HTS approaches for identifying this compound inhibitors: whole-cell phenotypic screening and target-based screening, focusing on the validation parameters and experimental protocols for each.

Comparative Analysis of HTS Assay Validation

The success of an HTS campaign hinges on the quality of the assay. Validation is performed by assessing key statistical parameters that measure the assay's robustness and reproducibility.

ParameterWhole-Cell Assay (Alamar Blue)Target-Based Assay (Mycothione Reductase*)Acceptance Criteria
Z'-Factor Typically > 0.7[3]> 0.6[4]A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Coefficient of Variation (CV%) < 10%[3]Not explicitly stated, but generally should be < 20%.Lower CV% indicates higher precision.
Signal-to-Background (S/B) Ratio Not explicitly stated> 4.0[4]A higher S/B ratio indicates a larger and more reliable assay window.
Screening Format 384-well plates[3][5]384-well plates[4]Miniaturization to 384-well format is standard for HTS to increase throughput and reduce reagent costs.
Primary Hit Rate ~1.78% (at 10 µg/mL)[3]Not explicitly statedVaries based on the chemical library and hit criteria.
Confirmation Rate 90%[3]Not explicitly statedA high confirmation rate is indicative of a low false-positive rate from the primary screen.

*Data for a target-based assay against mycothione (B1250312) reductase is used as a representative example for validating a target-based screen against a specific M. tuberculosis enzyme.[4]

Experimental Protocols

Detailed and standardized protocols are fundamental for the reproducibility of HTS assay validation.

Whole-Cell HTS Assay Validation (Alamar Blue Method)

This protocol is adapted from a screen for inhibitors of M. tuberculosis H37Rv.[3][6]

  • Culture Preparation: Inoculate M. tuberculosis H37Rv into 7H9 medium and incubate until the desired optical density is reached.

  • Plate Preparation: Dispense the bacterial culture into black, clear-bottom 384-well plates.

  • Compound Addition: Add test compounds and controls to the assay plates. Positive controls (e.g., amikacin (B45834) at 2.5 µg/mL) and negative controls (e.g., DMSO) are included on every plate.[3]

  • Incubation: Seal the plates and incubate at 37°C for 5 days.[6]

  • Viability Assessment: Add Alamar blue reagent to each well and incubate for an additional 24 hours.[6]

  • Data Acquisition: Measure fluorescence using a microplate reader.

  • Validation Analysis: Calculate the Z'-factor, CV%, and S/B ratio from the control wells to assess assay performance. A Z'-factor > 0.7 and CV% < 10% are considered robust for this type of assay.[3]

Target-Based HTS Assay Validation (Luminescence-Coupled Method)

This protocol is based on the validation of an assay for inhibitors of a specific mycobacterial enzyme.[4]

  • Reagent Preparation: Prepare the purified target enzyme (e.g., MbtA, an enzyme in the this compound pathway) and its substrate.

  • Assay Miniaturization: Optimize the assay for a 384-well format, adjusting reagent volumes and concentrations.

  • Plate Layout for Validation: Design plates with wells for maximum signal (enzyme + substrate + DMSO), minimum signal (no enzyme or potent inhibitor), and a mid-point signal (a known inhibitor at its EC50).[7]

  • Assay Procedure: Dispense assay buffer, enzyme, and compounds/controls into the plates. Initiate the reaction by adding the substrate.

  • Signal Detection: After a set incubation time, add a detection reagent that generates a luminescent signal proportional to enzyme activity (e.g., NADP/H-Glo).[4]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Validation Analysis: Perform a plate uniformity study over multiple days to assess reproducibility.[7][8] Calculate the Z'-factor and S/B ratio. For a target-based assay, a Z'-factor > 0.6 and S/B > 4.0 are indicative of a validated assay.[4]

Visualizing Key Processes

Diagrams illustrating the biological pathway and the experimental workflow are essential for clear communication in scientific research.

Mycobactin_Biosynthesis_Pathway cluster_core This compound Core Synthesis cluster_tail Lipid Tail Attachment Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate MbtI Salicyl-AMP Salicyl-AMP Salicylate->Salicyl-AMP MbtA This compound Core Scaffold This compound Core Scaffold Salicyl-AMP->this compound Core Scaffold MbtB-F This compound This compound This compound Core Scaffold->this compound MbtK-N Fatty Acyl-AMP Fatty Acyl-AMP Fatty Acyl-AMP->this compound Inhibitor Inhibitor Inhibitor->Salicyl-AMP Inhibition

Caption: The this compound biosynthesis pathway, a key target for novel anti-tubercular drugs.

HTS_Validation_Workflow cluster_dev Assay Development cluster_val Assay Validation cluster_screen Screening Campaign Assay_Protocol Develop Assay Protocol Miniaturization Miniaturize to 384-well Format Assay_Protocol->Miniaturization Plate_Uniformity Plate Uniformity Study Miniaturization->Plate_Uniformity Statistical_Analysis Calculate Z'-Factor, CV%, S/B Plate_Uniformity->Statistical_Analysis Replicate_Experiment Replicate-Experiment Study Replicate_Experiment->Statistical_Analysis Primary_Screen Primary HTS Statistical_Analysis->Primary_Screen Assay Validated Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation

References

A Comparative Study of Mycobactin-Dependent and -Independent Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mycobactin-dependent and -independent mycobacteria, focusing on their distinct mechanisms of iron acquisition. The information presented is supported by experimental data and detailed protocols to assist in research and development efforts targeting mycobacterial iron metabolism, a critical pathway for virulence and survival.

Introduction

Iron is an essential nutrient for virtually all living organisms, serving as a vital cofactor in numerous metabolic processes. For pathogenic mycobacteria, the ability to acquire iron from the host environment is a critical determinant of virulence. Mycobacteria have evolved sophisticated strategies to scavenge this essential metal, primarily through the production of high-affinity iron chelators known as siderophores. The principal siderophores in mycobacteria are the lipophilic, cell-associated mycobactins and the soluble, secreted carboxymycobactins or exochelins.

A fundamental distinction within the Mycobacterium genus lies in the ability to synthesize this compound. Most mycobacterial species are This compound-independent , possessing the genetic machinery to produce their own this compound. In contrast, a few species, most notably Mycobacterium avium subspecies paratuberculosis (MAP), are This compound-dependent , lacking the ability to synthesize this crucial siderophore and therefore requiring an exogenous source for growth in vitro.[1][2] This dependency has significant implications for their physiology, cultivation, and pathogenesis.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative differences between this compound-dependent and -independent mycobacteria based on representative species.

Table 1: Growth Characteristics

ParameterThis compound-Dependent (M. avium subsp. paratuberculosis)This compound-Independent (M. smegmatis)This compound-Independent (M. tuberculosis)
Growth in iron-deficient medium without this compound No significant growthRestricted growthRestricted growth[3]
Growth in iron-deficient medium with this compound Growth restored; optimal concentration for MAP is ~1.2 µM[4][5]Normal growthNormal growth[3]
Generation Time (in appropriate media) Slow (e.g., >24 hours for MAP)[6]Fast (e.g., 3-4 hours)Slow (e.g., 15-20 hours)
Influence of Environmental pH on this compound Dependence Growth can occur at pH 5.0 without this compound in the presence of sufficient iron, but not at pH 6.8[4][5]Not applicableNot applicable

Table 2: Iron Acquisition and Siderophore Production

ParameterThis compound-Dependent (M. avium subsp. paratuberculosis)This compound-Independent (M. smegmatis)This compound-Independent (M. tuberculosis)
This compound Biosynthesis Absent (lacks a complete mbt gene cluster)Present (mbt gene cluster present)Present (mbt gene cluster present)
Carboxythis compound/Exochelin Production AbsentProduces exochelins[3]Produces carboxythis compound[3]
Siderophore Production in response to Iron Not applicableProduction of exochelins and this compound is inversely correlated with iron concentration.[1]Production of carboxythis compound and this compound is inversely correlated with iron concentration.[1]
Alternative Iron Sources Can utilize hemeCan utilize heme and iron saltsCan utilize heme

Experimental Protocols

This compound Dependence Assay

This protocol determines the requirement of exogenous this compound for the growth of a mycobacterial strain.

Principle: this compound-dependent strains will only grow on a low-iron medium when it is supplemented with this compound. Care must be taken to avoid this compound carryover from the primary culture medium.[4][5]

Materials:

  • Mycobacterial culture

  • Low-iron, this compound-free medium (e.g., modified Middlebrook 7H9 broth or agar (B569324) with iron chelator like 2,2'-dipyridyl)

  • This compound J (or other suitable this compound) solution

  • Control this compound-independent strain (e.g., M. smegmatis)

  • Control this compound-dependent strain (e.g., M. avium subsp. paratuberculosis)

  • Sterile culture tubes or plates

  • Incubator at the appropriate temperature for the species

Procedure:

  • Prepare a suspension of the mycobacterial strain to be tested from a fresh culture. To minimize this compound carryover, wash the cells by centrifuging the suspension and resuspending the pellet in sterile, this compound-free saline or buffer. Repeat this washing step twice.

  • Prepare two sets of culture media:

    • Set A: Low-iron, this compound-free medium.

    • Set B: Low-iron medium supplemented with this compound J to a final concentration of 2 µg/mL.

  • Inoculate a tube or plate from each set with the washed mycobacterial suspension. Also, inoculate media with the positive (M. smegmatis) and negative (M. avium subsp. paratuberculosis) control strains.

  • Incubate the cultures at the optimal temperature for the species being tested.

  • Monitor for growth over several weeks by measuring optical density (for liquid cultures) or observing colony formation (for solid media).

Interpretation of Results:

  • This compound-dependent: Growth is observed only in the medium supplemented with this compound J (Set B).

  • This compound-independent: Growth is observed in both media, although growth may be more robust in the this compound-supplemented medium initially.

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This is a universal colorimetric assay to detect the production of siderophores by this compound-independent mycobacteria.

Principle: The CAS assay relies on a dye complex of chrome azurol S, iron (III), and a detergent. In the presence of siderophores, which have a higher affinity for iron than CAS, the iron is removed from the dye complex. This results in a color change from blue to orange/yellow.

Materials:

  • CAS agar plates (see preparation below)

  • Mycobacterial culture to be tested

  • Sterile toothpicks or inoculation loops

Preparation of CAS Agar:

  • Solution 1 (Dye solution): Dissolve 60.5 mg of CAS in 50 mL of deionized water.

  • Solution 2 (Iron solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Solution 3 (Detergent solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • Slowly add Solution 2 to Solution 1 while stirring, then slowly add Solution 3. The resulting solution should be dark blue. Autoclave and store in the dark.

  • Prepare a suitable mycobacterial growth medium (e.g., Middlebrook 7H10 agar, iron-deficient) and autoclave.

  • Cool the autoclaved medium to 50°C.

  • Aseptically add the CAS assay solution to the molten agar in a 1:9 ratio (e.g., 100 mL of CAS solution to 900 mL of agar).

  • Pour the plates and allow them to solidify.

Procedure:

  • Inoculate the center of a CAS agar plate with a small amount of the mycobacterial culture.

  • Incubate the plate at the optimal growth temperature for the species.

  • Observe the plate periodically for the appearance of a colored halo around the colony.

Interpretation of Results:

  • Positive for siderophore production: An orange or yellow halo forms around the bacterial growth. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

  • Negative for siderophore production: No color change is observed around the colony.

Non-Radioactive Iron Uptake Assay (Colorimetric)

This protocol provides a method to measure the uptake of iron by mycobacterial cells without the use of radioisotopes.

Principle: This assay measures the decrease in iron concentration in the culture medium over time as it is taken up by the bacteria. The iron concentration is determined colorimetrically using an iron-chelating dye like Ferrozine, which forms a colored complex with ferrous iron (Fe²⁺).

Materials:

  • Mycobacterial culture grown in iron-deficient medium

  • Iron-deficient medium

  • Ferric iron solution (e.g., FeCl₃ or ferric ammonium (B1175870) citrate)

  • Reducing agent (e.g., hydroxylamine (B1172632) HCl) to convert Fe³⁺ to Fe²⁺

  • Ferrozine solution

  • Spectrophotometer

  • Centrifuge and sterile microcentrifuge tubes

Procedure:

  • Grow the mycobacterial strain in an iron-deficient medium to induce the expression of iron uptake systems.

  • Harvest the cells by centrifugation, wash them twice with iron-free buffer, and resuspend them to a known optical density in the iron-deficient medium.

  • Add a known concentration of ferric iron to the cell suspension to initiate the uptake experiment.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and immediately centrifuge it to pellet the cells.

  • Transfer the supernatant to a new tube.

  • To a known volume of the supernatant, add the reducing agent to convert all iron to the ferrous state.

  • Add the Ferrozine solution and allow the color to develop.

  • Measure the absorbance at the appropriate wavelength (e.g., 562 nm for the Ferrozine-iron complex).

  • Create a standard curve using known concentrations of iron to determine the iron concentration in the supernatant samples.

  • Calculate the amount of iron taken up by the cells at each time point by subtracting the iron remaining in the supernatant from the initial iron concentration.

Interpretation of Results: A decrease in the iron concentration in the supernatant over time indicates iron uptake by the mycobacterial cells. The rate of uptake can be calculated and compared between different strains or under different conditions.

Mandatory Visualization

Iron Acquisition Pathways

The following diagrams illustrate the key differences in the iron acquisition pathways between this compound-dependent and -independent mycobacteria.

G cluster_independent This compound-Independent Mycobacteria (e.g., M. tuberculosis) cluster_dependent This compound-Dependent Mycobacteria (e.g., M. avium subsp. paratuberculosis) mbt_genes mbt Gene Cluster carboxythis compound Carboxythis compound (Secreted Siderophore) mbt_genes->carboxythis compound Biosynthesis This compound This compound (Cell-Associated Siderophore) mbt_genes->this compound Biosynthesis extracellular_ind Extracellular Environment carboxythis compound->extracellular_ind Secretion fe_carboxythis compound Fe³⁺-Carboxythis compound fe_this compound Fe³⁺-Mycobactin fe_carboxythis compound->fe_this compound Iron Transfer transporter Iron Transporter (e.g., IrtAB) fe_this compound->transporter Uptake cytoplasm_ind Cytoplasm transporter->cytoplasm_ind Fe³⁺ Release & Reduction to Fe²⁺ host_fe Host Iron (Fe³⁺) host_fe->fe_carboxythis compound Chelation no_mbt_genes Incomplete/Absent mbt Gene Cluster exogenous_this compound Exogenous This compound fe_exogenous_this compound Fe³⁺-Mycobactin transporter_dep Iron Transporter fe_exogenous_this compound->transporter_dep Uptake cytoplasm_dep Cytoplasm transporter_dep->cytoplasm_dep Fe³⁺ Release & Reduction to Fe²⁺ extracellular_dep Extracellular Environment host_fe_dep Host Iron (Fe³⁺) host_fe_dep->fe_exogenous_this compound Chelation

Caption: Iron acquisition pathways in this compound-independent vs. -dependent mycobacteria.

Experimental Workflow for Differentiation

The following diagram outlines the logical workflow for experimentally differentiating between this compound-dependent and -independent mycobacteria.

G start Start with Unknown Mycobacterial Isolate culture Culture on Low-Iron Medium (with and without this compound J) start->culture observe Observe for Growth culture->observe growth_both Growth in Both Media observe->growth_both Yes growth_myco_only Growth Only with this compound J observe->growth_myco_only No cas_assay Perform CAS Assay growth_both->cas_assay dependent Conclusion: This compound-Dependent growth_myco_only->dependent halo Observe for Orange/Yellow Halo cas_assay->halo positive_halo Positive Halo halo->positive_halo Yes negative_halo Negative Halo halo->negative_halo No independent Conclusion: This compound-Independent positive_halo->independent negative_halo->dependent

Caption: Experimental workflow for mycobacterial differentiation.

Regulation of Iron Acquisition

The following diagram illustrates the central role of the IdeR repressor in regulating iron homeostasis in this compound-independent mycobacteria.

G cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe2_high Fe²⁺ IdeR_active Active IdeR-Fe²⁺ Complex Fe2_high->IdeR_active Binds & Activates mbt_genes_high mbt Genes (this compound Synthesis) IdeR_active->mbt_genes_high Represses Transcription iron_storage_high Iron Storage Genes (e.g., bacterioferritin) IdeR_active->iron_storage_high Activates Transcription IdeR_inactive Inactive IdeR (Apo-IdeR) mbt_genes_low mbt Genes (this compound Synthesis) iron_storage_low Iron Storage Genes (e.g., bacterioferritin) IdeR_inactive->iron_storage_low No Activation mbt_genes_low->IdeR_inactive Transcription Occurs

Caption: IdeR-mediated regulation of iron homeostasis in mycobacteria.

References

The Quest for Iron: A Comparative Guide to Mycobactin Alternatives for Culturing Fastidious Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the challenges of cultivating demanding mycobacterial species, the reliance on mycobactin presents a significant bottleneck. This guide provides an objective comparison of promising alternatives to this compound, supported by available experimental data and detailed protocols to aid in their implementation.

Mycobactins are a class of lipid-soluble siderophores produced by most species of Mycobacterium to acquire iron, an essential nutrient for their growth and survival. However, certain fastidious mycobacteria, such as Mycobacterium avium subsp. paratuberculosis (MAP) and Mycobacterium genavense, are unable to synthesize their own this compound and require its exogenous addition to culture media.[1][2] This dependency complicates research and diagnostics. This guide explores viable alternatives, focusing on other natural siderophores, synthetic iron chelators, and culture condition modifications that can support the growth of these challenging organisms.

Alternatives to this compound: A Head-to-Head Comparison

While direct, extensive comparative studies are limited, the available evidence points to several potential replacements for this compound. The primary alternatives include other mycobacterial siderophores like exochelins and carboxymycobactins, mycobactins sourced from different mycobacterial species, and culture conditions that facilitate this compound-independent iron uptake.

Siderophore-Based Alternatives

Exochelins, the water-soluble siderophores produced by saprophytic mycobacteria such as Mycobacterium smegmatis, represent a promising and readily obtainable alternative.[3] These molecules are secreted into the culture medium to scavenge for iron, which can then be utilized by other mycobacteria, including pathogenic species.[3] Carboxymycobactins are another class of water-soluble siderophores produced by pathogenic mycobacteria that can also facilitate iron acquisition.[4] Additionally, this compound extracted from faster-growing, non-pathogenic mycobacteria can be used to support the growth of fastidious species.[5]

This compound-Independent Growth Strategies

For some species, particularly MAP, specific culture conditions can circumvent the need for this compound altogether. Research has shown that a combination of high iron concentration and acidic pH can promote the growth of MAP in the absence of this compound.[2] This suggests the presence of an alternative, this compound-independent iron uptake system, which has been linked to a specific genomic island, LSPP15, in MAP.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the performance of this compound and its alternatives. It is important to note that direct comparative studies are scarce, and the data presented here are compiled from various sources.

AlternativeTarget OrganismKey FindingsReference
Exochelins (from M. smegmatis) Mycobacterium bovis BCGStimulated growth in the presence of serum.[7][8][7][8]
Mycobactins from other species (M. phlei, M. tuberculosis) M. avium subsp. paratuberculosisMycobactins from M. phlei and M. tuberculosis supported good growth.[5][5]
High Iron Concentration (>100 µM) & Acidic pH (5.0) M. avium subsp. paratuberculosisSupported growth at a rate comparable to cultures with this compound at pH 6.8.[2][2]
Synthetic Iron Chelators (Desferrioxamine, Silybin) Mycobacterium tuberculosis, M. aviumShowed modest mycobacteriostatic effects, not growth promotion.[9]

Table 1: Comparison of this compound Alternatives. This table highlights key findings on the efficacy of different alternatives in supporting the growth of fastidious mycobacteria.

Culture MediumTarget OrganismIncubation Time (days)Colony CountReference
Herrold's Egg Yolk Medium (HEYM) + this compound J M. avium subsp. aviumShorterGreater[10]
Löwenstein-Jensen (LJ) Medium M. avium subsp. aviumLongerLower[10]
Middlebrook 7H11 + this compound J M. genavense8-12 weeks for visible coloniesDysgonic colonies[10][11]

Table 2: Impact of Culture Media on Growth (with this compound). This table provides a comparison of different basal media supplemented with this compound, demonstrating the importance of the complete culture system.

Experimental Protocols

Protocol 1: Extraction and Purification of Exochelins from Mycobacterium smegmatis

This protocol is adapted from established methods for the isolation of exochelins.[5][12]

1. Culture Preparation:

  • Inoculate Mycobacterium smegmatis mc²155 into an iron-deficient liquid medium (e.g., a modified Sauton's medium).
  • Incubate the culture with shaking at 37°C for 5-7 days, or until significant growth is observed.

2. Supernatant Collection:

  • Centrifuge the culture at a high speed (e.g., 10,000 x g) for 30 minutes to pellet the bacterial cells.
  • Carefully decant and collect the supernatant, which contains the secreted exochelins.

3. Iron Saturation and Extraction:

  • Add a solution of ferric chloride (FeCl₃) to the supernatant to saturate the exochelins with iron, which will result in a color change.
  • Extract the iron-bound exochelins (ferriexochelins) from the aqueous supernatant using an organic solvent such as chloroform (B151607) or a chloroform-phenol mixture.

4. Purification:

  • Concentrate the organic extract containing the ferriexochelins.
  • Purify the ferriexochelins using column chromatography, such as ion-exchange chromatography or size-exclusion chromatography.
  • Monitor the fractions for the presence of ferriexochelins by measuring their absorbance at approximately 450 nm.

5. Deferration (Optional but Recommended):

  • To obtain iron-free exochelins (desferriexochelins), treat the purified ferriexochelins with a strong chelating agent like EDTA at an acidic pH.
  • Re-extract the desferriexochelins into an organic solvent.

6. Quantification and Sterilization:

  • Quantify the purified exochelins spectrophotometrically.
  • Sterilize the final product by filtration through a 0.22 µm filter before use as a culture supplement.

Protocol 2: Comparative Growth Analysis of a Fastidious Mycobacteirum with this compound J vs. Purified Exochelins

This protocol outlines a proposed experiment to directly compare the growth-promoting effects of this compound J and purified exochelins on M. avium subsp. paratuberculosis.

1. Preparation of Media:

  • Prepare a basal liquid culture medium known to support MAP growth, such as Middlebrook 7H9, supplemented with OADC (oleic acid-albumin-dextrose-catalase) but without this compound J.
  • Aliquot the basal medium into three sets of sterile culture flasks or tubes.

2. Supplementation:

  • Set 1 (this compound J Control): Supplement the medium with a standard concentration of this compound J (e.g., 2 µg/mL).
  • Set 2 (Exochelin Test): Supplement the medium with the purified exochelins at various concentrations to determine the optimal dose.
  • Set 3 (Negative Control): Use the unsupplemented basal medium.

3. Inoculation:

  • Prepare a standardized inoculum of a this compound-dependent strain of MAP.
  • Inoculate all culture vessels with the same initial concentration of MAP.

4. Incubation:

  • Incubate all cultures at 37°C with gentle agitation.

5. Growth Monitoring:

  • Monitor bacterial growth over time (e.g., for several weeks) using multiple methods:
  • Optical Density (OD): Measure the absorbance at 600 nm (OD₆₀₀) at regular intervals.
  • Time to Detection (TTD): For automated liquid culture systems, record the time it takes for the instrument to signal positive growth.
  • Colony Forming Units (CFU): At selected time points, perform serial dilutions and plate on solid medium (supplemented with the respective iron source) to determine the number of viable bacteria.

6. Data Analysis:

  • Plot growth curves (OD₆₀₀ vs. time) for each condition.
  • Compare the final OD, TTD, and CFU counts between the this compound J control, the exochelin test groups, and the negative control.

Visualizing the Mechanisms

Iron Acquisition Pathways in Mycobacteria

The following diagram illustrates the different pathways mycobacteria use to acquire iron, highlighting the roles of this compound and exochelin.

Iron_Acquisition_Pathways cluster_extracellular Extracellular Environment cluster_cell_wall Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm Host Iron Proteins Host Iron Proteins Free Iron (Fe3+) Free Iron (Fe3+) Host Iron Proteins->Free Iron (Fe3+) Release Exochelin-Fe Exochelin-Fe This compound This compound Exochelin-Fe->this compound Iron Transfer Free Iron (Fe3+)->Exochelin-Fe Chelation by Exochelin This compound-Fe This compound-Fe This compound->this compound-Fe Iron Binding Fe2+ Fe2+ This compound-Fe->Fe2+ Reduction & Internalization Iron Utilization Iron Utilization Fe2+->Iron Utilization Metabolic Processes Experimental_Workflow A Prepare Basal Medium (e.g., 7H9 + OADC) B Supplementation A->B C This compound J (Control) B->C D Exochelins (Test) B->D E No Supplement (Negative Control) B->E F Inoculate with Fastidious Mycobacteria (e.g., MAP) C->F D->F E->F G Incubate at 37°C F->G H Monitor Growth G->H I Optical Density (OD600) H->I J Time to Detection (TTD) H->J K Colony Forming Units (CFU) H->K L Data Analysis & Comparison I->L J->L K->L

References

A Researcher's Guide to Validating Mycobactin Gene Knockout Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of essential methodologies for validating the successful knockout of a mycobactin biosynthesis gene in Mycobacterium. It is intended for researchers and drug development professionals who require robust and reliable validation to ensure the specificity of their experimental outcomes. We present detailed protocols, comparative data, and visual workflows to guide the validation process.

Experimental Validation Workflow

A multi-tiered approach is critical for unambiguously confirming a gene knockout. This workflow ensures validation at the genomic, transcriptomic, and proteomic levels, complemented by phenotypic analysis.

G cluster_0 Genomic Validation cluster_1 Transcriptomic & Proteomic Validation cluster_2 Phenotypic Validation gen_mutant Generate Putative Knockout Mutant southern Southern Blot Analysis gen_mutant->southern Genomic DNA qpcr RT-qPCR Analysis southern->qpcr Confirmed Genotype western Western Blot Analysis qpcr->western phenotype Phenotypic Assays (e.g., Siderophore Production) western->phenotype Confirmed Absence of Expression validated_mutant Validated Knockout Strain phenotype->validated_mutant

Caption: Overall workflow for this compound gene knockout validation.

Comparative Data Summary

The following table presents hypothetical data from a successful knockout experiment, comparing the wild-type (WT), the this compound gene knockout mutant (Δmyco), and the complemented strain (Δmyco::myco).

Validation Assay Wild-Type (WT) Knockout (Δmyco) Complemented (Δmyco::myco) Interpretation
Southern Blot (kb) 1.2 kb band1.7 kb band1.7 kb bandSuccessful insertion of the resistance cassette at the target gene locus in the knockout and complemented strains.[1][2]
RT-qPCR (Relative Fold Change) 1.00.050.95Significant downregulation of target gene transcript in the knockout strain, with expression restored in the complemented strain.[3][4]
Western Blot (Target Protein) Band PresentBand AbsentBand PresentAbsence of the target protein in the knockout strain, confirming successful knockout at the protein level.[5][6]
Chrome Azurol S (CAS) Assay +++ (Siderophore production)- (No siderophore production)+++ (Restored production)The knockout strain exhibits the expected phenotype (loss of siderophore production), which is rescued by complementation.

Detailed Experimental Protocols

Robust validation relies on meticulous experimental execution. The following protocols are adapted for use with mycobacteria.

Southern Blot Analysis for Genotypic Confirmation

This technique verifies the correct genomic integration of the knockout cassette.[1]

  • Genomic DNA Extraction:

    • Harvest mycobacterial cells from a 50 mL culture in mid-log phase by centrifugation.

    • Resuspend the pellet in 4 mL of TE buffer with 2 mg/mL lysozyme (B549824) and incubate overnight at 37°C.

    • Add Proteinase K and SDS to final concentrations of 100 µg/mL and 1%, respectively. Incubate for 2 hours at 55°C.

    • Extract DNA using a standard phenol:chloroform (B151607):isoamyl alcohol protocol, followed by ethanol (B145695) precipitation.

    • Resuspend the purified DNA pellet in nuclease-free water.

  • Restriction Digest and Gel Electrophoresis:

    • Digest 10-15 µg of genomic DNA overnight with a suitable restriction enzyme (e.g., SalI, NarI) that cuts outside the regions of homology used for recombination.[2]

    • Separate the digested DNA fragments on a 0.8% agarose (B213101) gel.

  • Blotting and Hybridization:

    • Transfer the DNA from the gel to a nylon membrane (e.g., Hybond-N+) via capillary action or a vacuum blotter.

    • Crosslink the DNA to the membrane using a UV transilluminator.

    • Prepare a DIG-labeled DNA probe corresponding to a region flanking the target gene.[1]

    • Pre-hybridize the membrane for 2 hours at 42°C in a hybridization buffer.

    • Add the denatured probe and hybridize overnight at 42°C.

    • Wash the membrane under high-stringency conditions to remove the non-specifically bound probe.

    • Detect the probe signal using an anti-DIG antibody conjugated to alkaline phosphatase (AP) and a chemiluminescent substrate.

Reverse Transcription-Quantitative PCR (RT-qPCR) for Transcript Analysis

RT-qPCR is used to quantify the mRNA level of the target gene, confirming its transcriptional silencing.[7][8]

  • RNA Extraction:

    • Harvest mycobacterial cells and disrupt them using a bead beater with TRIzol reagent.

    • Extract total RNA using chloroform and isopropanol (B130326) precipitation.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with random primers.[4]

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific to the target gene and a reference gene (e.g., gyrB).[4]

    • Run the reaction on a real-time PCR system with the following typical cycling conditions: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[8]

    • Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression.[4]

Western Blot for Proteomic Validation

This method confirms the absence of the protein product from the knocked-out gene.[9]

  • Protein Lysate Preparation:

    • Harvest mycobacterial cells and resuspend them in a lysis buffer containing protease inhibitors.

    • Lyse the cells by sonication or with a bead beater on ice.[5]

    • Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., GroEL, SigA) should be used to ensure equal protein loading.

Impact on Cellular Signaling Pathways

Validating a knockout often involves demonstrating an effect on a downstream biological process. Mycolactone (B1241217), a polyketide toxin from Mycobacterium ulcerans with a biosynthetic pathway related to that of this compound, exerts its potent cytotoxic and immunomodulatory effects primarily by inhibiting the Sec61 translocon.[10][11][12] A knockout of a key gene in its biosynthesis would abrogate these downstream effects.

G Mycolactone Mycolactone Sec61 Sec61 Translocon Mycolactone->Sec61 Inhibits Protein_Translocation Protein Translocation (Cytokines, Receptors) Sec61->Protein_Translocation ER_Stress ER Stress Response (UPR) Sec61->ER_Stress Induces Blockade ATF4 ATF4 / CHOP ER_Stress->ATF4 Apoptosis Bim-dependent Apoptosis ATF4->Apoptosis

Caption: Mycolactone-induced Sec61 inhibition pathway leading to apoptosis.

References

The Pivotal Role of Mycobactin in Mycobacterial Biofilm Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biofilm formation is a critical factor in the virulence and persistence of mycobacterial infections, contributing to antibiotic resistance and immune evasion. A key element in the establishment of these complex microbial communities is the acquisition of essential nutrients, with iron being of paramount importance. Mycobacteria have evolved sophisticated systems to scavenge this vital metal from the host environment, primarily through the secretion of high-affinity iron chelators known as siderophores. This guide provides a comprehensive comparison of the role of mycobactin, the primary siderophore of Mycobacterium tuberculosis, in biofilm formation, supported by experimental data and detailed methodologies.

This compound-Mediated Iron Acquisition: A Cornerstone of Biofilm Development

This compound, a lipid-soluble siderophore, is essential for the acquisition of iron by many mycobacterial species, including the formidable human pathogen M. tuberculosis.[1][2] Iron is a critical cofactor for numerous enzymatic reactions and is indispensable for bacterial growth and survival. Within the host, iron is tightly sequestered, creating an iron-limited environment that mycobacteria must overcome. The this compound system allows these pathogens to efficiently capture and internalize iron, a process that is not only crucial for planktonic growth but is also intrinsically linked to the ability to form robust biofilms.[1][3]

While direct quantitative data on biofilm formation in this compound-deficient mutants of M. tuberculosis is limited in publicly accessible literature, compelling evidence from studies on the model organism Mycobacterium smegmatis and iron chelation experiments with M. tuberculosis strongly supports the essentiality of this pathway.

Comparative Analysis of Biofilm Formation

Experimental evidence highlights a significant reduction in biofilm formation under conditions of iron limitation, achieved either by genetic disruption of siderophore synthesis or by the use of iron chelators.

ConditionOrganismBiofilm Formation (Relative to Wild-Type/Iron-Replete)Key Findings
Wild-Type M. smegmatis100%Forms robust biofilms in the presence of sufficient iron.
Siderophore Mutant (Δ011-14) M. smegmatisSignificantly Reduced[1]A mutant unable to produce siderophores shows a marked decrease in biofilm formation, underscoring the necessity of iron acquisition for this process.[1]
Iron Chelation (2,2'-Bipyridyl) M. smegmatisSignificantly Reduced[1]Chemical sequestration of iron from the growth medium leads to a substantial inhibition of biofilm development.[1]
Wild-Type M. tuberculosis100%Predicted to require an active this compound pathway for biofilm formation, as it is the sole siderophore system in this species.[4]
Iron Chelation M. tuberculosisReduced Viability and Growth[5]While not a direct measure of biofilm mass, iron chelation significantly impairs the viability and growth of M. tuberculosis, which would consequently inhibit biofilm formation.[5]

Signaling and Logical Pathways in this compound-Dependent Biofilm Formation

The intricate process of biofilm formation is tightly regulated and influenced by environmental cues, with iron availability serving as a critical signal. The this compound synthesis and transport machinery plays a central role in this process.

cluster_environment Host Environment (Iron-Limited) cluster_mycobacterium Mycobacterium Iron_limitation Iron Limitation IdeR IdeR (Iron-dependent regulator) Iron_limitation->IdeR de-represses mbt_genes This compound Synthesis Genes (mbt) IdeR->mbt_genes upregulates Mycobactin_synthesis This compound Synthesis mbt_genes->Mycobactin_synthesis Mycobactin_secretion This compound Secretion Mycobactin_synthesis->Mycobactin_secretion Iron_acquisition Iron Acquisition Mycobactin_secretion->Iron_acquisition Biofilm_formation Biofilm Formation Iron_acquisition->Biofilm_formation essential for Planktonic_growth Planktonic Growth Iron_acquisition->Planktonic_growth supports

Caption: Iron limitation in the host environment triggers the upregulation of this compound synthesis, leading to iron acquisition, which is essential for biofilm formation.

Experimental Protocols

Crystal Violet Biofilm Assay

This quantitative assay is widely used to measure the total biomass of a biofilm.

Methodology:

  • Bacterial Culture Preparation: Grow mycobacterial strains to mid-log phase in an appropriate liquid medium.

  • Inoculation: Dilute the bacterial culture and add to the wells of a microtiter plate. Include media-only wells as a negative control.

  • Incubation: Incubate the plate under static conditions for a designated period (e.g., 5-7 days) to allow for biofilm formation.

  • Washing: Gently remove the planktonic bacteria by washing the wells with phosphate-buffered saline (PBS).

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet solution using a plate reader at a wavelength of approximately 590 nm. The absorbance is directly proportional to the biofilm biomass.

Start Start Culture Bacterial Culture Start->Culture Inoculate Inoculate Microtiter Plate Culture->Inoculate Incubate Incubate (Biofilm Formation) Inoculate->Incubate Wash1 Wash (Remove Planktonic Cells) Incubate->Wash1 Stain Stain with Crystal Violet Wash1->Stain Wash2 Wash (Remove Excess Stain) Stain->Wash2 Solubilize Solubilize Stain Wash2->Solubilize Measure Measure Absorbance Solubilize->Measure End End Measure->End

Caption: Workflow for the Crystal Violet Biofilm Assay.

Scanning Electron Microscopy (SEM) for Biofilm Visualization

SEM provides high-resolution imaging of the three-dimensional structure of mycobacterial biofilms.

Methodology:

  • Biofilm Growth: Grow biofilms on a suitable substrate (e.g., glass coverslips, polycarbonate filters) within a culture vessel.

  • Fixation: Gently wash the biofilm with a buffer (e.g., PBS) and then fix with a solution containing glutaraldehyde (B144438) and paraformaldehyde to preserve the structure.

  • Dehydration: Dehydrate the fixed biofilm through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).

  • Critical Point Drying: Subject the dehydrated sample to critical point drying to remove the ethanol without causing structural collapse due to surface tension.

  • Sputter Coating: Coat the dried biofilm with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: Mount the coated sample in the SEM and image at various magnifications to visualize the biofilm architecture, including the extracellular matrix and embedded bacteria.

Start Start Biofilm_growth Grow Biofilm on Substrate Start->Biofilm_growth Fixation Fix with Glutaraldehyde/Paraformaldehyde Biofilm_growth->Fixation Dehydration Dehydrate with Ethanol Series Fixation->Dehydration Drying Critical Point Drying Dehydration->Drying Coating Sputter Coat with Metal Drying->Coating Imaging Image with SEM Coating->Imaging End End Imaging->End

Caption: Sample preparation workflow for Scanning Electron Microscopy of mycobacterial biofilms.

Alternative Approaches and Future Directions

Given the challenges in genetically manipulating M. tuberculosis, an alternative approach to validate the role of this compound in biofilm formation is the use of specific inhibitors of the this compound biosynthesis pathway. Several compounds targeting enzymes in this pathway have been identified and could be employed in biofilm assays to assess their impact on biofilm formation.[6] A reduction in biofilm mass in the presence of these inhibitors would provide further pharmacological evidence for the critical role of this compound.

Future research should focus on generating and characterizing specific this compound biosynthesis mutants in M. tuberculosis to directly quantify their biofilm-forming capacity. This would provide definitive genetic evidence and further solidify our understanding of this crucial aspect of mycobacterial pathogenesis, paving the way for the development of novel anti-biofilm therapeutics.

References

Assessing the Clinical Relevance of Mycobactin Production in Patient Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycobactin, a lipophilic siderophore produced by mycobacteria, is a critical virulence factor essential for the acquisition of iron within the host, a nutrient vital for the pathogen's survival and proliferation. The clinical relevance of this compound production in patient isolates is multifaceted, impacting diagnostics, virulence assessment, and the development of novel therapeutic strategies. This guide provides an objective comparison of methods to assess this compound production with alternative techniques, supported by experimental data, to aid researchers in selecting the most appropriate methodologies for their specific research questions.

Section 1: Comparison of Diagnostic and Identification Methods

The identification of mycobacterial species from patient isolates is crucial for appropriate treatment and epidemiological monitoring. While traditional methods rely on culture and biochemical tests, modern techniques offer faster and more precise identification. Here, we compare a method based on the analysis of mycobacterial lipids with a molecular approach.

Table 1: Comparison of Mycolic Acid Thin-Layer Chromatography (TLC) and PCR-Restriction Enzyme Analysis (PRA) for Nontuberculous Mycobacteria (NTM) Identification [1]

FeatureMycolic Acid TLCPCR-Restriction Enzyme Analysis (PRA) of hsp65
Principle Separation of mycolic acids based on their physicochemical properties.Amplification of the hsp65 gene followed by digestion with restriction enzymes to generate species-specific patterns.
Concordance with Gold Standard 82% concordance with PRA and IS1245-PCR for 83 NTM isolates.Considered a highly reliable molecular method.
Turnaround Time Relatively rapid, can be performed within a few days of obtaining sufficient culture growth.Can be completed within 1-2 days from DNA extraction.
Cost Considered a relatively simple and cost-effective method.Higher initial equipment cost, but per-sample cost can be low with high throughput.
Ability to Detect Mixed Infections Can suggest the presence of polymycobacterial infections in some cases.May not readily detect mixed infections unless specifically designed for it.
Advantages Inexpensive, simple to perform, useful for routine screening in resource-limited settings.High specificity and reproducibility, can identify a wide range of species.
Limitations Requires a significant amount of biomass, interpretation can be subjective.Requires specialized equipment and expertise, potential for PCR inhibition.

Section 2: Assessing Mycobacterial Virulence: this compound vs. Alternative Factors

The virulence of Mycobacterium tuberculosis is a complex trait involving multiple factors. While this compound is a key player, other components of the mycobacterial cell wall and metabolic pathways also contribute significantly to its ability to cause disease.

This compound Production as a Virulence Indicator

The inability of M. tuberculosis to synthesize this compound leads to a significant reduction in its ability to grow in iron-limited environments, such as within host macrophages, and attenuates its virulence in animal models. This makes the assessment of this compound production a direct measure of a crucial virulence mechanism.

Alternative Virulence Factor Assessment: Cord Factor (Trehalose Dimycolate)

Cord factor is another critical virulence lipid in the cell wall of M. tuberculosis that is associated with the formation of characteristic serpentine (B99607) cords of bacterial growth. It plays a role in protecting the bacteria from host defenses and inducing inflammatory responses.

Experimental Workflow: Assessing Cord Factor-Induced Macrophage Extracellular Traps (METs) [2]

cluster_culture Bacterial Culture cluster_infection Macrophage Infection cluster_analysis Microscopy Analysis Culture Mtb Culture M. tuberculosis (cord-forming vs. non-cording) Infect hMDMs Infect human monocyte-derived macrophages (hMDMs) Culture Mtb->Infect hMDMs Introduce bacteria to macrophages Stain METs Stain for DNA and histones Infect hMDMs->Stain METs After incubation Quantify METs Quantify MET formation Stain METs->Quantify METs Image acquisition

Caption: Workflow for assessing cord factor-induced MET formation.

Section 3: Therapeutic Targeting: this compound Biosynthesis Inhibitors vs. Conventional Anti-Tubercular Drugs

The essentiality of this compound for M. tuberculosis virulence makes its biosynthetic pathway an attractive target for the development of new anti-tubercular drugs.

Table 2: In Vivo Efficacy of a this compound Biosynthesis Inhibitor Compared to a First-Line Anti-Tubercular Drug in a Mouse Model of Tuberculosis

DrugTargetDosing Regimen (in mice)Reduction in Lung CFU (log10) after 2 weeksReference
Salicyl-AMS This compound Biosynthesis (MbtA)5.6 mg/kg/day (i.p.)0.87[3]
16.7 mg/kg/day (i.p.)1.10[3]
Isoniazid Mycolic Acid Synthesis25 mg/kg/day (gavage)Prevents infection-induced body weight loss[4]
Ethambutol Arabinogalactan SynthesisHuman-equivalent dose~2-log difference compared to untreated[5]

Note: Direct comparative studies of Salicyl-AMS and Isoniazid/Ethambutol under the same experimental conditions are limited. The data presented are from separate studies and should be interpreted with caution.

Section 4: Regulatory Pathway of this compound Biosynthesis

The production of this compound is tightly regulated in response to iron availability within the host. The iron-dependent regulator (IdeR) plays a central role in this process.

Signaling Pathway: Iron-dependent Regulation of this compound Biosynthesis

cluster_regulator Regulator cluster_genes This compound Biosynthesis Genes cluster_output Output High Iron High Iron IdeR IdeR High Iron->IdeR Activates Low Iron Low Iron Low Iron->IdeR Inactivates mbtB mbtB IdeR->mbtB Represses transcription This compound Synthesis This compound Synthesis mbtB->this compound Synthesis Leads to mbtB->this compound Synthesis

Caption: Regulation of this compound biosynthesis by iron via IdeR.[3][6][7][8][9]

Section 5: Experimental Protocols

Protocol for Mycolic Acid Extraction and Thin-Layer Chromatography (TLC)

This protocol is adapted from methods used for the identification of mycobacteria based on their mycolic acid profiles.[10]

1. Saponification:

  • Harvest a loopful of mycobacterial colonies from a solid medium.

  • Resuspend the cells in a solution of 5% (w/v) potassium hydroxide (B78521) in 2-methoxyethanol.

  • Heat the mixture at 110°C for 2 hours.

  • Cool the mixture and acidify with 20% (w/w) sulfuric acid.

2. Extraction:

  • Extract the mycolic acids twice with diethyl ether.

  • Pool the ether phases and wash three times with water.

  • Evaporate the ether to dryness.

3. Methylation:

  • Resuspend the dried mycolic acids in a solution of iodomethane (B122720) and N,N-dimethylformamide.

  • Incubate at 50°C for 30 minutes to form mycolic acid methyl esters.

  • Extract the methyl esters with diethyl ether.

4. Thin-Layer Chromatography:

  • Spot the extracted mycolic acid methyl esters onto a silica (B1680970) gel TLC plate.

  • Develop the chromatogram using a solvent system such as petroleum ether:diethyl ether (9:1, v/v).

  • Visualize the spots by spraying with a suitable reagent (e.g., 5% phosphomolybdic acid in ethanol) and heating.

  • Compare the resulting pattern to known standards for species identification.

Protocol for Cholesterol Uptake Assay in M. tuberculosis

This protocol provides a method to assess an alternative virulence-associated metabolic pathway.[1]

1. Culture Preparation:

  • Grow M. tuberculosis in 7H9 broth supplemented with OADC to mid-log phase.

2. Radiolabeling:

  • Add [3H]cholesterol to the culture medium at a final concentration of 1 µCi/mL.

3. Sampling:

  • At various time points, collect 1 mL aliquots of the culture.

  • Centrifuge the samples to pellet the bacteria.

4. Washing:

  • Wash the cell pellets twice with Tris-EDTA buffer to remove unincorporated radiolabel.

5. Quantification:

  • Resuspend the final cell pellet in a suitable buffer.

  • Measure the radioactivity associated with the cell pellet using a scintillation counter.

  • Normalize the counts to the bacterial cell number or total protein concentration.

Conclusion

The assessment of this compound production in patient isolates remains a clinically relevant area of investigation. While direct detection of this compound for routine diagnostics is not standard practice, understanding its role in virulence and as a therapeutic target is paramount for developing new strategies to combat tuberculosis and other mycobacterial diseases. The choice between assessing this compound-related processes and alternative virulence factors will depend on the specific research goals, available resources, and the desired level of mechanistic insight. This guide provides a framework for comparing these approaches to facilitate informed decision-making in the research and drug development pipeline.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Mycobactin

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle Mycobactin with the appropriate personal protective equipment (PPE). Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with skin, eye, and respiratory irritation.[1] Therefore, handling this compound and any associated waste requires the use of gloves, safety glasses, and a lab coat.[1] All work should be conducted in a well-ventilated area or under a chemical fume hood to prevent respiratory tract irritation.[1]

Quantitative Data on Hazards

While specific quantitative data for this compound disposal is not available, the following table summarizes its known hazard classifications.

Hazard StatementClassificationPrecautionary Measures
H315Causes skin irritationWear protective gloves and clothing.[1]
H319Causes serious eye irritationWear eye and face protection.[1]
H335May cause respiratory irritationUse in a well-ventilated area; avoid breathing dust/fumes.[1]

Step-by-Step Disposal Procedures

The recommended pathway for disposing of this compound waste, including the pure compound, contaminated labware, and solutions, involves treating it as hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: All solid waste, including unused or expired this compound powder, contaminated PPE (such as gloves), and disposable labware (e.g., pipette tips, tubes), must be collected in a dedicated, clearly labeled hazardous waste container.[1] This container should be robust, leak-proof, and compatible with chemical waste.[1]

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[1] It is crucial to not mix this compound waste with other waste streams to ensure proper handling and disposal.[2]

Step 2: Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste" and a detailed description of the contents, including "this compound" and any other chemical components.[1] These sealed containers should be stored in a designated, secure area away from incompatible materials, awaiting pickup by the institution's Environmental Health and Safety (EHS) department.[1]

Step 3: Arranging for Disposal

Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1] EHS professionals are trained to manage and dispose of chemical waste in compliance with federal, state, and local regulations.[1] They will ensure the waste is transported to a licensed hazardous waste management facility.

Step 4: Final Disposal

The final disposal of this compound waste will likely involve high-temperature incineration.[1] This is the standard and most effective method for destroying active pharmaceutical ingredients and preventing their release into the environment.[1]

Disposal of this compound-Contaminated Materials from M. tuberculosis Cultures

If the this compound waste is generated from cultures of Mycobacterium tuberculosis, it must be treated as biohazardous waste. All materials that have come into contact with the cultures should be decontaminated, preferably by autoclaving, before being disposed of as hazardous chemical waste.[3][4]

  • Autoclaving: All positive TB cultures must be autoclaved before disposal.[3] The standard procedure for autoclaving biohazardous waste is to heat it at 121°C and 15 psi for at least 60 minutes.[5]

  • Incineration: Incineration is another effective method for disposing of infectious materials and is an alternative to autoclaving.[3][4]

Experimental Protocols

Specific experimental protocols for the chemical inactivation or degradation of this compound are not well-documented in publicly available literature. The standard and recommended procedure is to follow hazardous waste guidelines, which typically lead to incineration.[1] Any attempt at chemical inactivation should only be performed by trained EHS personnel with a thorough understanding of this compound's chemical reactivity.[1]

This compound Disposal Workflow

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Pickup cluster_3 Final Disposal Start Start Mycobactin_Waste This compound Waste Generated (Solid or Liquid) Start->Mycobactin_Waste Segregate Segregate Waste Mycobactin_Waste->Segregate Solid_Container Collect in Labeled Solid Hazardous Waste Container Segregate->Solid_Container Solid Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Segregate->Liquid_Container Liquid Store Store in Designated Secure Area Solid_Container->Store Liquid_Container->Store Contact_EHS Contact Institutional EHS for Pickup Store->Contact_EHS Transport Transport by Licensed Hazardous Waste Vendor Contact_EHS->Transport Incineration High-Temperature Incineration Transport->Incineration

Caption: Workflow for the proper disposal of this compound waste.

It is crucial to always consult your institution's specific waste management guidelines and your EHS department before disposing of any chemical waste.[1] Their guidance will ensure compliance with all applicable regulations and promote a safe laboratory environment.[1]

References

Essential Safety and Logistical Information for Handling Mycobactin J

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized reagents like Mycobactin J. This document provides essential guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans to promote a safe and efficient workflow.

This compound J is a siderophore, an iron-chelating agent, crucial for the in vitro cultivation of this compound-dependent mycobacteria, such as Mycobacterium avium subsp. paratuberculosis. While not classified as a hazardous substance, prudent laboratory practices are essential to minimize exposure and prevent contamination. The following guidelines are based on general laboratory safety principles and information from safety data sheets for similar chemical compounds.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential laboratory hazards. The following table summarizes the recommended PPE for various tasks involving this compound J.

TaskRecommended Personal Protective Equipment
Reconstitution of Lyophilized Powder - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Preparation of this compound J-supplemented Media - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Face mask (if there is a risk of aerosol generation)
Handling of Cultures Containing this compound J - Nitrile gloves (double gloving recommended)- Laboratory coat (fluid-resistant)- Safety glasses with side shields or a face shield- N95 respirator (if working outside a biological safety cabinet)
Disposal of this compound J Waste - Nitrile gloves- Laboratory coat- Safety glasses with side shields

Operational Plan: Step-by-Step Handling Procedures

A clear and concise operational plan is critical for the safe and effective use of this compound J in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any signs of damage.

  • Store this compound J according to the manufacturer's instructions, typically in a cool, dark, and dry place. The lyophilized powder is stable at 2-8°C.

2. Reconstitution:

  • Perform the reconstitution of the lyophilized powder within a biological safety cabinet (BSC) to minimize the risk of contamination and aerosol formation.

  • Use a sterile syringe and needle to add the appropriate solvent (as specified by the manufacturer, typically ethanol (B145695) or a similar solvent) to the vial.

  • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent denaturation.

3. Media Supplementation:

  • Once reconstituted, the this compound J solution can be added to the desired culture medium.

  • Ensure the culture medium has cooled to the appropriate temperature before adding the supplement to avoid degradation.

  • Mix the supplemented medium thoroughly but gently to ensure even distribution.

4. Incubation and Culture Handling:

  • All work with mycobacterial cultures containing this compound J should be conducted in a BSL-2 laboratory or higher, following standard microbiological practices.

  • Use a biological safety cabinet for all manipulations that may generate aerosols, such as pipetting, vortexing, and plating.

Disposal Plan

Proper disposal of this compound J and all contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused this compound J: Unused or expired this compound J should be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: All materials that have come into contact with this compound J and/or mycobacterial cultures, including pipette tips, culture plates, and gloves, should be treated as biohazardous waste.

  • Decontamination: Decontaminate all contaminated materials by autoclaving or treating with an appropriate disinfectant (e.g., a fresh 10% bleach solution) before disposal.[1]

  • Waste Segregation: Ensure that chemical waste and biohazardous waste are segregated and disposed of in appropriately labeled containers.

Experimental Workflow for Handling this compound J

The following diagram illustrates the logical workflow for the safe handling of this compound J, from receipt to disposal.

A Receiving and Inspection B Storage (2-8°C) A->B C Reconstitution in BSC B->C D Media Supplementation C->D E Culture Inoculation and Incubation D->E F Handling of Cultures in BSC E->F G Decontamination of Waste F->G H Disposal G->H

Caption: Workflow for Safe Handling of this compound J.

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound J, contributing to a secure and productive research environment. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.